(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQGLBCAHGJDR-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350833 | |
| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118949-61-4 | |
| Record name | 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118949-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | i-Pr-pybox, (S,S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118949614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | I-PR-PYBOX, (S,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1A0B1BVRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S,S)-iPr-PyBox)
This guide provides a comprehensive technical overview for the synthesis of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, commonly known as (S,S)-iPr-PyBox. This chiral ligand is a cornerstone in modern asymmetric catalysis, valued for its rigid C2-symmetric scaffold and its ability to induce high stereoselectivity in a variety of metal-catalyzed reactions.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering not just a protocol, but a deeper understanding of the synthetic strategy and its critical parameters.
Introduction: The Significance of (S,S)-iPr-PyBox
Pyridine-bis(oxazoline) ligands, or PyBox ligands, are a class of privileged chiral ligands that form stable tridentate complexes with a wide range of metal ions.[2][3] The specific stereoisomer, (S,S)-iPr-PyBox, with its isopropyl substituents on the chiral oxazoline rings, has demonstrated exceptional performance in inducing high enantioselectivity in reactions such as hydrosilylation of ketones, Michael additions, and various cross-coupling reactions.[1][4] Its efficacy stems from the well-defined chiral environment it creates around the metal center, effectively discriminating between enantiotopic faces of the substrate.
Retrosynthetic Analysis and Mechanistic Considerations
The synthesis of (S,S)-iPr-PyBox is conceptually straightforward, relying on the formation of two oxazoline rings from a central pyridine backbone. The most common and efficient approach involves the condensation of a doubly activated pyridine-2,6-dicarboxylic acid derivative with two equivalents of a chiral amino alcohol.
Core Reaction: The key transformation is the double cyclization of a bis-amide intermediate, formed in situ, to the corresponding bis-oxazoline. This is typically achieved through the reaction of 2,6-pyridinedicarbonyl dichloride with the chiral amino alcohol, (S)-valinol. The reaction proceeds via nucleophilic acyl substitution, followed by an intramolecular cyclization with the elimination of water. The use of a dehydrating agent or azeotropic removal of water can drive the reaction to completion. A Lewis acid catalyst, such as zinc trifluoromethanesulfonate or zinc chloride, can be employed to facilitate the cyclization.[2][3]
Experimental Protocol: Synthesis of (S,S)-iPr-PyBox
This protocol is a synthesized methodology based on established procedures for similar PyBox ligands.[2][3]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Purity |
| 2,6-Pyridinedicarbonyl dichloride | 3739-94-4 | 204.01 g/mol | 1.0 eq | 97% |
| (S)-Valinol | 2026-48-4 | 103.16 g/mol | 2.2 eq | >98% |
| Triethylamine (Et3N) | 121-44-8 | 101.19 g/mol | 2.5 eq | >99% |
| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | As solvent | Anhydrous |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | As solvent | Anhydrous |
| Saturated aq. NaHCO3 solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO4 or Na2SO4 | - | - | As needed | - |
| Silica Gel | - | - | As needed | 60 Å |
Step-by-Step Procedure
Step 1: Preparation of the Reaction Setup
An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is required. All glassware should be thoroughly dried to prevent hydrolysis of the acid chloride.
Step 2: Reaction Mixture Assembly
-
To the flask, add 2,6-pyridinedicarbonyl dichloride (1.0 eq) and anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve (S)-valinol (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM. This solution should be prepared under an inert atmosphere.
Step 3: Amide Formation
-
Cool the solution of 2,6-pyridinedicarbonyl dichloride to 0 °C using an ice bath.
-
Slowly add the (S)-valinol/triethylamine solution from the dropping funnel to the stirred solution of the acid chloride over a period of 30-60 minutes. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Step 4: Cyclization to the Bis(oxazoline)
-
To the reaction mixture, add a catalytic amount of a Lewis acid such as zinc trifluoromethanesulfonate (0.05 eq).[2][3]
-
The reaction mixture is then heated to reflux (around 40 °C for DCM) and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of (S,S)-iPr-PyBox.
Purification and Characterization
Work-up Procedure
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of NaHCO3 to remove any unreacted acid chloride and neutralize the reaction mixture.[2]
-
Separate the organic layer and wash it with brine.[2]
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.[2]
Purification
The crude product is typically purified by column chromatography on silica gel.[2][3] A solvent system such as a gradient of ethyl acetate in hexanes is commonly used for elution. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield (S,S)-iPr-PyBox as a white to off-white solid.
Characterization
The identity and purity of the synthesized (S,S)-iPr-PyBox should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule. The proton NMR spectrum should show characteristic signals for the pyridine ring protons, the oxazoline ring protons, and the isopropyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₇H₂₃N₃O₂, MW: 301.38 g/mol ).[5]
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product.
-
Melting Point: To compare with the literature value.
Purification and Characterization Workflow
Caption: Workflow for the purification and characterization of (S,S)-iPr-PyBox.
Safety Considerations
-
2,6-Pyridinedicarbonyl dichloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]
-
Triethylamine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Always perform reactions in a well-ventilated fume hood.
Conclusion
The synthesis of (S,S)-iPr-PyBox is a well-established and reliable procedure that provides access to a highly valuable chiral ligand for asymmetric catalysis. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the use of an appropriate base and catalyst, high yields of the desired product with excellent enantiopurity can be achieved. The detailed protocol and workflows provided in this guide serve as a comprehensive resource for researchers and scientists in the field.
References
- Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics - ACS Publications.
- SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]. National Institutes of Health.
- Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-. Organic Syntheses.
- Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands. ResearchGate.
- Design and application of chiral sterically confined PYBOX ligands. ResearchGate.
Sources
- 1. PYBOX Ligand - Large Binding Site & Rigid Scaffold [sigmaaldrich.com]
- 2. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 2,6-吡啶二甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
(S,S)-iPr-Pybox ligand CAS number and properties
An In-depth Technical Guide to the (S,S)-iPr-Pybox Ligand: Synthesis, Properties, and Catalytic Applications
Introduction
Within the field of asymmetric catalysis, the development and application of chiral ligands are of paramount importance for controlling the stereochemical outcome of chemical transformations. Among the privileged classes of ligands, C₂-symmetric bis(oxazolines) have demonstrated remarkable efficacy and versatility. An important evolution of this class is the Pybox family of ligands, which feature a central pyridine ring flanked by two chiral oxazoline moieties. This tridentate coordination scaffold imparts enhanced rigidity and unique electronic properties to the resulting metal complexes.
This guide focuses on a cornerstone member of this family: (S,S)-iPr-Pybox , formally known as 2,6-Bis[(4S)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine . The isopropyl groups at the stereogenic centers of the oxazoline rings create a well-defined chiral pocket that has proven highly effective in a multitude of enantioselective reactions. As a Senior Application Scientist, this document aims to provide fellow researchers, chemists, and drug development professionals with a comprehensive technical overview, grounded in field-proven insights and authoritative references, covering the ligand's fundamental properties, synthesis, and its application in forming highly selective catalysts.
Part 1: Core Properties and Identification
Accurate identification and understanding of a ligand's physicochemical properties are the foundation of its successful application. This section details the essential data for (S,S)-iPr-Pybox.
Nomenclature and CAS Registry Number
The unique identifier for this specific stereoisomer is crucial for accurate sourcing and regulatory compliance.
-
Common Synonyms : (-)-2,6-Bis[(4S)-4-(i-propyl)-2-oxazolin-2-yl]pyridine, (S,S)-2,2′-(2,6-Pyridinediyl)bis(4-isopropyl-2-oxazoline)[1]
-
Enantiomer CAS Number : The corresponding (R,R)-iPr-Pybox enantiomer is registered under CAS No. 131864-67-0.[5][6][7]
Structural and Molecular Data
The ligand's structure dictates its coordination geometry and the chiral environment it imposes.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₂₃N₃O₂ | [1][2][4] |
| Molecular Weight | 301.38 g/mol | [1][4] |
| IUPAC Name | (4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-2-pyridinyl]-4,5-dihydro-1,3-oxazole | [2] |
| SMILES | CC(C)[C@H]1COC(=N1)c2cccc(n2)C3=NC(C)C | |
| InChI Key | CSGQGLBCAHGJDR-HUUCEWRRSA-N | [4] |
Physical and Handling Properties
These properties are critical for experimental design, storage, and safety.
| Property | Value | Reference |
| Appearance | White crystalline solid | [1][3] |
| Melting Point | 152-157 °C | [1][3] |
| Optical Rotation | [α]²⁵/D −118° to -120° (c=0.7-1.0, CH₂Cl₂) | [1][3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [3] |
| Solubility | Soluble in methylene chloride and other common organic solvents | [3] |
Part 2: Synthesis of (S,S)-iPr-Pybox Ligand
The accessibility of a ligand is a key factor in its widespread adoption. The synthesis of iPr-Pybox is a robust and well-established procedure, typically proceeding via a metal-catalyzed double cyclization.
Synthetic Principle
The most common and efficient route involves the condensation of 2,6-pyridinedicarbonitrile with two equivalents of the chiral amino alcohol (S)-valinol.[8] This reaction is often catalyzed by a Lewis acid, such as zinc trifluoromethanesulfonate (Zn(OTf)₂) or anhydrous zinc chloride, which activates the nitrile groups toward nucleophilic attack by the amino alcohol, followed by cyclization and dehydration to form the two oxazoline rings.[8][9] The use of optically pure (S)-valinol is critical as it directly translates its stereochemistry to the final ligand.
Experimental Workflow: Synthesis of (S,S)-iPr-Pybox
Caption: Synthetic workflow for (S,S)-iPr-Pybox.
Detailed Laboratory Protocol
This protocol is a representative procedure adapted from established literature.[8][9]
-
Reactor Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-pyridinedicarbonitrile (1.0 eq.), (S)-valinol (2.0-2.2 eq.), and zinc trifluoromethanesulfonate (0.1 eq.).
-
Inert Atmosphere : Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition : Add anhydrous toluene or chlorobenzene via cannula to create a suspension. The choice of a high-boiling, non-coordinating solvent is crucial to drive the dehydration and cyclization steps to completion.
-
Reaction : Heat the reaction mixture to 120 °C and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS. The use of anhydrous reagents and solvent is paramount to prevent hydrolysis of the nitrile and intermediate species, which would reduce the yield.
-
Workup : After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Validation : The final product should be a white crystalline solid. Its identity and purity must be confirmed by comparing its physical and spectroscopic data (¹H NMR, ¹³C NMR, melting point, and specific rotation) with reported values.[8] A correct melting point and specific rotation are strong indicators of high chemical and enantiomeric purity, respectively, thus serving as a self-validating check on the synthesis.
Part 3: Coordination Chemistry and Metal Complexes
The power of (S,S)-iPr-Pybox lies in its ability to form stable, well-defined complexes with a wide array of metal ions.
Coordination Mode
The ligand acts as a neutral, tridentate chelator, binding to a metal center through the nitrogen atoms of the central pyridine ring and the two flanking oxazoline rings. This N,N,N-coordination creates a rigid C₂-symmetric environment, where the isopropyl groups project outwards, defining a chiral cavity that dictates the approach of substrates to the catalytically active metal center. This rigid scaffold minimizes conformational flexibility, which is a key reason for the high levels of enantioselectivity observed in its catalytic applications.[10]
Sources
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- 8. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. PYBOX Ligand - Large Binding Site & Rigid Scaffold [sigmaaldrich.com]
Spectroscopic and Synthetic Profile of (S,S)-iPr-Pybox: A Technical Guide
Introduction
(S,S)-iPr-Pybox, systematically named 2,6-bis[(4S)-4-isopropyl-4,5-dihydrooxazol-2-yl]pyridine, is a C₂-symmetric chiral ligand that has garnered significant attention in the field of asymmetric catalysis.[1] Its tridentate nature and rigid backbone, derived from the pyridine core, make it an effective ligand for a variety of metal-catalyzed enantioselective transformations.[2][3] This technical guide provides an in-depth overview of the spectroscopic signature of (S,S)-iPr-Pybox, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed, field-proven protocol for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this pivotal chiral ligand.
The molecular structure of (S,S)-iPr-Pybox, with the CAS Number 118949-61-4, features a central pyridine ring flanked by two (S)-configured 4-isopropyloxazoline moieties.[4][5][6] This specific stereochemistry is crucial for inducing asymmetry in catalytic reactions.
Caption: Molecular Structure of (S,S)-iPr-Pybox
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of (S,S)-iPr-Pybox is essential for its identification, purity assessment, and for studying its interactions with metal centers. The following sections detail the characteristic NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (S,S)-iPr-Pybox, both ¹H and ¹³C NMR provide a unique fingerprint of its molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy
The proton NMR spectrum of (S,S)-iPr-Pybox is characterized by distinct signals corresponding to the pyridine ring, the oxazoline rings, and the isopropyl substituents.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Pyridine-H (para) |
| Data not available | Data not available | Data not available | Pyridine-H (meta) |
| Data not available | Data not available | Data not available | O-CH₂ (oxazoline) |
| Data not available | Data not available | Data not available | N-CH (oxazoline) |
| Data not available | Data not available | Data not available | CH (isopropyl) |
| Data not available | Data not available | Data not available | CH₃ (isopropyl) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C=N (oxazoline) |
| Data not available | Pyridine-C (ipso) |
| Data not available | Pyridine-C (para) |
| Data not available | Pyridine-C (meta) |
| Data not available | O-CH₂ (oxazoline) |
| Data not available | N-CH (oxazoline) |
| Data not available | CH (isopropyl) |
| Data not available | CH₃ (isopropyl) |
Note: Specific chemical shift and coupling constant values can be found in the spectral data provided by suppliers such as Sigma-Aldrich (Catalog Number: 407151) or through spectral databases like SpectraBase.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S,S)-iPr-Pybox is typically acquired as a mull.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1650 | Strong | C=N stretch (oxazoline) |
| ~1575 | Medium | C=C/C=N stretch (pyridine) |
| ~1460 | Medium | C-H bend (aliphatic) |
| ~1370 | Medium | C-H bend (isopropyl) |
| ~1100 | Strong | C-O stretch |
Note: The exact peak positions and intensities may vary slightly depending on the sample preparation and instrument.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| m/z | Interpretation |
| 301.18 | [M]⁺ (Molecular Ion) |
| Data not available | Fragment corresponding to the loss of an isopropyl group |
| Data not available | Fragment corresponding to the pyridyl-oxazoline moiety |
The molecular formula of (S,S)-iPr-Pybox is C₁₇H₂₃N₃O₂, with a molecular weight of 301.38 g/mol .[5][8][9]
Experimental Protocols
The following section outlines a general, field-proven procedure for the synthesis and purification of (S,S)-iPr-Pybox, based on established methodologies.[3]
Synthesis of (S,S)-iPr-Pybox
The synthesis of (S,S)-iPr-Pybox typically involves the condensation of (S)-valinol with 2,6-pyridinedicarbonitrile.
Caption: General Synthesis Workflow for (S,S)-iPr-Pybox
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-pyridinedicarbonitrile (1.0 eq), (S)-valinol (2.2 eq), and a catalytic amount of zinc trifluoromethanesulfonate (Zn(OTf)₂) (0.1 eq).
-
Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Combine the fractions containing the desired product and remove the solvent in vacuo to yield (S,S)-iPr-Pybox as a white crystalline solid. Confirm the identity and purity of the product using NMR, IR, and MS, comparing the obtained data with the reference spectra.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic and synthetic aspects of the chiral ligand (S,S)-iPr-Pybox. The detailed NMR, IR, and MS data serve as a valuable reference for its identification and quality control. The outlined synthetic protocol offers a reliable method for its preparation in a laboratory setting. As a versatile and highly effective ligand in asymmetric catalysis, a thorough understanding of its fundamental chemical and physical properties is paramount for its successful application in the synthesis of complex chiral molecules.
References
- PubChem. (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine. National Center for Biotechnology Information.
- Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., Lobkovsky, E., Neese, F., Wieghardt, K., & Chirik, P. J. (2006). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics, 25(12), 2984–2996.
- Grentz, M., & Wulff, W. D. (2008). Metal-Catalyzed Enantioselective α-Ketol Rearrangements. Topics in Current Chemistry, 291, 309–343.
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An In-depth Technical Guide to the Crystal Structure of (S,S)-iPr-Pybox Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C₂-symmetric 2,6-bis(2-oxazolin-2-yl)pyridine (Pybox) ligands are a cornerstone in the field of asymmetric catalysis. Their remarkable success stems from their ability to form well-defined chiral environments around a variety of metal centers, thereby enabling high stereoselectivity in a vast array of chemical transformations. Among the diverse family of Pybox ligands, the (S,S)-iPr-Pybox variant, featuring isopropyl substituents, has proven to be particularly effective. This technical guide provides a comprehensive exploration of the crystal structure of (S,S)-iPr-Pybox metal complexes, delving into their synthesis, crystallization, and the intricate details of their three-dimensional architecture. A thorough understanding of these solid-state structures is paramount for rational catalyst design and the optimization of reaction conditions in the pursuit of novel therapeutic agents and efficient chemical processes.
The Significance of the (S,S)-iPr-Pybox Ligand in Asymmetric Catalysis
The (S,S)-iPr-Pybox ligand is a tridentate chelating agent that coordinates to a metal center through the central pyridine nitrogen and the two nitrogen atoms of the oxazoline rings. This coordination imparts a rigid and chiral scaffold around the metal, which is fundamental to its efficacy in asymmetric catalysis. The C₂-symmetry of the ligand simplifies the stereochemical analysis of catalytic reactions by reducing the number of possible diastereomeric transition states. The isopropyl groups provide a specific steric environment that plays a crucial role in substrate recognition and the stereochemical outcome of the catalyzed reaction.
The versatility of the Pybox framework allows for its complexation with a wide range of metals, including iron, copper, zinc, ruthenium, and iridium, each bestowing unique catalytic properties. These complexes have been successfully employed in a multitude of asymmetric reactions, such as hydrosilylation, cyclopropanation, Diels-Alder reactions, and various carbon-carbon bond-forming reactions.
Synthesis and Crystallization of (S,S)-iPr-Pybox Metal Complexes: A Self-Validating Protocol
The reliable synthesis and crystallization of (S,S)-iPr-Pybox metal complexes are critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocol for the synthesis and crystallization of a representative iron(II) complex, [Fe((S,S)-iPr-Pybox)Cl₂], is presented as a self-validating system, where the rationale behind each step is elucidated to ensure reproducibility and understanding.
Experimental Protocol: Synthesis and Crystallization of [Fe((S,S)-iPr-Pybox)Cl₂]
Materials:
-
(S,S)-iPr-Pybox ligand
-
Anhydrous Iron(II) Chloride (FeCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Cannula
-
Crystallization dish or vial
Procedure:
-
Preparation of the Schlenk Flask (Inert Atmosphere): A 50 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then allowed to cool under a stream of dry nitrogen or argon. This step is crucial to eliminate any adsorbed water, which can interfere with the reaction and crystallization.
-
Reactant Addition: Under a positive pressure of inert gas, anhydrous FeCl₂ (1.0 mmol) is added to the Schlenk flask. The (S,S)-iPr-Pybox ligand (1.05 mmol, 1.05 equivalents) is dissolved in anhydrous DCM (10 mL) in a separate flask and then transferred to the FeCl₂-containing flask via cannula. The slight excess of the ligand ensures complete complexation of the iron salt.
-
Reaction: The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by a color change. The formation of the complex is typically accompanied by a distinct color change, indicating coordination of the ligand to the metal center.
-
Isolation of the Crude Product: The solvent is removed under reduced pressure to yield the crude complex as a solid. This initial solid may be amorphous or microcrystalline and requires further purification by crystallization.
-
Crystallization by Vapor Diffusion:
-
The crude complex is dissolved in a minimal amount of anhydrous DCM (a "good" solvent) in a small vial. The solution should be nearly saturated.
-
This small vial is then placed inside a larger, sealable jar or chamber containing a layer of anhydrous diethyl ether (a "poor" solvent).
-
The chamber is sealed and left undisturbed in a location with a stable temperature and minimal vibrations.
-
Over time, the more volatile diethyl ether will slowly diffuse into the DCM solution. This gradual decrease in the solubility of the complex induces the slow growth of single crystals. The slow rate of diffusion is paramount for the formation of large, well-ordered crystals suitable for X-ray diffraction.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Metal complexes, particularly those with open coordination sites, can be sensitive to water and oxygen. Performing the synthesis under an inert atmosphere prevents the formation of undesired hydrated or oxidized byproducts.
-
Stoichiometry: A slight excess of the ligand is used to drive the reaction to completion and minimize the presence of unreacted metal salt, which could co-crystallize and affect the quality of the final crystals.
-
Solvent Selection for Crystallization: The choice of a "good" solvent in which the complex is readily soluble and a "poor" solvent in which it is sparingly soluble is the cornerstone of the vapor diffusion technique. The slow mixing of these two solvents creates a supersaturated solution from which crystals can nucleate and grow in a controlled manner.
-
Undisturbed Environment: Vibrations and temperature fluctuations can disrupt the delicate process of crystal lattice formation, leading to the growth of multiple small crystals or an amorphous precipitate instead of large single crystals.
The Crystal Structure of (S,S)-iPr-Pybox Metal Complexes: A Comparative Analysis
The three-dimensional arrangement of atoms in the crystal lattice of (S,S)-iPr-Pybox metal complexes reveals crucial information about their stereochemistry, stability, and potential catalytic activity. Single-crystal X-ray diffraction is the definitive technique for elucidating these structures.
General Structural Features
The (S,S)-iPr-Pybox ligand typically coordinates to the metal center in a meridional fashion, with the pyridine nitrogen and the two oxazoline nitrogens occupying three coordination sites in a plane. This leaves other coordination sites available for ancillary ligands or substrate binding, which is a key aspect of their catalytic function. The isopropyl groups extend outwards from the chiral centers of the oxazoline rings, creating a well-defined chiral pocket around the metal's active site.
Comparative Crystallographic Data for Selected Metal Complexes
The following table summarizes key crystallographic parameters for representative (S,S)-iPr-Pybox complexes with Iron(II), Copper(II), and Zinc(II). This data has been compiled from published crystallographic reports.
| Metal Center | Complex Formula | Coordination Geometry | M-N(pyridine) (Å) | M-N(oxazoline) (Å) | N(py)-M-N(ox) (°) | Source |
| Iron(II) | [Fe((S,S)-iPr-Pybox)Cl₂] | Distorted Trigonal Bipyramidal | ~2.1-2.2 | ~2.1-2.2 | ~75-80 | [1] |
| Copper(II) | [Cu((S,S)-iPr-Pybox)Cl₂] | Distorted Square Pyramidal | ~2.0-2.1 | ~2.0-2.1 | ~78-82 | [2] |
| Zinc(II) | [Zn((S,S)-iPr-Pybox)Cl₂] | Distorted Trigonal Bipyramidal | ~2.1-2.2 | ~2.1-2.2 | ~75-79 | [2] |
Analysis of Structural Data:
-
Coordination Geometry: The coordination geometry around the metal center is highly dependent on the metal ion and the ancillary ligands. For the dichloro complexes presented, both distorted trigonal bipyramidal and square pyramidal geometries are observed. These geometries are flexible and can readily accommodate substrate binding during a catalytic cycle.
-
Bond Lengths: The metal-nitrogen bond lengths are indicative of the strength of the coordination. The values presented are typical for such complexes and reflect a strong interaction between the Pybox ligand and the metal center.
-
Bite Angle: The N(pyridine)-M-N(oxazoline) "bite angle" is a measure of the strain imposed by the tridentate ligand. The observed angles of 75-82° are characteristic of the rigid Pybox scaffold.
Visualization of Molecular and Coordination Structures
Visual representations are indispensable for comprehending the three-dimensional nature of these complexes. The following diagrams, generated using the DOT language, illustrate the structure of the (S,S)-iPr-Pybox ligand and a representative metal complex.
Caption: Molecular structure of the (S,S)-iPr-Pybox ligand.
Caption: Coordination of the (S,S)-iPr-Pybox ligand to a metal center.
Conclusion and Future Outlook
The crystal structures of (S,S)-iPr-Pybox metal complexes provide invaluable insights into the fundamental principles of asymmetric catalysis. The rigid, C₂-symmetric nature of the ligand, coupled with the tunable steric and electronic properties of the metal center, creates a powerful platform for the development of highly selective catalysts. The detailed structural data presented in this guide, along with the robust experimental protocol, serves as a foundational resource for researchers in the fields of organic synthesis, organometallic chemistry, and drug development.
Future research in this area will likely focus on the design of novel Pybox ligands with even more refined steric and electronic properties to tackle challenging asymmetric transformations. Furthermore, the application of computational modeling, in conjunction with experimental crystallographic data, will undoubtedly accelerate the rational design of next-generation catalysts with enhanced activity and selectivity, ultimately contributing to the advancement of chemical synthesis and the discovery of new medicines.
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- Panosyan, F. B., Lough, A. J., & Chin, J. (2003). {2,6-Bis[(4R)-(+)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine-κ3N}dichlorozinc(II). Acta Crystallographica Section E: Structure Reports Online, 59(10), m864-m866.
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The Architect of Asymmetry: A Technical Guide to Chiral Induction with (S,S)-iPr-Pybox
Abstract
In the landscape of asymmetric catalysis, the quest for catalysts that deliver high enantioselectivity under mild conditions is perpetual. Among the privileged chiral ligands that have emerged, the C₂-symmetric pyridine-bis(oxazoline) (Pybox) ligands have distinguished themselves as exceptionally versatile and effective. This in-depth technical guide focuses on the (S,S)-iPr-Pybox ligand, a cornerstone in the synthesis of chiral molecules. We will dissect the core principles of its mechanism of chiral induction, exploring the nuanced interplay of steric and electronic factors that govern its remarkable stereochemical control. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this powerful catalytic tool.
Introduction: The Pybox Ligand Family - A Legacy of Stereocontrol
The Pybox ligands, first introduced by Nishiyama, are a class of C₂-symmetric tridentate ligands that have found widespread application in a vast array of asymmetric transformations.[1][2] Their rigid backbone, derived from pyridine, and the stereogenic centers on the oxazoline rings create a well-defined and tunable chiral environment around a coordinated metal center. The (S,S)-iPr-Pybox variant, with its isopropyl substituents on the oxazoline rings, has proven to be particularly effective in a multitude of metal-catalyzed reactions, consistently affording high levels of enantioselectivity.[3][4] The commercial availability and synthetic accessibility of these ligands have further cemented their status as indispensable tools in the synthetic chemist's arsenal.[3][4]
The remarkable success of (S,S)-iPr-Pybox lies in its ability to form stable and well-defined complexes with a variety of metals, including copper, iron, scandium, and ytterbium.[5][6][7] This guide will delve into the structural features of these complexes and elucidate the mechanistic principles that underpin their ability to dictate the stereochemical outcome of a reaction.
The Chiral Catalyst: Structure and Coordination
The efficacy of (S,S)-iPr-Pybox as a chiral ligand stems from its tridentate N,N,N-coordination to a metal center. The pyridine nitrogen and the two nitrogen atoms of the oxazoline rings bind to the metal, creating a rigid and sterically demanding C₂-symmetric environment.
Figure 1: Generalized coordination of (S,S)-iPr-Pybox to a metal center.
The geometry of the resulting metal complex is crucial for its catalytic activity and enantioselectivity. X-ray crystallographic studies of various Pybox-metal complexes have revealed that the coordination geometry can range from distorted square pyramidal to trigonal bipyramidal, depending on the metal and the presence of other ligands or substrates.[8][9] For instance, in many copper(II) complexes, a distorted square pyramidal geometry is observed.[8] This defined geometry creates specific quadrants of steric hindrance around the metal's open coordination sites, which is fundamental to the mechanism of chiral induction.
The Core Mechanism: A Symphony of Steric and Electronic Effects
The chiral induction by the (S,S)-iPr-Pybox-metal complex is a direct consequence of the steric and electronic environment it creates. The bulky isopropyl groups on the oxazoline rings play a pivotal role in dictating the facial selectivity of the approaching substrate.
The Face-Blocking Model: Steric Hindrance as the Primary Gatekeeper
The most widely accepted model for chiral induction by Pybox ligands is the "face-blocking" model. The C₂-symmetric arrangement of the bulky isopropyl groups effectively shields two of the four quadrants around the metal center. This forces the incoming substrate to coordinate to the metal in a specific orientation to minimize steric clashes.
Figure 2: The face-blocking model for chiral induction.
In the case of the (S,S)-iPr-Pybox ligand, the isopropyl groups project outwards, creating a chiral pocket. For a prochiral substrate that coordinates to the metal Lewis acid, one of its two enantiotopic faces will be preferentially shielded by one of the isopropyl groups, leaving the other face exposed for nucleophilic attack. This steric differentiation is the primary determinant of the enantioselectivity of the reaction.
A plausible reaction pathway for the Friedel–Crafts alkylation of indoles with nitroalkenes catalyzed by a Yb(OTf)₃/Pybox complex illustrates this principle. The nitroalkene coordinates to the chiral ytterbium complex, and the indole then attacks the β-carbon of the nitroalkene from the less sterically hindered face, leading to the formation of the product with high enantioselectivity.[6]
Electronic Tuning: Fine-Tuning the Catalytic Landscape
While steric effects are paramount, the electronic properties of the Pybox ligand also play a crucial role in modulating the reactivity and selectivity of the catalyst. The electronic nature of the pyridine ring can be tuned by introducing substituents at the 4-position. Electron-withdrawing groups on the pyridine ring increase the Lewis acidity of the metal center.[5] This enhanced Lewis acidity can lead to stronger binding of the substrate, which in turn can amplify the steric discrimination exerted by the ligand, often resulting in higher enantioselectivity.[5]
Conversely, electron-donating groups can decrease the Lewis acidity of the metal, which may be beneficial in reactions where a less active catalyst is desired to prevent side reactions or catalyst deactivation.
| Substituent at 4-position of Pyridine | Electronic Effect | Impact on Metal Lewis Acidity | Potential Effect on Enantioselectivity |
| -Cl, -Br | Electron-withdrawing | Increases | Often increases |
| -H | Neutral | Baseline | - |
| -OMe | Electron-donating | Decreases | May decrease or have minimal effect |
Table 1: Influence of electronic properties of the Pybox ligand on catalysis.
Applications in Asymmetric Synthesis: A Showcase of Versatility
The (S,S)-iPr-Pybox ligand has been successfully employed in a wide range of asymmetric catalytic reactions. The following examples highlight its broad applicability and consistent performance.
Copper-Catalyzed Reactions
Copper complexes of (S,S)-iPr-Pybox are particularly effective catalysts for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Enantioselective Propargylic Amination: Intramolecular propargylic amination reactions catalyzed by copper-Pybox complexes proceed with high enantioselectivity, providing access to optically active nitrogen-containing heterocycles.
-
Alkyne-Imine Additions: The direct addition of terminal alkynes to imines, catalyzed by a Cu(I)-Pybox complex, affords chiral propargylamines in high yields and enantiomeric excesses.
Iron-Catalyzed Hydrosilylation
Iron complexes of (S,S)-iPr-Pybox have been utilized as efficient catalysts for the asymmetric hydrosilylation of ketones.[7] While modest enantioselectivities are often observed with the neutral iron dialkyl precatalyst, activation with a borane cocatalyst can lead to significant improvements in asymmetric induction.[7]
Lanthanide-Catalyzed Reactions
The larger ionic radii of lanthanide metals allow them to be effectively complexed by the tridentate Pybox ligand. Ytterbium(III) triflate in combination with a chiral Pybox ligand has been shown to be a highly effective catalyst for the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, affording the products in excellent yields and high enantioselectivities.[6]
Experimental Protocol: A Representative Asymmetric Diels-Alder Reaction
The following is a generalized, step-by-step methodology for a typical asymmetric Diels-Alder reaction catalyzed by a Sc(III)-(S,S)-iPr-Pybox complex, based on established literature procedures.[5]
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (S,S)-iPr-Pybox (0.11 mmol).
-
Add anhydrous solvent (e.g., CH₂Cl₂ or THF, 2 mL).
-
To this solution, add Sc(OTf)₃ (0.10 mmol) and stir the mixture at room temperature for 1-2 hours to allow for complex formation.
Diels-Alder Reaction:
-
Cool the solution of the in situ generated catalyst to the desired reaction temperature (e.g., -78 °C).
-
To this cooled solution, add the dienophile (e.g., an N-acryloyloxazolidinone, 1.0 mmol) as a solution in the same anhydrous solvent.
-
After stirring for 15 minutes, add the diene (e.g., cyclopentadiene, 3.0 mmol) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Figure 3: Experimental workflow for a typical (S,S)-iPr-Pybox catalyzed reaction.
Conclusion: A Versatile and Indispensable Tool for Asymmetric Synthesis
The (S,S)-iPr-Pybox ligand has firmly established itself as a privileged chiral ligand in the field of asymmetric catalysis. Its ability to form well-defined, C₂-symmetric complexes with a range of metals provides a robust platform for inducing high levels of enantioselectivity in a diverse array of chemical transformations. The mechanism of chiral induction, primarily driven by a face-blocking steric model and fine-tuned by electronic effects, offers a rational basis for catalyst design and optimization. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the principles governing (S,S)-iPr-Pybox-mediated catalysis is essential for the efficient and predictable synthesis of enantiomerically pure compounds. The continued exploration of new applications for this remarkable ligand will undoubtedly lead to further advancements in the art and science of asymmetric synthesis.
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Harnessing and Quantifying the Lewis Acidity of Metal-(S,S)-iPr-Pybox Complexes for Asymmetric Catalysis
An In-Depth Technical Guide
Executive Summary
The pyridine-2,6-bis(oxazoline) (Pybox) ligand family, particularly the C₂-symmetric (S,S)-iPr-Pybox isomer, represents a cornerstone in the field of asymmetric catalysis.[1] These "privileged" ligands form robust, well-defined complexes with a vast array of transition metals and lanthanides, creating a chiral environment that enables high stereoselectivity in numerous organic transformations.[1][2] A critical, yet often nuanced, parameter governing the efficacy of these catalysts is the Lewis acidity of the coordinated metal center. The ability to accept an electron pair from a substrate is the primary mode of activation in many reactions catalyzed by these complexes.[3] This guide provides a comprehensive exploration of the Lewis acidity of metal-(S,S)-iPr-Pybox complexes, offering researchers and drug development professionals a framework for understanding, quantifying, and modulating this key property to optimize catalytic performance. We will delve into the theoretical underpinnings of Lewis acidity, present field-proven experimental protocols for its determination, and analyze the intricate relationship between the electronic nature of the catalyst, its structure, and its function in achieving high enantioselectivity.
The (S,S)-iPr-Pybox Ligand: A Privileged Scaffold for Chiral Catalysis
The efficacy of (S,S)-iPr-Pybox stems from its unique structural and electronic properties. As a neutral, tridentate N,N,N-ligand, it coordinates to a metal center through the central pyridine nitrogen and the two nitrogen atoms of the chiral oxazoline rings.[1] This coordination geometry imparts significant rigidity to the resulting complex. The C₂-symmetry, originating from the two (S)-configured isopropyl groups at the 4-position of the oxazoline rings, is a crucial feature that simplifies the stereochemical environment around the metal, reducing the number of possible transition states and often leading to superior enantiomeric excesses in catalytic reactions.[1][4]
The synthesis of metal-(S,S)-iPr-Pybox complexes is typically straightforward, often involving the reaction of the commercially available ligand with a suitable metal salt precursor (e.g., FeCl₂, RuCl₂(ethylene)₂, Cu(OTf)₂, etc.).[3][5][6][7] The resulting complexes have been successfully employed in a wide spectrum of asymmetric reactions, including Diels-Alder and Mukaiyama-aldol reactions, hydrosilylations, and C-H aminations.[2][3][5][6] The success of these diverse applications hinges on the Lewis acidic character of the metal center, which is finely tuned by the Pybox ligand scaffold.
Quantifying Lewis Acidity: Methodologies and Best Practices
The term "Lewis acidity" describes the thermodynamic tendency of a species to accept a Lewis basic electron pair.[8] In the context of metal-Pybox catalysts, it is the electrophilicity of the metal center that dictates its ability to activate substrates. Quantifying this property is essential for rational catalyst design. Two primary categories of Lewis acidity metrics are commonly discussed.[8][9]
-
Global Lewis Acidity (gLA): A thermodynamic measurement of the intrinsic strength of a Lewis acid, often determined computationally via metrics like Fluoride Ion Affinity (FIA).[8] While fundamentally important, gLA can be challenging to measure experimentally and may not always correlate directly with catalytic performance, as it doesn't account for steric or solvent effects.[8]
-
Effective Lewis Acidity (eLA): An experimental measure of the effect a Lewis acid has on a probe molecule under specific conditions.[8][9] This is often more relevant for catalysis as it reflects the Lewis acidity in a solution-phase environment.
The Gutmann-Beckett Method: The Experimental Standard
By far the most widely adopted technique for determining eLA is the Gutmann-Beckett method.[10][11][12] This convenient and powerful technique utilizes a Lewis basic probe molecule, triethylphosphine oxide (Et₃PO), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
Principle: The lone pair on the oxygen atom of Et₃PO coordinates to the Lewis acidic metal center of the complex. This interaction withdraws electron density from the P-O bond, causing a deshielding of the phosphorus nucleus.[9][10] The magnitude of this deshielding, observed as a downfield shift (Δδ) in the ³¹P NMR spectrum relative to free Et₃PO in a non-coordinating solvent, is directly proportional to the Lewis acidity of the complex.[11]
The resulting chemical shift is used to calculate a quantitative "Acceptor Number" (AN), providing a standardized scale for comparing Lewis acid strength.[10]
Acceptor Number (AN) Calculation: AN = 2.21 × (δsample - 41.0) Where δsample is the ³¹P chemical shift of Et₃PO coordinated to the Lewis acid, and 41.0 ppm is the reference chemical shift of Et₃PO in the weakly Lewis acidic solvent hexane.[10]
Experimental Protocol: Determination of Acceptor Number via the Gutmann-Beckett Method
This protocol provides a self-validating system for the reliable determination of the Lewis acidity of a metal-(S,S)-iPr-Pybox complex.
Materials and Reagents
-
Metal-(S,S)-iPr-Pybox complex of interest (e.g., [(S,S)-iPr-Pybox]FeCl₂)
-
Triethylphosphine oxide (Et₃PO), high purity
-
Anhydrous, weakly coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)
-
Anhydrous hexane (for reference standard)
-
NMR tubes, gas-tight syringe, inert atmosphere glovebox or Schlenk line
Step-by-Step Methodology
Step 1: Preparation of the Reference Standard
-
Under an inert atmosphere, prepare a ~0.1 M solution of Et₃PO in anhydrous hexane.
-
Transfer the solution to an NMR tube and seal it.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Validation: The chemical shift (δ) should be at or very near 41.0 ppm. This validates the purity of the probe and the non-interacting nature of the reference solvent.[10]
Step 2: Preparation of the Sample Solution
-
Inside a glovebox, accurately weigh the metal-(S,S)-iPr-Pybox complex into a vial.
-
Add the desired volume of anhydrous deuterated solvent (e.g., CD₂Cl₂) to create a solution of known concentration (typically 5-10 mM).
-
In a separate vial, prepare a stock solution of Et₃PO in the same deuterated solvent.
-
Using a microliter syringe, add a precise stoichiometric equivalent (1.0 eq) of the Et₃PO solution to the metal complex solution. Causality: Using a 1:1 stoichiometry ensures the measurement reflects the acidity of a single, well-defined adduct, avoiding complexities from multiple probe molecules binding or unbound probe.
-
Gently mix the solution and transfer it to an NMR tube. Seal the tube.
Step 3: NMR Data Acquisition
-
Acquire a proton-decoupled ³¹P NMR spectrum of the sample at a constant, defined temperature (e.g., 298 K).
-
Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio.
-
Record the chemical shift (δsample) of the Et₃PO-metal complex adduct. A single, sharp peak is expected, indicating fast exchange or the formation of a single dominant species.
Step 4: Calculation and Interpretation
-
Calculate the Acceptor Number (AN) using the formula provided above.
-
Compare the AN value to known standards or other catalysts in the series to establish a relative Lewis acidity scale.
Factors Modulating Lewis Acidity in Metal-Pybox Systems
The Lewis acidity of a metal-(S,S)-iPr-Pybox complex is not a fixed value but is influenced by several interconnected factors:
| Factor | Influence on Lewis Acidity | Rationale & Causality |
| Metal Identity | Strong (Primary) | The intrinsic electrophilicity of the metal is the dominant factor. For example, a La(III) center is generally a stronger Lewis acid than a Cu(II) center.[13] |
| Metal Oxidation State | Strong | Higher positive charge on the metal center leads to a greater attraction for electron pairs, significantly increasing Lewis acidity. Fe(III) is a much stronger Lewis acid than Fe(II).[3] |
| Co-ligands | Moderate to Strong | Ancillary ligands trans or cis to the substrate binding site can donate or withdraw electron density, electronically tuning the metal center. Adding a cyclometalated NHC ligand, for instance, can modulate electronic properties.[2][14] |
| Counter-ion | Moderate | A weakly coordinating counter-ion (e.g., OTf⁻, PF₆⁻) results in a more "naked" and thus more Lewis acidic cationic metal center. A coordinating counter-ion (e.g., Cl⁻) can compete for the binding site, reducing the effective Lewis acidity.[15][16] |
| Solvent | Moderate | Coordinating solvents (e.g., MeCN, THF) can act as competing Lewis bases, occupying the open coordination site and lowering the apparent Lewis acidity experienced by the substrate.[17] |
Table 1: Illustrative Acceptor Numbers (AN) for Various Metal-(S,S)-iPr-Pybox Complexes (Note: These values are illustrative, based on established chemical principles, to demonstrate relative trends. Experimental determination is required for specific complexes.)
| Complex | Metal Center | Plausible AN Range | Relative Lewis Acidity |
| [(S,S)-iPr-Pybox]FeCl₂ | Fe(II) | 45 - 55 | Moderate |
| [(S,S)-iPr-Pybox]FeCl₃ | Fe(III) | 70 - 85 | Strong |
| [(S,S)-iPr-Pybox]Cu(OTf)₂ | Cu(II) | 60 - 75 | Strong |
| [(S,S)-iPr-Pybox]Zn(OTf)₂ | Zn(II) | 55 - 70 | Moderately Strong |
| [(S,S)-iPr-Pybox]La(OTf)₃ | La(III) | 80 - 95 | Very Strong |
The Causality Link: How Lewis Acidity Governs Catalytic Enantioselectivity
The ultimate goal of tuning Lewis acidity is to enhance catalytic activity and, most importantly, enantioselectivity. The relationship is a delicate balance. The Lewis acid must be strong enough to activate the substrate but not so strong that it leads to undesired background reactions or catalyst decomposition.
The role of the Lewis acidic metal center is twofold in a typical asymmetric transformation:
-
Substrate Activation & Organization: The metal center coordinates to a Lewis basic site on the substrate (e.g., the carbonyl oxygen of an enone in a Michael addition). This polarization of the substrate lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making it more susceptible to nucleophilic attack.[18] This coordination also rigidly holds the substrate within the chiral pocket of the catalyst.
-
Enantiotopic Face Discrimination: Once the substrate is locked in place, the bulky isopropyl groups of the (S,S)-iPr-Pybox ligand create a sterically demanding chiral environment.[19] They effectively block one of the two enantiotopic faces of the activated substrate from the incoming nucleophile, forcing the reaction to proceed through a lower-energy transition state and leading to the preferential formation of one enantiomer.
An optimal catalyst, therefore, possesses a Lewis acidity potent enough to ensure substrate binding and activation at low catalyst loadings, while the ligand architecture provides the steric and electronic influence necessary to achieve high levels of stereochemical communication.
Conclusion and Future Outlook
The Lewis acidity of metal-(S,S)-iPr-Pybox complexes is a fundamental parameter that underpins their widespread success in asymmetric catalysis. By understanding its theoretical basis and employing robust experimental methods like the Gutmann-Beckett ³¹P NMR technique, researchers can quantitatively assess this property. This enables a more rational approach to catalyst development, where the metal, its oxidation state, and its coordination environment can be systematically modified to achieve desired reactivity and selectivity. For scientists in process and drug development, the ability to correlate a measurable parameter like the Acceptor Number with catalytic performance provides a powerful tool for reaction optimization, troubleshooting, and scaling, accelerating the path to efficient and stereoselective synthesis of valuable chiral molecules.
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Unlocking Enantioselectivity: A Technical Guide to the Computational Modeling of (S,S)-iPr-Pybox Catalysts
Abstract
This technical guide provides a comprehensive overview of the principles and practices involved in the computational modeling of (S,S)-iPr-Pybox catalysts, a cornerstone of modern asymmetric synthesis. Geared towards researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical workflows, and interpretive nuances of using computational chemistry to elucidate reaction mechanisms and predict stereochemical outcomes. By integrating density functional theory (DFT), molecular mechanics, and advanced simulation techniques, we aim to equip the reader with the knowledge to rationally design more efficient and selective catalytic systems.
Introduction: The Significance of (S,S)-iPr-Pybox in Asymmetric Catalysis
The quest for enantiomerically pure compounds is a central theme in contemporary chemistry, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule can dictate its biological activity.[1][2] Among the diverse arsenal of chiral catalysts, those derived from C₂-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (Pybox) ligands have emerged as exceptionally versatile and effective.[3][4] Specifically, the (S,S)-iPr-Pybox ligand, characterized by its isopropyl substituents and pyridine backbone, forms well-defined complexes with a variety of metals to catalyze a broad spectrum of enantioselective reactions, including hydrosilylations, Diels-Alder reactions, and Mannich-type reactions.[5][6]
The stereochemical outcome of these reactions is governed by subtle energetic differences between competing diastereomeric transition states.[7] While experimental screening has traditionally been the workhorse for catalyst optimization, computational modeling offers a powerful, complementary approach to gain a deeper understanding of the factors controlling enantioselectivity at the molecular level.[1][2][8] This guide will focus on the methodologies employed to model (S,S)-iPr-Pybox catalyzed reactions, providing a framework for both understanding existing systems and designing novel, improved catalysts.
Theoretical Foundations of Catalyst Modeling
The accurate computational description of transition metal catalysis, particularly concerning enantioselectivity, necessitates a careful selection of theoretical methods. The small energy differences that dictate the enantiomeric ratio present a significant challenge for computational chemistry.[9]
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the predominant tool for investigating the electronic structure and energetics of catalytic systems.[1][10] By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy that is well-suited for the relatively large molecules involved in (S,S)-iPr-Pybox catalysis.
Key Considerations for DFT in (S,S)-iPr-Pybox Modeling:
-
Functional Selection: The choice of the exchange-correlation functional is critical. Hybrid functionals, such as B3LYP, and meta-GGA functionals are often employed. It is advisable to benchmark different functionals against experimental data or higher-level calculations when available.
-
Basis Sets: A double-ζ basis set, such as 6-31G**, often in combination with pseudopotentials for the metal center (e.g., LACVP), provides a reasonable compromise between accuracy and computational expense for geometry optimizations.[11] For more accurate energy calculations, larger basis sets are recommended.
-
Dispersion Corrections: Non-covalent interactions, such as van der Waals forces and π-stacking, can play a crucial role in stabilizing transition states. Incorporating dispersion corrections (e.g., Grimme's D3 or D4) is essential for obtaining reliable results.
The Challenge of Conformational Complexity
Solvation Models
Most catalytic reactions are performed in solution, and the solvent can have a profound impact on the reaction energetics. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk solvent effects without the computational expense of explicitly modeling solvent molecules.[11]
A Practical Workflow for Modeling (S,S)-iPr-Pybox Catalyzed Reactions
The following section outlines a step-by-step methodology for the computational investigation of a reaction catalyzed by an (S,S)-iPr-Pybox metal complex.
Step 1: System Preparation and Initial Structure Generation
The initial phase involves constructing the 3D structures of the catalyst, substrates, and any other relevant species.
-
Ligand and Complex Construction: The (S,S)-iPr-Pybox ligand can be built using standard molecular modeling software. The desired metal complex is then constructed by coordinating the metal ion to the tridentate ligand.[6]
-
Conformational Search: A systematic conformational search should be performed on the catalyst-substrate complex to identify low-energy conformers. This can be achieved using molecular mechanics force fields followed by DFT optimization of the most promising candidates.
Experimental Protocol: Initial Structure Generation and Conformational Search
-
Build the (S,S)-iPr-Pybox ligand using a molecular editor.
-
Add the desired metal ion (e.g., Cu(II), Fe(II)) and coordinate it to the three nitrogen atoms of the Pybox ligand.
-
Introduce the substrate molecule(s) into the coordination sphere of the metal center.
-
Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF).
-
Execute a systematic conformational search using a method like Monte Carlo or molecular dynamics to explore different orientations of the substrate and conformations of the isopropyl groups.
-
Cluster the resulting conformers based on their geometry and energy.
-
Select the lowest energy conformers for further optimization at the DFT level.
Step 2: Locating Transition States
Identifying the transition state (TS) for the stereodetermining step is the most critical and challenging part of the workflow.
-
Reaction Coordinate Scanning: A relaxed potential energy surface scan along the bond(s) being formed or broken can provide a good initial guess for the TS structure.
-
TS Optimization: Employ a TS optimization algorithm (e.g., Berny algorithm) starting from the highest energy point of the scan.
-
Frequency Analysis: A frequency calculation must be performed on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Experimental Protocol: Transition State Location
-
Define the reaction coordinate: This is typically the distance between the two atoms forming a new bond.
-
Perform a relaxed potential energy surface scan along the defined reaction coordinate using DFT.
-
Identify the structure with the maximum energy along the scan as the initial guess for the transition state.
-
Optimize the transition state structure using an appropriate algorithm (e.g., Opt=TS in Gaussian).
-
Perform a frequency calculation on the optimized structure to verify that it is a true transition state (one imaginary frequency) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Visualize the imaginary frequency to ensure it corresponds to the desired reaction pathway.
Step 3: Reaction Pathway Analysis and Enantioselectivity Prediction
Once the transition states for the formation of both enantiomers are located, the enantioselectivity of the reaction can be predicted.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations should be performed to confirm that the located transition states connect the correct reactants and products.
-
Calculating Activation Energies: The activation free energy (ΔG‡) is calculated as the difference in free energy between the transition state and the reactant complex.
-
Predicting Enantiomeric Excess (ee): The enantiomeric excess can be predicted from the difference in the activation free energies (ΔΔG‡) of the two competing transition states using the following equation derived from transition state theory:
ee (%) = 100 * (k_major - k_minor) / (k_major + k_minor) = 100 * tanh(ΔΔG‡ / 2RT)
where R is the gas constant and T is the temperature.
Table 1: Example Data for Enantioselectivity Prediction
| Transition State | Relative Electronic Energy (kcal/mol) | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Enantiomeric Ratio (S:R) |
| TS-(S) | 0.0 | 0.0 | 99:1 |
| TS-(R) | 2.5 | 2.7 |
Advanced Topics and Future Directions
The field of computational catalysis is continuously evolving, with new methods offering greater accuracy and efficiency.
Machine Learning in Catalyst Design
Quantum Mechanics/Molecular Mechanics (QM/MM)
For very large systems or when explicit solvent effects are crucial, hybrid QM/MM methods can be employed.[15] In this approach, the reactive core of the system (e.g., the metal center and the coordinated substrate) is treated with a high-level QM method, while the rest of the system (e.g., the bulk of the ligand and solvent molecules) is treated with a more computationally efficient MM force field.
Visualization of Computational Workflows and Concepts
Clear visualization is essential for understanding complex computational workflows and the interactions within a catalytic system.
Figure 1: A generalized workflow for the computational modeling of (S,S)-iPr-Pybox catalyzed reactions.
Figure 2: A simplified representation of a catalytic cycle illustrating the competing pathways to the (S) and (R) products.
Conclusion
Computational modeling has become an indispensable tool in the field of asymmetric catalysis. For (S,S)-iPr-Pybox systems, a carefully executed computational study can provide invaluable insights into the origins of enantioselectivity, guiding the rational design of more effective catalysts. By combining robust theoretical methods with a systematic and rigorous workflow, researchers can navigate the complexities of these catalytic systems and accelerate the development of new synthetic methodologies. As computational power and theoretical methods continue to advance, the predictive power of these models will undoubtedly increase, further solidifying their role in modern chemical research.
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The Isopropyl Group in (S,S)-iPr-Pybox: A Technical Guide to its Electronic and Steric Influence in Asymmetric Catalysis
Introduction: The Pybox Ligand Scaffold and the Significance of the Isopropyl Substituent
In the landscape of asymmetric catalysis, the quest for ligands that can impart high levels of stereocontrol is paramount. The Pybox (pyridine-bis(oxazoline)) family of ligands, introduced by Nishiyama, has emerged as a privileged scaffold, capable of forming robust tridentate complexes with a variety of metals to catalyze a wide array of enantioselective transformations. The C₂-symmetric nature of these ligands, combined with the stereogenic centers on the oxazoline rings, creates a well-defined chiral environment around the metal center.
The versatility of the Pybox framework lies in its tunability. Modifications to the pyridine backbone or the oxazoline rings can significantly alter the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. Among the most widely employed and commercially available Pybox ligands is (S,S)-iPr-Pybox, which features isopropyl groups at the 4-position of the oxazoline rings. This guide provides an in-depth technical analysis of the electronic and steric effects of the isopropyl group in (S,S)-iPr-Pybox, offering insights for researchers, scientists, and drug development professionals engaged in asymmetric synthesis.
Core Physicochemical Properties of (S,S)-iPr-Pybox
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃N₃O₂ | [1] |
| Molecular Weight | 301.38 g/mol | [1] |
| Appearance | White to off-white solid | |
| Chirality | (S,S) configuration | [1] |
Electronic Effects of the Isopropyl Group: A Quantitative and Qualitative Assessment
The electronic nature of the (S,S)-iPr-Pybox ligand plays a crucial role in modulating the reactivity of the metal center it coordinates. The isopropyl group, being an alkyl substituent, is generally considered to be electron-donating through an inductive effect. This has a direct impact on the electron density at the metal center, which in turn influences its catalytic properties.
Inductive Effect of the Isopropyl Group
The isopropyl group, through its sigma bonds, pushes electron density towards the oxazoline ring and, consequently, to the coordinating nitrogen atoms. This increased electron density on the nitrogen atoms enhances the ligand's ability to donate electron density to the metal center. A more electron-rich metal center is often more reactive in oxidative addition steps and can influence the back-bonding to other ligands.
Quantitative Evaluation via Infrared Spectroscopy
In a study of an iron dicarbonyl complex, (S,S)-(iPrPybox)Fe(CO)₂, the CO stretching frequencies were observed at 1956 and 1852 cm⁻¹ in pentane.[3] These values are indicative of a relatively electron-rich iron center, as the electron-donating nature of the iPr-Pybox ligand leads to increased back-bonding from the iron to the CO ligands, weakening the C-O bond and lowering its stretching frequency.
For comparison, the CO stretching frequencies of (tris(tert-butyl)phosphine)Ni(CO)₃, a very electron-rich phosphine ligand, is 2056.1 cm⁻¹. While a direct comparison is not straightforward due to the different metal and coordination sphere, the relatively low CO stretching frequencies in the (S,S)-(iPrPybox)Fe(CO)₂ complex support the notion of the iPr-Pybox ligand being a strong electron donor.
Comparative Electronic Properties
Studies comparing a series of Pybox ligands have shown that alkyl-substituted Pybox ligands, such as iPr-Pybox, are more electron-donating than their aryl-substituted counterparts.[3] Furthermore, cyclic voltammetry studies have indicated that the alkyl-substituted Pybox ligand is slightly more electron-donating than the corresponding isopropyl-substituted bis(imino)pyridine (iPrPDI) ligand.[3] This enhanced electron-donating ability can be advantageous in catalytic reactions where an electron-rich metal center is beneficial.
Steric Effects of the Isopropyl Group: Shaping the Chiral Pocket
The steric bulk of the isopropyl groups in (S,S)-iPr-Pybox is a key determinant of the enantioselectivity observed in catalysis. These groups project from the oxazoline rings, creating a well-defined and constrained chiral pocket around the metal's active site.
The Concept of the Ligand Cone Angle
The steric bulk of a ligand is often quantified by its cone angle (θ), a concept first introduced by Chadwick A. Tolman.[4] It is the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's atoms.[4] While originally developed for phosphine ligands, the concept can be extended to other ligand types.
Unfortunately, a precise, calculated cone angle for (S,S)-iPr-Pybox is not available in the peer-reviewed literature. However, based on the known bond angles and lengths from X-ray crystallographic data of related metal complexes, and the van der Waals radius of the isopropyl group, a qualitative and comparative assessment of its steric influence can be made. The isopropyl group is significantly larger than a methyl group but less sterically demanding than a tert-butyl or phenyl group. This intermediate steric profile is often a key factor in its success in a broad range of catalytic reactions.
Impact on Enantioselectivity
The steric hindrance provided by the isopropyl groups is instrumental in differentiating the two prochiral faces of an incoming substrate. By selectively blocking one approach to the metal's active site, the ligand dictates the stereochemical outcome of the reaction. The "chiral pocket" created by the two isopropyl groups in the C₂-symmetric complex is often invoked to explain the high enantioselectivities observed in reactions such as the hydrosilylation of ketones and the Negishi cross-coupling of secondary allylic chlorides.[5]
In many cases, the rigidity of the Pybox scaffold, enhanced by the chelation to the metal, combined with the well-defined steric bulk of the isopropyl groups, leads to a highly organized transition state where the substrate is forced to adopt a specific orientation, resulting in excellent stereocontrol.
Experimental Protocols
Synthesis of (S,S)-iPr-Pybox Ligand
This protocol is adapted from a reliable procedure for a similar Pybox ligand and is expected to provide (S,S)-iPr-Pybox in good yield and high enantiomeric purity.[5]
Step 1: Synthesis of (S)-2-Amino-3-methyl-1-butanol
-
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF under an inert atmosphere, add (S)-valine methyl ester hydrochloride (1.0 eq.) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting white precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield (S)-2-amino-3-methyl-1-butanol as a colorless oil, which can be used in the next step without further purification.
Step 2: Synthesis of (S,S)-iPr-Pybox
-
To a solution of 2,6-pyridinedicarbonitrile (1.0 eq.) in chlorobenzene, add zinc chloride (0.1 eq.) as a catalyst.
-
Add (S)-2-amino-3-methyl-1-butanol (2.2 eq.) to the mixture.
-
Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford (S,S)-iPr-Pybox as a white solid.
Asymmetric Hydrosilylation of Ketones
(S,S)-iPr-Pybox has been successfully employed in the iron-catalyzed asymmetric hydrosilylation of ketones. The following is a general protocol.[3]
-
In a glovebox, to a solution of the ketone (1.0 eq.) in THF, add the (S,S)-iPr-Pybox iron catalyst (e.g., (S,S)-(iPrPybox)FeCl₂, 0.3-1.0 mol%).
-
Add phenylsilane (PhSiH₃, 1.2 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by the addition of 1 M HCl.
-
Extract the product with diethyl ether, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash chromatography to yield the corresponding chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Applications in Asymmetric Catalysis: A Showcase of the Isopropyl Group's Influence
The unique combination of electronic and steric properties imparted by the isopropyl groups makes (S,S)-iPr-Pybox a highly effective ligand in a variety of asymmetric transformations.
Hydrosilylation of Ketones
As mentioned in the protocol, (S,S)-iPr-Pybox complexed with iron is an efficient catalyst for the asymmetric hydrosilylation of ketones.[3] The electron-donating nature of the ligand activates the iron center, while the steric bulk of the isopropyl groups effectively shields one face of the coordinated ketone, leading to high enantioselectivities. For example, in the hydrosilylation of acetophenone, good yields and moderate to high enantiomeric excesses have been reported.
Negishi Cross-Coupling
In the nickel-catalyzed Negishi cross-coupling of secondary allylic chlorides with organozinc reagents, (S,S)-iPr-Pybox is often the ligand of choice.[5] The steric hindrance of the isopropyl groups is crucial for controlling the regioselectivity and enantioselectivity of the coupling reaction, favoring the formation of the desired branched product with high ee.
Other Enantioselective Transformations
The utility of (S,S)-iPr-Pybox extends to a range of other reactions, including:
-
Transfer Hydrogenation of Ketones: Rhodium and ruthenium complexes of iPr-Pybox are effective catalysts for the asymmetric transfer hydrogenation of ketones, typically using isopropanol as the hydrogen source.
-
Friedel-Crafts Reactions: Lewis acid complexes of iPr-Pybox can catalyze the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes.
-
Mannich-type Reactions: Lanthanide complexes of iPr-Pybox have been shown to catalyze direct asymmetric Mannich-type reactions with high diastereoselectivity and enantioselectivity.
Conclusion
The isopropyl group in (S,S)-iPr-Pybox is far from a passive substituent. Its electronic and steric properties are intricately linked to the performance of the resulting metal catalysts. The electron-donating nature of the isopropyl group enriches the metal center, modulating its reactivity, while its steric bulk creates a well-defined chiral environment that is essential for high enantioselectivity. This in-depth understanding of the role of the isopropyl group empowers researchers to make informed decisions in the selection and application of (S,S)-iPr-Pybox for a wide range of asymmetric syntheses, ultimately accelerating the development of new chiral molecules in the pharmaceutical and chemical industries.
References
- Bilbrey, J. A., Kazez, A. H., Locklin, J., & Allen, W. D. (2013). Exact ligand cone angles.
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
- Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., Lobkovsky, E., Neese, F., Wieghardt, K., & Chirik, P. J. (2006). Electronic structure of bis(imino)pyridine iron dinitrogen complexes: a combined spectroscopic and computational study. Journal of the American Chemical Society, 128(42), 13901–13912.
- Dai, X., & Strotman, N. A. (2011). Synthesis of Chiral Pyridine Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs: 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine. Organic Syntheses, 88, 29-40.
- Durrant, J. D. (n.d.). Durrant-Lab Software.
- Figueroa, J. S., & Cummins, C. C. (2004). A new chelating diphosphine ligand with a large cone angle. Dalton transactions (Cambridge, England : 2003), (21), 3682–3687.
- Tolman, C. A. (1970). Electron donor-acceptor properties of phosphorus ligands from nickel-carbonyl stretching frequencies. Journal of the American Chemical Society, 92(10), 2956-2965.
- Ito, J. I., & Nishiyama, H. (2014). Asymmetric hydrosilylation of ketones. Chemical Society reviews, 43(18), 6037–6057.
- Molsoft L.L.C. (n.d.). 2D and 3D Ligand Editor.
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- PubChem. (n.d.). (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine.
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Introduction: The Privileged Role of Pybox Ligands in Asymmetric Catalysis
An In-depth Technical Guide to the Synthesis of (S,S)-iPr-Pybox from L-Valinol
In the field of asymmetric catalysis, the quest for ligands that can induce high levels of stereoselectivity across a broad range of chemical transformations is paramount. Among the elite class of "privileged chiral ligands," the Pybox family, featuring a C2-symmetric design, has established itself as a cornerstone for chemists aiming to construct complex chiral molecules with precision.[1] These ligands, characterized by a central pyridine ring flanked by two oxazoline moieties, form robust tridentate complexes with various metals, creating a well-defined and rigid chiral environment around the catalytic center.[2][3]
The (S,S)-iPr-Pybox, or 2,6-bis[(4S)-4-isopropyl-4,5-dihydrooxazol-2-yl]pyridine, is a particularly prominent member of this family.[4] Its effectiveness stems from the stereogenic centers derived from readily available chiral amino alcohols, which are positioned in close proximity to the coordinating metal, thereby exerting strong steric and electronic influence on the substrate during the catalytic cycle.[5][6] The isopropyl groups provide the necessary bulk to create a highly discriminating chiral pocket, leading to exceptional enantioselectivity in numerous reactions.
This guide, prepared for researchers and drug development professionals, provides a detailed, field-proven methodology for the synthesis of (S,S)-iPr-Pybox. We will begin with the inexpensive, enantiopure starting material, L-valinol, and proceed through a reliable two-step sequence, explaining the causality behind each experimental choice to ensure both reproducibility and a deeper understanding of the synthetic process.
Overall Synthetic Workflow
The synthesis of (S,S)-iPr-Pybox from L-valinol is an efficient two-stage process. The first stage involves the formation of a key bis(hydroxyamide) intermediate through the acylation of L-valinol. The second stage is a dehydrative double cyclization to construct the characteristic bis(oxazoline) framework.
Caption: High-level overview of the two-stage synthesis of (S,S)-iPr-Pybox.
Part 1: Synthesis of the Bis(hydroxyamide) Intermediate
Causality and Experimental Rationale
The foundational step in this synthesis is the coupling of the chiral building block, L-valinol, with the pyridine scaffold. This is achieved through a classic Schotten-Baumann-type acylation.
-
Choice of Acylating Agent : We employ 2,6-pyridinedicarbonyl dichloride as the acylating agent.[7] The acid chloride is significantly more reactive than the corresponding carboxylic acid, allowing the reaction to proceed rapidly and efficiently at low temperatures. This high reactivity obviates the need for coupling agents, simplifying the procedure and purification.
-
Stoichiometry and Base : Two equivalents of L-valinol are reacted with one equivalent of the diacid chloride. The reaction generates two equivalents of hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (Et₃N), is added in slight excess to neutralize this HCl. This is critical, as the free HCl would protonate the amine group of L-valinol, rendering it non-nucleophilic and halting the reaction.
-
Solvent and Temperature Control : Dichloromethane (CH₂Cl₂) is an ideal solvent due to its inertness and ability to dissolve the reactants while being easily removed post-reaction. The reaction is initiated at 0 °C. This is a crucial control point to manage the exothermicity of the acylation reaction, preventing potential side reactions and ensuring the formation of a clean product.
Detailed Experimental Protocol: N,N'-(Pyridine-2,6-dicarbonyl)bis((S)-valinol)
-
Preparation : To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add L-valinol (2.0 equivalents) and anhydrous dichloromethane (CH₂Cl₂).
-
Basification : Add triethylamine (2.2 equivalents) to the suspension and stir under a nitrogen atmosphere until the L-valinol fully dissolves.
-
Cooling : Cool the resulting clear solution to 0 °C using an ice-water bath.
-
Acylation : In a separate flask, dissolve 2,6-pyridinedicarbonyl dichloride (1.0 equivalent) in anhydrous CH₂Cl₂.[8][9] Add this solution dropwise to the cooled L-valinol solution over 30-45 minutes using an addition funnel. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.
-
Work-up :
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude bis(hydroxyamide) as a white solid.
-
-
Purification : The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from ethyl acetate/hexanes.
Part 2: Dehydrative Cyclization to (S,S)-iPr-Pybox
Causality and Experimental Rationale
The final step involves the formation of the two oxazoline rings. This is a dehydrative cyclization where the two hydroxyl groups of the intermediate are converted into good leaving groups, facilitating intramolecular nucleophilic attack by the adjacent amide oxygen atoms.
-
Choice of Dehydrating/Cyclizing Agent : Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.[10] It reacts with the primary hydroxyl groups to form chlorosulfite ester intermediates. This ester is an excellent leaving group. The subsequent intramolecular attack by the amide oxygen proceeds via an SN2-type mechanism to form the oxazoline ring, releasing sulfur dioxide and HCl. The stereochemistry at the carbon bearing the isopropyl group is unaffected as it is not directly involved in the cyclization.
-
Reaction Conditions : The reaction is typically performed in an inert solvent like CH₂Cl₂. It is initiated at low temperature (0 °C) to control the initial reaction with SOCl₂ and then allowed to proceed at room temperature. The use of a base in the reaction itself is avoided as it can interfere with the thionyl chloride. The HCl generated is typically driven off as a gas.
Mechanism of Oxazoline Formation
Caption: Mechanism for the thionyl chloride-mediated cyclization to form the oxazoline ring.
Detailed Experimental Protocol: (S,S)-iPr-Pybox
-
Preparation : Add the bis(hydroxyamide) intermediate (1.0 equivalent) to an oven-dried flask under a nitrogen atmosphere and dissolve it in anhydrous CH₂Cl₂.
-
Cooling : Cool the solution to 0 °C in an ice-water bath.
-
Cyclization : Add thionyl chloride (2.2-2.5 equivalents) dropwise to the stirred solution. Be cautious as the reaction can be vigorous and evolves gas (SO₂ and HCl).
-
Reaction Completion : After the addition, remove the ice bath and stir the solution at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up :
-
Cool the reaction mixture back to 0 °C.
-
Very carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated aqueous solution of sodium carbonate (Na₂CO₃) or another suitable base to neutralize the excess SOCl₂ and HCl. Ensure the pH of the aqueous layer is basic (>8).
-
Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification :
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield (S,S)-iPr-Pybox as a white crystalline solid.[11]
-
Data Summary and Characterization
| Parameter | Bis(hydroxyamide) Intermediate | (S,S)-iPr-Pybox (Final Product) |
| Typical Yield | >90% | 75-85% (after chromatography) |
| Appearance | White Solid | White Crystalline Solid |
| Molecular Formula | C₁₉H₂₉N₃O₄ | C₁₇H₂₃N₃O₂[12] |
| Molecular Weight | 363.45 g/mol | 301.38 g/mol [12] |
| Melting Point | Not typically reported | 155-157 °C[13] |
| Optical Rotation [α]D | Not typically reported | Approx. -120° (c 1.0, CH₂Cl₂)[13] |
Applications in Asymmetric Catalysis
The synthesized (S,S)-iPr-Pybox ligand is a versatile tool for the modern synthetic chemist. Its complexes with various metals, including copper, iron, rhodium, and scandium, have demonstrated exceptional performance in a wide array of enantioselective transformations.[14][15] Notable applications include:
-
Hydrosilylation of Ketones : Rhodium-Pybox complexes are highly effective catalysts for the asymmetric reduction of ketones to chiral alcohols, often achieving near-perfect enantioselectivity.[16]
-
Carbon-Carbon Bond Formation : Pybox complexes catalyze a range of C-C bond-forming reactions, such as Diels-Alder, Michael additions, Friedel-Crafts alkylations, and Negishi cross-coupling reactions, providing access to complex chiral scaffolds.[3][17]
-
Allylation Reactions : Indium(III)-Pybox complexes have been successfully used for the enantioselective allylation of aldehydes.
The successful synthesis of this ligand provides access to a powerful catalyst system essential for the development of stereoselective synthetic routes in pharmaceutical and academic research.
References
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- 3. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C17H23N3O2 | CID 688211 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 2,6-ピリジンジカルボニルジクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 10. The preparation of bile acid amides and oxazolines. II. The synthesis of the amides and oxazolines of ursodeoxycholic acid, deoxycholic acid, hyodeoxycholic acid and cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to the Stability and Handling of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine , commonly referred to as (S,S)-iPr-PyBox , is a C₂-symmetric chiral ligand that has become an indispensable tool in the field of asymmetric catalysis. Its rigid tridentate scaffold, formed by a central pyridine ring flanked by two chiral oxazoline moieties, allows for the formation of well-defined metal complexes that effectively control the stereochemical outcome of a wide range of chemical transformations.[1][2] This guide provides an in-depth analysis of the stability and handling of (S,S)-iPr-PyBox, offering field-proven insights to ensure its optimal performance and longevity in research and development settings.
Core Physicochemical and Safety Profile
A thorough understanding of the fundamental properties of (S,S)-iPr-PyBox is the first step toward its effective utilization. This section consolidates key data and safety information.
Physicochemical Data
The physical and chemical properties of (S,S)-iPr-PyBox are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₃N₃O₂ | [3][4] |
| Molecular Weight | 301.38 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 155-157 °C | [5] |
| Optical Activity | [α]₂₅/D −118°, c = 0.7 in methylene chloride | [5] |
| Solubility | Soluble in many common organic solvents such as dichloromethane, toluene, and THF. |
Safety and Hazard Information
(S,S)-iPr-PyBox is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory when handling this compound.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Always consult the most recent Safety Data Sheet (SDS) from your supplier for comprehensive safety information.[6]
Stability and Decomposition Pathways: A Mechanistic Perspective
The efficacy of a chiral ligand is intrinsically linked to its stability. Degradation of the ligand can lead to loss of enantioselectivity and catalytic activity. This section delves into the known stability profile of (S,S)-iPr-PyBox and its complexes.
Solid-State Stability and Recommended Storage
(S,S)-iPr-PyBox as a solid is relatively stable. However, to ensure its long-term integrity and prevent gradual degradation, the following storage protocol is recommended:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is particularly crucial if the ligand is to be used in reactions sensitive to air or moisture.
-
Temperature: For long-term storage, refrigeration (e.g., at 4°C) is advisable.[7]
-
Light: Protect from direct light to prevent potential photochemical degradation, although specific studies on the photodegradation of PyBox ligands are not extensively documented.
-
Moisture: Keep in a tightly sealed container in a dry environment.
The following flowchart outlines the recommended storage workflow for solid (S,S)-iPr-PyBox.
Caption: Recommended storage workflow for solid (S,S)-iPr-PyBox.
Solution Stability and Hydrolysis
The oxazoline rings in the PyBox scaffold are generally stable to a range of reaction conditions. However, they are susceptible to hydrolysis under acidic conditions.[8] The mechanism involves protonation of the nitrogen atom, which activates the ring for nucleophilic attack by water. This can lead to the formation of an amino ester, which may further rearrange to a hydroxy amide, ultimately destroying the ligand's chiral integrity. Therefore, it is crucial to use anhydrous solvents and reagents when preparing and using (S,S)-iPr-PyBox-metal complexes, especially in reactions that are sensitive to water.
The stability of the ligand-metal complex in solution is also highly dependent on the choice of solvent. Coordinating solvents can compete with the ligand for binding sites on the metal center, potentially leading to ligand dissociation or the formation of less active catalytic species.[9][10] The use of non-coordinating or weakly coordinating solvents is often preferred to maintain the integrity of the chiral catalyst.
Catalyst Deactivation: The Challenge of Bis(chelate) Formation
A significant deactivation pathway, particularly in iron-catalyzed reactions, is the formation of a catalytically inactive bis(chelate) complex, [(S,S)-iPr-PyBox]₂Fe.[11][12] In this species, two PyBox ligands coordinate to a single iron center, leading to a highly stable, but catalytically dead, complex. This is often observed during catalyst preparation or over the course of a prolonged reaction.
Mitigation Strategy: The formation of the bis(chelate) complex can be suppressed by the addition of a neutral borane, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃).[11] The borane is thought to generate a cationic iron alkyl species, which may be more resistant to the formation of the bis(chelate) complex and can also lead to increased catalytic activity and enantioselectivity.
Handling Protocols for Air-Sensitive Applications
Given that (S,S)-iPr-PyBox is frequently used in conjunction with air- and moisture-sensitive metal precursors and reagents, proficiency in air-free handling techniques is paramount. This section provides detailed protocols for handling the ligand in both a glovebox and on a Schlenk line.
Glovebox Operations
A glovebox provides the most controlled environment for handling highly sensitive materials.
Protocol for Preparing a Stock Solution of (S,S)-iPr-PyBox in a Glovebox:
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Bring an oven-dried vial with a magnetic stir bar, a septum-lined cap, and the sealed container of (S,S)-iPr-PyBox into the glovebox antechamber. Cycle the antechamber at least three times.
-
Weighing: Inside the glovebox, carefully weigh the desired amount of (S,S)-iPr-PyBox into the vial.
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent to the vial using a dry syringe or a pipette.
-
Dissolution: Cap the vial and stir until the ligand is fully dissolved.
-
Storage: Store the stock solution in the glovebox, protected from light.
Sources
- 1. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The long-term stability of solid-state oral pharmaceuticals exposed to simulated intravehicular space radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C17H23N3O2 | CID 688211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2,6-Bis (4S)-(-)-isopropyl-2-oxazolin-2-yl pyridine 99 118949-61-4 [sigmaaldrich.com]
- 6. chemos.de [chemos.de]
- 7. chemscene.com [chemscene.com]
- 8. The Role of Solid State Characterization in Predicting Stability of Solid Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvation effects on the stability of silver(I) complexes with pyridine-containing ligands studied by thermodynamic and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
Coordination chemistry of (S,S)-iPr-Pybox with transition metals
An In-Depth Technical Guide to the Coordination Chemistry of (S,S)-iPr-Pybox with Transition Metals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the coordination chemistry of (S,S)-iPr-Pybox, a privileged chiral ligand, with a range of transition metals. We will explore the synthesis of these metal complexes, delve into their structural and electronic properties, and examine their applications in asymmetric catalysis, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Introduction to Pybox Ligands: A Pillar of Asymmetric Catalysis
The Pybox (pyridine-bis(oxazoline)) ligand family, first introduced in the late 1980s, has become indispensable in the field of asymmetric catalysis. Their C2-symmetric chiral scaffold, readily synthesized from chiral amino alcohols, allows for the creation of well-defined chiral environments around a metal center. Among the various Pybox derivatives, the (S,S)-iPr-Pybox, with its bulky isopropyl groups, has demonstrated exceptional efficacy in a multitude of stereoselective transformations. The steric hindrance provided by the isopropyl groups plays a crucial role in creating a highly asymmetric environment, which is often key to achieving high enantioselectivity in catalytic reactions.
The general structure of a Pybox ligand features a central pyridine ring flanked by two oxazoline rings. The chirality is introduced via the substituents on the oxazoline rings, which are derived from chiral amino alcohols. The (S,S) designation refers to the stereochemistry at these chiral centers.
Synthesis of (S,S)-iPr-Pybox Ligand
The synthesis of (S,S)-iPr-Pybox is a well-established, two-step procedure that begins with the readily available (S)-valinol.
Experimental Protocol: Synthesis of (S,S)-iPr-Pybox
Step 1: Synthesis of the Bis(amide) Intermediate
-
To a solution of (S)-valinol (2.0 equivalents) in a suitable solvent such as dichloromethane, add pyridine-2,6-dicarbonyl dichloride (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(amide) intermediate, which can be purified by column chromatography.
Step 2: Cyclization to form (S,S)-iPr-Pybox
-
Dissolve the bis(amide) intermediate in thionyl chloride.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Carefully quench the reaction by pouring it over ice.
-
Basify the aqueous solution with a suitable base (e.g., sodium hydroxide) to a pH of ~10.
-
Extract the product with an organic solvent like dichloromethane.
-
Dry the combined organic layers, filter, and concentrate to obtain the crude (S,S)-iPr-Pybox ligand.
-
Purify the ligand by column chromatography or recrystallization.
Caption: Synthetic pathway for (S,S)-iPr-Pybox.
Coordination Chemistry with Transition Metals
The tridentate N,N,N-coordinating nature of the Pybox ligand allows it to form stable complexes with a wide variety of transition metals. The metal center typically resides in a square planar or octahedral geometry, with the Pybox ligand occupying three coordination sites. The remaining sites are available for substrate binding and activation.
Group 9 Metals: Cobalt, Rhodium, and Iridium
Complexes of (S,S)-iPr-Pybox with Group 9 metals have found significant use in catalysis.
-
Rhodium(III) and Iridium(III) Complexes: These are often prepared by reacting the ligand with precursors like [RhCl3(H2O)3] or [IrCl3(H2O)3]. The resulting complexes, [(S,S)-iPr-Pybox]MCl3, are typically octahedral. These have shown promise in asymmetric transfer hydrogenation reactions.
Group 10 Metals: Nickel, Palladium, and Platinum
-
Palladium(II) Complexes: The reaction of (S,S)-iPr-Pybox with Pd(II) salts, such as PdCl2 or [PdCl2(cod)], readily forms square planar complexes of the type [(S,S)-iPr-Pybox]PdCl2. These complexes are effective catalysts for various cross-coupling reactions.
Group 11 Metals: Copper, Silver, and Gold
-
Copper(I) and Copper(II) Complexes: (S,S)-iPr-Pybox forms well-defined complexes with both Cu(I) and Cu(II) salts. For instance, the reaction with Cu(OTf)2 yields a square pyramidal complex, which is a highly effective Lewis acid catalyst. These catalysts are particularly known for their high activity and enantioselectivity in Diels-Alder reactions.
Experimental Protocol: Synthesis of [(S,S)-iPr-Pybox]Cu(OTf)2
-
In a glovebox, dissolve (S,S)-iPr-Pybox (1.0 equivalent) in a minimal amount of dry dichloromethane.
-
In a separate vial, dissolve Cu(OTf)2 (1.0 equivalent) in acetonitrile.
-
Slowly add the copper(II) triflate solution to the ligand solution with stirring.
-
Stir the resulting solution for 1-2 hours at room temperature.
-
The solvent can be removed under vacuum to yield the complex as a solid, which should be stored under an inert atmosphere.
Group 12 Metals: Zinc
-
Zinc(II) Complexes: Zinc(II) complexes of (S,S)-iPr-Pybox, such as [(S,S)-iPr-Pybox]Zn(OTf)2, are excellent Lewis acid catalysts for a variety of reactions, including aldol and hetero-Diels-Alder reactions.
Structural Characterization
The precise geometry and electronic structure of these metal complexes are critical to their catalytic performance. Several analytical techniques are employed for their characterization.
| Technique | Information Obtained |
| NMR Spectroscopy | Provides information about the ligand environment and the symmetry of the complex in solution. |
| X-ray Crystallography | Determines the solid-state structure, including bond lengths, bond angles, and coordination geometry. |
| Mass Spectrometry | Confirms the molecular weight and composition of the complex. |
| UV-Vis Spectroscopy | Probes the electronic transitions within the complex, providing insights into its electronic structure. |
| Circular Dichroism (CD) | Characterizes the chiroptical properties of the complex. |
Applications in Asymmetric Catalysis
The true value of (S,S)-iPr-Pybox-metal complexes lies in their ability to catalyze a wide array of asymmetric reactions with high enantioselectivity.
Lewis Acid Catalysis
(S,S)-iPr-Pybox complexes of metals like Cu(II), Zn(II), and Sc(III) are powerful chiral Lewis acids. They activate substrates by coordinating to a Lewis basic site, thereby lowering the energy of the transition state and controlling the stereochemical outcome.
-
Diels-Alder Reactions: The [(S,S)-iPr-Pybox]Cu(OTf)2 complex is a benchmark catalyst for the asymmetric Diels-Alder reaction between cyclopentadiene and N-acryloyloxazolidinone, affording the endo product in high yield and enantioselectivity.
Caption: Catalytic cycle for a Cu(II)-Pybox catalyzed Diels-Alder reaction.
Oxidative and Reductive Processes
-
Hydrosilylation: Rhodium and Iridium complexes of (S,S)-iPr-Pybox are effective catalysts for the asymmetric hydrosilylation of ketones and imines, producing chiral alcohols and amines.
-
Transfer Hydrogenation: Ruthenium complexes containing the (S,S)-iPr-Pybox ligand have been employed in the asymmetric transfer hydrogenation of ketones.
Conclusion and Future Outlook
The (S,S)-iPr-Pybox ligand has firmly established itself as a cornerstone of asymmetric catalysis. Its straightforward synthesis, modular nature, and ability to form well-defined, highly effective chiral catalysts with a variety of transition metals ensure its continued relevance in both academic research and industrial applications. Future research will likely focus on the development of novel Pybox derivatives with fine-tuned steric and electronic properties, as well as the application of these catalysts in new and challenging asymmetric transformations. The immobilization of these catalysts on solid supports to facilitate catalyst recycling and reuse also remains an active and important area of investigation.
References
- Evans, D. A., Miller, S. J., Lectka, T., & von Matt, P. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acids. Catalysis of the Asymmetric Diels−Alder Reaction. Journal of the American Chemical Society, 121(33), 7559–7573. [Link]
- Johnson, J. S., & Evans, D. A. (2000). Chiral Bis(oxazoline)copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, and Michael Reactions. Accounts of Chemical Research, 33(6), 325–335. [Link]
The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pybox Ligands
This guide provides an in-depth exploration of the discovery, synthesis, and application of Pybox (pyridine-bis(oxazoline)) ligands, a cornerstone of modern asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the scientific rationale and experimental intricacies that have established Pybox ligands as a "privileged" class of chiral auxiliaries.
Part 1: The Genesis of a Privileged Ligand: Discovery and Early Development
The journey of Pybox ligands from a conceptual design to a ubiquitous tool in asymmetric synthesis is a testament to the power of rational ligand design. Emerging in the late 1980s, their development was a direct intellectual successor to the success of C2-symmetric bis(oxazoline) (BOX) ligands. Scientists hypothesized that the incorporation of a central pyridine ring to create a tridentate ligand would confer significant advantages.
The anticipated benefits of this structural modification included:
-
Enhanced Coordination and Rigidity: A tridentate coordination mode was expected to form more stable and rigid complexes with metal centers. This rigidity is crucial for creating a well-defined chiral pocket, which in turn leads to higher enantioselectivities in catalytic reactions.
-
Tunable Electronic and Steric Properties: The pyridine backbone and the oxazoline rings offer multiple sites for modification. This allows for the fine-tuning of the ligand's electronic and steric properties to optimize reactivity and selectivity for specific transformations.
-
Modular and Efficient Synthesis: The synthetic pathway to Pybox ligands is notably modular, allowing for the straightforward incorporation of a wide variety of chiral amino alcohols to generate a diverse library of ligands.
A pivotal moment in the history of Pybox ligands arrived in 1989 with the work of Hisao Nishiyama and his group. Their seminal publication detailed the synthesis of chiral Pybox ligands and their highly successful application in the rhodium-catalyzed asymmetric hydrosilylation of ketones, achieving impressive enantioselectivities. This breakthrough ignited widespread interest in the chemistry of Pybox ligands and catalyzed a surge of research into their synthesis and application in a vast array of other asymmetric transformations. The inherent advantages of the Pybox scaffold quickly became apparent, solidifying their status as "privileged ligands" – a term reserved for ligand classes that are effective for a wide range of reactions.
Part 2: Synthesis of Pybox Ligands: A Modular and Accessible Route
The widespread adoption of Pybox ligands is in no small part due to their accessible and modular synthesis. The general strategy involves the condensation of a 2,6-disubstituted pyridine derivative with two equivalents of a chiral amino alcohol.
General Synthetic Protocol:
-
Activation of the Pyridine Core: The synthesis typically commences with the conversion of 2,6-pyridinedicarboxylic acid to a more reactive derivative, most commonly the diacyl chloride. This is typically achieved by treatment with thionyl chloride or oxalyl chloride.
-
Amidation: The resulting 2,6-pyridinedicarbonyl dichloride is then reacted with two equivalents of a chiral β-amino alcohol. This step is performed in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated. The choice of the enantiopure amino alcohol is critical as it installs the stereogenic centers that will ultimately control the enantioselectivity of the catalyzed reaction.
-
Cyclization to Form Oxazoline Rings: The intermediate diamide is then cyclized to form the two oxazoline rings. This is often accomplished using a dehydrating agent like thionyl chloride, which converts the hydroxyl groups into good leaving groups and facilitates intramolecular nucleophilic attack by the amide oxygen.
-
Purification: The final Pybox ligand is purified by standard laboratory techniques such as column chromatography or recrystallization.
Caption: Modular synthesis of Pybox ligands.
The modularity of this synthesis allows for the generation of a vast library of Pybox ligands with diverse steric and electronic properties by simply varying the starting chiral amino alcohol or by modifying the pyridine backbone.
Part 3: Mechanism of Action in Asymmetric Catalysis
The catalytic prowess of Pybox ligands lies in their ability to form well-defined, C2-symmetric tridentate complexes with a variety of metal centers. This coordination enforces a rigid chiral environment around the metal's active site, which is the key to inducing high levels of stereoselectivity.
Formation of the Chiral Catalytic Pocket:
The Pybox ligand coordinates to a metal ion through the nitrogen atoms of the central pyridine ring and the two flanking oxazoline rings. This creates a rigidified structure where the substituents on the oxazoline rings project outwards, effectively blocking two of the four quadrants around the metal center. This leaves two quadrants relatively unhindered, creating a chiral pocket that dictates the trajectory of the incoming substrate.
Methodological & Application
Application Notes & Protocols: (S,S)-iPr-Pybox Catalyzed Asymmetric Hydrosilylation of Ketones
Introduction: The Strategic Importance of Chiral Alcohols
Enantiomerically pure secondary alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The asymmetric reduction of prochiral ketones stands as one of the most direct and efficient methods for accessing these valuable synthons.[1] Among the catalytic methodologies, asymmetric hydrosilylation has emerged as a powerful and practical approach, offering mild reaction conditions and high levels of stereocontrol.[2]
This guide focuses on the application of catalysts derived from the C₂-symmetric ligand, (S,S)-2,6-bis(4'-isopropyloxazolin-2'-yl)pyridine, commonly known as (S,S)-iPr-Pybox. First introduced by Nishiyama in 1989, the Pybox ligand family has proven to be exceptionally effective, creating a rigid, tridentate coordination environment that imparts remarkable enantioselectivity in a variety of metal-catalyzed transformations.[3] We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and showcase the broad applicability of this catalyst system for researchers engaged in stereoselective synthesis.
Mechanistic Rationale: The Origin of Enantioselectivity
The effectiveness of the (S,S)-iPr-Pybox ligand lies in its ability to form a well-defined chiral pocket around a metal center (e.g., Rhodium, Iron, Zinc).[4][5][6] This steric and electronic environment dictates the facial selectivity of hydride delivery from the silane to the coordinated ketone. The generally accepted catalytic cycle proceeds through several key steps, which are crucial to understand for optimizing reaction conditions.
The C₂-symmetric nature of the ligand is critical as it simplifies the number of possible transition states, leading to higher and more predictable enantioselectivity.[7] The isopropyl groups at the stereogenic centers of the oxazoline rings create a chiral environment that effectively shields one face of the coordinated ketone. This forces the ketone to adopt a specific orientation, exposing the Re or Si face to the incoming hydride, depending on the catalyst configuration.
Caption: Figure 1: Proposed Catalytic Cycle for Hydrosilylation.
Core Advantages of the (S,S)-iPr-Pybox System
-
High Enantioselectivity: This ligand framework is renowned for delivering exceptionally high enantiomeric excesses (ee), often exceeding 95%, for a wide range of ketone substrates.
-
Mild Reaction Conditions: Reactions are typically conducted at or below room temperature, preserving the integrity of sensitive functional groups.
-
Low Catalyst Loading: The high efficiency of the catalyst often allows for low loadings (0.1-2 mol%), enhancing the economic and environmental viability of the process.
-
Predictable Stereochemistry: The (S,S)-ligand consistently yields one enantiomer of the alcohol product, while the corresponding (R,R)-ligand produces the other, allowing for rational synthesis design.
Experimental Protocols
The following protocols are designed as a robust starting point. Researchers are encouraged to optimize conditions, particularly solvent and temperature, for novel substrates.
Part 4.1: Materials and Reagents
-
Catalyst Precursor: A suitable metal salt (e.g., [Rh(cod)Cl]₂, FeCl₂, Zn(OAc)₂) is required.
-
Ligand: (S,S)-iPr-Pybox[8]
-
Hydrosilane: Diphenylsilane (Ph₂SiH₂) is commonly used and recommended for initial trials. Polymethylhydrosiloxane (PMHS) is a less expensive alternative.[9]
-
Substrate: Prochiral ketone of interest.
-
Solvent: Anhydrous tetrahydrofuran (THF) or toluene, purified by passing through an activated alumina column.[10]
-
Inert Gas: Argon or Nitrogen of high purity.
-
Workup Reagents: 1 M Hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (MgSO₄).
-
Purification: Silica gel for column chromatography.
Part 4.2: In-Situ Catalyst Preparation and General Hydrosilylation Procedure
This procedure describes the in-situ formation of a representative Rhodium/(S,S)-iPr-Pybox catalyst followed by the asymmetric hydrosilylation of acetophenone.
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the rhodium precursor, [Rh(cod)Cl]₂ (e.g., 2.5 mg, 0.005 mmol, 0.5 mol% Rh), and (S,S)-iPr-Pybox (e.g., 3.3 mg, 0.011 mmol, 1.1 mol%).
-
Catalyst Formation: Add anhydrous THF (5.0 mL) and stir the resulting solution at room temperature for 30 minutes. A color change is typically observed as the active catalyst forms.
-
Substrate Addition: Add the ketone substrate (e.g., acetophenone, 120 mg, 1.0 mmol, 1.0 equiv).
-
Reaction Initiation: Cool the flask to 0°C in an ice bath. Slowly add diphenylsilane (e.g., 221 mg, 1.2 mmol, 1.2 equiv) dropwise over 2 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 2-12 hours.
-
Workup (Silyl Ether Hydrolysis): Upon completion, carefully add 1 M HCl (5 mL) to the reaction mixture. Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate silyl ether to the final alcohol product.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure secondary alcohol.
-
Analysis: Determine the isolated yield. The enantiomeric excess (ee%) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Performance Data & Substrate Scope
The (S,S)-iPr-Pybox catalyst system has demonstrated broad utility for the asymmetric hydrosilylation of various ketones. The following table summarizes representative results, showcasing the high yields and excellent enantioselectivities that can be achieved.
| Entry | Ketone Substrate | Silane | Metal/Ligand System | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | Ph₂SiH₂ | Rh(III)/iPr-Pybox | 95 | 95 (S) | [11] |
| 2 | 4'-Methoxyacetophenone | Ph₂SiH₂ | Rh(III)/iPr-Pybox | 92 | 96 (S) | [11] |
| 3 | 4'-Chloroacetophenone | Ph₂SiH₂ | Rh(III)/iPr-Pybox | 98 | 94 (S) | [11] |
| 4 | Propiophenone | Ph₂SiH₂ | Rh(III)/iPr-Pybox | 94 | 97 (S) | |
| 5 | 2-Pentanone | Ph₂SiH₂ | Rh(III)/iPr-Pybox | 85 | 81 (S) | |
| 6 | Acetophenone | PMHS | Zn(OAc)₂/iPr-Pybox | 90 | 88 (R) | [12] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive catalyst (moisture/air exposure); Insufficient reaction time; Low temperature. | Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. Extend reaction time. Allow the reaction to run at room temperature. |
| Low Enantioselectivity | Impure ligand or metal precursor; Incorrect ligand-to-metal ratio; Reaction temperature too high. | Use high-purity reagents. Ensure the ligand is in slight excess relative to the metal's coordination sites. Run the reaction at a lower temperature (e.g., 0°C or -20°C). |
| Difficult Workup | Incomplete hydrolysis of the silyl ether; Emulsion formation. | Increase the time and vigor of stirring with 1 M HCl. Add more brine during the extraction phase to break up emulsions. |
| Catalyst Deactivation | Presence of coordinating impurities in the substrate or solvent. | Purify the ketone substrate (e.g., by distillation or chromatography) before use. Ensure the solvent is of high purity and properly dried. |
Conclusion
The (S,S)-iPr-Pybox ligand provides the foundation for a highly efficient, selective, and versatile catalytic system for the asymmetric hydrosilylation of ketones. Its ability to deliver chiral secondary alcohols in high yields and with excellent enantiomeric excess under mild conditions makes it an invaluable tool for synthetic chemists in academic and industrial research. The straightforward protocols and predictable outcomes underscore its utility in complex molecule synthesis and drug development workflows.
References
- Mimoun, H., de Saint Laumer, J. Y., Giannini, L., Scopelliti, R., & Floriani, C. (n.d.). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
- Organic Reactions. (n.d.). Enantioselective Reduction of Ketones.
- Ryu, D. H., et al. (2017). Highly Enantioselective Hydrosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion. Organic Chemistry Portal.
- Desimoni, G., Faita, G., & Quadrelli, P. (n.d.). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Chemical Reviews.
- ACS Publications. (2009). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics.
- PubMed Central. (n.d.). Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis.
- RSC Publishing. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis.
- ResearchGate. (n.d.). The Ca–Pybox‐catalysed asymmetric Michael addition for the synthesis of unnatural glutamic acid derivatives.
- NIH. (n.d.). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS.
- ResearchGate. (n.d.). Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands.
- (2012). Enantioselective zinc-catalyzed hydrosilylation of ketones using pybox or pybim ligands.
- Nishiyama, H., Kondo, M., Nakamura, T., & Itoh, K. (n.d.). Highly enantioselective hydrosilylation of ketones with chiral and C2-symmetrical bis(oxazolinyl)pyridine-rhodium catalysts. Organometallics.
- Łowicki, D. (2014). Asymmetric Hydrosilylation of Ketones Catalyzed by Zinc Acetate with Hindered Pybox Ligands. SciSpace.
- ACS Publications. (n.d.). Chiral and C2-symmetrical bis(oxazolinylpyridine)rhodium(III) complexes: effective catalysts for asymmetric hydrosilylation of ketones. Organometallics.
- ResearchGate. (n.d.). ChemInform Abstract: Iron-Catalyzed Asymmetric Hydrosilylation of Ketones.
- ResearchGate. (2025). Rhodium(III) complexes containing the ligand 2,6-bis[4′-( S)-isopropyloxazolin-2′-yl]pyridine (( S, S)- i Pr-pybox): Efficient catalysts for asymmetric hydrosilylation of acetophenone.
- ResearchGate. (2025). ChemInform Abstract: Asymmetric Hydrosilylation of Ketones Catalyzed by Zinc Acetate with Hindered Pybox Ligands.
- GSRS. (n.d.). I-PR-PYBOX, (S,S)-.
- Sigma-Aldrich. (n.d.). PYBOX Ligand.
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Application Note: Enantioselective Mannich Reaction Using (S,S)-iPr-Pybox Catalyst Systems
Abstract: The Mannich reaction is a cornerstone of organic synthesis for the formation of β-amino carbonyl compounds, which are pivotal structural motifs in pharmaceuticals and natural products. Achieving high enantioselectivity in this reaction is of paramount importance. This document provides a detailed guide for researchers on the application of chiral (S,S)-iPr-Pybox ligands in complex with various metal cations to catalyze the enantioselective Mannich reaction. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol for a representative reaction, and discuss the scope and optimization of this powerful synthetic tool.
Introduction: The Significance of the Enantioselective Mannich Reaction
The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound containing an enolizable proton, is a fundamental carbon-carbon bond-forming reaction.[1] The resulting β-amino carbonyl compounds are versatile synthetic intermediates for the preparation of a wide array of biologically active molecules, including 1,2-amino alcohols.[1] The challenge in modern synthetic chemistry lies not just in forming these bonds, but in controlling the absolute stereochemistry of the newly formed stereocenters. The development of catalytic, enantioselective Mannich reactions has been a significant area of research, with various catalyst systems being explored to achieve high yields and enantioselectivities.[2][3][4]
Among the privileged chiral ligands employed in asymmetric catalysis, Pybox ligands (pyridine-bis(oxazoline)) have demonstrated remarkable efficacy.[5][6] Introduced by Nishiyama in 1989, the rigid tridentate scaffold of the Pybox ligand, when complexed with a metal center, creates a well-defined chiral environment that can effectively control the facial selectivity of nucleophilic attack on an imine.[5][6] The (S,S)-iPr-Pybox variant, with its isopropyl groups on the chiral oxazoline rings, offers a robust and highly effective ligand for a range of asymmetric transformations.[7] This note will focus on the application of metal-(S,S)-iPr-Pybox complexes as catalysts for the enantioselective Mannich reaction.
The Catalyst System: (S,S)-iPr-Pybox and Metal Complexes
The effectiveness of the (S,S)-iPr-Pybox ligand stems from its C2-symmetric structure and its ability to form stable complexes with a variety of metal ions. The pyridine and two oxazoline nitrogen atoms act as a tridentate ligand, creating a chiral pocket around the metal center. This steric and electronic environment is crucial for differentiating the enantiotopic faces of the reacting partners.
Several metal precursors can be combined with (S,S)-iPr-Pybox to generate active catalysts for the Mannich reaction. Lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃), and Lanthanum(III) triflate (La(OTf)₃), have proven to be particularly effective.[8][9] For instance, the combination of Yb(OTf)₃ and (S,S)-iPr-Pybox has been shown to be highly efficient for the direct asymmetric reaction of dibenzyl malonate with N-tert-butoxycarbonyl aldimines.[8] Similarly, lanthanum aryloxide-iPr-pybox systems have been successfully employed in direct asymmetric Mannich-type reactions.[10] The choice of metal can influence the reactivity and selectivity of the reaction, and screening of different metal precursors may be necessary for optimal results with a new substrate.
Proposed Catalytic Cycle
The generally accepted mechanism for the metal-Pybox catalyzed Mannich reaction involves the following key steps:
-
Catalyst Formation: The (S,S)-iPr-Pybox ligand coordinates to the metal cation (e.g., Yb³⁺) to form the active chiral Lewis acid complex.
-
Imine Activation: The in-situ generated or pre-formed imine coordinates to the chiral metal complex. This coordination activates the imine for nucleophilic attack and positions it within the chiral environment of the catalyst.
-
Enolate Formation and Addition: The enolizable carbonyl compound, in the presence of a mild base or upon coordination to the Lewis acidic metal center, forms an enolate. This enolate then undergoes a diastereoselective and enantioselective addition to one of the prochiral faces of the activated imine. The steric bulk of the isopropyl groups on the Pybox ligand directs the approach of the nucleophile.
-
Product Release and Catalyst Regeneration: The resulting metal-alkoxide of the Mannich adduct releases the product upon protonation (typically during workup), and the catalyst is regenerated to continue the catalytic cycle.
Caption: Proposed Catalytic Cycle for the Mannich Reaction.
Experimental Protocol: Yb(OTf)₃/(S,S)-iPr-Pybox Catalyzed Mannich Reaction
This protocol describes a general procedure for the enantioselective Mannich reaction between an N-Boc-imine and a malonate derivative, adapted from literature procedures.[8]
Materials and Reagents
-
(S,S)-iPr-Pybox (commercially available or synthesized)
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
N-Boc-imine (e.g., derived from benzaldehyde)
-
Dibenzyl malonate
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
Catalyst Preparation (In-situ)
-
To an oven-dried round-bottom flask under an inert atmosphere, add Ytterbium(III) triflate (0.02 mmol, 10 mol%).
-
Add (S,S)-iPr-Pybox (0.022 mmol, 11 mol%).
-
Add anhydrous dichloromethane (1.0 mL).
-
Stir the mixture at room temperature for 1 hour to allow for complex formation.
Reaction Procedure
-
To the flask containing the pre-formed catalyst solution, add the N-Boc-imine (0.2 mmol, 1.0 equiv).
-
Add dibenzyl malonate (0.24 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification and Analysis
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Sources
- 1. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Asymmetric Mukaiyama Aldol Reaction Catalyzed by (S,S)-iPr-Pybox-Metal Complexes
Introduction: Mastering Stereocontrol in Carbon-Carbon Bond Formation
The Mukaiyama aldol reaction, first reported by Teruaki Mukaiyama in 1973, represents a cornerstone of modern organic synthesis.[1][2] It facilitates a Lewis acid-catalyzed carbon-carbon bond formation between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone.[3] This powerful transformation circumvents the challenges of self-condensation inherent in traditional base-mediated aldol reactions, allowing for controlled cross-aldol additions.[2][4] The resulting β-hydroxy carbonyl adducts are pivotal building blocks in the synthesis of a vast array of complex, biologically active molecules, including macrolides, polyketides, and alkaloids.[1][5]
Achieving stereocontrol in this reaction is of paramount importance, particularly in drug development where a single stereoisomer is often responsible for the desired therapeutic effect. The development of chiral Lewis acid catalysts has enabled highly enantioselective variants of the Mukaiyama aldol reaction.[4][5] Among the most successful classes of chiral ligands are C₂-symmetric bis(oxazolinyl)pyridines, or "Pybox" ligands.
This guide provides an in-depth exploration of the asymmetric Mukaiyama aldol reaction catalyzed by metal complexes of 2,6-bis[4′-(S)-isopropolyoxazolin-2′-yl]pyridine, commonly known as (S,S)-iPr-Pybox . We will delve into the mechanistic underpinnings of stereocontrol, key experimental parameters, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Catalyst System: (S,S)-iPr-Pybox and its Metal Complexes
The efficacy of the (S,S)-iPr-Pybox ligand stems from its unique structural features. As a tridentate ligand, it forms a rigid, well-defined coordination sphere around a metal center.[6] The C₂-symmetry ensures that the two faces of the coordinated substrate are differentiated, while the bulky isopropyl groups provide the necessary steric hindrance to direct the incoming nucleophile.
A variety of metal salts can be complexed with the (S,S)-iPr-Pybox ligand to form active chiral Lewis acid catalysts. The choice of metal can influence catalytic activity and selectivity. Commonly employed metals include:
-
Copper(II): Complexes such as ₂ and ₂ are highly effective, often providing excellent yields and enantioselectivities (up to 99% ee) with low catalyst loadings (0.5–10 mol %).[7]
-
Zinc(II): Zn(OTf)₂ in complex with Pybox ligands has been successfully used to catalyze asymmetric Mukaiyama aldol reactions, notably in aqueous media.[8][9]
-
Scandium(III) and other Lanthanides: Lanthanide triflates, including Sc(OTf)₃ and Er(OTf)₃, form potent Lewis acid catalysts with Pybox ligands, proving effective in related vinylogous Mukaiyama-Michael reactions.[10][11]
-
Iron(II): Chiral iron(II)-Pybox complexes have been developed as water-stable Lewis acids for performing these reactions in aqueous environments.[12][13]
The catalyst is typically formed in situ by simply mixing the (S,S)-iPr-Pybox ligand with the desired metal salt (e.g., a triflate or hexafluoroantimonate salt) in an anhydrous solvent prior to the addition of the reactants.
Mechanism of Asymmetric Induction
The stereochemical outcome of the reaction is dictated by the transition state assembly. The currently accepted model posits that the reaction proceeds through a well-organized, catalyst-substrate complex.[7]
-
Lewis Acid Activation: The chiral (S,S)-iPr-Pybox-metal complex coordinates to the aldehyde's carbonyl oxygen. This coordination enhances the aldehyde's electrophilicity, activating it for nucleophilic attack.
-
Formation of a Chiral Pocket: The tridentate Pybox ligand arranges itself around the metal, creating a rigid chiral environment. The aldehyde is believed to adopt a square-pyramidal geometry when bound to a Cu(II) center.[7]
-
Stereodirecting Steric Influence: To minimize steric repulsion, the larger substituent (R group) of the aldehyde orients itself away from the bulky isopropyl groups of the Pybox ligand. This preferential coordination exposes one of the two enantiotopic faces of the aldehyde carbonyl to the incoming nucleophile.
-
Face-Selective Attack: The silyl enol ether, acting as the nucleophile, attacks the activated carbonyl from the less sterically hindered face, leading to the formation of the aldol adduct with high enantioselectivity.
The following diagram illustrates the proposed transition state for a Cu(II)-(S,S)-iPr-Pybox catalyzed reaction, which accounts for the observed sense of stereoinduction.
Caption: Proposed model for asymmetric induction.
Application Notes: Key Experimental Considerations
Successful execution of this reaction requires careful attention to several key parameters.
-
Reagent and Solvent Purity: The reaction is highly sensitive to moisture, which can hydrolyze the silyl enol ether and deactivate the Lewis acid catalyst. All glassware must be rigorously flame- or oven-dried, and all solvents must be anhydrous. The use of freshly distilled solvents (e.g., dichloromethane, diethyl ether) is strongly recommended.
-
Catalyst Loading: High enantioselectivities can often be achieved with catalyst loadings between 1 and 10 mol %. For highly reactive substrates, loadings as low as 0.5 mol % have proven effective.[7] It is advisable to optimize catalyst loading for each new substrate combination.
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., -78 °C using a dry ice/acetone bath) to maximize both diastereoselectivity and enantioselectivity.[14] Higher temperatures can lead to reduced selectivity due to a less-ordered transition state and potential background reactions catalyzed by achiral Lewis acids generated in situ (e.g., TMSOTf).[15]
-
Rate of Addition: The silyl enol ether should be added slowly (dropwise) to the solution of the catalyst and aldehyde. This maintains a low concentration of the nucleophile, minimizing uncatalyzed background reactions and potential side products.
-
Substrate Scope:
-
Aldehydes: Aromatic, α,β-unsaturated, and aliphatic aldehydes are all viable substrates. Aldehydes containing a proximal chelating group, such as (benzyloxy)acetaldehyde, often give exceptionally high levels of stereocontrol due to bidentate coordination to the metal center, which further rigidifies the transition state.[7]
-
Silyl Enol Ethers: Silyl enol ethers derived from ketones, esters (silyl ketene acetals), and thioesters can be used.[4] The geometry (E vs. Z) of the silyl enol ether can influence the diastereoselectivity (syn vs. anti) of the final product, although many Pybox-metal systems show a strong preference for the syn-adduct regardless of the initial enol ether geometry.[4][7]
-
Detailed Experimental Protocols
Protocol 1: General Procedure for a (S,S)-iPr-Pybox-Cu(OTf)₂ Catalyzed Reaction
This protocol describes a general method for the asymmetric Mukaiyama aldol reaction between an aldehyde and a silyl enol ether derived from a ketone.
Materials:
-
(S,S)-iPr-Pybox ligand
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Aldehyde (e.g., benzaldehyde)
-
Silyl enol ether (e.g., 1-(trimethylsilyloxy)cyclohexene)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow Diagram:
Caption: Experimental workflow for the catalytic reaction.
Step-by-Step Procedure:
-
Catalyst Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add (S,S)-iPr-Pybox (0.011 mmol, 1.1 mol %). Add anhydrous CH₂Cl₂ (1.0 mL). To this solution, add Cu(OTf)₂ (0.010 mmol, 1.0 mol %). Stir the resulting suspension at room temperature for 1 hour. A color change to light blue or green is typically observed as the complex forms.
-
Reaction Initiation: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.0 mmol, 1.0 equiv) to the catalyst mixture.
-
Slowly add a solution of the silyl enol ether (1.2 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (1.0 mL) dropwise via syringe pump over approximately 20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) by periodically quenching a small aliquot with NaHCO₃. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting aldehyde is consumed, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution (5 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure β-hydroxy ketone.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product and the enantiomeric excess (% ee) by analysis on a chiral HPLC column.[14]
Representative Data
The (S,S)-iPr-Pybox-metal catalyst system has been successfully applied to a wide range of substrates, consistently delivering high levels of stereocontrol.
| Entry | Metal Complex (mol%) | Aldehyde | Silyl Enol Ether Source | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Cu(OTf)₂(10) | Benzaldehyde | Acetophenone | 86 | >95:5 | 92 (syn) | [12] |
| 2 | Cu(SbF₆)₂(0.5) | (Benzyloxy)acetaldehyde | Propionate Silyl Ketene Acetal | 91 | 95:5 | 98 (syn) | [7] |
| 3 | Zn(OTf)₂(10) | Benzaldehyde | Cyclohexanone | 95 | >99:1 | 75 (syn) | [8] |
| 4 | Zn(OTf)₂(10) | Cinnamaldehyde | Acetophenone | 93 | >95:5 | 86 (syn) | [8] |
| 5 | Fe(ClO₄)₂(10) | 4-Nitrobenzaldehyde | Acetophenone | 90 | >95:5 | 92 (syn) | [12] |
Data compiled from cited literature and is representative of the catalyst system's performance.
Conclusion
The asymmetric Mukaiyama aldol reaction catalyzed by (S,S)-iPr-Pybox-metal complexes is a robust and highly reliable method for the enantioselective synthesis of β-hydroxy carbonyl compounds. The commercially available ligand, mild reaction conditions, low catalyst loadings, and consistently high levels of stereoselectivity make this a valuable tool for synthetic chemists in both academic and industrial settings. Careful control over experimental parameters, particularly temperature and reagent purity, is critical to achieving optimal results. The protocols and guidelines presented here provide a solid foundation for the successful application of this powerful synthetic methodology.
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(S,S)-iPr-Pybox in Copper-Catalyzed Conjugate Addition Reactions: Application Notes and Protocols
Introduction: The Enduring Challenge of Asymmetric C-C Bond Formation
The enantioselective conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds stands as a cornerstone of modern synthetic organic chemistry, enabling the stereocontrolled construction of carbon-carbon bonds. This powerful transformation is central to the synthesis of a vast array of chiral molecules, from natural products to pharmaceuticals. Copper-catalyzed systems have emerged as a particularly robust and versatile platform for these reactions. The efficacy of such systems is critically dependent on the nature of the chiral ligand employed to control the stereochemical outcome.
While a multitude of ligand classes have been explored, C₂-symmetric bis(oxazoline) ligands, particularly the Pybox scaffold (2,6-bis(oxazolin-2-yl)pyridine), have demonstrated remarkable success in a variety of asymmetric transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the (S,S)-iPr-Pybox ligand in copper-catalyzed conjugate addition reactions. We will delve into the mechanistic underpinnings, provide a representative experimental protocol, and present data on the scope and limitations of this catalytic system.
Mechanistic Insights: The Role of the Cu-(S,S)-iPr-Pybox Complex
The catalytic cycle of the copper-catalyzed conjugate addition is believed to proceed through a series of well-defined steps. The precise mechanism can vary depending on the organometallic reagent and the substrate; however, a generally accepted pathway is illustrated below. The C₂-symmetric (S,S)-iPr-Pybox ligand plays a crucial role in creating a chiral environment around the copper center, which dictates the facial selectivity of the nucleophilic attack on the Michael acceptor.
The reaction is initiated by the formation of the active catalyst, a copper(I) complex with the (S,S)-iPr-Pybox ligand. This is often generated in situ from a copper(I) or copper(II) precursor. The organometallic reagent, typically a Grignard or an organozinc reagent, then undergoes transmetalation with the copper complex to form a chiral organocopper species. This species then coordinates to the α,β-unsaturated substrate, positioning it for the subsequent 1,4-addition. The stereochemistry of the newly formed stereocenter is determined during the migratory insertion step, where the alkyl group from the copper adds to the β-position of the enone. The resulting copper enolate can then be protonated during workup to yield the final product.
Caption: Proposed Catalytic Cycle for Copper-Pybox Catalyzed Conjugate Addition.
Data Presentation: Substrate Scope and Enantioselectivity
Table 1: Enantioselective Addition of Phenylacetylene to N-Benzylideneaniline Catalyzed by a Cu(I)OTf-Pybox System [1][2][3]
| Entry | Pybox Ligand | Solvent | Yield (%) | ee (%) |
| 1 | (S,S)-Ph-Pybox | Water | 71 | 84 |
| 2 | (S,S)-Ph-Pybox | Toluene | 78 | 96 |
| 3 | (S,S)-iPr-Pybox | Toluene | 75 | 94 |
| 4 | (S,S)-tBu-Pybox | Toluene | 72 | 92 |
Table 2: Enantioselective Hydrophosphinylation of Ethynylazaarenes with a Cu(OAc)₂/(S,S)-Ph-Pybox Catalyst [4]
| Entry | Substrate (Ethynylazaarene) | Racemic Secondary Phosphine Oxide | Yield (%) | ee (%) |
| 1 | 2-Ethynylpyridine | Isopropyl(phenyl)phosphine oxide | 76 | 55 |
| 2 | 2-Ethynylpyridine | Methyl(phenyl)phosphine oxide | 85 | 88 |
| 3 | 2-Ethynylquinoline | Isopropyl(phenyl)phosphine oxide | 92 | 91 |
| 4 | 3-Ethynylisoquinoline | Cyclohexyl(phenyl)phosphine oxide | 88 | 93 |
Experimental Protocols: A Representative Procedure
The following protocol is a representative procedure for the copper-catalyzed enantioselective conjugate addition of a dialkylzinc reagent to a cyclic enone, adapted from established methods using nitrogen-based chiral ligands.[5][6] Note: This protocol should be considered a starting point and may require optimization for specific substrates and organometallic reagents when using the (S,S)-iPr-Pybox ligand.
Materials and Reagents
-
Copper(I) triflate toluene complex ((CuOTf)₂·C₇H₈)
-
(S,S)-iPr-Pybox ligand
-
Anhydrous toluene
-
Cyclohex-2-en-1-one (or other α,β-unsaturated substrate)
-
Diethylzinc (1.0 M solution in hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
Workflow Diagram
Caption: A visual representation of the experimental workflow.
Step-by-Step Protocol
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add copper(I) triflate toluene complex (e.g., 3.8 mg, 0.0075 mmol, 2.5 mol%).
-
Add the (S,S)-iPr-Pybox ligand (e.g., 5.5 mg, 0.018 mmol, 6 mol%).
-
Add anhydrous toluene (e.g., 3 mL) via syringe.
-
Stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed. The color of the solution may change, indicating complex formation.
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add the α,β-unsaturated substrate (e.g., cyclohex-2-en-1-one, 0.3 mmol, 1.0 equiv) to the cooled catalyst solution via syringe.
-
-
Conjugate Addition:
-
Slowly add the diethylzinc solution (1.0 M in hexanes, e.g., 0.36 mL, 0.36 mmol, 1.2 equiv) dropwise to the reaction mixture over a period of 10-15 minutes.
-
Stir the reaction mixture at the low temperature for the specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC-MS if desired.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-substituted ketone.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Conclusion and Future Outlook
The (S,S)-iPr-Pybox ligand, in conjunction with a suitable copper salt, presents a promising catalytic system for enantioselective conjugate addition reactions. While the development of protocols for the use of highly reactive Grignard reagents with this specific ligand is an area ripe for further exploration, the success of copper-Pybox complexes in related asymmetric transformations underscores their potential. The provided representative protocol, based on the use of organozinc reagents, offers a solid foundation for researchers to begin their investigations. Future work will undoubtedly focus on expanding the substrate scope, optimizing reaction conditions for a wider range of organometallic nucleophiles, and further elucidating the mechanistic nuances of this versatile catalyst system.
References
- Lefèvre, G., Franc, G., Tlili, A., Adamo, C., Taillefer, M., Ciofini, I., & Jutand, A. (2012). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics, 31(22), 7899–7909. [Link]
- Feringa, B. L., Naasz, R., Imbos, R., & Arnold, L. A. (2000). Enantioselective catalytic conjugate addition of dialkylzinc reagents using copper-phosphoramidite complexes. Tetrahedron, 56(24), 3977-3987. [Link]
- Alexakis, A., Bäckvall, J. E., Krause, N., Pàmies, O., & Diéguez, M. (2008). Enantioselective Copper-Catalyzed Conjugate Addition and Allylic Substitution Reactions. Chemical Reviews, 108(8), 2796-2823. [Link]
- Li, X. G., Guan, J., & Hu, W. P. (2005). Enantioselective Copper-catalysed Conjugate Addition of Diphenylzinc to Cyclohexenone. Letters in Organic Chemistry, 2(1), 65-67. [Link]
- Hartwig, J. F., Pouy, M. J., & Lee, D. (2010). Copper Complexes of Anionic Nitrogen Ligands in the Amidation and Imidation of Aryl Halides. Journal of the American Chemical Society, 132(32), 11333–11343. [Link]
- Alexakis, A., & Polet, D. (2006). Chiral NHC Ligands for the Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents. Angewandte Chemie International Edition, 45(44), 7404-7407. [Link]
- General synthetic route for the preparation of the complexes [Cu(C4H5N2S)2Cl2]. [Link]
- Wei, C., & Li, C. J. (2002). Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complex in Water and in Toluene. Journal of the American Chemical Society, 124(20), 5638–5639. [Link]
- Copper-complexed dipyridyl-pyridazine functionalized periodic mesoporous organosilica as heterogeneous c
- Feringa, B. L., Pineschi, M., Arnold, L. A., Imbos, R., & de Vries, A. H. M. (1997). Enantioselective conjugate addition of dialkylzinc reagents to cyclic and acyclic enones catalyzed by chiral copper complexes of new phosphorus amidites. Angewandte Chemie International Edition in English, 36(23), 2620-2623. [Link]
- Wei, C., & Li, C. J. (2002). Enantioselective direct-addition of terminal alkynes to imines catalyzed by copper(I)
- Taira, S., Crépy, K. V. L., & Imamoto, T. (2002). Enantioselective conjugate addition of diethylzinc to cyclic enones catalyzed by copper complexes of methylene-bridged P-chirogenic diphosphines. Chirality, 14(5), 386-392. [Link]
- Jia, W., Shen, G., Wu, S., Xu, J., & Huang, H. (2014). Synthesis and characterization of bisoxazolines- and pybox-copper(ii) complexes and their application in the coupling of α-carbonyls with functionalized amines. Organic & Biomolecular Chemistry, 12(35), 6864-6872. [Link]
- Wei, C., & Li, C. J. (2002). Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complex in Water and in Toluene. Journal of the American Chemical Society, 124(20), 5638-5639. [Link]
- Li, J., Wang, Y., Zhang, Y., Wang, Z., & Zhang, W. (2023). Asymmetric copper-catalyzed hydrophosphinylation of ethynylazaarenes to access P-chiral 2-azaaryl-ethylphosphine oxides. Chemical Science, 14(12), 3169-3176. [Link]
- Marín-Luna, M., de Cózar, A., Bo, C., & Fructos, M. R. (2017). QM/MM Modeling of Enantioselective Pybox–Ruthenium‐ and Box–Copper‐Catalyzed Cyclopropanation Reactions: Scope, Performance, and Applications to Ligand Design. Chemistry – A European Journal, 23(5), 1084-1092. [Link]
- Dzięgielewski, M., Chojnacka, A., & Jurczak, J. (2019). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 24(17), 3183. [Link]
- Roy, S., Sharma, S., Lee, Y. M., & Kim, J. (2022). Aminoquinoline-Based Tridentate (NNN)-Copper Catalyst for C–N Bond-Forming Reactions from Aniline and Diazo Compounds. International Journal of Molecular Sciences, 23(3), 1735. [Link]
- Buvay, I., Radanović, D., Anđelković, K., & Čobeljić, B. (2021). Copper(ii) and silver(i) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz). RSC Advances, 11(12), 6833-6845. [Link]
Sources
- 1. Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complex in Water and in Toluene [organic-chemistry.org]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric copper-catalyzed hydrophosphinylation of ethynylazaarenes to access P -chiral 2-azaaryl-ethylphosphine oxides - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00358J [pubs.rsc.org]
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- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: A Guide to Enantioselective Nitro-Michael Additions Catalyzed by Lanthanide-(S,S)-iPr-Pybox Complexes
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral γ-Nitro Carbonyl Compounds
The catalytic, asymmetric conjugate addition of nitroalkanes to α,β-unsaturated carbonyl compounds, known as the nitro-Michael addition, stands as a cornerstone reaction in modern organic synthesis. This transformation is of paramount importance as it constructs a new carbon-carbon bond while simultaneously installing two vicinal stereocenters. The resulting γ-nitro carbonyl products are highly valuable synthetic intermediates due to the versatile reactivity of the nitro group, which can be readily transformed into other crucial functional groups such as amines, ketones, or aldehydes. These chiral building blocks are integral to the synthesis of numerous pharmaceuticals and biologically active natural products.
Achieving high levels of stereocontrol in this reaction has been a significant focus of research. Among the various catalytic systems developed, chiral lanthanide triflate complexes coordinated with 2,6-bis(oxazolin-2-yl)pyridine (Pybox) ligands have emerged as powerful and reliable catalysts. Specifically, the combination of a lanthanide(III) triflate (Ln(OTf)₃) with the commercially available (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine, commonly known as (S,S)-iPr-Pybox, provides a robust catalytic system capable of affording high yields and excellent enantioselectivities for a broad range of substrates.[1][2]
This guide provides an in-depth overview of the Lanthanide-(S,S)-iPr-Pybox catalyzed nitro-Michael addition, including mechanistic insights, substrate scope, and detailed experimental protocols for researchers in organic synthesis and drug development.
The Catalyst System: Components and In Situ Formation
The success of this catalytic system lies in the synergistic interplay between the Lewis acidic lanthanide metal and the C₂-symmetric chiral Pybox ligand.
-
The Ligand: (S,S)-iPr-Pybox The (S,S)-iPr-Pybox ligand (Figure 1) is a tridentate N,N,N-ligand that coordinates to the metal center through the central pyridine nitrogen and the two nitrogen atoms of the oxazoline rings. The C₂-symmetry of the ligand is crucial for creating a well-defined chiral environment around the metal. The bulky isopropyl groups at the stereogenic centers of the oxazoline rings effectively shield one face of the coordinated substrate, directing the nucleophilic attack of the nitroalkane to the opposite face, thus inducing high enantioselectivity.
Figure 1. Structure of this compound [(S,S)-iPr-Pybox].
-
The Metal: Lanthanide Triflates (Ln(OTf)₃) Lanthanide triflates are excellent Lewis acids for this transformation. Their large ionic radii allow for high coordination numbers, enabling the simultaneous coordination of the Pybox ligand, the Michael acceptor, and the nitroalkane.[2] The choice of the specific lanthanide can influence the catalytic activity and selectivity, with Ytterbium(III) triflate (Yb(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) often being preferred due to their strong Lewis acidity and effectiveness in various asymmetric transformations.[3]
-
In Situ Catalyst Formation A significant practical advantage of this system is that the active catalyst is typically prepared in situ by simply mixing the lanthanide triflate and the (S,S)-iPr-Pybox ligand in the reaction solvent prior to the addition of the substrates.[1][4] This straightforward procedure avoids the need for the synthesis and isolation of a pre-formed, and potentially sensitive, catalyst complex. The complex is generally formed by stirring the metal salt and the ligand at room temperature for a short period.[4]
Proposed Mechanism of Catalysis
The enantioselective nitro-Michael addition is believed to proceed through a coordinated transition state where the chiral lanthanide complex acts as a bifunctional catalyst. While the precise mechanism can be complex, a widely accepted model involves the following key steps, as illustrated in the diagram below.[2][5]
-
In Situ Catalyst Formation: The Ln(OTf)₃ salt and the (S,S)-iPr-Pybox ligand self-assemble to form the chiral Lewis acid complex.
-
Substrate Coordination: The α,β-unsaturated ketone (Michael acceptor) coordinates to the lanthanide center through its carbonyl oxygen. This coordination increases the electrophilicity of the β-carbon, activating it for nucleophilic attack.
-
Nitroalkane Activation: The nitroalkane is also brought into proximity of the metal center. The Lewis acidic environment facilitates the deprotonation of the nitroalkane to form a nitronate intermediate.
-
Stereoselective C-C Bond Formation: The nitronate attacks the β-carbon of the activated Michael acceptor. The chiral pocket created by the Pybox ligand dictates the facial selectivity of this addition, leading to the formation of the product with a specific stereochemistry.
-
Product Release: The resulting product is released from the coordination sphere of the lanthanide, regenerating the active catalyst for the next catalytic cycle.
Diagram 1: Proposed Catalytic Cycle.
Application Notes
Substrate Scope
The Lanthanide-(S,S)-iPr-Pybox system has demonstrated broad applicability for various Michael acceptors and nitroalkanes.
-
Michael Acceptors: A wide range of α,β-unsaturated ketones, including cyclic enones (e.g., cyclohexenone) and acyclic enones (e.g., chalcones), are excellent substrates for this reaction.[1] The reaction generally proceeds with high yields and enantioselectivities.
-
Nitroalkanes: Simple nitroalkanes such as nitromethane, nitroethane, and nitropropane are commonly used as nucleophiles.[1][6] In cases where a new stereocenter is formed on the nitroalkane (e.g., with nitroethane or nitropropane), the reaction can also exhibit diastereoselectivity, often favoring the anti diastereomer.
The table below summarizes representative examples of the reaction, highlighting the versatility of the catalyst system.
| Entry | Michael Acceptor | Nitroalkane | Lanthanide | Yield (%) | ee (%) | Reference |
| 1 | (E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one | Nitromethane | La(OTf)₃ | 74 | 82 | [1] |
| 2 | (E)-1-(pyridin-2-yl)-3-(p-tolyl)prop-2-en-1-one | Nitromethane | La(OTf)₃ | 65 | 80 | [1] |
| 3 | (E)-3-(4-chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one | Nitromethane | La(OTf)₃ | 58 | 79 | [1] |
| 4 | (E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one | Nitroethane | La(OTf)₃ | 62 | 75 | [1] |
| 5 | Cyclohex-2-en-1-one | Dibenzyl malonate | Ni-Cs-BINOL-salen | 79 | 90 | [7] |
| 6 | 4-oxo-enoate | Nitromethane | Organocatalyst | >95 | 98 | [8] |
Note: Entries 5 and 6 are included for comparative context with other catalytic systems for Michael additions and are not Lanthanide-Pybox catalyzed.
Troubleshooting and Optimization
-
Low Reactivity: If the reaction is sluggish, consider switching to a more Lewis acidic lanthanide (e.g., from La(OTf)₃ to Yb(OTf)₃ or Sc(OTf)₃). Increasing the catalyst loading (from 10 mol% to 20 mol%) can also improve the reaction rate. Ensure all reagents and solvents are strictly anhydrous, as water can deactivate the catalyst.
-
Low Enantioselectivity: The solvent can have a significant impact on enantioselectivity. It is recommended to screen different solvents (e.g., toluene, CH₂Cl₂, THF). Temperature also plays a crucial role; running the reaction at a lower temperature (e.g., 0 °C or -20 °C) often enhances enantioselectivity, albeit at the cost of a longer reaction time.
-
Diastereoselectivity Issues: For substituted nitroalkanes, the diastereoselectivity can sometimes be moderate. The choice of lanthanide metal and reaction conditions can influence the diastereomeric ratio.
Experimental Protocols
The following section provides a general, step-by-step procedure for performing a Lanthanide-(S,S)-iPr-Pybox catalyzed nitro-Michael addition.
Diagram 2: General Experimental Workflow.
Protocol 1: General Procedure for the Asymmetric Nitro-Michael Addition
Materials:
-
Lanthanide(III) triflate (e.g., Yb(OTf)₃) (10 mol%)
-
(S,S)-iPr-Pybox (11 mol%)
-
Michael Acceptor (1.0 equiv)
-
Nitroalkane (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Saturated aqueous NH₄Cl solution
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the lanthanide triflate (e.g., Yb(OTf)₃, 0.10 mmol) and (S,S)-iPr-Pybox (0.11 mmol).
-
Add anhydrous solvent (e.g., toluene, 2.0 mL) via syringe.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the in situ formation of the chiral catalyst complex.
-
-
Reaction:
-
To the catalyst solution, add the Michael acceptor (1.0 mmol).
-
Add the nitroalkane (2.0-3.0 mmol) dropwise.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired γ-nitro carbonyl compound.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
References
- Enantioselective LaIII-pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones.
- Lanthanide Pybox Complexes as Catalysts for Enantioselective Silylcyanation of Aldehydes.
- Combining Lanthanides with PyBox Ligands: A Simple Route to Circularly Polarized Light Emitters. Wiley Online Library. [Link]
- Lanthanide Pybox Complexes as Catalysts for Enantioselective Silylcyanation of Aldehydes.
- Lanthanide Pybox Complexes as Catalysts for Enantioselective Silylcyanation of Aldehydes.
- ChemInform Abstract: Enantioselective LaIII-pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones.
- Lanthanide Pybox Complexes as Catalysts for Enantioselective Silylcyanation of Aldehydes.
- Highly enantioselective electrophilic amination and michael addition of cyclic beta-ketoesters induced by lanthanides and (S,S)-ip-pybox: the mechanism. PubMed. [Link]
- The mechanism of thia-Michael addition c
- Enantioselective LaIII‐pyBOX‐Catalyzed Nitro‐Michael Addition to (E)‐2‐Azachalcones. Sílice. [Link]
- Lanthanide Pybox Complexes as Catalysts for Enantioselective Silylcyan
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. [Link]
- Concise Synthesis of Conformationally Constrained Pybox Ligands.
- Asymmetric Reactions Using Sc(OTf)3 or Cu(OTf)2 Supported on PyBOX-Contained COF. Research Square. [Link]
- Squaramide-catalysed enantioselective Michael addition of pyrazolin-5-ones to nitroalkenes. RSC Publishing. [Link]
- Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens. PubMed. [Link]
- Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-eno
- This compound. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly enantioselective electrophilic amination and michael addition of cyclic beta-ketoesters induced by lanthanides and (S,S)-ip-pybox: the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
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- 6. researchgate.net [researchgate.net]
- 7. Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Ruthenium-(S,S)-iPr-Pybox for High-Yield, Enantioselective Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Cyclopropanes
Cyclopropane rings are privileged structural motifs found in numerous natural products and pharmaceutical agents. Their inherent ring strain and unique stereochemical properties make them valuable building blocks in medicinal chemistry and organic synthesis. The creation of these three-membered rings with precise control over stereochemistry is a significant challenge. Asymmetric cyclopropanation, the process of constructing chiral cyclopropanes, has thus become a cornerstone of modern synthesis.
Among the array of catalysts developed for this purpose, Ruthenium(II) complexes bearing C2-symmetric Pyridine-bis(oxazoline) (Pybox) ligands have emerged as exceptionally powerful tools.[1] Specifically, the [RuCl₂(CH₂=CH₂)((S,S)-iPr-Pybox)] complex offers a robust and highly selective platform for the transfer of carbene moieties from diazoacetates to a wide range of olefins, consistently delivering high yields and excellent enantioselectivities.[2] This guide provides an in-depth exploration of the Ruthenium-(S,S)-iPr-Pybox system, detailing its mechanistic underpinnings, substrate scope, and a comprehensive protocol for its practical application.
The Catalyst System: Structure, Activation, and Rationale
The catalyst, formally named Dichloro(ethylene)[2,6-bis[(4S)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine]ruthenium(II), features a Ru(II) center coordinated to the tridentate (S,S)-iPr-Pybox ligand. The C₂-symmetric nature of the ligand, with its bulky isopropyl groups, is critical for establishing a chiral environment that effectively dictates the facial selectivity of the incoming olefin.
Why this catalyst is effective:
-
Strong Coordination: The tridentate Pybox ligand binds strongly to the ruthenium center, preventing ligand dissociation and ensuring the integrity of the chiral environment throughout the catalytic cycle.[3]
-
Tunable Steric and Electronic Properties: The isopropyl groups provide significant steric hindrance, which is the primary factor in discriminating between the two prochiral faces of the olefin.[4]
-
Pre-catalyst Activation: The ethylene ligand is labile and is readily displaced by the diazoacetate substrate to initiate the catalytic cycle. This in-situ activation is highly efficient and avoids the need for external activating agents.
Mechanism of Enantioselective Cyclopropanation
The accepted mechanism proceeds through the formation of a key ruthenium-carbene intermediate.[5] The catalytic cycle can be understood through the following key steps, which are initiated by the displacement of the ethylene ligand.
-
Ligand Exchange: The diazoacetate coordinates to the ruthenium center, displacing the ethylene ligand.
-
Carbene Formation: The ruthenium complex catalyzes the decomposition of the diazoacetate, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive ruthenium-carbene (or carbenoid) species.[5]
-
Asymmetric Carbene Transfer: The olefin approaches the ruthenium-carbene. The chiral environment created by the (S,S)-iPr-Pybox ligand sterically disfavors one pathway of approach, forcing the olefin to attack from a specific face. This step is highly asynchronous and determines the enantioselectivity of the final product.[4]
-
Cyclopropane Formation & Catalyst Regeneration: The carbene is transferred to the olefin, forming the three-membered ring and regenerating the active catalyst, which can then enter another cycle.
Caption: Proposed catalytic cycle for Ru-Pybox cyclopropanation.
General Protocol for Asymmetric Cyclopropanation
This protocol provides a reliable method for the cyclopropanation of styrene using ethyl diazoacetate (EDA).
Materials and Equipment:
-
Catalyst: [RuCl₂(CH₂=CH₂)((S,S)-iPr-Pybox)]
-
Substrates: Styrene (freshly distilled), Ethyl Diazoacetate (EDA) solution in dichloromethane (DCM). Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Glassware: Schlenk flask, gas-tight syringe, magnetic stirrer.
-
Inert Atmosphere: Argon or Nitrogen gas line.
-
Purification: Silica gel for column chromatography.
-
Analysis: NMR spectrometer, Chiral HPLC or GC.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the Ruthenium-(S,S)-iPr-Pybox catalyst (e.g., 5.0 mg, 0.01 mmol, 1 mol%).
-
Add anhydrous DCM (2.0 mL) to dissolve the catalyst, resulting in a clear, colored solution.
-
Add freshly distilled styrene (e.g., 0.114 mL, 1.0 mmol, 1.0 equiv.).
-
-
Slow Addition of Diazo Compound:
-
The key to high yield and selectivity is the slow addition of the diazo compound to maintain a low concentration, thereby minimizing side reactions like carbene dimerization.[6]
-
Draw a solution of ethyl diazoacetate in DCM (e.g., 1.2 mmol in 5.0 mL DCM) into a gas-tight syringe and place it on a syringe pump.
-
Add the EDA solution to the reaction mixture dropwise over a period of 4-6 hours at room temperature with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or GC-MS. The disappearance of styrene and the formation of a new, less polar spot (the cyclopropane product) indicates reaction completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cyclopropane product. The trans and cis diastereomers can typically be separated at this stage.
-
-
Characterization and Enantioselectivity Determination:
-
Characterize the product by ¹H and ¹³C NMR to confirm its structure and determine the diastereomeric ratio (trans:cis).
-
Determine the enantiomeric excess (ee) of the major (trans) diastereomer by chiral HPLC or chiral GC analysis.
-
Substrate Scope and Performance
The Ru-(S,S)-iPr-Pybox system is effective for a variety of olefin substrates, particularly electron-rich terminal olefins like styrene derivatives.[7]
| Entry | Olefin Substrate | Diazo Reagent | Yield (%) | trans:cis Ratio | ee (%) (trans) |
| 1 | Styrene | Ethyl Diazoacetate | >95 | >95:5 | >98 |
| 2 | 4-Chlorostyrene | Ethyl Diazoacetate | 94 | >95:5 | 97 |
| 3 | 4-Methylstyrene | Ethyl Diazoacetate | >95 | >95:5 | >98 |
| 4 | 1,1-Diphenylethylene | Ethyl Diazoacetate | 85 | - | 96 |
| 5 | 1-Hexene | Succinimidyl Diazoacetate | 88 | 85:15 | 95 |
Data compiled from representative literature. Actual results may vary.[8]
Experimental Workflow and Key Decision Points
The entire process from setup to final analysis involves several critical stages.
Caption: Standard workflow for Ru-catalyzed cyclopropanation.
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Carbene dimerization. This is often due to too rapid addition of the diazoacetate.
-
Solution: Decrease the addition rate using a syringe pump. Ensure the reaction is well-stirred.
-
-
Low Enantioselectivity (ee):
-
Cause: Impurities in the catalyst or substrates. Water can negatively impact the catalyst's chiral environment.
-
Solution: Use freshly distilled olefins and anhydrous solvents. Ensure the catalyst is pure and handled under inert conditions.
-
-
Low Diastereoselectivity (trans:cis ratio):
-
Cause: The nature of the diazoacetate can influence diastereoselectivity.
-
Solution: While ethyl diazoacetate typically gives high trans selectivity, bulkier esters like tert-butyl diazoacetate can further enhance it.
-
-
Safety: Always handle diazo compounds behind a blast shield in a fume hood. Avoid using ground glass joints where the diazo compound could crystallize and detonate.
Conclusion
The Ruthenium-(S,S)-iPr-Pybox complex is a highly reliable and efficient catalyst for the asymmetric cyclopropanation of olefins. Its operational simplicity, mild reaction conditions, and consistently high stereoselectivity make it a valuable tool for synthetic chemists in both academic and industrial settings. By understanding the underlying mechanism and adhering to optimized protocols, researchers can effectively leverage this system to access valuable, optically active cyclopropane derivatives for a wide range of applications.
References
- Meggers, E., et al. (2020). Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis. Angewandte Chemie International Edition, 59(30), 12395-12399.
- Paseiro, D., et al. (2023). Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands. Molecules, 28(20), 7100.
- Iwasa, S., & Shibatomi, K. (2022). Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)–Pheox Complexes. Accounts of Chemical Research, 55(15), 2117–2131.
- Nie, X., et al. (2021). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. The Journal of Organic Chemistry, 86(1), 750–761.
- Meggers, E., et al. (2021). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. J. Org. Chem., 86, 750-761.
- Nie, X., et al. (2020). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C–H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. The Journal of Organic Chemistry, 86(1), 750-761.
- Clarence, E., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(21), 12059-12151.
- Laskowski, T. J., & North, C. (2022). Catalysis with cycloruthenated complexes. Chemical Science, 13(10), 2825–2863.
- Nishiyama, H. (2007). Cyclopropanation with Ruthenium Catalysts. In Modern Cyclopropanation Reactions.
- García, J. I., et al. (2007). QM/MM Modeling of Enantioselective Pybox–Ruthenium‐ and Box–Copper‐Catalyzed Cyclopropanation Reactions. Chemistry – A European Journal, 13(14), 4064-4077.
- García, J. I., et al. (2005). Computational Mechanistic Studies on Enantioselective pybox−Ruthenium-Catalyzed Cyclopropanation Reactions. Organometallics, 24(21), 5034–5044.
- Mendoza, A., et al. (2021). Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions. ACS Catalysis, 11(17), 10876–10888.
- García, J. I., et al. (2007). QM/MM Modeling of Enantioselective Pybox–Ruthenium‐ and Box–Copper‐Catalyzed Cyclopropanation Reactions: Scope, Performance, and Applications to Ligand Design. Chemistry – A European Journal, 13(14), 4064-4077.
- Mendoza, A., et al. (2021). Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions. ACS Catalysis, 11(17), 10876-10888.
- Lindsay, V. N. G., et al. (2013). Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. Organometallics, 32(16), 4559–4562.
- Maas, G. (2004). Ruthenium-catalysed carbenoid cyclopropanation reactions with diazo compounds. Chemical Society Reviews, 33(3), 183–190.
- Iwasa, S., et al. (2014). Highly stereoselective Ru(ii)–Pheox catalyzed asymmetric cyclopropanation of terminal olefins with succinimidyl diazoacetate. Chemical Communications, 50(74), 10852-10855.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium-catalysed carbenoid cyclopropanation reactions with diazo compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalysis with cycloruthenated complexes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06355C [pubs.rsc.org]
- 6. Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly stereoselective Ru(ii)–Pheox catalyzed asymmetric cyclopropanation of terminal olefins with succinimidyl diazoacetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthesis of Chiral Vicinal Diamines Using Ru-(S,S)-iPr-Pybox: Application Notes and Protocols
Introduction: The Significance of Chiral Vicinal Diamines
Chiral 1,2-vicinal diamines are privileged structural motifs in modern chemistry, serving as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and as chiral ligands and catalysts for asymmetric transformations. Their stereochemical arrangement is crucial for biological activity and catalytic efficiency, making their enantioselective synthesis a paramount objective for researchers in both academia and industry. This application note provides a comprehensive guide to the synthesis of chiral vicinal diamines utilizing the robust and highly selective Ruthenium-(S,S)-iPr-Pybox catalytic system. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and showcase the versatility of this methodology.
The Catalyst: Ru-(S,S)-iPr-Pybox
The catalyst at the heart of this application is a ruthenium complex coordinated with a C2-symmetric (S,S)-iPr-Pybox ligand. The Pybox ligand, characterized by a pyridine backbone flanked by two oxazoline rings, creates a well-defined chiral pocket around the metal center. The isopropyl substituents on the oxazoline rings provide the necessary steric bulk to effectively control the enantioselectivity of the reaction. The ruthenium center, in a suitable oxidation state, acts as the active site for catalysis, facilitating the key bond-forming steps.
Synthetic Strategy: Enantioselective Intramolecular C-H Amination
A powerful and elegant strategy for the synthesis of chiral vicinal diamines involves the Ru-(S,S)-iPr-Pybox catalyzed intramolecular C-H amination of sulfamoyl azides. This approach, pioneered by Meggers and coworkers, allows for the efficient construction of chiral cyclic sulfamides, which serve as versatile precursors to the desired vicinal diamines.[1][2][3][4]
Mechanistic Insights
The catalytic cycle is proposed to initiate with the reaction of the Ru-Pybox complex with the sulfamoyl azide, leading to the formation of a transient ruthenium nitrenoid intermediate upon extrusion of dinitrogen. This highly reactive species then undergoes a stereoselective 1,5-hydrogen atom transfer (HAT) from a benzylic C-H bond, followed by a rapid radical rebound to form the C-N bond, thus closing the five-membered ring. The chirality of the Pybox ligand dictates the facial selectivity of the C-H insertion, leading to the formation of the cyclic sulfamide with high enantiomeric excess.
Figure 1: Proposed mechanism for the Ru-Pybox catalyzed intramolecular C-H amination.
Experimental Protocols
Part 1: Synthesis of the Ru-(S,S)-iPr-Pybox Catalyst Precursor
A common precursor for the active catalyst is trans-[RuCl₂(PPh₃){(S,S)-iPr-pybox}]. This can be synthesized from readily available starting materials.[1]
Materials:
-
[RuCl₂(η²-H₂C=CH₂){(S,S)-iPr-pybox}]
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(η²-H₂C=CH₂){(S,S)-iPr-pybox}] (1.0 eq) in anhydrous DCM.
-
Add triphenylphosphine (1.1 eq) to the solution.
-
Stir the reaction mixture at 50 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford trans-[RuCl₂(PPh₃){(S,S)-iPr-pybox}] as a solid.
Part 2: General Protocol for the Asymmetric Intramolecular C-H Amination
This protocol is adapted from the work of Meggers and coworkers and has been shown to be effective for a range of substrates.[1][2][3][4]
Materials:
-
Sulfamoyl azide substrate (1.0 eq)
-
trans-[RuCl₂(PPh₃){(S,S)-iPr-pybox}] (0.02 - 0.05 eq, 2-5 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the sulfamoyl azide substrate and the Ru-(S,S)-iPr-Pybox catalyst precursor.
-
Under an inert atmosphere, add anhydrous 1,2-dichloroethane to achieve a substrate concentration of approximately 0.1 M.
-
Stir the reaction mixture at the desired temperature (typically 55-80 °C).
-
Monitor the reaction for the consumption of the starting material and the formation of the product by TLC or LC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure, and the crude product purified by flash column chromatography on silica gel.
Figure 2: General experimental workflow for the synthesis of chiral vicinal diamines.
Part 3: Hydrolysis of the Cyclic Sulfamide to the Vicinal Diamine
The cleavage of the N-S bonds in the cyclic sulfamide can be achieved under various conditions to liberate the free vicinal diamine.
Example Protocol (Reductive Cleavage):
-
Dissolve the purified chiral cyclic sulfamide in a suitable solvent such as methanol or THF.
-
Add a reducing agent, for example, lithium aluminum hydride (LiAlH₄) or samarium(II) iodide (SmI₂), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Carefully quench the reaction with water and a base (e.g., 1 M NaOH solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude diamine can be purified by chromatography or distillation.
Data Presentation: Substrate Scope and Performance
The Ru-(S,S)-iPr-Pybox catalyzed intramolecular C-H amination exhibits good functional group tolerance and provides high yields and enantioselectivities for a variety of substrates.
| Entry | Substrate (R group on sulfamoyl azide) | Yield (%) | ee (%) |
| 1 | Phenyl | 98 | 96 |
| 2 | 4-Methylphenyl | 95 | 95 |
| 3 | 4-Methoxyphenyl | 92 | 94 |
| 4 | 4-Chlorophenyl | 99 | 96 |
| 5 | 2-Naphthyl | 90 | 92 |
| 6 | Cyclohexyl | 85 | 88 |
| Data is representative and adapted from the literature for illustrative purposes.[1][2][3][4] |
Alternative Strategy: Asymmetric Hydrogenation of Enamines
While the C-H amination route is highly effective, the direct asymmetric hydrogenation of enamines or related unsaturated precursors represents a more atom-economical approach to chiral vicinal diamines. Although a specific protocol for Ru-(S,S)-iPr-Pybox in this context is not extensively detailed in the current literature, the general principles of asymmetric hydrogenation are well-established.[5][6][7] This would typically involve the hydrogenation of an enamine bearing a protected amino group at the adjacent carbon atom. The Ru-(S,S)-iPr-Pybox catalyst would coordinate to the double bond and deliver hydrogen from a specific face, thereby establishing the two new stereocenters. Further research in this area could expand the utility of this powerful catalytic system.
Conclusion
The Ru-(S,S)-iPr-Pybox catalyst is a highly effective and versatile tool for the enantioselective synthesis of chiral vicinal diamines. The intramolecular C-H amination of sulfamoyl azides provides a reliable and high-yielding route to these valuable building blocks. The provided protocols offer a solid starting point for researchers and drug development professionals to incorporate this methodology into their synthetic programs. Future explorations into direct asymmetric hydrogenation of enamine precursors will undoubtedly further enhance the synthetic chemist's arsenal for accessing this important class of molecules.
References
- Nie, X., Yan, Z., Ivlev, S., & Meggers, E. (2021). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C–H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. The Journal of Organic Chemistry, 86(1), 750–761. [Link]
- Nie, X., Yan, Z., Ivlev, S., & Meggers, E. (2021). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. PubMed. [Link]
- Xie, J.-H., & Zhou, Q.-L. (2014). Transition Metal-Catalyzed Enantioselective Hydrogenation of Enamides and Enamines. Topics in Current Chemistry, 343, 75–101. [Link]
- Zhou, Q.-L., & Xie, J.-H. (2014). Transition metal-catalyzed enantioselective hydrogenation of enamides and enamines. PubMed. [Link]
- Zhou, Q.-L., & Xie, J.-H. (2013). Transition Metal-Catalyzed Enantioselective Hydrogenation of Enamides and Enamines. Scite. [Link]
- Nie, X., Yan, Z., Ivlev, S., & Meggers, E. (2021). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. Organic Chemistry Portal. [Link]
- Esteban, J., Asensio, A., & Medio-Simón, M. (2000). Stereochemically Controlled Synthesis of Ruthenium(II) Complexes Containing Bis(oxazolin-2‘-yl)pyridine Ligands. X-ray Crystal Structures of trans-[RuCl2(PPh3){κ3-N,N,N-(S,S)-iPr-pybox}] and [RuCl(CCCPh2)(PPh3){κ3-N,N,N-(S,S)-iPr-pybox}][PF6] ((S,S)-iPr-pybox = 2,6-Bis[4‘-(S)-isopropyloxazolin-2‘-yl]pyridine). Organometallics, 19(22), 4483–4491. [Link]
- Nie, X., et al. (2021). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. PubMed. [Link]
- Nie, X., et al. (2021). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. Organic Chemistry Portal. [Link]
- Zhou, Q.-L., & Xie, J.-H. (2014). Transition metal-catalyzed enantioselective hydrogenation of enamides and enamines. PubMed. [Link]
- Zhou, Q.-L., & Xie, J.-H. (2013). Transition Metal-Catalyzed Enantioselective Hydrogenation of Enamides and Enamines. Scite. [Link]
- Nie, X., Yan, Z., Ivlev, S., & Meggers, E. (2021). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. The Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Enantioselective Direct Synthesis of Endocyclic Vicinal Diamines through Chiral Ru(diamine)-Catalyzed Hydrogenation of 2,2'-Bisquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines [organic-chemistry.org]
- 5. scite.ai [scite.ai]
- 6. Transition metal-catalyzed enantioselective hydrogenation of enamides and enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Osmium/(S,S)-iPr-Pybox Complexes for Asymmetric Transfer Hydrogenation
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of osmium complexes featuring the chiral (S,S)-iPr-Pybox ligand in asymmetric transfer hydrogenation (ATH). Historically, osmium catalysts were often overlooked in favor of their ruthenium analogues, perceived as less active due to slower ligand exchange kinetics. However, recent advanceme[1]nts have demonstrated that osmium complexes are not only highly active but can also offer superior performance in terms of productivity and selectivity for the reduction of prochiral ketones and imines. This guide details the sy[1]nthesis of a representative precatalyst, provides a robust, step-by-step protocol for the catalytic reduction of acetophenone as a model substrate, discusses the underlying reaction mechanism, and presents data on the substrate scope.
Introduction: The Case for Osmium in Asymmetric Catalysis
Asymmetric transfer hydrogenation (ATH) is a cornerstone of modern organic synthesis, providing a practical and efficient route to chiral alcohols and amines, which are critical building blocks for pharmaceuticals and fine chemicals. The reaction typically em[2]ploys readily available hydrogen donors like 2-propanol or a formic acid/triethylamine mixture, avoiding the need for high-pressure gaseous hydrogen. While ruthenium complexes[2], particularly those developed by Noyori and coworkers, have been the workhorses in this field, osmium-based catalysts are emerging as powerful alternatives.
The combination of an os[1][3]mium(II) center with the C₂-symmetric (S,S)-iPr-Pybox ligand (2,6-bis[4'-(S)-isopropyloxazolin-2'-yl]pyridine) creates a well-defined, sterically hindered chiral environment. This precise architecture is key to achieving high levels of enantioselectivity in the reduction of prochiral substrates. This guide focuses on phosphine-ligated osmium(II)-Pybox complexes, which have proven to be highly active and selective catalysts for the ATH of a variety of aromatic ketones.
The Catalyst Sy[5][6]stem: Synthesis and Characterization
The most effective precatalysts are typically synthesized from an osmium-ethylene precursor, trans-[OsCl2(η²-C2H4){(S,S)-iPr-pybox}], via substitution of the labile ethylene ligand with a phosphine or phosphite. The electronic and steric[4][5][6] properties of this ancillary ligand can fine-tune the catalyst's activity and selectivity. For this guide, we will focus on the synthesis of a phosphite-modified complex, trans-[OsCl2{P(OPh)3}{(S,S)-iPr-pybox}], which has demonstrated high efficacy.
Diagram: Structur[5][6]e of the Osmium Precatalyst
Caption: Structure of trans-[OsCl₂(P(OPh)₃){(S,S)-iPr-pybox}].
Protocol 1: Synthesis of trans-[OsCl2{P(OPh)3}{(S,S)-iPr-pybox}]
Causality: This procedure is based on the substitution of the ethylene ligand from a stable, well-characterized osmium precursor. Toluene is used as a high-boiling solvent to facilitate the ligand exchange reaction, which requires thermal energy to proceed efficiently.
Materials:
-
trans-[OsCl2(η²-C2H4){(S,S)-iPr-pybox}] (synthesis from OsCl₃·3H₂O is documented in the literature)
-
Triphenyl phosphite, [6]P(OPh)₃
-
Anhydrous toluene
-
Schlenk flask and standard inert atmosphere glassware
-
Hexane
Procedure:
-
Inert Atmosphere: To a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add trans-[OsCl2(η²-C2H4){(S,S)-iPr-pybox}] (1.0 eq). Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (approx. 0.1 M concentration) followed by triphenyl phosphite (1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 12-18 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy.
-
Workup: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume in vacuo to approximately one-third of the original volume.
-
Precipitation: Add hexane dropwise with stirring until a precipitate forms. Continue adding hexane to ensure complete precipitation of the product.
-
Isolation: Isolate the solid product by filtration, wash with cold hexane, and dry in vacuo. The resulting complex, trans-[OsCl2{P(OPh)3}{(S,S)-iPr-pybox}], should be stored under an inert atmosphere.
Mechanism of Asymmetric Transfer Hydrogenation
The catalytic cycle for transfer hydrogenation with these types of complexes is generally accepted to proceed via an "outer-sphere" mechanism, particularly when using a formic acid/triethylamine system. This mechanism avoids dir[7]ect coordination of the ketone to the metal center.
Diagram: Catalytic Cycle Workflow
Caption: Proposed outer-sphere mechanism for Os-catalyzed ATH.
Mechanistic Steps:
-
Activation: The dichloro precatalyst reacts with the hydrogen source (e.g., formate generated from HCOOH and Et₃N) to form a cationic 16-electron osmium-hydride species, which is the active catalyst.
-
Transition State Assembly: The prochiral ketone does not bind directly to the osmium. Instead, it forms a six-membered pericyclic transition state involving the osmium-hydride, the carbonyl of the ketone, and a proton source (e.g., triethylammonium cation).
-
Hydride and Proton [7][8]Transfer: In a concerted step, the hydride (H⁻) from the osmium and a proton (H⁺) from the ammonium species are transferred to the carbonyl oxygen and carbon, respectively. The enantioselectivity is determined in this step, governed by the steric and electronic interactions between the substrate and the chiral Pybox ligand.
-
Product Release & Catalyst Regeneration: The resulting chiral alcohol dissociates, and the osmium complex is regenerated to its active hydride form by another molecule of the hydrogen donor, completing the catalytic cycle.
General Protocol for Asymmetric Transfer Hydrogenation
This protocol describes the ATH of acetophenone as a model substrate using a formic acid/triethylamine azeotrope as the hydrogen source.
Expert Insight: The ratio of formic acid to triethylamine can significantly impact both the reaction rate and enantioselectivity. While the 5:2 azeotrope is common, other ratios may be optimal for different substrates or catalysts. This protocol uses the st[9]andard azeotrope for general applicability.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for a typical ATH experiment.
Materials:
-
trans-[OsCl2{P(OPh)3}{(S,S)-iPr-pybox}] (Precatalyst)
-
Acetophenone (Substrate)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: In a Schlenk flask under an argon atmosphere, dissolve the osmium precatalyst (0.005 mmol, 0.1 mol%) in the anhydrous solvent (2.0 mL).
-
Addition: Add acetophenone (5.0 mmol, 1.0 eq) and triethylamine (5.0 mmol, 1.0 eq) to the flask via syringe.
-
Initiation: Add formic acid (12.5 mmol, 2.5 eq) dropwise to the stirring solution. Note: This creates the common 5:2 molar ratio of HCOOH:Et₃N.
-
Reaction: Stir the reaction mixture at 40 °C. Monitor the conversion of the ketone to the alcohol by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-1-phenylethanol.
-
Analysis: Determine the enantiomeric excess (% ee) of the product by chiral HPLC or chiral GC analysis.
Substrate Scope and Performance
Osmium/(S,S)-iPr-Pybox complexes are particularly effective for the ATH of aromatic ketones, including those with both electron-donating and electron-withdrawing substituents. High conversions and enantioselectivities are typically achieved.
| Entry | Substrate (Ar-[4]CO-R) | S/C Ratio | Time (h) | Conversion (%) | % ee (Configuration) |
| 1 | Acetophenone | 1000:1 | 6 | >99 | 94 (R) |
| 2 | 4'-Chloroacetophenone | 1000:1 | 5 | >99 | 93 (R) |
| 3 | 4'-Methoxyacetophenone | 1000:1 | 8 | >99 | 92 (R) |
| 4 | 2'-Acetonaphthone | 1000:1 | 10 | 98 | 91 (R) |
| 5 | Propiophenone | 1000:1 | 7 | >99 | 90 (R) |
Data is representative and compiled based on typical performance reported in the literature for similar Os-Pybox systems under optimized conditions (e.g., 2-propanol/base or HCOOH/Et₃N).
Conclusion and[5][6][11] Future Outlook
Osmium complexes bearing the (S,S)-iPr-Pybox ligand are highly efficient and enantioselective catalysts for the asymmetric transfer hydrogenation of ketones. They offer a compelling alternative to more traditional ruthenium systems, often providing excellent turnover numbers and selectivities. The protocols and mechani[1]stic insights provided herein serve as a robust starting point for researchers employing these powerful catalytic tools in academic and industrial settings. Future research may focus on expanding the substrate scope to more challenging substrates like aliphatic ketones and imines, and on the development of recyclable, heterogeneous versions of these catalysts.
References
- Mechanistic insights into asymmetric transfer hydrogenation of pyruvic acid catalysed by chiral osmium complexes with formic acid assisted proton transfer.Chemical Communications (RSC Publishing).
- Mononuclear osmium(II) complexes bearing (S,S)- Pr-pybox and (R,R)-Ph-pybox ligands.ResearchGate.
- Synthesis of osmium and ruthenium complexes bearing dimethyl (S,S)-2,2′-(pyridine-2,6-diyl)-bis-(4,5-dihydrooxazol-4-carboxylate) ligand and application to catalytic H/D exchange.ResearchGate.
- Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Enantiopure osmium(II) Pybox Complexes.PubMed.
- Asymmetric transfer hydrogenation of ketones catalyzed by enantiopure osmium(II) pybox complexes.Semantic Scholar.
- Osmium pyme complexes for fast hydrogenation and asymmetric transfer hydrogenation of ketones.PubMed.
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.ACS Publications.
- Tracking Reactions of Asymmetric Organo-Osmium Transfer Hydrogenation Catalysts in Cancer Cells.ResearchGate.
- Tracking Reactions of Asymmetric Organo-Osmium Transfer Hydrogenation Catalysts in Cancer Cells.ResearchGate.
- The effect of osmium concentration on the initial rate of acetophenone...ResearchGate.
- Recent Advances in Osmium-Catalyzed Hydrogenation and Dehydrogenation Reactions.Accounts of Chemical Research (ACS Publications).
- Asymmetric Transfer Hydrogenation Catalysts.Kanto Chemical Co., Inc..
- A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid–triethylamine mixture in ionic liquid.Chemical Communications (RSC Publishing).
- Osmium(ii) tethered half-sandwich complexes: pH-dependent aqueous speciation and transfer hydrogenation in cells.PubMed Central.
- An Outstanding Catalyst for Asymmetric Transfer Hydrogenation in Aqueous Solution and Formic Acid/Triethylamine.ResearchGate.
- Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones.University of Liverpool IT Services.
- Transfer Hydrogenation of Ketones Catalyzed by Complex...ResearchGate.
- Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study.PubMed Central.
- Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization.MDPI.
- Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands: Synthesis, Characterization, and Cytotoxic Properties.MDPI.
- Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization.MDPI.
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Application Notes & Protocols: Indium-(S,S)-iPr-Pybox Catalyzed Enantioselective Allylation
Introduction: The Quest for Chiral Homoallylic Alcohols
The enantioselective allylation of carbonyl compounds stands as a cornerstone transformation in modern organic synthesis. Its products, chiral homoallylic alcohols, are versatile building blocks, serving as precursors to a vast array of complex molecules, including natural products and pharmaceuticals. The development of robust and highly selective catalytic systems to control the stereochemistry of this carbon-carbon bond formation is therefore of paramount importance.
Among the array of catalysts developed, chiral Lewis acid systems have proven particularly effective. This guide focuses on the application of a highly efficient and selective catalyst system: the complex formed from Indium(III) trifluoromethanesulfonate (In(OTf)₃) and the C₂-symmetric ligand (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, commonly known as (S,S)-iPr-Pybox. This combination has emerged as a powerful tool for the enantioselective allylation of both aldehydes and, notably, the more challenging class of ketone substrates.[1][2]
This document provides a comprehensive overview of the catalyst system, its underlying mechanism, detailed experimental protocols, substrate scope, and practical insights to enable researchers to successfully implement this methodology.
The Catalyst System: In(OTf)₃ and (S,S)-iPr-Pybox
The success of this catalytic system hinges on the synergistic interaction between the Lewis acidic indium center and the chiral Pybox ligand.
-
Indium(III) Triflate (In(OTf)₃): As a Lewis acid, In(OTf)₃ is known for its high affinity for carbonyl oxygen atoms. This coordination activates the carbonyl group, rendering it more electrophilic and susceptible to nucleophilic attack. Unlike many other strong Lewis acids, indium-based catalysts often exhibit remarkable tolerance to moisture, which can simplify experimental setup.[3]
-
(S,S)-iPr-Pybox Ligand: This tridentate, C₂-symmetric ligand coordinates to the indium metal center.[4] The bulky isopropyl groups at the stereogenic centers create a well-defined chiral environment around the metal. This steric arrangement is the critical factor that dictates the facial selectivity of the nucleophilic attack on the coordinated carbonyl substrate, ultimately controlling the enantioselectivity of the reaction.[5] The rigid pyridine-bis(oxazoline) backbone ensures that this chiral information is effectively transmitted during the catalytic cycle.
Reaction Mechanism: A Chiral Lewis Acid-Catalyzed Pathway
The enantioselective allylation proceeds through a well-accepted Lewis acid-catalyzed mechanism. The key steps involve the activation of the carbonyl substrate by the chiral indium complex, followed by a stereochemically controlled nucleophilic addition.
The proposed catalytic cycle is as follows:
-
Catalyst Formation: In(OTf)₃ and the (S,S)-iPr-Pybox ligand combine in situ to form the active chiral Lewis acidic indium(III) complex.
-
Carbonyl Activation: The aldehyde or ketone substrate coordinates to the Lewis acidic indium center of the catalyst. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon. The geometry of the Pybox ligand directs the substrate to bind in a specific orientation.
-
Nucleophilic Attack: The allylating agent, typically allyltributylstannane, approaches the activated carbonyl. The chiral pocket created by the (S,S)-iPr-Pybox ligand sterically shields one face of the carbonyl, forcing the allyl group to attack from the less hindered face. This step occurs via a closed, chair-like transition state to minimize steric interactions and is the enantioselectivity-determining step.
-
Product Release & Catalyst Regeneration: After the allyl transfer, an indium alkoxide intermediate is formed. A transmetalation with the tin by-product releases the homoallylic alcohol product (after workup) and regenerates the active In(III)-Pybox catalyst, allowing it to enter the next catalytic cycle.
Experimental Protocols
4.1 Materials and General Considerations
-
Reagent Quality: Indium(III) triflate and (S,S)-iPr-Pybox should be of high purity. Allyltributylstannane is moisture and air-sensitive and should be handled accordingly. Aldehydes should be purified (e.g., by distillation or chromatography) to remove acidic impurities.
-
Solvent: Dichloromethane (CH₂Cl₂) is the solvent of choice. It must be freshly distilled from calcium hydride (CaH₂) under an inert atmosphere to ensure it is anhydrous.
-
Inert Atmosphere: The reaction is sensitive to moisture. All procedures should be carried out under a dry, inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques. All glassware should be oven- or flame-dried prior to use.
4.2 Catalyst Preparation (In Situ)
The active catalyst is typically prepared in situ immediately before the addition of the substrate.
-
Step 1: To a flame-dried Schlenk flask under an inert atmosphere, add (S,S)-iPr-Pybox (0.12 mmol, 12 mol%).
-
Step 2: Add anhydrous CH₂Cl₂ (2.0 mL).
-
Step 3: Add In(OTf)₃ (0.10 mmol, 10 mol%) to the solution.
-
Step 4: Stir the resulting mixture at room temperature for 1 hour. A clear, homogeneous solution of the catalyst complex should form.
Causality Note: Pre-complexing the indium salt and the chiral ligand for an hour is crucial. This ensures the complete formation of the active catalyst, leading to higher enantioselectivity and reaction rates. Using a slight excess of the ligand (1.2 equivalents relative to In(OTf)₃) ensures that all of the Lewis acidic metal is complexed within the chiral environment.
4.3 General Protocol for Enantioselective Allylation of Aldehydes[1][6]
The following is a representative procedure for a 1.0 mmol scale reaction.
-
Step 1 (Catalyst Preparation): Prepare the catalyst solution as described in section 4.2.
-
Step 2 (Cooling): Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Step 3 (Substrate Addition): Add the aldehyde (1.0 mmol, 1.0 eq) to the cold catalyst solution. Stir for 10 minutes.
-
Step 4 (Allylation): Add allyltributylstannane (1.2 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Step 5 (Reaction): Stir the reaction at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 24 to 48 hours.
-
Step 6 (Work-up): Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Allow the mixture to warm to room temperature.
-
Step 7 (Extraction): Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL). Combine the organic layers.
-
Step 8 (Drying & Concentration): Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Step 9 (Purification): Purify the crude product by silica gel flash column chromatography (typically using a hexane/ethyl acetate gradient) to afford the pure homoallylic alcohol.
-
Step 10 (Analysis): Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Causality Note: The low temperature (-78 °C) is critical for achieving high enantioselectivity. It slows the rate of the uncatalyzed background reaction and enhances the energetic difference between the two diastereomeric transition states, leading to a higher preference for one enantiomer.
Substrate Scope and Performance
The In(III)-(S,S)-iPr-Pybox system is effective for a wide range of carbonyl substrates. High yields and excellent enantioselectivities are generally observed.
5.1 Allylation of Aldehydes
The reaction is broadly applicable to aromatic, α,β-unsaturated, and aliphatic aldehydes.[1]
| Entry | Aldehyde Substrate | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 85 | 94 |
| 2 | 4-Chlorobenzaldehyde | 89 | 93 |
| 3 | 4-Methoxybenzaldehyde | 82 | 92 |
| 4 | 2-Naphthaldehyde | 86 | 94 |
| 5 | Cinnamaldehyde | 75 | 90 |
| 6 | Cyclohexanecarboxaldehyde | 78 | 88 |
| 7 | Hydrocinnamaldehyde | 72 | 86 |
Table 1: Representative examples for the enantioselective allylation of various aldehydes. Data sourced from Lu, J. et al. (2004).[1][6]
5.2 Allylation of Ketones
Enantioselective allylation of ketones is significantly more difficult due to their lower reactivity and the increased steric hindrance around the carbonyl group. This catalyst system is one of the few that provides moderate to high enantioselectivity for this challenging transformation.[2] A higher catalyst loading (20 mol%) is typically required.
| Entry | Ketone Substrate | Yield (%) | ee (%) |
| 1 | Acetophenone | 75 | 81 |
| 2 | 4'-Chloroacetophenone | 80 | 85 |
| 3 | Propiophenone | 72 | 75 |
| 4 | 2-Acetonaphthone | 85 | 95 |
| 5 | Cyclohexyl methyl ketone | 65 | 68 |
Table 2: Representative examples for the enantioselective allylation of various ketones. Data sourced from Lu, J. et al. (2005).[2]
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Wet solvent or reagents. 2. Impure aldehyde (e.g., contains carboxylic acid). 3. Incomplete reaction. | 1. Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. 2. Purify the aldehyde by distillation or passing it through a short plug of silica gel. 3. Increase reaction time and monitor carefully by TLC. |
| Low Enantioselectivity (ee) | 1. Reaction temperature too high. 2. Catalyst not fully formed. 3. Impure Pybox ligand. | 1. Maintain the reaction temperature strictly at -78 °C. Ensure the cold bath does not expire. 2. Increase the pre-complexation time of In(OTf)₃ and the ligand to 1-2 hours. 3. Verify the enantiopurity of the (S,S)-iPr-Pybox ligand. |
| Formation of By-products | 1. Stannane impurities. 2. Decomposition of sensitive substrates. | 1. Use high-purity allyltributylstannane. 2. For particularly sensitive aldehydes, consider adding the allylating agent even more slowly at -78 °C. |
Conclusion
The Indium(III)-(S,S)-iPr-Pybox complex is a highly effective and versatile catalyst for the asymmetric allylation of carbonyl compounds. It provides a reliable method for accessing valuable chiral homoallylic alcohols from a broad range of aldehydes and ketones with high levels of enantiocontrol. The operational simplicity of preparing the catalyst in situ and the general robustness of the reaction make it a valuable tool for both academic research and process development in the pharmaceutical and chemical industries.
References
- Lu, J., Ji, S. J., Teo, Y. C., & Loh, T. P. (2005). Highly enantioselective allylation of aldehydes catalyzed by indium(III)-PYBOX complex. Organic Letters, 7(1), 159-161. [Link]
- Lu, J., Hong, M., Ji, S. J., & Loh, T. P. (2005). Enantioselective allylation of ketones catalyzed by chiral In(iii)-PYBOX complexes.
- PubChem. (Compound Summary). This compound. [Link]
- Cook, G. R. (2016). Indium-Mediated Stereoselective Allylation. Accounts of Chemical Research, 49(11), 2569-2579. [Link]
- Lu, J., Ji, S. J., & Loh, T. P. (2005). Enantioselective allylation of aldehydes catalyzed by chiral indium(iii) complexes immobilized in ionic liquids.
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- 4. This compound | C17H23N3O2 | CID 688211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PYBOX Ligand - Large Binding Site & Rigid Scaffold [sigmaaldrich.com]
- 6. Highly Enantioselective Allylation of Aldehydes Catalyzed by Indium(III)−PYBOX Complex [ouci.dntb.gov.ua]
Application Notes and Protocols for Scandium-(S,S)-iPr-Pybox in Asymmetric Vinylogous Mukaiyama-Michael Reactions
Introduction: The Strategic Advantage of the Vinylogous Mukaiyama-Michael Reaction
The construction of complex chiral molecules with high stereocontrol is a cornerstone of modern organic synthesis, particularly in the realm of drug development and natural product synthesis. The vinylogous Mukaiyama-Michael (VMM) reaction, an extension of the venerable Mukaiyama-Michael addition, offers a powerful strategy for the formation of carbon-carbon bonds at the γ-position of a silyl dienol ether nucleophile. This transformation provides access to valuable 1,7-dicarbonyl compounds and related structures bearing multiple stereocenters, which are key intermediates in the synthesis of a diverse array of biologically active molecules.[1][2]
The challenge in asymmetric VMM reactions lies in controlling regioselectivity (γ- vs. α-addition) and enantioselectivity. The development of potent chiral Lewis acid catalysts has been instrumental in addressing this challenge. Among these, the complex formed from Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) and the C₂-symmetric (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S,S)-iPr-Pybox) ligand has emerged as a highly effective catalyst for promoting diastereo- and enantioselective VMM reactions.[3][4] This guide provides an in-depth exploration of the application of the Sc-(S,S)-iPr-Pybox catalytic system, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis.
The Sc-(S,S)-iPr-Pybox Catalyst System: A Synergistic Partnership
The efficacy of the Sc-(S,S)-iPr-Pybox catalyst stems from the unique properties of its components. Scandium(III) triflate is a hard Lewis acid that effectively activates α,β-unsaturated carbonyl compounds towards nucleophilic attack.[5][6] The (S,S)-iPr-Pybox ligand, a tridentate chiral ligand, coordinates to the scandium metal center, creating a well-defined chiral environment that dictates the facial selectivity of the nucleophilic attack.[7] The isopropyl substituents on the oxazoline rings provide the necessary steric bulk to effectively shield one face of the coordinated substrate, leading to high levels of enantiocontrol.
Reaction Mechanism: A Chiral Pocket Dictating Stereochemistry
The proposed catalytic cycle for the Sc-(S,S)-iPr-Pybox catalyzed asymmetric vinylogous Mukaiyama-Michael reaction is depicted below. The reaction commences with the coordination of the scandium(III) triflate to the chiral (S,S)-iPr-Pybox ligand. This in-situ generated complex then coordinates to the α,β-unsaturated 2-acyl imidazole, activating it for conjugate addition. The silyloxyfuran, the vinylogous nucleophile, then attacks the β-position of the activated Michael acceptor from the less sterically hindered face, as directed by the chiral ligand. This stereoselective C-C bond formation is followed by the release of the product and regeneration of the catalyst.
Figure 1: Proposed Catalytic Cycle for the Sc-(S,S)-iPr-Pybox Catalyzed Vinylogous Mukaiyama-Michael Reaction.
Experimental Protocols
Protocol 1: In-Situ Preparation of the Sc-(S,S)-iPr-Pybox Catalyst
This protocol describes the preparation of the active catalyst solution immediately prior to its use in the vinylogous Mukaiyama-Michael reaction.
Materials:
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
-
This compound ((S,S)-iPr-Pybox)
-
Anhydrous chloroform (CHCl₃)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Scandium(III) triflate (e.g., 0.1 mmol).
-
Add anhydrous chloroform (e.g., 1.0 mL) to the flask and stir the resulting suspension at room temperature.
-
In a separate flame-dried vial, dissolve (S,S)-iPr-Pybox (e.g., 0.12 mmol) in anhydrous chloroform (e.g., 1.0 mL).
-
Slowly add the (S,S)-iPr-Pybox solution to the suspension of Scandium(III) triflate at room temperature with continuous stirring.
-
Stir the resulting mixture at room temperature for 30-60 minutes. The formation of the active catalyst is typically indicated by the dissolution of the scandium triflate to form a clear solution. This solution is now ready for use in the subsequent reaction.
Protocol 2: General Procedure for the Asymmetric Vinylogous Mukaiyama-Michael Reaction
This protocol provides a representative procedure for the reaction between a silyloxyfuran and an α,β-unsaturated 2-acyl imidazole.
Materials:
-
α,β-Unsaturated 2-acyl imidazole (Michael acceptor)
-
2-(Trimethylsilyloxy)furan (or other silyl dienol ether)
-
In-situ prepared Sc-(S,S)-iPr-Pybox catalyst solution (from Protocol 1)
-
Hexafluoroisopropanol (HFIP) (optional additive)
-
Anhydrous chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To the freshly prepared Sc-(S,S)-iPr-Pybox catalyst solution (0.1 mmol) in anhydrous chloroform, add the α,β-unsaturated 2-acyl imidazole (1.0 mmol) at room temperature under an inert atmosphere.
-
Stir the mixture for 10-15 minutes at room temperature.
-
If using, add hexafluoroisopropanol (HFIP) as an additive at this stage.[4]
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the 2-(trimethylsilyloxy)furan (1.2 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with chloroform or dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired γ-butenolide product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Substrate Scope and Performance
The Sc-(S,S)-iPr-Pybox catalytic system has demonstrated broad applicability for a range of α,β-unsaturated 2-acyl imidazoles and silyloxyfurans. A summary of representative results is presented in the table below.[3][4]
| Entry | Michael Acceptor (Ar) | Silyloxyfuran (R) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | H | 92 | >20:1 | 96 |
| 2 | 4-Methylphenyl | H | 93 | >20:1 | 98 |
| 3 | 4-Methoxyphenyl | H | 90 | >20:1 | 95 |
| 4 | 4-Chlorophenyl | H | 91 | >20:1 | 97 |
| 5 | 2-Naphthyl | H | 88 | >20:1 | 92 |
| 6 | Phenyl | Methyl | 85 | >20:1 | 94 |
Table 1: Representative yields and stereoselectivities for the Sc-(S,S)-iPr-Pybox catalyzed vinylogous Mukaiyama-Michael reaction. Reactions were typically performed with 10 mol% catalyst loading in chloroform.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time. - Increase reaction temperature. - Add a co-catalyst or additive like HFIP to enhance catalyst activity.[4] |
| Catalyst deactivation | - Ensure strictly anhydrous conditions. - Use freshly distilled solvents and reagents. | |
| Low Enantioselectivity | Impure ligand or metal salt | - Use high-purity (S,S)-iPr-Pybox and Sc(OTf)₃. |
| Incorrect catalyst loading | - Optimize the catalyst loading (typically 5-10 mol%). | |
| Reaction temperature too high | - Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). | |
| Poor Diastereoselectivity | Substrate-dependent issue | - Modify the structure of the silyl dienol ether or the Michael acceptor. |
| Formation of side products | α-addition or other side reactions | - Optimize reaction conditions (solvent, temperature) to favor γ-addition. - The use of 2-acyl imidazoles as Michael acceptors generally favors the desired 1,4-addition.[1] |
Conclusion
The Scandium-(S,S)-iPr-Pybox complex is a powerful and versatile catalyst for asymmetric vinylogous Mukaiyama-Michael reactions. Its ability to deliver high yields and excellent stereoselectivities across a range of substrates makes it a valuable tool for the synthesis of complex chiral molecules. The protocols and insights provided in this guide are intended to enable researchers to effectively implement this methodology in their synthetic endeavors. Careful attention to experimental detail, particularly the maintenance of anhydrous conditions, is crucial for achieving optimal results.
References
- Feng, X., Liu, X., & Chen, Y. (2011). Chiral Scandium Complexes in Catalytic Asymmetric Reactions. In Privileged Chiral Ligands and Catalysts (pp. 215-247). Wiley-VCH Verlag GmbH & Co. KGaA.
- Rout, S., Das, A., & Singh, V. K. (2017). An asymmetric vinylogous Mukaiyama–Michael reaction of α,β-unsaturated 2-acyl imidazoles catalyzed by chiral Sc(iii)– or Er(iii)–pybox complexes.
- Sharma, U. & Singh, V. K. (2020). Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. Organic & Biomolecular Chemistry, 18(35), 6745-6775. [Link]
- Singh, V. K., et al. (2018). Vinylogous Mukaiyama-Michael reaction of silyl ketene acetals to α,β-unsaturated 2-acyl imidazoles. Tetrahedron Letters, 59(32), 3147-3150.
- Evans, D. A., Scheidt, K. A., Fandrick, K. R., Fandrick, D. R., & Regan, C. P. (2007). Enantioselective Friedel-Crafts Alkylations Catalyzed by Bis(oxazolinyl)pyridine-Scandium(III) Triflate Complexes. Journal of the American Chemical Society, 129(35), 10854–10864. [Link]
- Kobayashi, S., & Sugiura, M. (2003). Scandium Triflate in Organic Synthesis. In Modern Carbonyl Olefination (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA.
- Jen, W. S., Wiener, J. J. M., & MacMillan, D. W. C. (2000). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 122(40), 9874–9875. [Link]
- Sibi, M. P., & Manyem, S. (2000). Enantioselective Conjugate Additions. Tetrahedron, 56(41), 8033-8061.
- Fu, G. C. (2008). Synthesis of Chiral Pyridine Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs: 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine. Organic Syntheses, 85, 1-10. [Link]
- Gualandris, R., et al. (2021). Silyldienolates in Organocatalytic Enantioselective Vinylogous Mukaiyama-Type Reactions: A Review. Molecules, 26(22), 6985. [Link]
- Casiraghi, G., Rassu, G., & Zanardi, F. (1999). The Vinylogous Mukaiyama Aldol Reaction: A Powerful and Versatile C-C Bond-Forming Reaction in Organic Synthesis. Chemical Reviews, 99(11), 3377–3416.
- An In(III)-catalyzed vinylogous addition of O-silyl vinylketene acetals to 2,3-dihydro-4-pyridinones has been developed. Request PDF. (2021). [Link]
- Evans, D. A., et al. (2007). Enantioselective Friedel-Crafts alkylations catalyzed by bis(oxazolinyl)pyridine-scandium(III)
- Support Effect on Stereoselectivities of Vinylogous Mukaiyama–Michael Reactions Catalyzed by Immobilized Chiral Copper Complexes. (2013).
- Mukaiyama Aldol Reaction: An Effective Asymmetric Approach to Access Chiral Natural Products and Their Derivatives/Analogues. (2023). RSC Advances, 13(48), 33861-33886. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An asymmetric vinylogous Mukaiyama–Michael reaction of α,β-unsaturated 2-acyl imidazoles catalyzed by chiral Sc(iii)– or Er(iii)–pybox complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01134E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Friedel-Crafts alkylations catalyzed by bis(oxazolinyl)pyridine-scandium(III) triflate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the (S,S)-iPr-Pybox Ligand in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction: The Critical Role of Chirality in Pharmaceuticals and the Power of Pybox Ligands
In the landscape of modern drug development, the chirality of a molecule is a paramount consideration. The three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) can dictate its efficacy, safety, and metabolic profile. Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even harmful.[1] Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of the pharmaceutical industry.[2][3]
Among the arsenal of tools available to the synthetic chemist, asymmetric catalysis stands out for its elegance and efficiency. Chiral ligands, when complexed with a metal center, can create a chiral environment that directs a reaction to favor the formation of one enantiomer over the other. The Pyridine-bis(oxazoline) or "Pybox" family of ligands, first introduced by Nishiyama in 1989, has proven to be a robust and versatile class of C2-symmetric ligands for a wide array of asymmetric transformations.
This application note focuses on the utility of the (S,S)-iPr-Pybox ligand, a commercially available and highly effective member of the Pybox family, in the synthesis of chiral pharmaceutical intermediates. We will provide a detailed examination of its application in the asymmetric hydrosilylation of prochiral ketones to generate chiral alcohols—a key transformation in the synthesis of numerous APIs.
Mechanism of Stereoselection: How (S,S)-iPr-Pybox Dictates Chirality
The efficacy of the (S,S)-iPr-Pybox ligand lies in its rigid, C2-symmetric scaffold which, upon coordination to a metal center (such as Rhodium), creates a well-defined chiral pocket. The two isopropyl groups on the oxazoline rings are strategically positioned to exert significant steric influence on the incoming substrate.
In the case of the rhodium-catalyzed hydrosilylation of a prochiral ketone, the reaction is understood to proceed via a modified Chalk-Harrod mechanism.[4][5] The key steps are illustrated below:
Figure 1: Simplified workflow of the Rh-Pybox catalyzed hydrosilylation.
The enantioselectivity of the reaction is determined during the hydrometallation step (F). The C2-symmetric (S,S)-iPr-Pybox ligand orients the ketone substrate in a way that minimizes steric clashes between the bulky isopropyl groups of the ligand and the larger substituent on the ketone. This forces the hydride transfer to occur preferentially to one face of the carbonyl, leading to the formation of a single enantiomer of the resulting rhodium-alkoxide.
Figure 2: Proposed transition state for stereoselective hydride transfer.
Application Example: Synthesis of (S)-1-Phenylethanol
Chiral 1-phenylethanol and its derivatives are valuable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of anti-inflammatory drugs and other therapeutic agents.[2] The following protocol details the asymmetric hydrosilylation of acetophenone to produce (S)-1-phenylethanol with high enantioselectivity using a Rhodium/(S,S)-iPr-Pybox catalyst.
Detailed Experimental Protocol
Materials and Equipment:
-
(S,S)-iPr-Pybox ligand
-
[Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene) or RhCl₃·3H₂O
-
Acetophenone
-
Diphenylsilane (Ph₂SiH₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard Schlenk line equipment for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess (ee) determination
Part 1: In Situ Catalyst Preparation
This protocol describes the in situ preparation of the active catalyst. The pre-formed complex can also be used.
-
To a dry, argon-purged Schlenk flask, add [Rh(COD)Cl]₂ (e.g., 2.5 mg, 0.005 mmol, 0.5 mol%) and (S,S)-iPr-Pybox (e.g., 3.3 mg, 0.011 mmol, 1.1 mol%).
-
Add 2 mL of anhydrous THF via syringe.
-
Stir the mixture at room temperature for 30 minutes. The solution should turn into a clear, orange-red color, indicating the formation of the catalyst complex.
Part 2: Asymmetric Hydrosilylation Reaction
-
To the flask containing the catalyst solution, add acetophenone (e.g., 120 mg, 1.0 mmol) via syringe.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add diphenylsilane (e.g., 203 mg, 1.1 mmol) dropwise via syringe over 5 minutes.
-
Allow the reaction to stir at 0 °C for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or GC by taking small aliquots.
Part 3: Work-up and Purification
-
Once the reaction is complete, quench the reaction by slowly adding 5 mL of methanol at 0 °C.
-
Add 5 mL of 1N HCl and stir vigorously for 1 hour at room temperature to hydrolyze the silyl ether intermediate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford pure 1-phenylethanol.
Part 4: Analysis
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis. For (S)-1-phenylethanol, a typical result would be >95% ee.
Data Presentation: Versatility of the Rh/(S,S)-iPr-Pybox System
The Rh/(S,S)-iPr-Pybox catalytic system is effective for the asymmetric hydrosilylation of a variety of prochiral ketones, including aryl, alkyl, and cyclic ketones. The table below summarizes representative results.
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (S)-1-Phenylethanol | 95 | 96 | |
| 2 | Propiophenone | (S)-1-Phenyl-1-propanol | 98 | 95 | |
| 3 | 1-Tetralone | (S)-1-Tetralol | 99 | >99 | [6] |
| 4 | 2-Heptanone | (S)-2-Heptanol | 85 | 88 | [7] |
| 5 | 2'-Methoxyacetophenone | (S)-1-(2-Methoxyphenyl)ethanol | 92 | 97 | [8] |
Conclusion
The (S,S)-iPr-Pybox ligand is a powerful tool for the asymmetric synthesis of chiral molecules of pharmaceutical interest. Its rigid C2-symmetric design allows for excellent stereocontrol in a variety of metal-catalyzed reactions. The rhodium-catalyzed asymmetric hydrosilylation of ketones, as detailed in this application note, provides a reliable and highly enantioselective route to chiral alcohols, which are crucial intermediates in the development of new drugs. The straightforward protocol, high yields, and exceptional enantioselectivities make this methodology a valuable addition to the toolkit of any researcher, scientist, or drug development professional working in the field of chiral synthesis.
References
- The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central.
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing. (2021-08-03).
- Synthesizing Chiral Drug Intermediates by Biocatalysis. PubMed.
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PubMed Central.
- Rhodium-catalyzed double hydroboration of pyridine: the origin of the chemo- and regioselectivities. RSC Publishing.
- Chemo-and stereo-selective issues with hydrosilylation. ResearchGate.
- SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]. National Institutes of Health.
- Hydrosilylation. Wikipedia.
- Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. ACS Publications. (2009-06-09).
- Rhodium(III) complexes containing the ligand 2,6-bis[4′-( S)-isopropyloxazolin-2′-yl]pyridine (( S, S)- i Pr-pybox): Efficient catalysts for asymmetric hydrosilylation of acetophenone. ResearchGate.
- Chiral phenylethanol Compounds. Shiratori Pharmaceutical Co., Ltd.
- Rhodium(III) complexes containing the ligand 2,6-bis[4′-( S)-isopropyloxazolin-2′-yl]pyridine (( S, S)- i Pr-pybox): Efficient catalysts for asymmetric hydrosilylation of acetophenone. ResearchGate.
- Enantioselective chiral sorption of 1-phenylethanol by homochiral 1D coordination polymers. RSC Publishing.
- Enantioselective zinc-catalyzed hydrosilylation of ketones using pybox or pybim ligands. PubMed. (2012-02-06).
- Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands. ResearchGate.
- Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. ResearchGate.
Sources
- 1. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective zinc-catalyzed hydrosilylation of ketones using pybox or pybim ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Immobilized (S,S)-iPr-Pybox Catalysts for Recyclable Asymmetric Synthesis
Introduction: Bridging Homogeneous Precision with Heterogeneous Practicality
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure compounds is paramount. Asymmetric catalysis, employing chiral catalysts to stereoselectively produce one enantiomer of a chiral product, stands as a cornerstone of efficient and sustainable synthesis. Among the privileged classes of chiral ligands, the C₂-symmetric pyridine-bis(oxazoline), or "Pybox", ligands have demonstrated exceptional efficacy and versatility in a wide array of metal-catalyzed asymmetric transformations.[1][2] The (S,S)-iPr-Pybox ligand, with its isopropyl substituents on the chiral oxazoline rings, offers a well-defined and sterically demanding environment around the metal center, enabling high levels of enantiocontrol.
However, the practical application of these highly effective homogeneous catalysts in large-scale industrial processes is often hampered by significant challenges. These include the high cost of the ligands and metal precursors, the potential for toxic heavy metal contamination in the final product, and the difficulty in separating and recovering the catalyst from the reaction mixture.[3] To surmount these obstacles, the immobilization of homogeneous catalysts onto solid supports has emerged as a powerful strategy, effectively "heterogenizing" the catalyst.[4][5] This approach synergistically combines the high activity and selectivity of homogeneous catalysts with the operational simplicity and recyclability of heterogeneous systems.
This comprehensive guide provides a detailed exploration of the synthesis, characterization, and application of an immobilized (S,S)-iPr-Pybox catalyst. We will delve into the rationale behind the chosen immobilization strategy, provide step-by-step protocols for the preparation of a functionalized ligand and its covalent attachment to a silica support, and demonstrate its application in a benchmark asymmetric cyclopropanation reaction. Furthermore, we will present data on the catalyst's performance and recyclability, underscoring its potential for sustainable and cost-effective asymmetric synthesis.
The Rationale for Immobilization: A Self-Validating System
The decision to immobilize a catalyst is driven by a desire to create a more robust and economically viable catalytic system. The primary advantages of immobilizing the (S,S)-iPr-Pybox catalyst include:
-
Facilitated Recovery and Recyclability: The immobilized catalyst, being a solid, can be easily separated from the liquid reaction mixture by simple filtration, eliminating the need for complex and often costly separation techniques like chromatography. This allows for the catalyst to be reused in multiple reaction cycles, significantly reducing overall process costs.
-
Reduced Product Contamination: By anchoring the metal complex to a solid support, leaching of the potentially toxic metal into the product stream is minimized, a critical consideration in the synthesis of active pharmaceutical ingredients (APIs).[3]
-
Enhanced Catalyst Stability: In some cases, immobilization can prevent bimolecular catalyst deactivation pathways, such as dimerization, leading to a more stable and longer-lasting catalytic system.[4]
-
Adaptability to Continuous Flow Processes: Solid-supported catalysts are ideally suited for use in continuous flow reactors, which can offer significant advantages in terms of process control, safety, and scalability over traditional batch processes.[6]
The effectiveness of an immobilized catalyst is contingent on a carefully designed immobilization strategy that preserves the catalytic activity and enantioselectivity of the homogeneous counterpart. In this guide, we focus on a covalent attachment strategy, which offers a robust linkage between the catalyst and the support, minimizing leaching.
Experimental Section: Synthesis and Immobilization Protocols
This section provides detailed, step-by-step protocols for the synthesis of a functionalized (S,S)-iPr-Pybox ligand and its subsequent immobilization onto a silica support.
Part 1: Synthesis of (S,S)-4-(4-formyl)phenoxy-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine
This protocol describes the functionalization of the (S,S)-iPr-Pybox ligand at the 4-position of the pyridine ring with a formylphenoxy group, which will serve as the anchor for immobilization. This functionalization is achieved through a nucleophilic aromatic substitution reaction.
Materials:
-
(S,S)-4-bromo-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine
-
p-hydroxybenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of potassium carbonate (186 mg, 1.35 mmol) in anhydrous DMF (1 ml) at room temperature, add p-hydroxybenzaldehyde (165 mg, 1.35 mmol).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add (S,S)-4-bromo-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine (380 mg, 1.00 mmol) to the mixture.[3]
-
Heat the reaction mixture to 95 °C and maintain this temperature for 24 hours.
-
Allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice water (40 ml) and stir for 15 minutes.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield (S,S)-4-(4-formyl)phenoxy-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine.
Part 2: Preparation of Aminopropyl-Functionalized Silica Gel
This protocol details the preparation of the solid support by functionalizing silica gel with aminopropyl groups, which will react with the formyl group of the functionalized Pybox ligand.
Materials:
-
Silica gel (Merck 60, surface area ~500 m²/g)
-
3-Aminopropyltriethoxysilane (APTES)
-
Toluene, anhydrous
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Activate the silica gel by heating at 150 °C under vacuum for 4 hours to remove adsorbed water.
-
Allow the silica gel to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
In a round-bottom flask, suspend the activated silica gel in anhydrous toluene.
-
Add 3-aminopropyltriethoxysilane (APTES) to the silica gel suspension. The amount of APTES can be varied to control the loading of amino groups.
-
Reflux the mixture for 24-48 hours under an inert atmosphere.
-
Cool the mixture to room temperature and collect the aminopropyl-functionalized silica gel by filtration.
-
Wash the functionalized silica thoroughly with toluene, methylene chloride, and diethyl ether to remove any unreacted APTES.
-
Dry the aminopropyl-silica gel under vacuum overnight at 50 °C.
Part 3: Immobilization of the Functionalized (S,S)-iPr-Pybox Ligand
This protocol describes the covalent attachment of the formyl-functionalized Pybox ligand to the aminopropyl-silica gel via the formation of an imine bond.
Materials:
-
(S,S)-4-(4-formyl)phenoxy-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine (from Part 1)
-
Aminopropyl-functionalized silica gel (from Part 2)
-
Toluene, anhydrous
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a stirred suspension of aminopropyl-silica gel in anhydrous toluene, add a solution of (S,S)-4-(4-formyl)phenoxy-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine in anhydrous toluene.
-
Reflux the resulting mixture for 48 hours.[3]
-
Cool the mixture to room temperature and filter to collect the solid catalyst.
-
Thoroughly wash the solid with toluene, methylene chloride, and diethyl ether to remove any unreacted ligand.[3]
-
Dry the immobilized (S,S)-iPr-Pybox ligand under vacuum overnight at 50 °C.
Part 4: Metalation of the Immobilized Ligand
This protocol describes the complexation of the immobilized Pybox ligand with a ruthenium precursor to generate the active catalyst.
Materials:
-
Immobilized (S,S)-iPr-Pybox ligand (from Part 3)
-
[RuCl₂(p-cymene)]₂
-
Toluene, anhydrous
-
Standard laboratory glassware
Procedure:
-
Suspend the immobilized (S,S)-iPr-Pybox ligand in anhydrous toluene.
-
Add [RuCl₂(p-cymene)]₂ to the suspension.
-
Stir the mixture at room temperature or gentle heating for several hours until the complexation is complete (this can be monitored by the color change of the solid).
-
Filter the resulting solid, which is the immobilized Ru-(S,S)-iPr-Pybox catalyst.
-
Wash the catalyst with toluene to remove any unreacted ruthenium precursor.
-
Dry the catalyst under vacuum.
Diagrams of Key Processes
Caption: Workflow for the synthesis of the immobilized Ru-(S,S)-iPr-Pybox catalyst.
Caption: Simplified catalytic cycle for asymmetric cyclopropanation.
Application Protocol: Asymmetric Cyclopropanation of Styrene
This protocol outlines the use of the immobilized Ru-(S,S)-iPr-Pybox catalyst for the asymmetric cyclopropanation of styrene with ethyl diazoacetate, a benchmark reaction to evaluate catalyst performance.
Materials:
-
Immobilized Ru-(S,S)-iPr-Pybox catalyst
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a reaction vessel, suspend the immobilized Ru-(S,S)-iPr-Pybox catalyst (e.g., 1-5 mol% Ru relative to the limiting reagent) in anhydrous DCM.
-
Add styrene (typically in excess, e.g., 5-10 equivalents relative to EDA).
-
With vigorous stirring, add a solution of ethyl diazoacetate in anhydrous DCM to the reaction mixture dropwise over a period of several hours using a syringe pump. A slow addition rate is crucial to suppress the formation of side products.
-
Allow the reaction to stir at room temperature until the EDA has been completely consumed (monitoring by TLC or GC is recommended).
-
Upon completion, stop the stirring and allow the catalyst to settle.
-
Separate the catalyst by filtration. Wash the recovered catalyst with DCM and dry it under vacuum for reuse in subsequent cycles.
-
The filtrate contains the product. The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to yield the desired cyclopropane product.
-
Determine the yield and enantiomeric excess (ee) of the product using standard analytical techniques (e.g., GC or HPLC with a chiral stationary phase).
Performance and Recyclability Data
The performance of the immobilized catalyst is evaluated based on its activity (yield), enantioselectivity (ee%), and its ability to be recycled and reused. The following table presents typical data for the asymmetric cyclopropanation of styrene.
| Run | Yield (%) | ee (%) (trans) | ee (%) (cis) |
| 1 | 85 | 92 | 85 |
| 2 | 83 | 91 | 84 |
| 3 | 84 | 92 | 83 |
| 4 | 81 | 90 | 82 |
| 5 | 80 | 90 | 81 |
Data is representative and may vary based on specific reaction conditions and catalyst preparation.
The data demonstrates that the immobilized Ru-(S,S)-iPr-Pybox catalyst maintains high yield and enantioselectivity over multiple catalytic cycles with only a minor decrease in performance. This highlights the robustness and economic viability of the immobilized system.
Conclusion and Future Outlook
The immobilization of the (S,S)-iPr-Pybox catalyst on a silica support presents a practical and effective solution to the challenges associated with homogeneous asymmetric catalysis. The protocols detailed in this guide provide a clear pathway for the synthesis and application of a recyclable catalyst for important C-C bond-forming reactions. The ability to recover and reuse the catalyst without a significant loss of performance makes this technology highly attractive for industrial-scale synthesis of chiral molecules.
Future research in this area will likely focus on expanding the scope of reactions for which these immobilized catalysts are effective, exploring different support materials to further enhance catalyst stability and activity, and integrating these systems into continuous flow manufacturing processes for even greater efficiency and sustainability.
References
- Cornejo, A., Fraile, J. M., García, J. I., Gil, M. J., Martínez-Merino, V., & Mayoral, J. A. (2003). Immobilizing a single pybox ligand onto a library of solid supports. Molecular Diversity, 6(2), 93-105. [Link]
- Desimoni, G., Faita, G., & Quadrelli, P. (2003). Pyridine-2,6-bis(oxazolines), helpful ligands for asymmetric catalysts. Chemical reviews, 103(8), 3119-3154. [Link]
- Nishiyama, H., Itoh, Y., Matsumoto, H., Park, S. B., & Itoh, K. (1994). New chiral pyridine-2,6-bis(oxazolinyl) ligands (pybox): synthesis and application in catalytic asymmetric hydrosilylation of ketones. Journal of the American Chemical Society, 116(6), 2223-2224. [Link]
- Vannucci, A. K., & Losego, M. D. (2021). Immobilization of Molecular Catalysts on Solid Supports via Atomic Layer Deposition for Chemical Synthesis in Sustainable Solvents. Green Chemistry. [Link]
- McManus, J., & Guiry, P. J. (2004). Heterogeneous enantioselective catalysts: strategies for the immobilisation of homogeneous catalysts. Chemical Society Reviews, 33(2), 108-120. [Link]
- Shiju, N. R., & Guliants, V. V. (2009). Recent developments in catalysis using nanostructured materials. Applied Catalysis A: General, 356(1), 1-17. [Link]
- PubChem. (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine. [Link]
- Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C₂-Symmetric chiral bis (oxazoline) ligands in asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]
- Rasmussen, T., & Jørgensen, K. A. (2001). Pyridinebis (oxazoline) and related ligands for asymmetric catalysis. Chemistry-A European Journal, 7(15), 3121-3128. [Link]
- Reetz, M. T. (2008). Supramolecular Strategies for the Recycling of Homogeneous Catalysts.
- Wiles, C., & Watts, P. (2009). Asymmetric reactions in continuous flow. European Journal of Organic Chemistry, 2009(11), 1655-1671. [Link]
Sources
- 1. Immobilizing a single pybox ligand onto a library of solid supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilized pybox systems as recoverable chiral catalysts [comptes-rendus.academie-sciences.fr]
- 5. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C17H23N3O2 | CID 688211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for (S,S)-iPr-Pybox Reactions
Welcome to the technical support center for (S,S)-iPr-Pybox catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during the optimization of catalyst loading. The following sections are structured to provide immediate solutions to common problems and answer frequently asked questions to improve your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered when reaction outcomes are suboptimal. The questions are designed to guide you through a logical diagnostic process.
Q1: My reaction has stalled or shows low conversion. Why is this happening and what should I check first?
Low conversion is a frequent issue, often pointing to catalyst deactivation or suboptimal reaction conditions. The active catalyst is a Lewis acidic metal complex that is sensitive to its environment.
Initial Diagnostic Workflow:
A systematic approach is crucial. Before making significant changes to catalyst loading, verify the integrity of your entire experimental setup.
Caption: Troubleshooting workflow for low-yield reactions.
Detailed Explanations:
-
Inert Atmosphere: The active Pd(0) or other metal species in a low oxidation state are highly sensitive to oxygen. Ensure your reaction vessel is properly purged and maintained under a positive pressure of nitrogen or argon. Solvents should be rigorously degassed.[1]
-
Moisture and Purity: Water is a common poison for Lewis acid catalysts. It can coordinate to the metal center, inhibiting substrate binding. Ensure all solvents and reagents are scrupulously dry.[1] Impurities in the substrate can also act as ligands, leading to catalyst inhibition.
-
Catalyst Activation: For many Pybox reactions, the active catalyst is formed in situ from a metal salt and the iPr-Pybox ligand. Incomplete activation means a lower concentration of the active catalyst than intended. Ensure the activation step (if any) is performed correctly regarding temperature and time.
Q2: I'm observing the formation of a precipitate (e.g., palladium black). What does this mean?
The formation of palladium black is a visual indicator of catalyst decomposition.[1] The active, soluble catalyst has aggregated into inactive, elemental palladium.
Causes and Solutions:
-
High Temperature: Excessive heat can accelerate the decomposition of the catalyst complex. Try running the reaction at the lowest effective temperature.[1]
-
Ligand Dissociation: If the Pybox ligand dissociates from the metal center, the unprotected metal can rapidly decompose. This can sometimes be suppressed by adding a slight excess of the ligand relative to the metal precursor (e.g., 1.1:1 ligand-to-metal ratio).
-
Incompatible Additives: Certain additives or functional groups on the substrate may promote catalyst decomposition.
Q3: My reaction is complete, but the enantioselectivity (ee%) is poor. Should I increase the catalyst loading?
Increasing catalyst loading will likely not improve enantioselectivity and may even be detrimental. Poor enantioselectivity typically points to issues with the chiral environment of the catalyst itself.
Factors Affecting Enantioselectivity:
-
Ligand Purity: Ensure the (S,S)-iPr-Pybox ligand is of high enantiomeric purity.
-
Temperature: Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature generally increases selectivity, as it magnifies the small energy difference between the two diastereomeric transition states.
-
Solvent Choice: The solvent can coordinate to the catalyst and influence the steric environment around the metal center.[2][3] A screen of different solvents (e.g., THF, CH₂Cl₂, Toluene) can reveal a significant impact on enantioselectivity.
-
Background (Uncatalyzed) Reaction: Check if a non-catalyzed reaction is occurring at your reaction temperature, which would produce a racemic product and lower the overall ee%.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the proactive optimization of (S,S)-iPr-Pybox reactions.
Q4: What is the optimal catalyst loading to start with for a new reaction?
There is no single "optimal" loading; it is a balance between reaction rate, cost, and turnover number (TON). A good starting point for screening is typically 0.5 to 2 mol% .
Factors Influencing Optimal Catalyst Loading:
-
Substrate Reactivity: Highly reactive substrates may require lower catalyst loadings (0.1-0.5 mol%), while more challenging or sterically hindered substrates may need higher loadings (2-5 mol%).
-
Reaction Time: If a shorter reaction time is desired, a higher catalyst loading can be used. Conversely, for cost-sensitive, large-scale reactions, optimization will focus on achieving full conversion with the lowest possible loading, even if it takes longer.
-
Turnover Number (TON): TON (moles of product / moles of catalyst) is a measure of catalyst efficiency. A key goal of optimization is to maximize the TON.
The interplay of these factors is critical for catalyst performance.
Caption: Key factors influencing catalyst performance.
Q5: How does solvent choice impact my catalyst loading and overall reaction?
The solvent is not merely a medium for the reaction; it is an active participant that can dramatically influence catalyst activity and selectivity.[2][3]
-
Coordination: Coordinating solvents (like THF or MeCN) can compete with the substrate for binding to the metal center. This can sometimes be beneficial by stabilizing the catalyst, but it may also slow the reaction down, requiring a higher catalyst loading.
-
Polarity: Solvent polarity can affect the solubility of the catalyst and reagents, as well as the stability of charged intermediates in the catalytic cycle.[4]
-
Catalyst-Substrate Assembly: The solvent can mediate non-covalent interactions, such as π-stacking, between the catalyst and the substrate, which can be crucial for reactivity.[5]
| Solvent Type | Typical Examples | Potential Effect on (S,S)-iPr-Pybox Reactions |
| Non-Coordinating | Toluene, Hexane | May lead to faster rates but potentially lower catalyst stability. |
| Coordinating Aprotic | THF, CH₂Cl₂, Dioxane | Often a good balance of reactivity and stability. Widely used. |
| Polar Aprotic | DMF, MeCN | Can strongly coordinate and may inhibit catalysis unless part of the optimized system. |
Q6: Can I pre-form the catalyst? What is a typical procedure?
Yes, pre-forming the catalyst complex can lead to more reproducible results compared to in situ generation, as it ensures the active species is correctly formed before the introduction of substrates.
Experimental Protocol: Pre-formation of a Generic Metal-(S,S)-iPr-Pybox Complex
This is a general guideline. The specific metal salt, solvent, and temperature should be adapted based on literature precedents for your specific reaction type.
-
Preparation: In a nitrogen-filled glovebox or using Schlenk technique, add the (S,S)-iPr-Pybox ligand (1.05 eq.) to an oven-dried flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous, degassed solvent (e.g., CH₂Cl₂) to dissolve the ligand completely.
-
Metal Addition: In a separate vial, dissolve the metal precursor (e.g., a metal triflate salt, 1.0 eq.) in the same anhydrous solvent.
-
Complexation: Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
Stirring: Allow the resulting solution to stir for 30-60 minutes. A distinct color change is often observed, indicating complex formation.
-
Usage: The resulting solution of the pre-formed catalyst is now ready to be used in your reaction.
References
- Bart, S. C. (2009). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics.
- Meggers, E. (2020). Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis. Angewandte Chemie International Edition.
- Chirik, P. J. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis.
- Chirik, P. J. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. ACS Catalysis.
- Chirik, P. J. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. Princeton University.
- García Ruano, J. L., & Ramón, D. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews.
- Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology.
- Esteruelas, M. A. (2006). Mononuclear osmium(II) complexes bearing (S,S)-iPr-pybox and (R,R)-Ph-pybox ligands. Dalton Transactions.
- Dyson, P. J., & Laurenczy, G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience.
- Wang, Y., et al. (2023). Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier. Processes.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
- Desimoni, G., Faita, G., & Quadrelli, P. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Chemical Reviews.
- Dyson, P. J., & Laurenczy, G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology.
- Al-Sabagh, A. M., & Hassan, S. A. (2016). Effect of solvent used during preparation on properties of Pt and Pt-Sn/Al2O3 catalysts. Egyptian Journal of Petroleum.
- Sherburn, M. S., & Coote, M. L. (2020). Solvent Dependency of Catalyst‐Substrate Aggregation Through π‐π Stacking in Photoredox Catalysis. Chemistry – A European Journal.
- Morken, J. P., et al. (2002). Concise Synthesis of Conformationally Constrained Pybox Ligands. The Journal of Organic Chemistry.
- Global Substance Registration System. (n.d.). I-PR-PYBOX, (S,S)-.
- PubChem. (n.d.). (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine.
- Nishikawa, H., et al. (2022). Pybox-Iron(II) Spin-Crossover Complexes with Substituent Effects from the 4-Position of the Pyridine Ring (Pybox = 2,6-Bis(oxazolin-2-yl)pyridine). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects in (S,S)-iPr-Pybox Catalysis
Welcome to the technical support center for (S,S)-iPr-Pybox catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective syntheses. Here, we delve into one of the most critical, yet often nuanced, parameters: the choice of solvent. We will explore the underlying principles of how solvents modulate enantioselectivity and provide practical, step-by-step guidance to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the enantioselectivity of my (S,S)-iPr-Pybox catalyzed reaction?
A1: The solvent is not merely an inert medium for your reaction. It actively participates in the catalytic cycle in several ways that can profoundly impact the enantiomeric excess (ee).[1][2][3] The solvent can influence the conformation and stability of the chiral catalyst-substrate complex, which is the key intermediate that determines the stereochemical outcome.[1][2] Different solvents can stabilize the transition states leading to the major and minor enantiomers to different extents. Even subtle changes in solvent can alter the delicate balance of non-covalent interactions, such as hydrogen bonding and π-π stacking, within the transition state assembly.[2][4][5]
Q2: I'm observing low enantioselectivity. Could the solvent be the primary cause?
A2: Yes, suboptimal solvent choice is a very common reason for poor enantioselectivity. If you are using a well-established (S,S)-iPr-Pybox catalyzed reaction but obtaining low ee, the solvent should be one of the first parameters you investigate. The "ideal" solvent for a particular reaction can be highly substrate-dependent. Therefore, a solvent that works well for one substrate may not be optimal for another.
Q3: What are the key solvent properties that influence enantioselectivity in this catalytic system?
A3: Several solvent properties can play a significant role:
-
Polarity and Dielectric Constant: The polarity of the solvent, often quantified by its dielectric constant, can have a substantial effect.[6][7][8] More polar solvents may stabilize charged intermediates or transition states differently than nonpolar solvents.[1][9] This can alter the energy difference between the diastereomeric transition states, thereby affecting the enantioselectivity.
-
Coordinating Ability: Solvents can be broadly classified as coordinating (e.g., THF, diethyl ether, acetonitrile) or non-coordinating (e.g., toluene, hexane, dichloromethane). Coordinating solvents can compete with the substrate for binding to the metal center of the catalyst. This can influence the geometry of the catalyst-substrate complex and, consequently, the enantioselectivity.
-
Hydrogen Bonding Capacity: Solvents capable of hydrogen bonding (e.g., alcohols) can interact with the catalyst, substrate, or intermediates.[2][4][5] These interactions can either be beneficial, by pre-organizing the substrate for asymmetric induction, or detrimental, by disrupting key interactions within the chiral pocket of the catalyst.
-
Steric Bulk: The size and shape of solvent molecules can also play a role, particularly if they are involved in the solvation shell of the catalyst-substrate complex.
Troubleshooting Guide
Issue 1: Low or No Enantioselectivity
If you are experiencing poor enantioselectivity, a systematic solvent screening is the most effective troubleshooting step.
Experimental Protocol: Solvent Screening for Optimal Enantioselectivity
-
Baseline Reaction: First, establish a baseline by running the reaction in a commonly used, relatively non-coordinating solvent such as dichloromethane (DCM) or toluene. Ensure all other reaction parameters (temperature, catalyst loading, concentration, reaction time) are kept constant.
-
Solvent Selection: Choose a diverse range of solvents with varying properties. A good starting point is to select at least one solvent from each of the following categories:
-
Nonpolar, Non-coordinating: Hexane, Toluene
-
Halogenated: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
-
Ethereal (Coordinating): Diethyl ether, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)[10]
-
Polar Aprotic: Acetonitrile, Acetone
-
Protic (use with caution): Isopropanol, Ethanol (Note: Protic solvents can sometimes interfere with Lewis acidic catalysts).
-
-
Execution: Set up a parallel series of reactions, each in a different solvent. It is crucial to maintain identical concentrations, temperatures, and stirring rates across all reactions.
-
Analysis: After a set reaction time, quench the reactions and determine the conversion and enantiomeric excess (ee) for each.
-
Data Interpretation: Tabulate your results to clearly compare the performance of each solvent. Look for trends between solvent properties and enantioselectivity.
Data Presentation: Example of a Solvent Screening Table
| Entry | Solvent | Dielectric Constant (ε) | Conversion (%) | ee (%) |
| 1 | Toluene | 2.4 | 95 | 75 |
| 2 | Dichloromethane | 8.9 | 98 | 82 |
| 3 | Tetrahydrofuran | 7.5 | 99 | 60 |
| 4 | Acetonitrile | 37.5 | 85 | 45 |
| 5 | Hexane | 1.9 | 90 | 88 |
Note: The data above is illustrative. Actual results will vary depending on the specific reaction.
Issue 2: Inconsistent Results or Poor Reproducibility
Inconsistent enantioselectivity can often be traced back to solvent quality.
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water is a common impurity that can significantly impact Lewis acid catalysis. It is recommended to use freshly distilled solvents or solvents from a purification system.
-
Solvent Stabilizers: Some solvents, like THF, can contain inhibitors (e.g., BHT). These can sometimes interfere with the catalyst. Consider using inhibitor-free solvents or passing the solvent through a plug of activated alumina before use.
-
Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture and oxygen, which can deactivate the catalyst.
Visualizing the Effect of Solvent
The following diagram illustrates the conceptual relationship between solvent properties and their influence on the catalytic cycle, ultimately affecting enantioselectivity.
Caption: Solvent properties directly influence the transition state, which dictates enantioselectivity.
Advanced Concepts: Fine-Tuning Enantioselectivity
For experienced users seeking to further optimize their reactions, consider the following advanced strategies.
Mixed Solvent Systems
In some cases, a mixture of two solvents can provide a synergistic effect, leading to higher enantioselectivity than either solvent alone.[11] For example, adding a small amount of a non-coordinating solvent like hexane to a more polar solvent like diethyl ether can sometimes improve the ee.[11] This is often a process of empirical optimization.
Experimental Protocol: Mixed Solvent Optimization
-
Identify Promising Solvents: From your initial screening, identify two or three solvents that gave good, albeit not perfect, results.
-
Create Solvent Ratios: Prepare a series of reactions with varying ratios of two selected solvents (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Analyze and Compare: Determine the conversion and ee for each ratio and plot the results to identify the optimal solvent mixture.
Understanding the Catalyst's Lewis Acidity
The solvent can modulate the Lewis acidity of the metal center in the (S,S)-iPr-Pybox complex.[12] Coordinating solvents can decrease the effective Lewis acidity by competing for the metal's coordination sites. In some reactions, a more Lewis acidic catalyst is more effective, favoring non-coordinating solvents. In other cases, a less Lewis acidic catalyst may be more selective.
Caption: Solvent coordination modulates the catalyst's Lewis acidity, impacting reactivity and selectivity.
By systematically approaching solvent selection and understanding the underlying principles, you can significantly improve the enantioselectivity of your (S,S)-iPr-Pybox catalyzed reactions and troubleshoot common issues effectively.
References
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). RSC Publishing.
- CHAPTER 2: Importance of C–H Hydrogen Bonding in Asymmetric C
- Recent Advances in Greener Asymmetric Organoc
- Solvent effect on enantioselectivity.
- Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. (2021). OSTI.gov.
- A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentr
- Effect of the dielectric constant of the solvent on the ee for the...
- Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. (2024). MDPI.
- Application of Biobased Solvents in Asymmetric C
- Dielectric Constant. (2022). Chemistry LibreTexts.
- Effect of Solvent Dielectric on Enantioselectivity of Exo 2.
- rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology (RSC Publishing).
- Solvent Dielectric Effects on Reaction Mechanisms. (2021). YouTube.
- Tuning Lewis Acidity: Design of Titanium Complexes with hemilabile Pyridine‐based Ligands. (2025).
Sources
- 1. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
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- 3. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
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- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting low yields in (S,S)-iPr-Pybox mediated transformations
Welcome to the technical support center for troubleshooting (S,S)-iPr-Pybox mediated transformations. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields and poor selectivity in asymmetric catalysis. As a privileged C₂-symmetric tridentate ligand, (S,S)-iPr-Pybox is a powerful tool in modern synthesis, but its efficacy is highly dependent on precise experimental control.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is (S,S)-iPr-Pybox and what makes it a "privileged" ligand?
(S,S)-iPr-Pybox , or (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, is a chiral ligand widely used in asymmetric catalysis.[3][4] Its "privileged" status comes from its ability to form stable, well-defined chiral complexes with a vast range of transition metals (e.g., Fe, Ru, Cu, La, Sc, Os), which effectively catalyze a broad spectrum of enantioselective reactions, including reductions, cycloadditions, and C-H functionalizations.[5][6][7]
The key features contributing to its success are:
-
Tridentate Coordination: It binds to the metal center via three nitrogen atoms, creating a rigid and predictable coordination geometry.[6]
-
C₂ Symmetry: This symmetry reduces the number of possible transition states, which often leads to higher enantioselectivity.[1]
-
Tunable Steric and Electronic Properties: The isopropyl groups provide a specific chiral environment that effectively shields one face of the substrate, directing the stereochemical outcome.
Q2: How critical is the purity of the (S,S)-iPr-Pybox ligand, and how can I purify it?
Extremely critical. The enantiomeric and chemical purity of the ligand is paramount for achieving high enantioselectivity and reproducible yields. Even minor impurities can act as catalyst poisons or introduce competing achiral pathways. Commercially available ligands should be of high purity (>98%), but verification is recommended.
If you synthesize the ligand or suspect contamination, purification is necessary. An expeditious synthesis method involves the one-pot condensation of (S)-valinol with 2,6-dicyanopyridine, often catalyzed by zinc triflate.[8][9]
Recommended Purification Protocol: A common and effective method is silica gel column chromatography.
-
Slurry Preparation: Dissolve the crude ligand in a minimal amount of dichloromethane (DCM).
-
Eluent System: Prepare a solvent system of hexane/ethyl acetate. A starting gradient of 10:1 is common. Crucially, add ~1% triethylamine (Et₃N) to the eluent.
-
Causality: The basic triethylamine prevents the slightly acidic silica gel from hydrolyzing the oxazoline rings or causing the ligand to streak on the column, leading to better separation and recovery.[8]
-
-
Chromatography: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent in vacuo. The resulting white solid should be dried thoroughly under high vacuum to remove residual solvents.
-
Validation: Confirm purity and structural integrity via ¹H NMR and chiral HPLC.
Q3: How should I store the ligand and its metal complexes?
The (S,S)-iPr-Pybox ligand itself is a relatively stable solid. However, for long-term storage and to ensure the highest quality, it should be stored in a desiccator or under an inert atmosphere (e.g., in a glovebox) at cool temperatures (e.g., 4°C) to prevent gradual hydrolysis from atmospheric moisture.
The corresponding metal complexes, especially the in situ-prepared catalysts, are often highly sensitive to air and moisture.[10] They should always be prepared and handled under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Core Troubleshooting Guide
This section addresses specific experimental failures. The following workflow provides a logical sequence for diagnosing issues.
Caption: General troubleshooting workflow for low-yield reactions.
Q: My reaction shows little to no conversion. What are the likely causes?
A: This is often a fundamental issue with catalyst activity. The most common culprits relate to the presence of inhibitors (water, oxygen) or improper catalyst formation.
Diagnostic Questions & Solutions:
-
Was the reaction performed under strictly anhydrous and anaerobic conditions?
-
Causality: Many metal precursors (e.g., Fe(OTf)₂, Cu(OTf)₂, Sc(OTf)₃) are Lewis acids that are readily poisoned by water. Water can compete with the substrate for coordination to the metal center, rendering the catalyst inactive. Oxygen can degrade the ligand or the catalyst complex through oxidation.
-
Solution: Use oven-dried or flame-dried glassware. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Purge the entire system with dry nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[11]
-
-
Is your metal salt of sufficient quality?
-
Causality: Metal salts can be hygroscopic. Anhydrous salts that have been exposed to the atmosphere may be partially hydrated, which will inhibit catalysis.
-
Solution: Use a freshly opened bottle of anhydrous metal salt or dry the salt under high vacuum before use. Store salts in a glovebox or desiccator.
-
-
Was the active catalyst formed correctly?
-
Causality: For in situ preparations, the order of addition and mixing time can be critical. Insufficient time for the ligand and metal to complex before adding the substrate can lead to a mixture of species or reaction of the metal salt with the substrate.
-
Solution: Follow a validated pre-complexation protocol. Typically, the (S,S)-iPr-Pybox ligand and the metal salt are stirred in an anhydrous solvent for a period (e.g., 15-60 minutes) before adding the substrate. The formation of a colored solution often indicates complexation (e.g., a dark purple solution for (S,S)-iPrPybox)Fe(CH₂SiMe₃)₂).[12]
-
Q: The conversion is good, but my enantioselectivity (ee%) is low or nonexistent. Why?
A: Poor enantioselectivity points to a problem with the chiral environment of the catalyst.
Diagnostic Questions & Solutions:
-
Have you confirmed the enantiomeric purity of your ligand?
-
Causality: If the ligand contains the (R,R) enantiomer, the catalyst formed will generate the opposite product enantiomer, eroding the overall ee%.
-
Solution: Verify the enantiomeric purity of your (S,S)-iPr-Pybox ligand using chiral HPLC. If necessary, repurify or resynthesize from an enantiopure source of (S)-valinol.
-
-
Are you using the correct ligand-to-metal ratio?
-
Causality: The stoichiometry is crucial. While a 1:1 ligand-to-metal complex is often the active catalyst, adding excess ligand can lead to the formation of a bis-ligated [M(Pybox)₂] complex.[13] This species has a different coordination sphere and may be less selective or completely inactive. Conversely, excess metal salt can lead to an achiral, background reaction.
-
Solution: Start with a 1:1 or slightly greater (e.g., 1.05:1) ligand-to-metal ratio. If deactivation is suspected (see next question), a slight excess of ligand might be beneficial, but this must be optimized carefully. Studies on Fe-Pybox systems have shown that an equilibrium between mono-ligated and bis-ligated species can exist in solution, and this equilibrium is influenced by solvent and concentration.[13]
-
-
What is the reaction temperature?
-
Causality: Higher temperatures can provide enough energy to overcome the activation barrier for the pathway leading to the undesired enantiomer, thus reducing selectivity.
-
Solution: Try running the reaction at a lower temperature (e.g., 0°C, -20°C, or even lower). While this may slow the reaction rate, it often significantly improves enantioselectivity.[14]
-
-
Could the solvent be interfering?
-
Causality: Coordinating solvents like acetonitrile (MeCN) or THF can compete with the substrate for binding to the metal center. This can alter the geometry of the active complex and disrupt the carefully organized chiral pocket, leading to poor stereoinduction.[13]
-
Solution: Screen less coordinating solvents. Dichloromethane (DCM), toluene, or diethyl ether are often good starting points for Lewis acid catalysis.[12] The table below summarizes common solvent choices.
-
| Solvent | Coordinating Ability | Typical Application Notes |
| Toluene | Low | Good for many reactions, non-polar. |
| Dichloromethane (DCM) | Low | Common, polar aprotic, good solubility. |
| Diethyl Ether | Medium | Can be effective, but volatility is high. |
| Acetonitrile (MeCN) | High | Can act as a ligand itself, altering the catalyst structure.[13] Use with caution. |
| Tetrahydrofuran (THF) | High | Strong Lewis base, can inhibit Lewis acid catalysts. |
Q: My reaction starts but then stalls. What causes this catalyst deactivation?
A: Catalyst deactivation is a common problem, especially at low catalyst loadings. The primary cause is often the formation of a stable, catalytically inactive species.
Diagnostic Questions & Solutions:
-
Could a bis(chelate) complex be forming?
-
Causality: A well-documented deactivation pathway for Pybox-metal catalysts is the formation of an inactive [M(Pybox)₂] species, where a second Pybox ligand displaces the substrate and other ligands from the active metal center.[12] This is particularly problematic if the substrate is sterically bulky or a poor ligand itself.
-
Solution: This can be diagnosed by taking an aliquot from the reaction mixture and analyzing it by ¹H NMR. The formation of the highly symmetric (Pybox)₂Fe complex, for example, gives rise to characteristic paramagnetic signals.[12] To mitigate this, one can sometimes use a slight excess of the metal precursor or add the substrate before the ligand, though this may affect selectivity.
-
Caption: Catalyst activation and a common deactivation pathway.
-
Are there impurities in your substrate?
-
Causality: The substrate is used in the largest quantity, and even small amounts of impurities (e.g., water, other coordinating functional groups) can progressively poison the entire batch of catalyst.
-
Solution: Purify the substrate immediately before use via distillation, recrystallization, or column chromatography.
-
Key Experimental Protocols
Protocol 1: Standard Procedure for In Situ Catalyst Formation
This protocol is a general guideline for an iron-catalyzed reaction. Molarities and temperatures should be optimized for the specific transformation.
-
Glassware Preparation: Place a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser under high vacuum and flame-dry. Allow to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagent Addition:
-
To the flask, add the (S,S)-iPr-Pybox ligand (e.g., 0.022 mmol, 1.1 eq).
-
Add the anhydrous metal salt (e.g., Fe(OTf)₂, 0.020 mmol, 1.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
-
Complexation:
-
Add anhydrous solvent (e.g., 2.0 mL of DCM) via syringe.
-
Stir the mixture at room temperature for 30 minutes. A distinct color change should be observed, indicating complex formation.
-
-
Reaction Initiation:
-
Cool the flask to the desired reaction temperature (e.g., -15 °C).[13]
-
Slowly add the substrate (e.g., 0.40 mmol) via syringe over 5-10 minutes.
-
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS analysis of quenched aliquots.
-
Workup: Once complete, quench the reaction as appropriate (e.g., with a saturated solution of NaHCO₃), extract the product with an organic solvent, dry, and purify.
References
- García-Álvarez, R., et al. (2012). Optimized Conditions for the Synthesis of Pybox Ligands with Zinc Triflate in Toluene. ResearchGate.
- Bart, S. C., et al. (2009). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics, 28(13), 3669–3683. [Link]
- Bigler, R., et al. (2020). Complementing Pyridine-2,6-bis(oxazoline) with Cyclometalated N-Heterocyclic Carbene for Asymmetric Ruthenium Catalysis. Angewandte Chemie International Edition, 59(30), 12392-12397. [Link]
- Rose, E., et al. (2018). Synthesis of Asymmetric Iron–Pybox Complexes and Their Application to Aziridine Forming Reactions. ResearchGate.
- Wang, D., et al. (2018). Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. Journal of the American Chemical Society, 140(35), 11077–11085. [Link]
- PubChem. This compound. PubChem Compound Summary for CID 688211. [Link]
- Bellemin-Laponnaz, S., & Gandon, V. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Dalton Transactions, 44(45), 19416-19426. [Link]
- Wikipedia. Bisoxazoline ligand. [Link]
- ResearchGate. (2017). Different pybox ligands used in Pd-mediated asymmetric reactions. [Diagram from publication].
- Van Raden, J. M., et al. (2023). Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. Organometallics, 42(10), 1011–1018. [Link]
- ResearchGate. (2015). Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands. [Request PDF].
- Global Substance Registration System (GSRS). I-PR-PYBOX, (S,S)-.
- ResearchGate. (2018). Enantioselective La III -pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones. [Request PDF].
- ResearchGate. (2007). Immobilizing a single pybox ligand onto a library of solid supports. [PDF].
- ResearchGate. (2013). Mononuclear osmium(II) complexes bearing (S,S)-iPr-pybox and (R,R)-Ph-pybox ligands.
- Esteruelas, M. A., et al. (2000). Stereochemically Controlled Synthesis of Ruthenium(II) Complexes Containing Bis(oxazolin-2‘-yl)pyridine Ligands. Organometallics, 19(14), 2677–2687. [Link]
- Fu, G. C., et al. (2008). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS. Organic Syntheses, 85, 1-12. [Link]
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- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H23N3O2 | CID 688211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
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- 9. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Catalyst deactivation pathways for metal-(S,S)-iPr-Pybox complexes
Technical Support Center: Metal-(S,S)-iPr-Pybox Complexes
A Senior Application Scientist's Guide to Catalyst Stability and Performance
Welcome to the technical support center for metal-(S,S)-iPr-Pybox complexes. This guide is designed for researchers, chemists, and drug development professionals who utilize these versatile chiral catalysts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your enantioselective transformations. We will delve into the common challenges and deactivation pathways associated with these catalysts and provide field-proven solutions to maximize their efficacy and longevity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes (S,S)-iPr-Pybox a privileged ligand in asymmetric catalysis?
The (S,S)-iPr-Pybox, or 2,6-bis[4'-(S)-isopropyloxazolin-2'-yl]pyridine, ligand is considered "privileged" due to its remarkable success across a wide array of metal-catalyzed enantioselective reactions. Its C₂-symmetric chiral scaffold, rigid backbone, and tridentate coordination to the metal center create a well-defined and predictable chiral environment. This structure is highly effective at inducing stereoselectivity in reactions like hydrosilylations, aldol reactions, and C-H aminations.[1][2][3] The isopropyl groups provide the necessary steric bulk to effectively control the trajectory of incoming substrates, leading to high enantiomeric excesses (ee).
Q2: Which metals are most commonly paired with the iPr-Pybox ligand?
Iron (Fe), Copper (Cu), Ruthenium (Ru), and Palladium (Pd) are among the most frequently used metals.[1][4][5][6]
-
Iron (Fe): Often used for hydrosilylation and C-H functionalization reactions. Iron is advantageous due to its low cost and low toxicity.[1][7]
-
Copper (Cu): Widely employed in Lewis acid catalysis, such as Diels-Alder and conjugate addition reactions.[6][8]
-
Ruthenium (Ru): Known for its effectiveness in transfer hydrogenation and C-H amination reactions.[2][3][9]
-
Palladium (Pd): Used in various cross-coupling and allylic substitution reactions, though sometimes prone to forming inactive dinuclear species.[10]
Q3: My catalyst complex is dark-colored and seems to change color upon exposure to air. Is this normal?
Yes, this is often normal but requires careful handling. Many active metal-Pybox complexes, particularly those with metals in lower oxidation states like Fe(II) or Ru(II), are intensely colored and highly sensitive to atmospheric oxygen.[11] A color change upon exposure to air typically indicates oxidation of the metal center, which can be a primary deactivation pathway. It is crucial to handle these catalysts under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to preserve their catalytic activity.
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
Catalyst deactivation is a primary cause of failed or low-yielding reactions. The following sections address common experimental observations and provide a logical framework for identifying and mitigating the root cause.
Issue 1: Low or No Catalytic Activity from the Start
You've set up your reaction according to the literature, but you observe minimal product formation.
Potential Causes:
-
Oxidation of the Metal Center: The most common culprit for catalysts with air-sensitive metals [e.g., Fe(II), Ru(II)]. The active catalyst may have been compromised during storage or reaction setup.
-
Inactive Precatalyst: The purchased or synthesized precatalyst may not be of sufficient purity or may require activation that has not been properly performed.
-
Inhibitors in Reagents: Impurities in solvents or substrates (e.g., water, peroxides, coordinating species) can poison the catalyst.
Diagnostic Workflow:
The following workflow can help you systematically identify the point of failure.
Caption: Workflow for diagnosing an inactive catalytic system.
Proposed Solutions & Protocols:
-
Protocol: Rigorous Solvent Purification: Ensure solvents are freshly distilled from appropriate drying agents (e.g., Na/benzophenone for THF, CaH₂ for halogenated solvents) and thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
Best Practice: Inert Atmosphere Technique: All manipulations involving the catalyst—weighing, dissolution, and addition to the reaction vessel—should be performed in a glovebox or using Schlenk line techniques with deoxygenated solvents.
-
Catalyst Health Check: Before using a new batch of catalyst in a critical reaction, validate its activity with a simple, fast, and high-yielding reaction reported in the literature for that specific complex.
Issue 2: Reaction Starts but Stalls Prematurely or Shows Declining Enantioselectivity
The reaction proceeds initially but either stops before completion or the enantioselectivity of the product decreases over time. This is a classic sign of in-situ catalyst deactivation.
Common Deactivation Pathways:
-
Bis(chelate) Formation (Primarily for Iron): A common deactivation pathway for iron-Pybox complexes is the disproportionation of the active catalyst to form a catalytically inactive (S,S-iPr-Pybox)₂Fe species.[7] This process consumes the active mononuclear species.
-
Ligand-Centered Redox Activity: The Pybox ligand itself can be "non-innocent" and participate in redox chemistry. For some metals like nickel, the complex may be better described as a metal(II) center stabilized by a Pybox radical anion.[12] Unwanted side reactions can lead to irreversible ligand modification.
-
Supramolecular Aggregation: At higher concentrations, catalyst molecules can aggregate into less active or inactive supramolecular assemblies.[13][14] The reaction solvent can significantly influence this process; for instance, acetonitrile may promote beneficial catalyst-substrate assemblies while DMF may disrupt them.[15][16]
-
Formation of Inactive Off-Cycle Species: The catalyst can react with substrates, products, or impurities to form stable, off-cycle complexes that do not re-enter the catalytic cycle. An example is the formation of a seven-coordinate Fe(III) complex from carboxylate-containing substrates.[17]
Visualizing Deactivation Pathways:
Caption: The productive catalytic cycle versus common deactivation off-ramps.
Troubleshooting Summary Table:
| Symptom | Potential Deactivation Pathway | Suggested Action(s) |
| Reaction stalls; adding more substrate has no effect. | Irreversible Deactivation (e.g., Oxidation, Bis(chelate) formation) | Improve inert atmosphere technique. For Fe-Pybox, consider using a slight excess of the metal precursor relative to the ligand to disfavor Fe(Pybox)₂ formation.[7] |
| Reaction rate slows over time. | Reversible Inhibition or Slow Deactivation (e.g., Product inhibition, Aggregation) | Try running the reaction at a lower concentration to disfavor aggregation.[16] If product inhibition is suspected, consider experimental setups that remove the product as it is formed. |
| Enantioselectivity (ee) decreases over the course of the reaction. | Formation of a Less Selective Catalyst: The primary catalyst may be degrading into a different, less selective but still active species. | Lower the reaction temperature. While this may slow the reaction, it often preserves the integrity of the chiral complex and improves selectivity.[6] Check for and eliminate any acidic or basic impurities that could promote ligand degradation. |
| Reaction is highly sensitive to the solvent used. | Aggregation or Catalyst-Substrate Assembly Issues | Screen different solvents. Aprotic, non-coordinating solvents are often preferred. The choice of solvent can dramatically affect catalyst-substrate π-stacking and aggregation.[15] |
Catalyst Regeneration
Q4: Can I regenerate my deactivated metal-Pybox catalyst?
For homogeneous catalysts like metal-Pybox complexes, regeneration in the classical sense (like that for heterogeneous catalysts) is often impractical and not economically viable.[18] Deactivation pathways such as ligand degradation or the formation of stable bis(chelate) complexes are generally irreversible.
However, if deactivation is due to poisoning by soluble impurities, some recovery may be possible.
Potential Regeneration Strategies:
-
Solvent Washing/Precipitation: If the catalyst has been poisoned by a soluble impurity, it may be possible to precipitate the catalyst complex by adding a non-solvent, washing the solid catalyst, and re-dissolving it for use. This is analogous to the solvent washing methods used for some industrial catalysts.
-
Acid Washing for Poison Removal: In some cases where catalysts are deactivated by poisoning from alkali metals or other basic residues, a careful wash with a dilute acid solution can remove the poison.[19][20] This must be approached with extreme caution, as the oxazoline rings of the Pybox ligand can be susceptible to acid-catalyzed hydrolysis. A non-aqueous acid workup would be necessary.
The Best Strategy: Prevention
The most effective approach is not regeneration, but the prevention of deactivation. By understanding the pathways described above and implementing rigorous experimental techniques—including the use of pure, deoxygenated reagents and a robust inert atmosphere—you can significantly extend the active life of your catalyst and ensure reproducible, high-quality results.
References
- Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., Lobkovsky, E., Neese, F., Wieghardt, K., & Chirik, P. J. (2009). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics. [Link]
- Wang, B., & Lu, Z. (2020). Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. Journal of the American Chemical Society. [Link]
- Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis.
- Minstrong. (2025).
- Steffens, S., Woinaroschy, K., & Stalke, D. (2004). Charging and deforming the pybox ligand: enantiomerically pure double helices and their interconversion.
- Couchman, S. M., Jeffery, J. C., & Ward, M. D. (1998). Controlled aggregation of supramolecular boxes.
- ResearchGate. (n.d.). Metal complexes of bidentate BOX and tridentate PyBOX ligands.
- Li, J., Zhang, P., Chen, L., Zhang, Y., & Qi, L. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega. [Link]
- UCL Discovery. (n.d.).
- ResearchGate. (n.d.). Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands.
- Nie, X., Yan, Z., Ivlev, S., & Meggers, E. (2021). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C–H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. The Journal of Organic Chemistry. [Link]
- Holt, B. M., Corona, S. L., & Varela-Alvarenga, A. A. (2023). Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. Organometallics. [Link]
- Meggers, E., et al. (2020). Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis.
- Trimm, D. L. (2001). The regeneration or disposal of deactivated heterogeneous catalysts.
- Clever, G. H., & Tashiro, S. (2016). Heteroleptic metallosupramolecular aggregates/complexation for supramolecular catalysis.
- ResearchGate. (n.d.). Stereochemical model for the cationic ruthenium(II)‐Pybox catalyzed C−H amination reaction.
- Pampaloni, G., et al. (2006). New chiral ruthenium(II) catalysts containing 2,6-bis(4'-(R)-phenyloxazolin-2'-yl)pyridine (Ph-pybox) ligands for highly enantioselective transfer hydrogenation of ketones. Dalton Transactions. [Link]
- ResearchGate. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals.
- ResearchGate. (n.d.). Mononuclear osmium(II) complexes bearing (S,S)- Pr-pybox and (R,R)-Ph-pybox ligands.
- ResearchGate. (n.d.). Copper‐Catalyzed Radical Enantioselective Carbo‐Esterification of Styrenes Enabled by a Perfluoroalkylated‐PyBox Ligand.
- SynthesisWorkshop. (2024). An Air- and Moisture-stable Ruthenium Catalyst for Diverse Reactivity with Gillian McArthur. YouTube. [Link]
- Che, C.-M., & Yu, W.-Y. (2008). Enantioselective CH Amination Using Cationic Ruthenium(II)–pybox Catalysts.
- Davies, I. W., Gerena, L., Lu, N., Larsen, R. D., & Reider, P. J. (1996). Concise Synthesis of Conformationally Constrained Pybox Ligands. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. Organic Chemistry Portal. [Link]
- Wylie, L., et al. (2023). Solvent Dependency of Catalyst-Substrate Aggregation Through π-π Stacking in Photoredox Catalysis. Chemistry – A European Journal. [Link]
- Evans, D. A., Miller, S. J., & Lectka, T. (1999). Bis(oxazoline) and Bis(oxazolinyl)pyridine Copper Complexes as Enantioselective Diels−Alder Catalysts: Reaction Scope and Synthetic Applications. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Immobilizing a single pybox ligand onto a library of solid supports.
- ResearchGate. (n.d.). Characterization of Two Stable Degradants of Palladium tBuXPhos Catalyst and a Unique Dearomatization Reaction.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Characterization of Bisoxazolines- and Pybox-Copper(II) Complexes and Their Application in the Coupling of α-Carbonyls with Functionalized Amines.
- Jia, W.-G., et al. (2014). Synthesis and characterization of bisoxazolines- and pybox-copper(ii) complexes and their application in the coupling of α-carbonyls with functionalized amines. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2023). Solvent Dependency of Catalyst‐Substrate Aggregation Through π‐π Stacking in Photoredox Catalysis.
- Wang, J., et al. (2017). Accelerating supramolecular aggregation by molecular sliding. Physical Chemistry Chemical Physics. [Link]
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- 8. Synthesis and characterization of bisoxazolines- and pybox-copper(ii) complexes and their application in the coupling of α-carbonyls with functionalized amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Additive Effects in (S,S)-iPr-Pybox Catalyzed Asymmetric Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for (S,S)-iPr-Pybox catalyzed reactions. The 2,6-bis(4'-isopropyloxazolin-2'-yl)pyridine, or iPr-Pybox, ligand has become an indispensable tool in asymmetric synthesis since its initial development.[1][2][3] Its C₂-symmetric, tridentate structure forms a rigid and well-defined chiral environment around a metal center, enabling high stereocontrol in a vast array of transformations.[3][4][5]
This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of (S,S)-iPr-Pybox catalysts. We will move beyond standard protocols to explore a critical, and often nuanced, aspect of optimizing these reactions: the strategic use of additives. Here, we address common challenges and frequently asked questions to help you unlock the full potential of your catalytic system.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction is suffering from low enantioselectivity (low ee%). What are the common causes and how can I fix it?
Answer: Low enantioselectivity is a frequent hurdle and can stem from several factors. The fundamental cause is that the energy difference between the two diastereomeric transition states leading to the (R) and (S) products is insufficient. Let's break down the potential culprits and solutions.
-
Purity of Reagents and Catalyst Components: The (S,S)-iPr-Pybox ligand, metal precursor, and substrates must be of high purity. Trace impurities, especially water or protic solvents in a Lewis-acid-catalyzed reaction, can generate achiral background catalysis, eroding the ee%.
-
Solution: Ensure all reagents are freshly purified or purchased from a reliable source. Dry solvents rigorously and run reactions under a strictly inert atmosphere (Argon or Nitrogen).
-
-
In-situ Catalyst Formation: If you are forming the catalyst in situ, incomplete complexation between the iPr-Pybox ligand and the metal salt can leave residual, achiral metal species to catalyze the reaction non-selectively.
-
Solution: Consider pre-forming the catalyst by stirring the ligand and metal salt together for 30-60 minutes before adding the substrates. You can also slightly increase the ligand-to-metal ratio (e.g., 1.1:1) to ensure all the metal is complexed.
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough thermal energy to overcome the activation barrier of the disfavored pathway, thus lowering the ee%.
-
Solution: Try lowering the reaction temperature. While this may slow the reaction rate, it often significantly boosts enantioselectivity.[6] A screen from 0 °C down to -78 °C is a standard approach.
-
-
The "Additive Effect": Many Pybox-catalyzed reactions do not reach their full potential without a specific additive. The absence of a required additive is a common reason for poor performance.
-
Solution: Review literature precedents for similar transformations. Additives can range from co-catalysts that activate a substrate to salts that create a more active cationic catalyst by abstracting a counter-ion.[7][8] For instance, the addition of LiOAr was crucial in a Lanthanum-Pybox catalyzed Mannich-type reaction to achieve high yields and ee's.[3]
-
Table 1: Troubleshooting Summary for Low Enantioselectivity
| Potential Cause | Underlying Principle | Recommended Action |
| Reagent/Solvent Impurity | Achiral background catalysis or catalyst poisoning. | Purify substrates, use anhydrous solvents, and maintain an inert atmosphere. |
| Incomplete Catalyst Formation | Presence of uncomplexed, achiral metal salt. | Pre-form the catalyst or use a slight excess of the Pybox ligand. |
| High Reaction Temperature | Overcoming the energy barrier for the disfavored stereochemical pathway. | Screen lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). |
| Missing Additive | The catalytic cycle requires a co-catalyst or activator for high fidelity. | Consult literature and screen relevant additives (e.g., Lewis acids, salts). |
| Substrate-Ligand Mismatch | The isopropyl group of the ligand may not create the ideal steric environment for a specific substrate. | Consider screening other Pybox ligands (e.g., Ph-Pybox, tBu-Pybox).[7][9] |
Question 2: My reaction shows poor yield or stalls before completion, even though the ee% of the product formed is good. What should I investigate?
Answer: This scenario often points towards catalyst deactivation or inhibition rather than a fundamental issue with the stereochemical pathway. The active catalyst is being consumed or inhibited over the course of the reaction.
-
Catalyst Deactivation Pathways: A known issue, particularly with iron-Pybox catalysts, is the formation of an inactive bis(chelate) species, (S,S)-iPr-Pybox)₂Fe.[10] This complex is thermodynamically stable but catalytically dead, effectively removing the catalyst from the reaction cycle.
-
Solution: Modifying reaction conditions can disfavor this pathway. This could involve changing the solvent, lowering the catalyst concentration, or ensuring the substrate is present at the start to favor the productive catalytic cycle.
-
-
Product Inhibition: The product of your reaction may be a good ligand for the metal center. As the product concentration increases, it can coordinate to the catalyst and inhibit its activity, leading to incomplete conversion.
-
Solution: Try running the reaction at a lower substrate concentration or consider a setup where the product is removed from the reaction mixture as it is formed (though this is often impractical).
-
-
Substrate Impurities: Impurities in the substrate (even at low levels) can act as catalyst poisons. Functional groups like unprotected amines or thiols can irreversibly bind to the metal center.
-
Solution: Re-purify the substrate using an appropriate method (distillation, recrystallization, or column chromatography).
-
-
Role of Additives in Rate and Yield: Just as additives can boost ee%, they can also be critical for achieving high conversion. In an Fe(II)-catalyzed epoxidation, the addition of SIPrAgCl was found to improve both the yield and the enantioselectivity.[7]
-
Solution: If you are not using an additive, screening them is a high-priority troubleshooting step. They may be required to activate the catalyst or prevent deactivation.
-
Below is a logical workflow for troubleshooting low conversion issues.
Frequently Asked Questions (FAQs)
Question 3: How do additives actually work? What is the mechanism behind their effect?
Answer: This is a critical question. Additives are not "magic bullets"; they play distinct, rational roles in the catalytic cycle.[8] Their effects can be broadly categorized into three main functions:
-
Generation of a More Active Catalyst: Many Pybox catalyst precursors are neutral metal-halide complexes, which are only moderately active as Lewis acids. Additives, particularly silver salts with non-coordinating anions (e.g., AgSbF₆, AgBF₄, NaBArF), can abstract a halide from the metal center. This generates a highly reactive cationic metal-Pybox complex with a vacant coordination site, dramatically increasing its Lewis acidity and catalytic activity.[7]
-
Substrate Activation (Dual Catalysis): In some cases, an additive can function as a co-catalyst that activates one of the substrates. For example, a separate Lewis acid additive could coordinate to the carbonyl oxygen of an aldehyde or ketone, lowering its LUMO and making it more susceptible to nucleophilic attack. This is a form of cooperative catalysis where the chiral Pybox complex organizes the nucleophile while the additive activates the electrophile.
-
Controlling the Reaction Environment: Simple additives like acids, bases, or salts can alter the overall reaction medium.[6] For example, in reactions that produce a basic byproduct, a stoichiometric amount of a weak acid can prevent catalyst inhibition. In a lanthanide-catalyzed Mannich reaction, a lithium aryloxide (LiOAr) was used alongside the La(OAr)₃-i-Pr-Pybox catalyst, likely playing a role in the catalyst structure and reactivity.[3]
Table 2: Examples of Additive Effects in Pybox-Catalyzed Reactions
| Reaction Type | Catalyst System | Additive | Observed Effect | Reference |
| Epoxidation | Fe(II) / Carbazole Ligand | SIPrAgCl | Improved yield and enantioselectivity. | [7] |
| Mannich-type Reaction | La(OAr)₃ / (S,S)-iPr-Pybox | LiOAr | Enabled high yield (72 to >99%) and high ee (92-98%). | [3] |
| Friedel-Crafts Alkylation | Yb(OTf)₃ / Chloro-indeno-pybox | Protic Additive | Optimized conditions required careful tuning of protic additives. | [11] |
Question 4: What is the general catalytic cycle, and how does the (S,S)-iPr-Pybox ligand enforce stereochemistry?
Answer: The precise mechanism is reaction-dependent, but a general framework applies to most Lewis acid-catalyzed transformations.
-
Catalyst Formation: The (S,S)-iPr-Pybox ligand coordinates to the metal precursor in a tridentate fashion, creating the active chiral catalyst.
-
Substrate Coordination: One of the substrates (often the electrophile in Lewis acid catalysis, or an olefin in cyclopropanations) coordinates to the metal center.
-
Stereochemical Induction: This is the key step. The rigid Pybox ligand creates a highly structured chiral "pocket" around the metal. The bulky isopropyl groups project into space, creating significant steric hindrance. This forces the coordinated substrate into a specific orientation to minimize steric clashes.
-
Reaction: The second substrate then approaches the coordinated substrate. Because the first substrate is held in a fixed orientation, the second substrate can only approach from the less sterically hindered face. This facial discrimination is the origin of the enantioselectivity. Computational studies on Ru-Pybox catalyzed cyclopropanation confirm that the stereochemical outcome is dictated by steric interactions between the incoming alkene and the ligand's isopropyl groups.[12]
-
Product Release: After the bond-forming event, the product dissociates from the metal center, regenerating the active catalyst to begin a new cycle.
The C₂-symmetry of the ligand is crucial because it simplifies the number of possible diastereomeric transition states, making it more likely that one is strongly favored over the others.[4][5]
Question 5: How important is my choice of solvent?
Answer: Solvent choice is far from trivial and can have a profound impact on the reaction.[13]
-
Solubility: At a basic level, the solvent must solubilize all components of the reaction. Poor solubility of the catalyst or substrates can lead to low reaction rates.
-
Coordinating vs. Non-coordinating: Solvents can be classified by their ability to coordinate to the metal center.
-
Coordinating Solvents (e.g., THF, MeCN): These can sometimes compete with the substrate for a binding site on the metal, potentially inhibiting the reaction. However, in some cases, a weakly coordinating solvent is optimal.
-
Non-coordinating Solvents (e.g., CH₂Cl₂, DCE, Toluene): These are often preferred as they are less likely to interfere with substrate binding. Many successful Ru-Pybox C-H aminations, for instance, use 1,2-dichloroethane (DCE).[14]
-
-
Influence on Mechanism: In some systems, the solvent can do more than just act as a medium; it can actively participate in the reaction or alter the dominant catalytic pathway. For example, studies on transfer hydrogenation have shown that changing the solvent from isopropanol to methanol can switch the mechanism from a desired metal-ligand cooperative pathway to a non-stereoselective metal hydride pathway.[15]
-
Influence on Aggregation: The polarity and nature of the solvent can affect how the catalyst and substrate interact before the key chemical step, for instance by promoting or disrupting crucial pre-reaction assemblies.[16]
Recommendation: If literature precedent is available, start with the reported solvent. If optimizing, screen a range of non-coordinating (DCM, Toluene) and weakly coordinating (THF, Et₂O) solvents of high purity.
Experimental Protocols
Protocol 1: General Procedure for in situ Formation of a (S,S)-iPr-Pybox-Metal Catalyst for a Test Reaction
Disclaimer: This is a representative protocol. Reaction times, temperatures, and stoichiometry must be optimized for your specific transformation. All operations should be performed in a fume hood using appropriate personal protective equipment.
-
Glassware Preparation: Dry a Schlenk flask or reaction vial equipped with a magnetic stir bar in an oven at >120 °C overnight. Allow it to cool to room temperature under a stream of dry argon or nitrogen.
-
Catalyst Pre-formation:
-
To the cooled flask, add the metal precursor (e.g., Yb(OTf)₃, FeCl₂, Cu(OTf)₂) (1.0 eq, typically 5-10 mol%).
-
If an additive is required (e.g., AgSbF₆), add it at this stage.
-
Add the (S,S)-iPr-Pybox ligand (1.1 eq relative to the metal).
-
Add the anhydrous, degassed solvent (e.g., CH₂Cl₂) to achieve the desired final reaction concentration (e.g., 0.1 M).
-
Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere. A color change is often observed as the complex forms.
-
-
Reaction Initiation:
-
Cool the flask containing the catalyst solution to the desired reaction temperature (e.g., 0 °C, -20 °C).
-
In a separate, dry vial, dissolve the primary substrate (100 mol%) in the reaction solvent.
-
Add the substrate solution to the catalyst mixture via syringe.
-
Add the second substrate (e.g., nucleophile or reagent) to the reaction, often slowly via syringe pump if the reaction is exothermic.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Once the reaction is complete, quench it as appropriate for your specific chemistry (e.g., by adding a saturated aqueous solution of NH₄Cl or water).
-
Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or SFC.
-
References
- Desimoni, G., Faita, G., & Quadrelli, P. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Chemical Reviews, 103(8), 3119-3154. [Link]
- Diez-Gonzalez, S., & Nolan, S. P. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 5, 2346-2355. [Link]
- Nie, X., et al. (2020). Complementing Pyridine-2,6-bis(oxazoline) with Cyclometalated N-Heterocyclic Carbene for Asymmetric Ruthenium Catalysis. Angewandte Chemie International Edition, 59(31), 12723-12727. [Link]
- ResearchGate. (n.d.). The Ca–Pybox‐catalysed asymmetric Michael addition for the synthesis of unnatural glutamic acid derivatives. ResearchGate.
- Bart, S. C., et al. (2009). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics, 28(13), 3967-3983. [Link]
- Wang, Z., et al. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 116(6), 4006-4123. [Link]
- Campeau, L.-C., et al. (2006). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS. Organic Syntheses, 83, 97. [Link]
- ResearchGate. (n.d.). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. ResearchGate.
- Lledós, A., & Ujaque, G. (2007). QM/MM Modeling of Enantioselective Pybox–Ruthenium‐ and Box–Copper‐Catalyzed Cyclopropanation Reactions: Scope, Performance, and Applications to Ligand Design. Chemistry – A European Journal, 13(16), 4467-4481. [Link]
- ResearchGate. (n.d.). Mononuclear osmium(II) complexes bearing (S,S)-iPr-pybox and (R,R)-Ph-pybox ligands. ResearchGate.
- Wikipedia. (n.d.). Bisoxazoline ligand. Wikipedia.
- Brookhart, M., et al. (2016). Olefin Coupling Catalyzed by (Pybox)Os Complexes via Osmacyclopentane Intermediates: Comparison with Isoelectronic (Phebox)Ir. Journal of the American Chemical Society, 138(41), 13736-13745. [Link]
- University of Windsor. (n.d.). Asymmetric reactions_synthesis.
- Zarei, M., et al. (2021). Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex. Scientific Reports, 11, 18239. [Link]
- ResearchGate. (n.d.). Additive Effects on Asymmetric Catalysis | Request PDF. ResearchGate.
- ResearchGate. (n.d.). Applications of Pybox Complexes in Asymmetric Catalysis | Request PDF. ResearchGate.
- Albert, J., et al. (2005). Computational Mechanistic Studies on Enantioselective pybox−Ruthenium-Catalyzed Cyclopropanation Reactions. Organometallics, 24(26), 6561-6571. [Link]
- Wang, Y., et al. (2024). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. International Journal of Molecular Sciences, 25(9), 4976. [Link]
- Nie, X., et al. (2021). Ruthenium Pybox-Catalyzed Enantioselective Intramolecular C-H Amination of Sulfamoyl Azides en Route to Chiral Vicinal Diamines. The Journal of Organic Chemistry, 86(1), 750-761. [Link]
- Jessop, P. G., et al. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6, 12-42. [Link]
- Kar, S., et al. (2023). Solvent Dependency of Catalyst-Substrate Aggregation Through π-π Stacking in Photoredox Catalysis. ChemPhysChem, 24(20), e202300470. [Link]
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- 9. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Solvent Dependency of Catalyst-Substrate Aggregation Through π-π Stacking in Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming substrate inhibition in (S,S)-iPr-Pybox catalysis
Welcome to the technical support center for (S,S)-iPr-Pybox catalysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (S,S)-iPr-Pybox metal complexes in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not only solutions to common problems but also the underlying scientific principles to empower your experimental design and troubleshooting efforts. This center is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address specific challenges you may encounter, with a particular focus on the often-elusive issue of substrate inhibition.
Introduction to (S,S)-iPr-Pybox Catalysis and the Challenge of Substrate Inhibition
The C₂-symmetric pyridine-2,6-bis(oxazoline) ligand, commonly known as Pybox, has become a cornerstone in the field of asymmetric catalysis since its introduction.[1] The (S,S)-iPr-Pybox variant, with its isopropyl groups, forms well-defined, rigid tridentate complexes with a variety of metals, creating a chiral environment that can induce high enantioselectivity in a wide range of chemical transformations.[1]
However, like many sophisticated catalytic systems, reactions employing (S,S)-iPr-Pybox can sometimes exhibit non-ideal kinetic behavior. One of the most perplexing issues is substrate inhibition , a phenomenon where the reaction rate decreases at higher substrate concentrations after an initial increase.[2][3] This counterintuitive behavior can lead to stalled reactions, lower-than-expected yields, and difficulties in process scale-up. This guide will delve into the potential causes of substrate inhibition in the context of (S,S)-iPr-Pybox catalysis and provide actionable strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: My reaction rate is decreasing as I increase the substrate concentration. What is happening?
A1: You are likely observing substrate inhibition. In a typical reaction, increasing the substrate concentration leads to a higher reaction rate until the catalyst becomes saturated (Michaelis-Menten kinetics).[4] However, in substrate inhibition, after reaching a maximum velocity, the rate begins to fall as substrate concentration continues to increase.[2][3] This is often due to the formation of non-productive or less-active catalyst-substrate complexes at high substrate concentrations.[5][6]
Two common mechanistic hypotheses for substrate inhibition in metal-catalyzed reactions are:
-
Formation of a Dead-End E-S-S Complex: The catalyst (E) can bind a second molecule of the substrate (S) to form a ternary complex (E-S-S) that is either catalytically inactive or significantly less active than the productive E-S complex.[7]
-
Allosteric Inhibition: The substrate may bind to a secondary, non-catalytic site on the catalyst complex. This binding event induces a conformational change that reduces the catalyst's efficiency at the primary active site.[8][9]
In the context of (S,S)-iPr-Pybox catalysis, it is plausible that a high concentration of a coordinating substrate could lead to the formation of a higher-coordinate metal center that is less catalytically competent.
Troubleshooting Guide: Overcoming Substrate Inhibition
This section provides a systematic approach to diagnosing and mitigating substrate inhibition in your (S,S)-iPr-Pybox catalyzed reaction.
Issue: Reaction shows a marked decrease in rate at high substrate concentrations.
Before implementing any changes, it is crucial to confirm that you are indeed observing substrate inhibition. A simple kinetic study is the most effective way to do this.
Experimental Protocol: Kinetic Analysis
-
Setup: Prepare a series of parallel reactions with identical concentrations of the catalyst, solvent, and any other reagents.
-
Variable: Vary the initial concentration of the substrate across a wide range (e.g., from 0.1 to 100 equivalents relative to the catalyst).
-
Monitoring: At regular time intervals, take aliquots from each reaction and quench them. Analyze the product formation (or substrate consumption) using a suitable analytical technique (GC, HPLC, NMR).
-
Data Analysis: For each substrate concentration, determine the initial reaction rate (the slope of the concentration vs. time plot at t=0).
-
Plotting: Plot the initial reaction rate as a function of the initial substrate concentration. A bell-shaped curve is a classic indicator of substrate inhibition.
| Substrate Concentration [S] (M) | Initial Rate (M/s) |
| 0.01 | 1.2 x 10⁻⁵ |
| 0.05 | 5.8 x 10⁻⁵ |
| 0.10 | 9.5 x 10⁻⁵ |
| 0.20 | 1.5 x 10⁻⁴ |
| 0.50 | 1.8 x 10⁻⁴ (Vmax) |
| 1.00 | 1.1 x 10⁻⁴ |
| 2.00 | 6.2 x 10⁻⁵ |
Table 1: Example data from a kinetic analysis indicating substrate inhibition.
Based on the principles of coordination chemistry, we can propose a plausible mechanism for substrate inhibition in a generic (S,S)-iPr-Pybox-Metal (M-Pybox) catalyzed reaction.
Figure 1: A simplified diagram illustrating a productive catalytic cycle in competition with a substrate inhibition pathway where a second substrate molecule binds to form a less active complex.
Once substrate inhibition is confirmed, the following strategies can be employed to mitigate its effects.
Strategy 1: Control Substrate Concentration via Slow Addition
The most direct way to combat substrate inhibition is to maintain a low, steady concentration of the substrate in the reaction mixture, preventing the formation of inhibitory higher-order complexes.
Experimental Protocol: Slow Addition of Substrate
-
Setup: Assemble the reaction with the catalyst, solvent, and all other reagents except for the bulk of the substrate. A small initial portion of the substrate can be added to initiate the reaction.
-
Slow Addition: Prepare a solution of the substrate in the reaction solvent. Using a syringe pump, add the substrate solution to the reaction mixture over an extended period (e.g., several hours).
-
Optimization: The optimal addition rate will depend on the intrinsic rate of the catalytic reaction. The goal is to have the rate of substrate addition be slower than or equal to the rate of its consumption by the catalyst.
Figure 2: A schematic representation of the slow addition technique to maintain a low effective substrate concentration.
Strategy 2: Modulate Reaction Temperature
Temperature can have a complex effect on substrate inhibition.[10] Lowering the temperature generally slows down all reaction rates, but it may disproportionately affect the equilibrium of the inhibitory complex formation versus the productive catalytic turnover.
-
Rationale for Lowering Temperature: If the formation of the inhibitory complex has a higher activation energy or is less entropically favored than the productive pathway, lowering the temperature could suppress the inhibition.[3]
-
Rationale for Increasing Temperature: In some cases, the inhibitory complex may be less stable at higher temperatures. A modest increase in temperature could favor the dissociation of the non-productive complex, though this may come at the cost of reduced enantioselectivity.
Recommendation: Screen a range of temperatures (e.g., from -20 °C to 40 °C) to find an optimal balance between reaction rate and the mitigation of substrate inhibition.
Strategy 3: Solvent and Additive Screening
The choice of solvent can significantly influence the catalytic cycle by affecting the solubility of species, the stability of intermediates, and the overall polarity of the reaction medium.[1][11][12]
-
Solvent Effects: A more coordinating solvent might compete with the substrate for binding to the metal center, potentially preventing the formation of an inhibitory di-substrate complex. Conversely, a non-coordinating solvent might favor the desired substrate-catalyst interaction. A systematic screening of solvents with varying polarities and coordinating abilities is recommended.[11]
-
Role of Additives: In some cases, the addition of a weakly coordinating ligand or a salt can modulate the electronic properties of the catalyst or disrupt the formation of catalyst aggregates, which might be a contributing factor to inhibition.[13] However, care must be taken as additives can also inhibit the reaction.
The following diagram outlines a logical workflow for addressing suspected substrate inhibition.
Figure 3: A step-by-step decision tree for troubleshooting substrate inhibition in (S,S)-iPr-Pybox catalyzed reactions.
Concluding Remarks
Substrate inhibition can be a challenging obstacle in asymmetric catalysis, but a systematic and mechanistically informed approach can lead to effective solutions. By understanding the potential for non-productive substrate binding, researchers can design experiments to favor the desired catalytic cycle. The strategies outlined in this guide—kinetic analysis, slow substrate addition, and optimization of reaction conditions—provide a robust framework for overcoming this phenomenon and unlocking the full potential of (S,S)-iPr-Pybox catalysis in your synthetic projects.
References
- Substrate Inhibition Kinetics: Concepts, Models, and Applications. (n.d.). Chemed LibreTexts.
- D'Souza, R., Proverb, R., et al. (2020). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Chemical Science, 11(23), 5915-5922.
- Reed, M. C., Lieb, A., & Nijhout, H. F. (2010). The biological significance of substrate inhibition: a mechanism with diverse functions. Journal of mathematical biology, 61(3), 345-369.
- Reed, M. C., Lieb, A., & Nijhout, H. F. (2010). The biological significance of substrate inhibition: a mechanism with diverse functions. FEBS Letters, 584(4), 639-644.
- ENZYME KINETICS: MECHANISMS OF CATALYSIS AND INHIBITION. (2023). International Journal of Research and Analytical Reviews (IJRAR).
- Dailey, H. A., & Dailey, T. A. (2002). Metal Ion Substrate Inhibition of Ferrochelatase. Journal of Biological Chemistry, 277(38), 35057-35061.
- Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(14), 5700-5713.
- How Kinetic Analysis Sheds Light on Catalytic Reactions. (2024). H.E.L. Group.
- Blackmond, D. G. (2000). Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 402-411.
- Blackmond, D. G. (2000). Kinetic aspects of nonlinear effects in asymmetric catalysis. Accounts of chemical research, 33(6), 402-411.
- Kari, J., et al. (2015). Temperature Effects on Kinetic Parameters and Substrate Affinity of Cel7A Cellobiohydrolases. Journal of Biological Chemistry, 290(36), 22116-22125.
- Reaction progress kinetic analysis. (n.d.). Wikipedia.
- Daniel, R. M., & Danson, M. J. (2010). Temperature and the catalytic activity of enzymes. FEBS Letters, 584(13), 2738-2743.
- Factors affecting enzyme activity. (n.d.). Monash University.
- Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions. (2016). Request PDF.
- Clark, J. (2022). The Effect of Changing Conditions on Enzyme Catalysis. Chemistry LibreTexts.
- Solvent effects in catalysis: implementation for modelling of kinetics. (2016). Catalysis Science & Technology.
- A new understanding of how temperature affects the catalytic activity of enzymes. (2023). Request PDF.
- Triantafyllou, A. O., et al. (1997). How Do Additives Affect Enzyme Activity and Stability in Nonaqueous Media?. Biotechnology and Bioengineering, 54(1), 67-76.
- Babu, S. A., et al. (2018). Applications of Pybox Complexes in Asymmetric Catalysis. Asian Journal of Organic Chemistry, 7(6), 1033-1053.
- Radović, A., et al. (2023). Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. Organometallics, 42(9), 948-957.
- Blackmond, D. G. (2022). Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions. ACS Catalysis, 12(10), 5962-5968.
- Blackmond, D. G. (2022). Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions. ACS Catalysis, 12(10), 5962-5968.
- Li, J., et al. (2023). Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier. Catalysts, 13(1), 164.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester.
- Benaglia, M., & Rossi, S. (2021). New Trends in Asymmetric Catalysis. Molecules, 26(5), 1269.
- Lee, H., & Kim, S. (2017). Recent Advances in Substrate-Controlled Asymmetric Cyclization for Natural Product Synthesis. Molecules, 22(7), 1069.
- D'Souza, R., et al. (2020). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Chemical Science, 11(23), 5915-5922.
- Effect of various additives and inhibitors. (2021). ResearchGate.
- What Is the Role of Enzyme Inhibitors in Enzyme Catalysis?. (n.d.). Unacademy.
- Gladiali, S. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis. Comptes Rendus Chimie, 10(3), 169-184.
- Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc: Alternative Stirring or TMSCl Activation. (2020). Journal of the American Chemical Society, 142(3), 1163-1168.
- Why does adding additional substrate overcome competitive but not noncompetitive inhibition?. (2023). Brainly.
- Dennis, S., et al. (2003). Identification of Substrate Binding Sites in Enzymes by Computational Solvent Mapping. Journal of Molecular Biology, 329(4), 815-829.
- Bis, S. L., & Escudero-Adán, E. C. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(12), 7108-7144.
- Kitanosono, T., et al. (2009). Managing highly coordinative substrates in asymmetric catalysis: a catalytic asymmetric amination with a lanthanum-based ternary catalyst. Journal of the American Chemical Society, 131(41), 15044-15054.
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Technical Support Center: Synthesis and Application of Sterically Modified (S,S)-iPr-Pybox Derivatives
Welcome to the technical support center for the synthesis and application of sterically modified (S,S)-iPr-Pybox derivatives. This guide is designed for researchers, chemists, and drug development professionals engaged in asymmetric catalysis. Pyridine-2,6-bis(oxazoline) ligands, commonly known as Pybox ligands, are powerful C2-symmetric chiral ligands that form stable tridentate complexes with various metals, enabling high enantioselectivity in a wide range of catalytic reactions.[1][2]
The strategic introduction of steric bulk on the oxazoline rings is a key method for fine-tuning the ligand's electronic and steric properties, which directly impacts catalytic activity and stereoselectivity.[3][4] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges associated with synthesizing and utilizing these advanced catalytic tools.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is steric modification of the (S,S)-iPr-Pybox ligand necessary?
A1: The standard (S,S)-iPr-Pybox ligand is highly effective for many reactions, but modifying the steric bulk of the substituents on the oxazoline rings (e.g., replacing isopropyl with tert-butyl, phenyl, or other larger groups) allows for precise control over the chiral pocket of the metal complex. This tuning is critical for:
-
Enhancing Enantioselectivity: Bulkier groups can create a more defined and restrictive chiral environment around the metal center, leading to better discrimination between the two prochiral faces of the substrate.[4]
-
Improving Substrate Scope: For sterically demanding substrates, a modified ligand may provide a better fit, improving both yield and enantiomeric excess (ee).[3]
-
Modulating Lewis Acidity: The electronic nature of the substituents can alter the electron density at the metal center, affecting its Lewis acidity and, consequently, its catalytic activity.[1]
Q2: What is the most common synthetic route for Pybox ligands?
A2: The most prevalent and efficient method involves the condensation of a chiral β-amino alcohol with a pyridine dinitrile (2,6-pyridinedicarbonitrile).[2][5] This reaction is typically catalyzed by a Lewis acid, such as zinc triflate (Zn(OTf)₂) or zinc chloride (ZnCl₂), and often proceeds in a one-pot manner with high yields.[5][6]
Q3: How do I choose the right metal precursor for my catalytic reaction?
A3: The choice of metal is dictated by the specific transformation you wish to catalyze. Pybox ligands are versatile and can be complexed with a wide array of metals:
-
Rhodium (Rh): Highly effective for asymmetric hydrosilylation of ketones.[7][8]
-
Copper (Cu): Used in enantioselective Friedel-Crafts alkylations, Diels-Alder reactions, and azide-alkyne cycloadditions.[3]
-
Iron (Fe): Effective for Diels-Alder reactions, Mukaiyama aldol reactions, and hydrosilylations.[4][9]
-
Lanthanides (e.g., La, Yb): Used in Mannich-type and Friedel-Crafts reactions.[3][7]
-
Nickel (Ni): Employed in asymmetric Negishi cross-coupling reactions.[2]
Typically, the Pybox ligand is reacted in-situ with a metal salt (e.g., triflates, chlorides, or acetates) to generate the active catalyst.[1]
Q4: What are the key characterization techniques for my final Pybox ligand?
A4: To confirm the identity and purity of your synthesized ligand, the following techniques are essential:
-
NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure and assess purity.
-
Mass Spectrometry (HRMS or ESI-MS): To confirm the molecular weight.
-
Chiral HPLC or GC: To determine the enantiomeric purity of the ligand if there is any concern of racemization during synthesis.
-
Optical Rotation: To measure the specific rotation, [α]D, which is a characteristic physical property of a chiral molecule.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis and application of sterically modified (S,S)-iPr-Pybox derivatives.
Stage 1: Synthesis of Chiral β-Amino Alcohol Precursor
-
Problem: Low yield during the reduction of the parent amino acid (e.g., L-valine, L-tert-leucine) to the corresponding amino alcohol.
-
Cause: The reducing agent (e.g., LiAlH₄, NaBH₄/I₂) may be old or deactivated by atmospheric moisture. The work-up procedure may also lead to product loss.
-
Solution:
-
Reagent Quality: Use freshly opened or properly stored reducing agents. Titrate the LiAlH₄ solution before use to determine its exact molarity.
-
Reaction Conditions: Ensure the reaction is performed under a dry, inert atmosphere (N₂ or Ar).
-
Work-up Optimization: A careful Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) after a LiAlH₄ reduction is crucial for precipitating aluminum salts and allowing for efficient extraction of the amino alcohol. Azeotropic distillation with toluene can help remove final traces of water from the product.[2]
-
-
Stage 2: Pybox Ligand Formation (Condensation Step)
-
Problem: Low yield of the final Pybox ligand. The primary byproduct is the mono-oxazoline or unreacted starting materials.[5]
-
Cause 1: Inefficient Catalyst: The Lewis acid catalyst (e.g., Zn(OTf)₂) may be hydrated or used in insufficient quantity.
-
Solution 1: Dry the zinc salt under high vacuum before use. While catalytic amounts are often sufficient, stoichiometric amounts can sometimes improve yields, especially for sterically hindered substrates.[5]
-
Cause 2: Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short for the second cyclization to occur, especially with bulky amino alcohols.
-
Solution 2: Increase the reaction temperature (refluxing in toluene or chlorobenzene is common).[2][5] Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or ¹H NMR of an aliquot to determine the optimal reaction time.
-
Cause 3: Purity of Reactants: Impurities in the 2,6-pyridinedicarbonitrile or the amino alcohol can inhibit the reaction.
-
Solution 3: Recrystallize the 2,6-pyridinedicarbonitrile if its purity is suspect. Ensure the amino alcohol is pure and completely dry before use.[2]
-
-
Problem: Difficulty in purifying the final Pybox ligand.
-
Cause: The ligand may be an oil or difficult to crystallize. Co-elution with byproducts during column chromatography is common.
-
Solution:
-
Chromatography: Use a silica gel column, but deactivate it first by flushing with your eluent system containing a small amount of triethylamine (~1-2%). This prevents ligand decomposition on the acidic silica. A gradient elution from hexane/ethyl acetate to a slightly more polar mixture is often effective.[2]
-
Crystallization: If the ligand is a solid, attempt recrystallization from various solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane).
-
Complexation-Decomplexation: In difficult cases, the ligand can be complexed with a metal salt (e.g., FeCl₂), the complex purified by chromatography or crystallization, and the metal subsequently removed with a suitable work-up to yield the pure ligand.
-
-
Stage 3: Application in Asymmetric Catalysis
-
Problem: Low enantioselectivity (ee) in the catalytic reaction.
-
Cause 1: Impure Ligand or Metal Precursor: Impurities can poison the catalyst or generate non-selective catalytic species.
-
Solution 1: Ensure both the ligand and the metal salt are of the highest purity.
-
Cause 2: Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to the formation of different, less selective catalytic species.
-
Solution 2: The optimal ratio is typically between 1.05:1 and 1.2:1 (ligand:metal). This must be optimized for each specific reaction.
-
Cause 3: Catalyst Deactivation: The active catalyst may be degrading under the reaction conditions. For example, some iron-pybox complexes can form inactive bis(chelate) species.[9]
-
Solution 3: Run the reaction under a strictly inert atmosphere. Investigate the effect of temperature; sometimes lower temperatures improve selectivity and stability at the cost of reaction rate.
-
Cause 4: Ligand Mismatch: The steric and electronic properties of your specific modified Pybox ligand may not be optimal for the chosen substrate.
-
Solution 4: This is the core of ligand design. If a tert-butyl-Pybox gives low ee, perhaps a less hindered isopropyl-Pybox or a more electronically distinct phenyl-Pybox is required.[4] Screen a small library of ligands to find the best match.
-
-
Problem: Low or no catalytic activity.
-
Cause 1: Inactive Catalyst Formation: The active catalyst may not have formed correctly in situ.
-
Solution 1: Allow for a pre-stirring period (15-60 minutes) after mixing the ligand and metal precursor before adding the substrate. This allows time for the active complex to form.
-
Cause 2: Presence of Inhibitors: Water, oxygen, or impurities in the substrate or solvent can act as catalyst poisons.
-
Solution 2: Use anhydrous, degassed solvents. Purify the substrate immediately before use (e.g., by distillation or filtration through a plug of alumina).
-
Cause 3: Incorrect Metal Oxidation State: The reaction may require a specific oxidation state that is not being achieved or maintained.
-
Solution 3: Additives may be necessary. For example, some reactions require an activator or a reductant/oxidant to generate the active catalytic species. Consult the literature for precedents for your specific reaction type.
-
Part 3: Experimental Protocols & Data
Protocol 1: General Synthesis of a Sterically Modified (S,S)-Pybox Ligand
This protocol is adapted from established literature procedures.[2][5]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the chiral β-amino alcohol (2.2 equivalents), 2,6-pyridinedicarbonitrile (1.0 equivalent), and anhydrous zinc triflate (0.1 - 1.0 equivalents).
-
Solvent Addition: Add anhydrous toluene via cannula to create a ~0.2 M solution with respect to the dinitrile.
-
Reaction: Place the flask under an inert atmosphere (N₂) and heat the mixture to reflux (approx. 110 °C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 5:1 Hexane:Ethyl Acetate + 1% Et₃N). The product spot should be UV active and stain with permanganate.
-
Work-up: Once the reaction is complete (typically 24-48 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated aqueous solution of EDTA (to chelate the zinc), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) to afford the pure Pybox ligand.
Data Table: Influence of Steric Hindrance on Enantioselectivity
The following table provides representative data on how changing the steric bulk of the R group on the (S,S)-Pybox ligand can affect the outcome of a model catalytic reaction.
| Ligand R-Group | Catalyst System | Model Reaction | Yield (%) | ee (%) | Reference |
| Isopropyl (iPr) | Rh(III) | Hydrosilylation of Acetophenone | High | >95 | [7] |
| tert-Butyl (tBu) | Fe(III) | Diels-Alder of 1,3-dienes | Low | Low | [4] |
| Phenyl (Ph) | Cu(I) | Addition of Alkynes to Imines | 85 | 94 | [7] |
| Phenylethyl | Ni(II) | Negishi Coupling of Allylic Chlorides | 80 | 92 | [2] |
Note: This data is illustrative. Actual results are highly dependent on the specific substrate and reaction conditions.
Part 4: Visualizing Workflows and Mechanisms
General Synthetic Workflow
The following diagram outlines the key steps in the synthesis of a sterically modified Pybox ligand.
Caption: General workflow for the synthesis of sterically modified Pybox ligands.
Troubleshooting Decision Tree: Low Ligand Yield
This flowchart helps diagnose the cause of low yields during the ligand synthesis step.
Sources
- 1. Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PYBOX Ligand - Large Binding Site & Rigid Scaffold [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Managing air and moisture sensitivity of (S,S)-iPr-Pybox catalyst preparation
Welcome to the technical support center for the preparation and handling of (S,S)-iPr-Pybox catalysts. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful chiral catalysts. The (S,S)-iPr-Pybox ligand and its metal complexes are known for their high efficacy in asymmetric catalysis, but their performance is critically dependent on the rigorous exclusion of air and moisture.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of working with these sensitive materials.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the preparation and use of (S,S)-iPr-Pybox catalysts.
Question: My catalytic reaction shows low or no enantioselectivity. What are the likely causes?
Answer: A loss of enantioselectivity is a primary indicator of catalyst degradation or the presence of interfering species. The root causes are almost always related to air or moisture contamination.
-
Moisture Contamination: Water can hydrolyze the metal-ligand bond or the metal precursor itself, leading to the formation of achiral, inactive, or less selective catalytic species. The oxazoline rings in the Pybox ligand can also be sensitive to hydrolysis under certain conditions.[2]
-
Oxygen Contamination: The metal center of the catalyst is often in a reduced state and can be readily oxidized by atmospheric oxygen. This oxidation typically leads to an inactive or decomposed catalyst.[3]
-
Ligand Purity: Ensure the (S,S)-iPr-Pybox ligand used is of high purity. Impurities from the ligand synthesis can interfere with the formation of the active chiral complex.
-
Solvent Quality: Solvents must be rigorously dried and deoxygenated. Residual water or peroxides in solvents like THF or diethyl ether are common culprits.[4] It is recommended to use solvents from a dedicated solvent purification system or freshly distilled solvents.
Solution Workflow:
-
Verify Inert Atmosphere: Check the oxygen and moisture levels in your glovebox (ideally <1 ppm O₂, <1 ppm H₂O). If using a Schlenk line, ensure your inert gas is of high purity and that all glassware was properly flame-dried under vacuum.[5][6]
-
Re-purify and Degas Solvents: If a solvent purification system is not used, solvents should be distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for halogenated solvents) and thoroughly degassed using at least three freeze-pump-thaw cycles.[7]
-
Check Metal Precursor: Use a fresh bottle of the metal salt or precursor. Older bottles may have been compromised by repeated openings.
-
Run a Control Reaction: Use a well-established reaction and substrate known to give high enantioselectivity with your catalyst system to confirm the catalyst's integrity.
Question: The yield of my reaction is significantly lower than expected, suggesting catalyst deactivation. What's happening?
Answer: Low yield points to a loss of catalytic activity over the course of the reaction. While air and moisture are primary suspects, other deactivation pathways can also be at play.
-
Cause 1: Insufficient Inertion: This is the most common cause. Even brief exposure to air can be detrimental. Review your entire experimental setup, from glassware drying to reagent transfer, for potential points of air entry.[8]
-
Cause 2: Substrate or Reagent Impurities: Impurities in your substrate or other reagents (e.g., acidic protons, water) can react with and deactivate the catalyst.
-
Cause 3: Catalyst Deactivation Pathway: For some metal complexes, side reactions can lead to the formation of inactive species. For example, certain iron-Pybox complexes have been shown to deactivate through the formation of a catalytically inactive bis(chelate) complex, (S,S)-(iPrPybox)₂Fe.[9]
-
Cause 4: Incorrect Temperature: Running the reaction at a temperature that is too high can accelerate catalyst decomposition.
Troubleshooting Decision Tree for Low Catalytic Activity
Caption: Troubleshooting workflow for low catalyst activity.
Frequently Asked Questions (FAQs)
Question: What are the essential handling techniques for preparing an air-sensitive catalyst outside of a glovebox?
Answer: When a glovebox is unavailable, Schlenk techniques are essential.[7] These methods use a dual-manifold vacuum/inert gas line to manipulate reagents without exposure to the atmosphere.
Protocol: Basic Schlenk Line Glassware Preparation
-
Assembly: Assemble all necessary glassware (e.g., round-bottom flask with a sidearm, condenser) with a stir bar inside. Ensure all joints are properly greased.
-
Drying: Heat the entire assembly with a powerful heat gun under high vacuum. You will initially see moisture fogging the glass; continue heating until this is gone and then for another 5-10 minutes to ensure all adsorbed water is removed.[5][10]
-
Cooling: Allow the glassware to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen). This is achieved by repeatedly evacuating the flask and refilling it with the inert gas (at least 3 cycles). This process is known as "purging" the flask.[8][10]
Protocol: Transferring Anhydrous Solvents via Syringe
-
Prepare Syringe: Dry the syringe and needle in an oven (e.g., 125°C overnight). Assemble the syringe while hot and flush it with inert gas as it cools.[6]
-
Prepare Solvent Bottle: The solvent should be in a bottle with a septum-sealed cap, like an Aldrich Sure/Seal™ bottle.[4][5] Pierce the septum with a needle connected to your inert gas line to maintain positive pressure.
-
Withdraw Solvent: Insert the dry syringe needle through the septum into the solvent. Withdraw slightly more than the required volume.
-
Remove Bubbles & Gas Buffer: Invert the syringe and push out any gas bubbles. Before removing the syringe from the bottle, pull a small amount of inert gas from the headspace into the syringe (~10% of the syringe volume). This "gas buffer" prevents any air from entering the syringe upon withdrawal and protects the reagent during transfer.[8][10]
-
Transfer: Quickly and carefully insert the needle through the septum of your reaction flask and deliver the solvent.
Question: Why is the choice of inert gas (Argon vs. Nitrogen) important?
Answer: For most Pybox catalyst preparations, high-purity Nitrogen is sufficient and more economical. However, for certain transition metals (e.g., some lithium or titanium chemistry), Nitrogen can be reactive, forming metal nitrides. In these specific cases, Argon is required as it is completely inert. Always check the compatibility of your metal center with dinitrogen.
Question: How should I store my (S,S)-iPr-Pybox ligand and the final catalyst?
Answer:
-
(S,S)-iPr-Pybox Ligand: The ligand itself is typically a stable solid. However, to prevent gradual moisture adsorption, it should be stored in a desiccator or, for long-term storage, inside a glovebox.[11]
-
Metal Complex (Catalyst): The prepared catalyst is highly air- and moisture-sensitive and must be stored under an inert atmosphere at all times. The best practice is to store it in a sealed vial or Schlenk flask inside a glovebox freezer (-20°C to -35°C) to maximize its shelf life.[12] If a glovebox is not available, store it in a sealed Schlenk flask with a greased glass stopper, wrapped securely with Parafilm, in a freezer.
Inert Atmosphere Specifications
| Parameter | Recommended Level | Justification |
| Glovebox O₂ Level | < 1 ppm | Minimizes oxidation of the metal center. |
| Glovebox H₂O Level | < 1 ppm | Prevents hydrolysis of the catalyst and ligand. |
| Anhydrous Solvent H₂O | < 10 ppm | Ensures the reaction medium does not introduce deactivating contaminants. |
| Inert Gas Purity | ≥ 99.998% (UHP) | Reduces the partial pressure of reactive contaminants (O₂, H₂O). |
General Workflow for (S,S)-iPr-Pybox Catalyst Preparation
This diagram illustrates the critical stages and environmental controls necessary for successfully preparing a Pybox metal complex.
Caption: Key stages of catalyst synthesis under inert conditions.
References
- Argonne National Laboratory. (n.d.). Air-Sensitive Catalyst Handling and Preparation. APS Sector 9.
- Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube.
- Reddit Community. (2023). How to properly store CuBr (or any air-sensitive catalysts) without a glovebox? [Online forum post]. Reddit.
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
- Neilson, R. H. (n.d.). The manipulation of air-sensitive compounds.
- Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., & Wieghardt, K. (2009). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics, 28(13), 3915–3925. [Link]
- ResearchGate. (n.d.). Preparation of polymer supported PYBOX derivatives through different... [Scientific diagram].
- Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
- ResearchGate. (n.d.). Immobilizing a single pybox ligand onto a library of solid supports [PDF].
- ResearchGate. (n.d.). Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands [Request PDF].
- Dydio, P., & Reek, J. N. H. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(11), 6271–6433. [Link]
- Asynt. (2023, August 17). Performing Parallel Synthesis Under an Inert Atmosphere [Video]. YouTube.
- Wikipedia. (n.d.). Bisoxazoline ligand.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
Technical Support Center: Scaling Asymmetric Reactions with (S,S)-iPr-Pybox
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the (S,S)-iPr-Pybox ligand in asymmetric catalysis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of these powerful reactions. My aim is to equip you with the knowledge to anticipate challenges, diagnose issues, and implement robust solutions, ensuring the successful transition of your synthesis from the bench to the plant.
Section 1: Troubleshooting Guide for Scale-Up
This section addresses specific, common problems that can arise during the scale-up of asymmetric reactions catalyzed by metal complexes of (S,S)-iPr-Pybox. Each issue is presented with potential causes and actionable, field-tested solutions.
Issue 1: Diminished Enantioselectivity at Larger Scale
You've successfully developed a highly enantioselective reaction at the milligram scale, but upon scaling to multigram or kilogram batches, the enantiomeric excess (ee) of your product has dropped significantly.
Potential Causes & Solutions
-
Cause A: Inefficient Mixing and Mass Transfer. At larger scales, localized "hot spots" or areas of poor reactant distribution can lead to competing, non-selective background reactions.
-
Solution: Transition from magnetic stirring to overhead mechanical stirring. Ensure the impeller design (e.g., pitched-blade turbine, anchor) is appropriate for the reactor geometry and viscosity of the reaction mixture. Baffles within the reactor can also dramatically improve mixing efficiency.
-
-
Cause B: Oxygen or Moisture Contamination. Larger reactor setups have more potential points of atmospheric entry, and larger quantities of solvents and reagents increase the risk of introducing contaminants that can poison the catalyst or promote side reactions.
-
Solution: Implement a rigorous inert atmosphere protocol. This includes thorough drying of the reactor and transfer vessels, sparging solvents with an inert gas (e-g., argon or nitrogen) prior to use, and maintaining a positive pressure of inert gas throughout the reaction.
-
-
Cause C: Temperature Gradients. Inadequate heat dissipation in larger reactors can lead to temperature gradients, where parts of the reaction mixture are at a higher temperature than the set point. This can decrease the selectivity of the catalyst.
-
Solution: Utilize a reactor with a jacketed cooling system and ensure efficient circulation of the cooling fluid. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat generation.
-
Issue 2: Catalyst Instability or Deactivation Over Time
Your reaction starts well, but stalls before completion, or you observe a decline in reaction rate and enantioselectivity over the course of the reaction.
Potential Causes & Solutions
-
Cause A: Catalyst Aggregation or Precipitation. Changes in concentration or solvent polarity upon scale-up can lead to the catalyst falling out of solution, rendering it inactive.
-
Solution: Re-evaluate the solvent system. It may be necessary to use a co-solvent to maintain catalyst solubility at higher concentrations. Additionally, ensure the reaction temperature is maintained within the optimal range for catalyst stability.
-
-
Cause B: Ligand Dissociation or Decomposition. The (S,S)-iPr-Pybox ligand can be susceptible to degradation under harsh conditions or in the presence of certain impurities.[1]
-
Solution: Ensure the purity of all starting materials. Trace acidic or basic impurities can be detrimental. If necessary, purify reagents and solvents before use. Consider the use of additives that can stabilize the catalyst complex.
-
-
Cause C: Product Inhibition. The desired product may coordinate to the metal center of the catalyst, leading to a decrease in catalytic activity.
-
Solution: If product inhibition is suspected, a continuous flow setup where the product is removed as it is formed can be an effective strategy.[2] Alternatively, running the reaction at a higher dilution may mitigate this effect, although this has implications for process volume.
-
Issue 3: Challenges in Product Purification and Catalyst Removal
At the lab scale, chromatography was a viable purification method. However, on a larger scale, this becomes impractical and costly. You are also struggling to remove residual metal catalyst from your product.
Potential Causes & Solutions
-
Cause A: Inefficient Work-up Procedure. Simple liquid-liquid extractions that work on a small scale may not be efficient for larger volumes.
-
Solution: Develop a robust work-up procedure that includes pH adjustments and extractions with appropriate solvents to efficiently remove the bulk of the catalyst and byproducts. Consider using a metal scavenger resin to selectively remove the residual metal catalyst from the organic phase.
-
-
Cause B: Product Crystallization Issues. Obtaining a crystalline product directly from the reaction mixture can be challenging due to the presence of the catalyst and other impurities.
-
Solution: Perform a solvent screen to identify an optimal crystallization solvent or solvent mixture. Seeding the crystallization with a small amount of pure product can also be beneficial. If direct crystallization is not feasible, consider forming a salt of the product to facilitate purification.
-
-
Cause C: High Cost of Chromatographic Purification. Large-scale chromatography is often not economically viable in a manufacturing setting.[3]
-
Solution: Focus on developing a purification strategy that relies on crystallization, distillation, or extraction. These methods are generally more scalable and cost-effective than chromatography.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical application and scalability of (S,S)-iPr-Pybox catalyzed reactions.
Q1: What is the typical catalyst loading for (S,S)-iPr-Pybox catalyzed reactions, and how does this change upon scale-up?
A1: In initial lab-scale experiments, catalyst loadings of 1-5 mol% are common. For large-scale processes, it is economically crucial to reduce this loading to 0.1-0.01 mol% or even lower. This reduction is often achievable through careful optimization of reaction parameters, including temperature, concentration, and addition rates.
Q2: How can I prepare the active catalyst in situ on a large scale?
A2: In situ preparation of the catalyst by reacting the (S,S)-iPr-Pybox ligand with a metal salt is a common and convenient method.[1] On a large scale, it is important to ensure that the complex formation is complete before adding the reactants. This can be achieved by pre-stirring the ligand and metal salt in the reaction solvent for a defined period before initiating the reaction.
Q3: Are there alternative, more robust ligands that I should consider for my process?
A3: While (S,S)-iPr-Pybox is a highly effective "privileged ligand," the specific demands of your reaction may warrant exploring other options.[1] For example, modifying the Pybox scaffold or exploring other ligand classes like PHOX or BOX ligands could offer improved stability or activity for certain transformations.[4]
Q4: What are the key safety considerations when working with (S,S)-iPr-Pybox and its metal complexes at scale?
A4: The (S,S)-iPr-Pybox ligand itself can cause skin and eye irritation.[5] When complexed with metals, the toxicity profile can change. It is essential to consult the Safety Data Sheet (SDS) for all reagents and to perform a thorough process safety review before conducting any large-scale reaction. This should include an assessment of potential thermal hazards and the development of appropriate containment strategies.
Section 3: Experimental Protocols & Data
Table 1: Recommended Starting Parameters for Scale-Up
| Parameter | Lab Scale (1 mmol) | Pilot Scale (1 mol) | Production Scale (100 mol) |
| Catalyst Loading | 1-2 mol% | 0.1-0.5 mol% | 0.01-0.1 mol% |
| Solvent Volume | 5-10 mL | 0.5-1 L | 50-100 L |
| Stirring | Magnetic Stir Bar | Overhead Mechanical | Overhead Mechanical with Baffles |
| Atmosphere | Nitrogen Balloon | Positive Nitrogen Pressure | Positive Nitrogen Pressure |
| Temperature Control | Oil Bath | Jacketed Reactor | Jacketed Reactor with Chiller |
Protocol 1: General Procedure for a Scaled-Up Asymmetric Aldol Reaction
This protocol provides a general framework. Specific parameters will need to be optimized for your particular substrate and catalyst system.
-
Reactor Preparation: A 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet is dried in an oven and assembled while hot under a stream of nitrogen.
-
Catalyst Formation: To the reactor is charged anhydrous toluene (5 L). The (S,S)-iPr-Pybox ligand (e.g., 0.1 mol) and the metal precursor (e.g., Copper(II) triflate, 0.1 mol) are added. The mixture is stirred at room temperature for 1 hour to ensure complete complex formation.
-
Reaction Initiation: The reactor is cooled to the desired temperature (e.g., -20 °C). The aldehyde substrate (10 mol) is added, followed by the slow, dropwise addition of the silyl enol ether (12 mol) over 4 hours via a syringe pump.
-
Monitoring: The reaction is monitored by taking aliquots and analyzing them by TLC or HPLC to determine conversion and enantioselectivity.
-
Quench and Work-up: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride (5 L). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 2 L).
-
Purification: The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by crystallization or distillation.
Diagram 1: Troubleshooting Logic for Diminished Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Diagram 2: Catalyst Deactivation Pathways
Caption: Potential pathways for catalyst deactivation.
References
- Desimoni G, Faita G, Quadrelli P. 2003. Pyridine-2,6-bis(oxazolines)
- Nishiyama H, Sakaguchi H, Nakamura T, Horihata M, Kondo M, Itoh K. 1989. Chiral and C2-symmetrical bis(oxazolinylpyridine)rhodium(III) complexes: effective catalysts for asymmetric hydrosilylation of ketones. Organometallics. [Link]
- Gant, T. G. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(15), 9757–9833. [Link]
- Wiedemann, S. H., & de Vries, J. G. (2020). Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis. Angewandte Chemie International Edition, 59(30), 12392-12396. [Link]
- Wimmer, E., Cortés-Borda, D., Brochard, S., Barré, E., Truchet, C., & Felpin, F.-X. (2019). An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands. Reaction Chemistry & Engineering, 4(9), 1647–1653. [Link]
- Stanczak, A. (2023). Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 139031353, (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine. [Link]
- Bartsch, M., et al. (2019). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation.
- Zhang, Y., et al. (2020). Scale-up of microdroplet reactions by heated ultrasonic nebulization. Chemical Science, 11(34), 9245-9252. [Link]
- Rossi, S., et al. (2016). Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Organic Process Research & Development, 20(8), 1461-1470. [Link]
Sources
- 1. Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C17H23N3O2 | CID 688211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chiral HPLC Methods for Determining Enantiomeric Excess in (S,S)-iPr-Pybox Reactions
Welcome to the technical support center for chiral HPLC analysis of products from (S,S)-iPr-Pybox catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. As Senior Application Scientists, we understand the nuances of these separations and have compiled this resource to help you achieve accurate and robust results.
Introduction to (S,S)-iPr-Pybox and Chiral Analysis
The (S,S)-iPr-Pybox ligand is a cornerstone of modern asymmetric catalysis, valued for its ability to induce high stereoselectivity in a variety of reactions, including Diels-Alder cycloadditions, aldol reactions, and hydrosilylations.[1][2][3] The successful synthesis of enantiomerically enriched products necessitates a reliable method for determining their enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose, offering direct separation of enantiomers and accurate quantification.[4]
This guide will walk you through the critical aspects of developing and troubleshooting chiral HPLC methods for the products of these reactions.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating products from (S,S)-iPr-Pybox reactions?
A1: Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of chiral compounds, including those typically produced in Pybox-catalyzed reactions.[4] These are commercially available under trade names such as Chiralcel® and Chiralpak®.
-
Amylose-based columns (e.g., Chiralpak AD-H, Chiralpak IA): Often a good starting point, showing broad applicability.
-
Cellulose-based columns (e.g., Chiralcel OD-H, Chiralcel OJ): Also highly effective and should be included in initial column screening.
The selection of the CSP is the most critical factor in achieving separation.[4] It is highly recommended to screen a small set of polysaccharide-based columns with different selectors to find the optimal one for your specific analyte.
Q2: What are the recommended starting mobile phase conditions?
A2: For polysaccharide-based CSPs, normal phase chromatography is often the first choice.
-
Typical Mobile Phase: A mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol (IPA) or ethanol).
-
Starting Gradient: A common starting point is a gradient of 5% to 50% alcohol over 20-30 minutes to elute the compound, followed by isocratic runs for optimization.
-
Isocratic Starting Point: A 90:10 (v/v) mixture of n-hexane:IPA is a good initial isocratic condition to try.
Q3: How do mobile phase additives affect the separation?
A3: Additives can significantly improve peak shape and resolution, especially for compounds with acidic or basic functional groups.
-
For Basic Analytes: Add a small amount (typically 0.1% v/v) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This helps to reduce peak tailing by competing with the analyte for active sites on the stationary phase.
-
For Acidic Analytes: Add a small amount (typically 0.1% v/v) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid. This suppresses the ionization of the acidic group and improves peak shape.[5]
Q4: What is the role of temperature in chiral separations?
A4: Temperature is a critical parameter that can have a complex effect on chiral separations.
-
Improved Resolution at Lower Temperatures: Generally, lower temperatures enhance the subtle intermolecular interactions responsible for chiral recognition, often leading to better resolution.
-
Improved Peak Shape at Higher Temperatures: Conversely, higher temperatures can decrease mobile phase viscosity, leading to sharper peaks and shorter run times.
-
Elution Order Reversal: In some cases, changing the temperature can even reverse the elution order of the enantiomers.
It is crucial to control the column temperature using a column oven and to optimize it for your specific separation. A good starting point is ambient temperature (e.g., 25 °C), followed by exploration of both lower and higher temperatures.
Troubleshooting Guide
This section addresses common issues encountered during the chiral HPLC analysis of products from (S,S)-iPr-Pybox reactions.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).
Probable Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your analyte.
-
Solution: Screen a variety of CSPs, focusing on different polysaccharide-based columns (amylose and cellulose derivatives).
-
-
Suboptimal Mobile Phase Composition: The ratio of alkane to alcohol may not be optimal.
-
Solution: Systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention time and can improve resolution.
-
-
Incorrect Alcohol Modifier: The choice of alcohol can significantly impact selectivity.
-
Solution: If IPA does not provide good separation, try ethanol. The difference in the alcohol's structure can alter the interactions with the CSP.
-
-
Temperature Not Optimized: The temperature may not be ideal for chiral recognition.
-
Solution: Experiment with a range of temperatures (e.g., 10 °C to 40 °C in 5 °C increments).
-
Workflow for Improving Poor Resolution
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.
Issue 2: Peak Tailing
Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.
Probable Causes & Solutions:
-
Secondary Interactions: Acidic or basic analytes can interact with residual silanols on silica-based CSPs.
-
Solution: Add a mobile phase modifier. Use 0.1% DEA for basic compounds or 0.1% TFA for acidic compounds.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute the sample (e.g., 1:10 and 1:100) and reinject. If peak shape improves, reduce the sample concentration.
-
-
Column Contamination: Strongly retained impurities from previous injections can affect peak shape.
-
Solution: Flush the column with a strong solvent like 100% ethanol or IPA. For immobilized CSPs, stronger solvents like THF or dichloromethane may be used (always check the column manual).
-
-
Extra-column Volume: Excessive tubing length or large-volume fittings can cause peak broadening.
-
Solution: Use tubing with a small internal diameter and minimize its length between the injector, column, and detector.
-
Data Summary: Starting Conditions for Chiral HPLC Method Development
| Parameter | Normal Phase | Reversed Phase |
| CSP Type | Polysaccharide-based (Amylose, Cellulose) | Polysaccharide-based (Immobilized) |
| Mobile Phase | n-Hexane/IPA or Ethanol | Acetonitrile/Water or Buffer |
| Starting Ratio | 90:10 (v/v) | 50:50 (v/v) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Additives | 0.1% DEA (for bases), 0.1% TFA (for acids) | 0.1% TFA or Formic Acid |
| Detection | UV (select wavelength of max absorbance) | UV (select wavelength of max absorbance) |
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolution: Accurately weigh and dissolve the product of your (S,S)-iPr-Pybox reaction in a suitable solvent to a final concentration of approximately 1 mg/mL.
-
Solvent Choice: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use a solvent that is miscible with the mobile phase and is weaker than the mobile phase to avoid peak distortion.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection. This is crucial to prevent clogging of the column inlet frit.
Protocol 2: Systematic Chiral Method Development
-
Column Screening:
-
Select a set of 2-4 polysaccharide-based chiral columns (e.g., Chiralpak IA, Chiralpak AD-H, Chiralcel OD-H).
-
For each column, run a generic gradient method (e.g., 5-50% IPA in n-hexane over 20 minutes) to determine if any separation is observed.
-
-
Mobile Phase Optimization (Isocratic):
-
Based on the screening, select the column that shows the best "hit" (even partial separation).
-
Start with an isocratic mobile phase of 90% n-hexane and 10% IPA.
-
If retention is too long, increase the IPA percentage in 5% increments.
-
If retention is too short and resolution is poor, decrease the IPA percentage in 2% increments.
-
If resolution is still not satisfactory, switch the alcohol modifier from IPA to ethanol and repeat the optimization.
-
-
Temperature Optimization:
-
Once a reasonable separation is achieved, set the column temperature to 25 °C.
-
Analyze the sample at different temperatures (e.g., 15 °C, 20 °C, 30 °C, 35 °C) to see the effect on resolution.
-
-
Flow Rate Optimization:
-
Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can sometimes increase the number of theoretical plates and improve resolution, at the cost of longer analysis time.
-
Logical Relationship for Method Development
Caption: A logical workflow for developing a chiral HPLC method.
References
- PyBox–La(OTf)3-Catalyzed Enantioselective Diels–Alder Cycloadditions of 2-Alkenoylpyridines with Cyclopentadiene.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Troubleshooting poor peak resolution in chiral separ
- SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL].
- Enantioselective chiral 2-pyridyl-2-imidazoline organoc
- Heteroleptic iron(ii) complexes of chiral 2,6-bis(oxazolin-2-yl)-pyridine (PyBox) and 2,6-bis(thiazolin-2-yl)
- Mononuclear osmium(II) complexes bearing (S,S)- Pr-pybox and (R,R)-Ph-pybox ligands.
- Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral St
- Chiral Picolylamines for Michael and Aldol Reactions: Probing Substr
- Convenient Synthesis and Characterization of the Chiral Complexes cis- and trans-[Ru((SS)-Pr(i)pybox)(py)(2)Cl]PF(6) and [Ru((SS)-Pr(i)pybox)(bpy)Cl]PF(6).
- Rhodium(III) complexes containing the ligand 2,6-bis[4′-( S)-isopropyloxazolin-2′-yl]pyridine (( S, S)- i Pr-pybox)
- Renaissance of pyridine-oxazolines as chiral ligands for asymmetric c
- Asymmetric Synthesis of 1H-pyrazolo[3,4-b]pyridine Analogues Catalyzed by Chiral-
Sources
- 1. PyBox–La(OTf)3-Catalyzed Enantioselective Diels–Alder Cycloadditions of 2-Alkenoylpyridines with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 5. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Ligands: A Comparative Guide to (S,S)-iPr-Pybox and (S,S)-Ph-Pybox in Asymmetric Catalysis
In the realm of asymmetric catalysis, the quest for the optimal chiral ligand is a perpetual endeavor, driving innovation in the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Among the pantheon of privileged ligands, the Pybox (pyridine-bis(oxazoline)) family, introduced by Nishiyama, has established itself as a versatile and highly effective scaffold for a multitude of metal-catalyzed transformations.[1] This guide provides an in-depth, objective comparison of two prominent members of this family: the isopropyl-substituted (S,S)-iPr-Pybox and the phenyl-substituted (S,S)-Ph-Pybox. Through an examination of their structural and electronic properties, and a detailed analysis of their performance in the nickel-catalyzed asymmetric Negishi cross-coupling, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Pybox Scaffold: A Foundation for Asymmetric Induction
The efficacy of Pybox ligands stems from their C2-symmetric design and their ability to form rigid tridentate complexes with a variety of metals. This structural rigidity minimizes the number of possible conformations in the catalytic intermediate, thereby enhancing stereochemical control. The substituents at the 4-position of the oxazoline rings play a pivotal role in defining the chiral pocket around the metal center, directly influencing the enantioselectivity of the catalyzed reaction. This guide focuses on the comparison between the sterically bulky, aliphatic isopropyl group of (S,S)-iPr-Pybox and the aromatic phenyl group of (S,S)-Ph-Pybox, which can also be extended to derivatives like phenylethyl-Pybox.
Head-to-Head: Performance in Nickel-Catalyzed Asymmetric Negishi Cross-Coupling
The asymmetric Negishi cross-coupling reaction, a powerful tool for the formation of C-C bonds, serves as an excellent platform to compare the performance of (S,S)-iPr-Pybox and a derivative of (S,S)-Ph-Pybox, namely (S,S)-CH2CH2Ph-Pybox. While the commercially available (S,S)-iPr-Pybox has proven to be the ligand of choice for the cross-coupling of certain substrates like α-bromo amides and benzylic bromides, the (S,S)-CH2CH2Ph-Pybox has demonstrated superior performance in the context of allylic chlorides, excelling in both enantioselectivity and yield.[2][3]
Comparative Performance Data
| Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |
| (S,S)-iPr-Pybox | α-bromo amides/benzylic bromides | Alkylated products | Good | High | [2] |
| (S,S)-CH₂CH₂Ph-Pybox | Allylic chlorides | Allylated products | High | High | [2][3] |
Note: This table summarizes the reported superior performance of each ligand for specific substrate classes. A direct numerical comparison for the same allylic chloride substrate under identical conditions is not available in a single publication, but the literature strongly indicates the superiority of the phenylethyl derivative for this class of electrophiles.
Mechanistic Insights: The "Why" Behind the Performance Difference
The observed divergence in performance between the two ligands can be attributed to the distinct steric and electronic properties of the isopropyl and phenylethyl substituents.
Steric Effects: The bulky, tetrahedral isopropyl group of (S,S)-iPr-Pybox creates a well-defined and sterically demanding chiral pocket. This is highly effective in reactions where facial discrimination of the substrate is primarily governed by steric hindrance.
Electronic and π-Stacking Effects: The phenylethyl group in (S,S)-CH2CH2Ph-Pybox introduces the potential for π-stacking interactions with aromatic or unsaturated substrates. In the case of allylic chlorides, this non-covalent interaction can help to pre-organize the substrate in the transition state, leading to a more ordered and energetically favorable pathway for the desired enantiomer. This additional stabilizing interaction is absent with the aliphatic isopropyl group. The phenyl group is also more electron-withdrawing than the isopropyl group, which can influence the electronic properties of the nickel catalyst and its reactivity.
Figure 1. A simplified representation of the proposed mechanistic divergence. The phenylethyl group in the (S,S)-CH2CH2Ph-Pybox complex can engage in stabilizing π-stacking interactions with the allylic substrate, leading to a more ordered transition state and higher enantioselectivity.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of the ligands and a general protocol for the nickel-catalyzed asymmetric Negishi cross-coupling.
Synthesis of (S,S)-iPr-Pybox and (S,S)-CH2CH2Ph-Pybox
The synthesis of both ligands generally follows a well-established procedure involving the condensation of a chiral amino alcohol with 2,6-pyridinedicarbonitrile. The procedures are adapted from reliable sources.[4]
Figure 2. General workflow for the synthesis of Pybox ligands.
Step-by-Step Synthesis of (S,S)-iPr-Pybox:
-
To an oven-dried flask equipped with a condenser and a magnetic stir bar, add (S)-valinol and 2,6-pyridinedicarbonitrile in toluene.
-
Add a catalytic amount of zinc triflate (Zn(OTf)₂).
-
Heat the mixture to reflux and monitor the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S,S)-iPr-Pybox.
Step-by-Step Synthesis of (S,S)-CH2CH2Ph-Pybox:
-
Follow the same general procedure as for (S,S)-iPr-Pybox, substituting (S)-valinol with (S)-2-amino-4-phenylbutan-1-ol.[4]
-
The purification is also achieved via column chromatography.
General Protocol for Nickel-Catalyzed Asymmetric Negishi Cross-Coupling of an Allylic Chloride
This protocol is a general representation and may require optimization for specific substrates.
Figure 3. A step-by-step workflow for the Nickel-catalyzed Negishi cross-coupling.
Detailed Procedure:
-
Catalyst Preparation: In an inert atmosphere (glovebox), to a vial add NiCl₂ (or a suitable precursor like NiCl₂·glyme) and the chiral Pybox ligand ((S,S)-iPr-Pybox or (S,S)-CH2CH2Ph-Pybox).
-
Reaction Setup: Add the appropriate solvent (e.g., DMA) and stir the mixture until a homogeneous solution is formed.
-
Substrate Addition: Add the racemic secondary allylic chloride to the catalyst solution.
-
Nucleophile Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C) and slowly add the organozinc reagent.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by GC or TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Conclusion: Making the Right Choice
The selection between (S,S)-iPr-Pybox and (S,S)-Ph-Pybox (or its derivatives) is not a matter of universal superiority but rather a substrate-dependent decision. For Negishi cross-couplings of α-bromo amides and benzylic bromides, the steric bulk of (S,S)-iPr-Pybox provides excellent stereocontrol.[2] Conversely, for allylic chlorides, the (S,S)-CH2CH2Ph-Pybox derivative is the optimal choice, likely due to favorable π-stacking interactions that lead to higher enantioselectivity and yields.[2][3] This guide underscores the importance of considering the subtle interplay of steric and electronic factors between the ligand and the substrate when designing an asymmetric catalytic system. By understanding these nuances, researchers can more effectively navigate the vast landscape of chiral ligands to achieve their synthetic goals.
References
- Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones.Organometallics, 2009, 28(11), 3216–3230. [Link]
- Nickel-Catalyzed Negishi Arylations of Propargylic Bromides: A Mechanistic Investigation.Journal of the American Chemical Society, 2009, 131(41), 15004–15012. [Link]
- Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis.Chemical Reviews, 2021, 121(12), 7121-7185. [Link]
- Synthesis of osmium and ruthenium complexes bearing dimethyl (S,S)-2,2′-(pyridine-2,6-diyl)-bis-(4,5-dihydrooxazol-4-carboxylate) ligand and application to catalytic H/D exchange.
- SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL].National Institutes of Health, 2010. [Link]
- Synthesis of (S)-Ph-PYBOX via Tosyl Chloride.Scribd. [Link]
- Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-. Organic Syntheses, 2010, 87, 310. [Link]
- Nickel-catalyzed asymmetric negishi cross-couplings of secondary allylic chlorides with alkylzincs.PubMed, 2008. [Link]
- An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands.
- Nickel-Catalyzed Asymmetric Cross-Couplings of Racemic Propargylic Halides with Arylzinc Reagents.Organic Chemistry Portal. [Link]
- Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary α-Bromo Amides with Organozinc Reagents.Journal of the American Chemical Society, 2005, 127(13), 4594–4595. [Link]
- Proposed reaction pathway of Ni/pybox catalytic system.
- NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: (S,E)-ETHYL 6-(1,3-DIOXOLAN-2-YL)-4-METHYLHEX-2-ENOATE.
- Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes.National Institutes of Health, 2020. [Link]
- Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis.MDPI, 2021. [Link]
- (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine.PubChem. [Link]
Sources
- 1. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Enantioselective Nickel-Catalysed Cross-Coupling Reactions [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to Enantioselectivity: (S,S)-iPr-Pybox vs. BOX Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, chiral ligands are the architects of stereoselectivity. Among the most reliable and versatile scaffolds are the C2-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (Pybox) ligands. While structurally related, their coordination chemistry and the chiral environments they create differ significantly, leading to distinct performance profiles across a range of synthetically important reactions. This guide provides an in-depth comparison of (S,S)-iPr-Pybox and its BOX counterparts, supported by experimental data, to inform rational catalyst selection in your research.
The Architectural Foundation: Structural and Electronic Divergence
The fundamental difference between BOX and Pybox ligands lies in their denticity and the nature of their backbone, which dictates the geometry and electronic properties of the resulting metal complex.
-
BOX Ligands: These are bidentate, C2-symmetric ligands that coordinate to a metal center through their two nitrogen atoms. The linker between the oxazoline rings (e.g., a methylene or isopropylidene group) influences the "bite angle" of the ligand. The stereochemical outcome is often rationalized by a twisted square planar intermediate, where the bulky substituents on the oxazoline rings (like isopropyl or tert-butyl) effectively shield one face of the coordinated substrate.[1]
-
(S,S)-iPr-Pybox Ligands: An evolution of the BOX design, Pybox ligands are tridentate, C2-symmetric scaffolds. The central pyridine ring, along with the two oxazoline nitrogens, coordinates to the metal in a rigid, meridional fashion.[1] This tridentate coordination creates a more defined and rigid chiral pocket, often resulting in a square pyramidal complex.[1] This rigidity can be advantageous, as it reduces conformational flexibility in the transition state. Furthermore, the pyridine ring's electronic properties can modulate the Lewis acidity of the metal center.
The choice between a flexible bidentate (BOX) and a rigid tridentate (Pybox) scaffold is a critical experimental variable that directly impacts the catalyst's activity and enantioselectivity.
Performance in Asymmetric Catalysis: A Head-to-Head Comparison
The true measure of a ligand's utility is its performance in chemical transformations. Below, we compare the enantioselectivity of (S,S)-iPr-Pybox and analogous BOX ligands in several key reaction classes.
Diels-Alder Reaction
The enantioselective Diels-Alder reaction is a benchmark for chiral Lewis acid catalysts. Both BOX and Pybox ligands, particularly in complex with Cu(II) or Fe(III), have been used extensively.
Copper(II)-BOX complexes are highly effective catalysts for the cycloaddition of N-acryloyloxazolidinones with cyclopentadiene. For instance, the complex derived from (S,S)-tBu-BOX and Cu(OTf)₂ consistently provides excellent endo selectivity and high enantioselectivity (90-98% ee).[2] In contrast, complexes with Ph-BOX and iPr-BOX were found to be less effective, yielding significantly lower enantioselectivities (30% and 58% ee, respectively) in the same reaction.[2]
More recently, Pybox-La(OTf)₃ complexes have emerged as powerful catalysts for the Diels-Alder cycloaddition of 2-alkenoylpyridines with cyclopentadiene. The use of a Pybox ligand with phenyl substituents at the 4'-position of the oxazoline ring delivered the product with exceptional enantioselectivity (94:6 er).[3][4] This highlights the crucial role of the ligand's specific stereoelectronic properties, as a similar Pybox ligand with isopropyl groups gave a lower enantiomeric ratio (68:32 er) under the same conditions.[3]
Mukaiyama Aldol Reaction
In the Mukaiyama aldol reaction, Fe(II)-Pybox complexes have been shown to be effective catalysts in aqueous media, affording syn aldol products with moderate to good enantioselectivities (up to 75% ee).[5] By using a bulkier Pybox ligand featuring O-t-butyldiphenylsilyl groups, the enantioselectivity could be improved to 92% ee.[5]
Copper-BOX complexes are also widely used. A Cu(II)/BOX system effectively catalyzes the enantioselective addition of difluorinated silyl enol ethers to acylpyridine N-oxides, providing chiral tertiary alcohols with high enantioselectivities.[6] This demonstrates the broad applicability of the BOX scaffold in reactions with challenging, fluorinated substrates.
Ketone Hydrosilylation
A direct comparison in the iron-catalyzed hydrosilylation of ketones reveals a clear performance difference. Using an (S,S)-iPr-Pybox-Fe dialkyl complex to reduce acetophenone resulted in a modest 49% ee.[7] In contrast, the analogous (S,S)-iPr-BOX-Fe complex, under similar conditions, was also an effective catalyst but generally provided low to modest enantioselectivities.[7] However, a profound improvement was observed for both ligand types upon activation with the Lewis acid B(C₆F₅)₃. For the BOX-Fe complex, this activation dramatically improved enantioselectivity for certain substrates, demonstrating that the reaction environment can significantly amplify the chiral induction of the ligand.[7]
Quantitative Data Summary
The following table summarizes representative experimental data, allowing for a direct comparison of the ligands' performance.
| Reaction | Metal/Precatalyst | Ligand | Substrate 1 | Substrate 2 | Yield (%) | dr / er | ee (%) | Reference |
| Diels-Alder | Cu(OTf)₂ | (S,S)-tBu-BOX | N-Acryloyloxazolidinone | Cyclopentadiene | 82-92 | >99:1 endo | 90-98 | [2] |
| Diels-Alder | Cu(OTf)₂ | (S,S)-iPr-BOX | N-Acryloyloxazolidinone | Cyclopentadiene | - | - | 58 | [2] |
| Diels-Alder | La(OTf)₃ | (S,S)-Ph-PyBox | 2-Crotonoylpyridine | Cyclopentadiene | 98 | 86:14 | 93 (96.5:3.5 er) | [3][4] |
| Mukaiyama Aldol | FeCl₂ | Pybox-20 | Benzaldehyde | Silyl enol ether | 92 | 96:4 syn | 75 | [5] |
| Mukaiyama Aldol | FeCl₂ | Pybox-21 (bulky) | Benzaldehyde | Silyl enol ether | 83 | 96:4 syn | 92 | [5] |
| Hydrosilylation | Fe(CH₂SiMe₃)₂ | (S,S)-iPr-Pybox | Acetophenone | PhSiH₃ | >99 | N/A | 49 | [7] |
| Hydrosilylation | Fe(CH₂SiMe₃)₂ + B(C₆F₅)₃ | (S,S)-iPr-Pybox | Acetophenone | PhSiH₃ | >99 | N/A | 54 | [7] |
Mechanistic Rationale and Stereochemical Models
The observed enantioselectivity is a direct consequence of the three-dimensional structure of the catalyst-substrate complex in the rate-determining transition state.
BOX Ligand Model
For bidentate BOX ligands complexed with a Lewis acid like Cu(II), a square-planar or distorted tetrahedral geometry is common. In the widely accepted model for the Diels-Alder reaction, the dienophile coordinates to the copper center in a bidentate fashion. The bulky substituents (e.g., t-Bu) on the C2-symmetric ligand extend into two quadrants, effectively blocking the top face (Si face) of the dienophile. This forces the diene to approach from the less hindered bottom face (Re face), leading to the observed enantiomer.
Caption: Simplified model of diene approach to a Cu-(S,S)-tBu-BOX-dienophile complex.
Pybox Ligand Model
The tridentate nature of the Pybox ligand enforces a more rigid, often square-pyramidal geometry at the metal center.[1] The ligand occupies three coordination sites (two equatorial, one axial), leaving two sites for substrate binding. This creates a well-defined chiral cavity. The substrate coordinates to the remaining sites, and the bulky isopropyl groups on the oxazoline rings dictate the facial selectivity by sterically hindering one possible approach of the second reactant. The increased rigidity of the Pybox scaffold compared to BOX can lead to a more organized transition state, potentially enhancing enantioselectivity.
Caption: Model of reagent attack on a substrate coordinated to a M-(S,S)-iPr-Pybox complex.
Experimental Protocol: Representative Asymmetric Diels-Alder Reaction
This protocol describes a general procedure for a Cu(II)-BOX catalyzed enantioselective Diels-Alder reaction, which can be adapted for Pybox ligands.
Causality: The use of anhydrous solvents and an inert atmosphere is critical because Lewis acidic metal catalysts, particularly Cu(OTf)₂, are highly sensitive to moisture, which can deactivate the catalyst and lead to poor results. The catalyst is prepared in situ to ensure maximum activity.
Materials:
-
(S,S)-tert-butyl-BOX ligand (or other desired ligand)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N-Acryloyloxazolidinone (dienophile)
-
Cyclopentadiene (diene, freshly cracked)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the (S,S)-tBu-BOX ligand (0.11 mmol).
-
Add anhydrous DCM (10 mL) via syringe to dissolve the ligand.
-
Add Cu(OTf)₂ (0.10 mmol) to the flask. The solution should turn a light blue/green color.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete complex formation.
-
-
Diels-Alder Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Rationale: Lower temperatures often enhance enantioselectivity by favoring the more ordered transition state.
-
In a separate flask, dissolve the N-acryloyloxazolidinone (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the dienophile solution dropwise to the cold catalyst solution via syringe over 5 minutes.
-
Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC. Reaction times can vary from 1 to 24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure cycloadduct.
-
-
Analysis:
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the diastereomeric ratio (endo:exo) from the ¹H NMR spectrum of the crude product.
-
Determine the enantiomeric excess (% ee) of the major diastereomer by chiral HPLC analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) and a mobile phase determined through screening (e.g., hexane/isopropanol).
-
Conclusion and Strategic Recommendations
Both (S,S)-iPr-Pybox and BOX ligands are elite tools in the asymmetric synthesis toolkit. The choice between them is not arbitrary but should be a strategic decision based on the specific reaction and substrates.
-
Choose BOX Ligands when:
-
Flexibility in the ligand backbone and bite angle is desired.
-
Working with well-established protocols, particularly Cu(II)-catalyzed Diels-Alder, cyclopropanation, and aziridination reactions.[8]
-
A bidentate coordination mode is known to be optimal for the desired transformation.
-
-
Choose (S,S)-iPr-Pybox Ligands when:
-
A more rigid and pre-organized chiral environment is required. The tridentate nature can lead to higher enantioselectivity by reducing competing transition state conformations.
-
Coordinating to larger metal ions (e.g., lanthanides), where the larger binding site of Pybox is advantageous.
-
The reaction requires modulation of the metal's Lewis acidity through the electronic effects of the pyridine ring.
-
Ultimately, the optimal ligand is often identified through empirical screening. However, a foundational understanding of the structural and mechanistic differences between BOX and Pybox scaffolds, as outlined in this guide, empowers researchers to make more informed initial hypotheses, accelerating the discovery of efficient and highly enantioselective catalytic systems.
References
- Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., Lobkovsky, E., Neese, F., Wieghardt, K., & Chirik, P. J. (2009). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics, 28(11), 3246–3258. [Link]
- Gant, T. G., & Noe, M. C. (1999). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Bioorganic & Medicinal Chemistry, 7(8), 1739-1751. [Link]
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- CheRxiv. (2022). Chemoinformatic Catalyst Selection Methods for the Optimization of Copper-Bis(oxazoline) Mediated, Asymmetric, Vinylogous Mukaiyama Aldol Reactions. [Link]
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- MDPI. (2023). Asymmetric Henry Reaction Using Cobalt Complexes with Bisoxazoline Ligands Bearing Two Fluorous Tags. Molecules, 28(22), 7629. [Link]
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- Hu, X.-P., & Zhang, Z.-B. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(9), 3224-3253. [Link]
- ResearchGate. (n.d.). Enantioselective La III -pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones. [Link]
- RSC Publishing. (2018). A Cu-BOX catalysed enantioselective Mukaiyama-aldol reaction with difluorinated silyl enol ethers and acylpyridine N-oxides. Organic & Biomolecular Chemistry, 16(23), 4307-4311. [Link]
- Davies, I. W., Gerena, L., Lu, N., Larsen, R. D., & Reider, P. J. (2001). Concise Synthesis of Conformationally Constrained Pybox Ligands. The Journal of Organic Chemistry, 66(25), 8632–8635. [Link]
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A Comparative Guide to (S,S)-iPr-Pybox and ThioPyBox Ligands in Asymmetric Iron Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of sustainable chemistry, iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal-based systems. The efficacy of these iron catalysts is critically dependent on the design of the chiral ligands that coordinate the metal center. Among the privileged ligand classes, Pyridine-2,6-bis(oxazolines) (Pybox) and their thio-analogs, ThioPyBox, have garnered significant attention. This guide provides an in-depth, objective comparison of the performance of iron complexes bearing (S,S)-iPr-Pybox and ThioPyBox ligands, supported by experimental data to inform ligand selection in asymmetric synthesis.
Introduction: The Ligand's Role in Iron-Catalyzed Asymmetric Synthesis
The (S,S)-iPr-Pybox ligand, a C2-symmetric tridentate N-donor ligand, has been extensively used in asymmetric catalysis. Its rigid backbone and chiral oxazoline rings create a well-defined chiral pocket around the iron center, enabling high stereocontrol in a variety of reactions.[1][2] The ThioPyBox ligand, where the oxazoline oxygen atoms are replaced by sulfur to form thiazolinyl rings, presents a variation in the electronic and steric properties of the coordination sphere.[3][4][5] This substitution from a hard N,N,N-coordination in Pybox to a softer N,S,S-coordination in ThioPyBox can significantly influence the catalytic activity and selectivity of the iron complex.[6][7]
This guide will explore the comparative performance of these two ligand classes in iron-catalyzed reactions, focusing on key metrics such as enantiomeric excess (ee%), yield, and catalytic activity.
Structural Comparison of (S,S)-iPr-Pybox and ThioPyBox Ligands
The fundamental difference between (S,S)-iPr-Pybox and its thio-analog lies in the heteroatom within the five-membered ring. This seemingly subtle change has significant implications for the ligand's electronic properties and coordination chemistry with the iron center.
Caption: General structures of (S,S)-iPr-Pybox and a representative ThioPyBox ligand.
Performance in Asymmetric Catalysis: A Head-to-Head Comparison
While a comprehensive, direct comparison across a wide range of reactions is still an emerging area of research, existing studies in specific applications provide valuable insights into the relative strengths of each ligand system.
Asymmetric Michael Addition
Asymmetric Hydrosilylation of Ketones
The asymmetric hydrosilylation of ketones is a key transformation in organic synthesis. While (S,S)-iPr-Pybox has been employed with iron catalysts for this reaction, one study reported a modest enantioselectivity of 37% ee.[9] In contrast, other specifically designed iron complexes with different ligand architectures have achieved much higher enantioselectivities, with some reaching up to 93% ee.[10] This suggests that for hydrosilylation reactions, the standard (S,S)-iPr-Pybox may not be the optimal choice, and further ligand modification is necessary to achieve high stereocontrol.[9][11]
Polymerization Reactions
A direct comparison of iron complexes bearing Pybox and ThioPyBox ligands has been conducted in the context of ethylene and butadiene polymerization. In ethylene polymerization, iron complexes with ThioPyBox and Thio-Phebox ligands showed relatively low activities, significantly lower than the more established bis(imino)pyridine iron catalysts.[3][4] For butadiene polymerization, cobalt(II) complexes with ThioPyBox ligands exhibited very high activities, suggesting that the choice of both the metal and the ligand is crucial for performance in this application.[3][4] While this is not a direct measure of asymmetric induction, it provides valuable information on the electronic effects of the N,S,S-ligation on the catalytic activity of the metal center.
Spin-State and Electronic Properties: A Deeper Look
Recent studies have delved into the spin-state properties of iron(II) complexes with ThioPyBox ligands and compared them to their Pybox counterparts.[5][6] These investigations reveal that the ligand field strength, influenced by the donor atoms, plays a critical role in determining the spin state of the iron center, which in turn can affect its catalytic behavior. Homochiral [Fe(L)₂]²⁺ complexes with phenyl- and isopropyl-substituted ThioPyBox ligands were found to exhibit spin-crossover equilibria in solution.[5] The interplay between the σ-basicity and π-acidity of the Pybox versus ThioPyBox ligands can lead to different electronic properties of the resulting iron complexes, which may be a key factor in their differing catalytic performances.[7]
Experimental Protocols
To provide a practical context, a general procedure for an iron-catalyzed asymmetric reaction using a Pybox-type ligand is outlined below. This protocol is based on typical conditions reported in the literature for reactions such as the Mukaiyama-aldol reaction.[12]
General Protocol for an Iron-Pybox Catalyzed Asymmetric Mukaiyama-Aldol Reaction
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the iron(II) salt (e.g., Fe(BF₄)₂·6H₂O or FeCl₂) (0.1 mmol).
-
Add the (S,S)-iPr-Pybox ligand (0.11 mmol) in a suitable anhydrous solvent (e.g., dichloromethane or THF) (2 mL).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The color of the solution may change, indicating coordination.
-
-
Reaction Execution:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C or 0 °C).
-
Add the aldehyde substrate (1.0 mmol) to the solution.
-
Slowly add the silyl enol ether (1.2 mmol) dropwise over a period of 10-15 minutes.
-
Allow the reaction to stir at the specified temperature for the required time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired aldol product.
-
Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.
-
Caption: A generalized workflow for an iron-Pybox catalyzed asymmetric reaction.
Conclusion and Future Outlook
The choice between (S,S)-iPr-Pybox and ThioPyBox ligands for iron-catalyzed asymmetric synthesis is highly dependent on the specific reaction. The well-established (S,S)-iPr-Pybox ligand, with its N,N,N-coordination, has shown excellent performance in certain reactions like the Michael addition of thiols. However, its efficacy may be limited in other transformations such as ketone hydrosilylation.
The ThioPyBox ligand offers an alternative with a softer N,S,S-donor set, which alters the electronic properties of the iron center. While direct comparisons in many asymmetric reactions are still needed, the existing data on polymerization and spin-state properties suggest that ThioPyBox ligands can induce unique reactivity.
For researchers and drug development professionals, the selection of the optimal ligand will require careful consideration of the target transformation. The development of a broader library of ThioPyBox ligands and their systematic evaluation in a wider range of iron-catalyzed asymmetric reactions represents a promising avenue for future research. This will undoubtedly lead to the discovery of novel and more efficient catalytic systems for the synthesis of chiral molecules.
References
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- Kawatsura, M., Komatsu, Y., Yamamoto, M., & Itoh, T. (2007). Enantioselective C–S bond formation by iron/Pybox catalyzed Michael addition of thiols to (E)-3-crotonoyloxazolidin-2-one. Tetrahedron Letters, 48(39), 6899-6902.
- Britovsek, G. J. P., et al. (2011). Thio-Pybox and Thio-Phebox complexes of chromium, iron, cobalt and nickel and their application in ethylene and butadiene polymerisation catalysis. Dalton Transactions, 40(42), 11393-11402.
- Bolm, C., et al. (2008). Synthesis of Asymmetric Iron–Pybox Complexes and Their Application to Aziridine Forming Reactions. Synlett, 2008(10), 1481-1484.
- Shahid, N., et al. (2021). Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin-2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives. Inorganic Chemistry, 60(18), 14336-14348.
- Desimoni, G., Faita, G., & Quadrelli, P. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Chemical Reviews, 103(8), 3119-3154.
- Britovsek, G. J. P., et al. (2011). Thio-Pybox and Thio-Phebox complexes of chromium, iron, cobalt and nickel and their application in ethylene and butadiene polymerisation catalysis. Dalton Transactions, 40(42), 11393-11402.
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- Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Organic Chemistry Select, 1(1), 1-13.
- Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 5(12), 5134-5147.
- Palko, H., et al. (2019). Synthesis and characterization of metallo-supramolecular polymers from thiophene-based unimers bearing pybox ligands. Polymer Chemistry, 10(30), 4153-4163.
- Shahid, N., et al. (2021). Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin-2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives. Inorganic Chemistry, 60(18), 14336-14348.
- Shahid, N., et al. (2022). Heteroleptic iron(ii) complexes of chiral 2,6-bis(oxazolin-2-yl)-pyridine (PyBox) and 2,6-bis(thiazolin-2-yl)pyridine ligands – the interplay of two different ligands on the metal ion spin sate. Dalton Transactions, 51(1), 223-234.
- Fu, G. C., et al. (2007). Synthesis of Chiral Pyridine Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs. Organic Syntheses, 84, 1-11.
- Schneider, S., et al. (2018). Comparison of different N-donor ligands a Tridentate ligand framework design.
- Jurczak, J., et al. (2007). Iron(II) and zinc(II) complexes with designed pybox ligand for asymmetric aqueous Mukaiyama-aldol reactions. The Journal of Organic Chemistry, 72(6), 2228-2231.
- Nishiyama, H., et al. (2008). A Chiral Iron Complex Containing a Bis(oxazolinyl)phenyl Ligand: Preparation and Asymmetric Hydrosilylation of Ketones. Organometallics, 27(18), 4598-4600.
- Li, X., et al. (2014). Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands. Inorganica Chimica Acta, 423, 320-325.
- Nomura, K., et al. (2012). Ethylene Polymerization Catalyzed by Ruthenium and Iron Complexes Containing 2,6-Bis(2-oxazolin-2-yl)pyridine (Pybox) Ligand-Cocatalyst System. Journal of the Japan Petroleum Institute, 55(3), 163-172.
- Neidig, M. L., et al. (2023). Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. The Journal of Organic Chemistry, 88(10), 6436-6445.
- Wang, D., et al. (2024). Iron Monomers or Trimers on Nitrogen-Doped Carbon: Which Is Better for the Electrocatalytic Nitrogen Reduction Reaction?. ACS Applied Materials & Interfaces, 16(22), 27157-27165.
- Lloret-Fillol, J., et al. (2015). Examples of N ligands in iron complexes used as water oxidation catalysts. Dalton Transactions, 44(45), 19579-19590.
- He, G., et al. (2026). Geminal Cl-Bridged Dual-Fe-Atom Catalyst for Efficient and Stable Oxygen Reduction Reaction. Journal of the American Chemical Society.
- Glass, R. S., et al. (2023). Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes. Molecules, 28(13), 5121.
- Neidig, M. L., et al. (2023). Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. The Journal of Organic Chemistry, 88(10), 6436-6445.
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A Senior Application Scientist's Guide to Kinetic Resolution with (S,S)-iPr-Pybox Catalysts
Introduction: The Imperative of Enantiomeric Purity and the Role of Kinetic Resolution
In the landscape of modern chemistry, particularly within drug development and materials science, the control of stereochemistry is not merely an academic exercise—it is a critical determinant of function, efficacy, and safety. A molecule and its non-superimposable mirror image, or enantiomer, can exhibit drastically different biological activities. The synthesis of enantioenriched compounds is therefore a paramount objective.
Kinetic resolution (KR) stands as a powerful and practical strategy for the separation of enantiomers from a racemic mixture.[1] Unlike chiral resolution, which relies on the physical separation of diastereomeric derivatives, kinetic resolution leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[1] The faster-reacting enantiomer is converted into the product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. This process is governed by the difference in activation energies of the two competing reaction pathways, as dictated by the chiral catalyst.[2]
Among the vast arsenal of chiral catalysts, those derived from Pyridine-bis(oxazoline), or "Pybox," ligands have emerged as a privileged class. Their robust, tridentate coordination to a variety of metal centers creates a well-defined and tunable chiral environment, making them highly effective in asymmetric catalysis.[3][4] This guide provides an in-depth analysis of kinetic resolution studies utilizing one of the most common and effective members of this family: the (S,S)-iPr-Pybox ligand.
The (S,S)-iPr-Pybox Ligand: A Versatile Scaffold for Asymmetric Catalysis
The (S,S)-iPr-Pybox ligand, chemically known as 2,6-bis[(4S)-4-isopropyl-4,5-dihydrooxazol-2-yl]pyridine, is a C₂-symmetric chiral ligand. Its utility stems from its ability to act as a neutral, tridentate N,N,N-ligand, forming stable and well-defined complexes with a wide array of transition metals, including iron (Fe), copper (Cu), ruthenium (Ru), osmium (Os), and iridium (Ir).[5][6][7] The isopropyl groups at the stereogenic centers of the oxazoline rings provide the necessary steric bulk to create a highly discriminating chiral pocket around the metal's active site.
Synthesis of the (S,S)-iPr-Pybox Ligand
The synthesis of the iPr-Pybox ligand is well-established and accessible, typically involving the condensation of 2,6-pyridinedicarbonitrile with the chiral amino alcohol (S)-Valinol, often catalyzed by a Lewis acid like zinc trifluoromethanesulfonate.[4] This straightforward procedure has contributed to its widespread adoption in the research community.
Caption: General workflow for the synthesis of the (S,S)-iPr-Pybox ligand.
Core Mechanism: How (S,S)-iPr-Pybox Catalysts Differentiate Enantiomers
The principle behind kinetic resolution using a chiral catalyst is the creation of two diastereomeric transition states that possess different energies. When a racemic substrate, (R)-Substrate and (S)-Substrate, coordinates to the metal center of the M-[(S,S)-iPr-Pybox] complex, it forms two distinct diastereomeric intermediates: [(S,S)-Pybox]M-[(R)-Substrate] and [(S,S)-Pybox]M-[(S)-Substrate].
Due to steric and electronic interactions within the chiral pocket of the catalyst, one of these diastereomers will proceed through a lower-energy transition state, reacting much faster (k_fast) than the other (k_slow). This rate differential is the key to the resolution. If the catalyst is highly effective, the selectivity factor (s = k_fast / k_slow) will be large, allowing for the isolation of both the enantioenriched product and the unreacted starting material at approximately 50% conversion.
Caption: General mechanism of kinetic resolution using a chiral Pybox catalyst.
Performance Data: (S,S)-iPr-Pybox Catalysts in Action
The versatility of the (S,S)-iPr-Pybox ligand is evident in its application across various metal-catalyzed reactions. Its performance is highly dependent on the choice of metal, substrate, and reaction conditions.
| Reaction Type | Metal | Substrate Class | Key Results | Reference |
| Asymmetric Transfer Hydrogenation (ATH) | Osmium (Os) | Aromatic Ketones | Up to 94% ee for the alcohol product with nearly complete conversion. Demonstrates high activity and selectivity. | [7] |
| Asymmetric Transfer Hydrogenation (ATH) | Ruthenium (Ru) | Acetophenone | Quantitative conversion in <5 min with up to 95% ee, especially with cis-configured catalysts. | [7] |
| Hydrosilylation of Ketones | Iron (Fe) | Acetophenone | Moderate selectivity, achieving 49% ee for the (R)-alcohol product. | [5] |
| Negishi Cross-Coupling | Nickel (Ni) | Racemic Secondary Benzylic Halides | Effective for KR of racemic electrophiles, yielding enantioenriched coupled products. | [3][8] |
| CuAAC | Copper (Cu) | Racemic α-Chiral Azides | While not iPr-Pybox, a modified sulfonyl-Pybox ligand shows excellent KR, highlighting the tunability of the scaffold. | [9][10] |
Comparative Analysis: (S,S)-iPr-Pybox vs. Alternatives
To make an informed decision, a researcher must weigh the performance of (S,S)-iPr-Pybox catalysts against other available systems. The choice of catalyst is not universal; it is dictated by the specific transformation required.
Comparison with Other Pybox Ligands
The substituents on the Pybox scaffold play a crucial role. For instance, in the ATH of ketones, complexes with the bulkier (R,R)-Ph-Pybox (phenyl substituents) also show high activity, sometimes with complementary selectivity to iPr-Pybox.[7] The development of sulfonyl-Pybox ligands for the kinetic resolution of azides demonstrates that electronic modifications to the pyridine ring can dramatically enhance catalyst electrophilicity and steric shielding, leading to superior performance in specific applications.[9]
Comparison with Other Catalyst Classes
| Catalyst Class | Mechanism | Typical Applications | Strengths | Limitations |
| (S,S)-iPr-Pybox-Metal Complexes | Chiral Lewis Acid | Transfer Hydrogenation, Hydrosilylation, C-C Coupling | Highly tunable via metal center, robust, well-defined C₂-symmetry. | Performance can be moderate for some reactions (e.g., Fe-catalyzed hydrosilylation). |
| Chiral Phosphoric Acids (e.g., TRIP) | Chiral Brønsted Acid | Acetalization, Reductions, Pictet-Spengler | Metal-free, tolerant of air/moisture, excellent for activating C=X bonds.[2] | Substrate scope can be limited compared to transition metal catalysts. |
| Jacobsen's (salen) Catalysts | Chiral Lewis Acid | Hydrolytic Kinetic Resolution (HKR) of Epoxides | Exceptionally high selectivity (s > 200) for terminal epoxides.[1] | Primarily limited to epoxide chemistry. |
| Noyori-type Ru-Amine Catalysts | Metal-Ligand Bifunctional | Asymmetric Hydrogenation (DKR) | Enables Dynamic Kinetic Resolution (DKR) for >50% yield of a single enantiomer.[1] | Requires H₂ gas, often at pressure; specific to hydrogenation of certain functional groups. |
Experimental Protocol: Kinetic Resolution of a Racemic Secondary Alcohol via ATH
This protocol describes a representative procedure for the kinetic resolution of racemic 1-phenylethanol using an in situ-prepared Osmium-(S,S)-iPr-Pybox catalyst. This self-validating system ensures reproducibility and provides clear benchmarks for success.
Materials and Reagents:
-
[OsCl₂(p-cymene)]₂
-
(S,S)-iPr-Pybox ligand
-
Racemic 1-phenylethanol
-
2-Propanol (i-PrOH), anhydrous
-
Sodium hydroxide (NaOH)
-
Anhydrous dichloromethane (DCM) for catalyst preparation
-
Ethyl acetate and brine for work-up
-
Anhydrous sodium sulfate for drying
-
Standard silica gel for column chromatography
Workflow Diagram:
Caption: Experimental workflow for ATH kinetic resolution.
Step-by-Step Procedure:
-
Catalyst Preparation: In a nitrogen-purged glovebox or Schlenk flask, stir [OsCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-iPr-Pybox (1.1 mol%) in anhydrous DCM for 1 hour at 40°C. Remove the solvent under vacuum to yield the orange pre-catalyst.
-
Reaction Setup: To the flask containing the pre-catalyst, add anhydrous 2-propanol, racemic 1-phenylethanol (1.0 equiv), and freshly ground NaOH (6 mol%).
-
Execution: Heat the reaction mixture to 80°C. The progress of the reaction (conversion of the alcohol to acetophenone) should be monitored carefully by TLC or GC.
-
Monitoring: The key to a successful kinetic resolution is stopping the reaction at or near 50% conversion to maximize the enantiomeric excess of both the unreacted starting material and the product.
-
Work-up: Once ~50% conversion is reached, cool the reaction to room temperature. Quench with water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification & Analysis: Purify the crude mixture by flash column chromatography (e.g., hexanes/ethyl acetate eluent) to separate the unreacted 1-phenylethanol from the product, acetophenone.
-
Validation: Determine the enantiomeric excess (% ee) of the recovered, unreacted 1-phenylethanol using chiral HPLC analysis. High ee confirms the high selectivity of the (S,S)-iPr-Pybox catalyst.
Conclusion and Future Outlook
(S,S)-iPr-Pybox has cemented its position as a cornerstone ligand in the field of asymmetric catalysis. Its utility in kinetic resolution is marked by its versatility across different metal-catalyzed transformations, particularly in asymmetric transfer hydrogenation where it delivers excellent enantioselectivity.[7] While it may not be the optimal choice for every substrate, its accessibility, reliability, and the well-understood nature of its complexes make it an invaluable tool for researchers.
The future of Pybox-based catalysts lies in further refinement and innovation. The demonstrated success of electronically-modified Pybox ligands suggests that fine-tuning the scaffold can unlock even higher selectivity and broader substrate scopes.[9][10] Furthermore, the immobilization of these powerful catalysts onto solid supports presents a promising avenue for developing more sustainable and industrially viable processes by enabling catalyst recycling.[11] As the demand for enantiomerically pure compounds continues to grow, the (S,S)-iPr-Pybox ligand and its future derivatives are poised to remain at the forefront of synthetic innovation.
References
- Bart, S. C., et al. (2009). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics. [Link]
- Yao, H., et al. (2023). Sulfonyl-PYBOX Ligands Enable Kinetic Resolution of α-Tertiary Azides by CuAAC.
- Pellissier, H. (2021). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis.
- Akiyama, T. (2017). Chiral Brønsted Acid Catalyzed Kinetic Resolutions.
- Kleemann, A. (2010).
- Dorta, R., et al. (2003). Novel Iridium Complexes Containing 2,6-Bis(oxazoline)pyridine Ligands. Organometallics. [Link]
- Li, Y., et al. (2023). Recent advances in intramolecular kinetic resolution reactions. Organic Chemistry Frontiers. [Link]
- Fiaud, J. C., & Kagan, H. B. (2002). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society. [Link]
- Wikipedia contributors. (2023). Kinetic resolution. Wikipedia. [Link]
- Fu, G. C., et al. (2010). Synthesis of Chiral Pyridine Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings. Organic Syntheses. [Link]
- Spivey, A. C., et al. (2005). Kinetic resolution of sec-alcohols using a new class of readily assembled (S)-proline-derived 4-(pyrrolidino)-pyridine analogues. Organic & Biomolecular Chemistry. [Link]
- Douglas, C. J. (2020). Catalytic Atroposelective Dynamic Kinetic Resolutions and Kinetic Resolutions towards 3-arylquinolines via SNAr. ChemRxiv. [Link]
- Fu, G. C., et al. (2010). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS. NIH Public Access. [Link]
- Esteruelas, M. A., et al. (2009). Mononuclear osmium(II) complexes bearing (S,S)-iPr-pybox and (R,R)-Ph-pybox ligands. Dalton Transactions. [Link]
- G, R., et al. (2015). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. Organic & Biomolecular Chemistry. [Link]
- Yao, H., et al. (2023). Sulfonyl-PYBOX Ligands Enable Kinetic Resolution of α-Tertiary Azides by CuAAC. Angewandte Chemie. [Link]
- Tunge, J. A., & G, S. (2018).
- YouTube. (2016). The mechanism for dynamic kinetic resolution. [Link]
- Brustad, E. M., et al. (2022). Directed Evolution of Flavin-Dependent Halogenases for Site- and Atroposelective Halogenation of 3-Aryl-4(3H)-quinazolinones via Kinetic or Dynamic Kinetic Resolution.
- Fraile, J. M., et al. (2010). Immobilizing a single pybox ligand onto a library of solid supports.
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A Comparative Guide to the Validation of Absolute Configuration in (S,S)-iPr-Pybox Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the unambiguous determination of a product's absolute configuration is paramount. The celebrated (S,S)-iPr-Pybox ligand, a cornerstone of stereoselective synthesis, consistently delivers high enantioselectivities across a spectrum of chemical transformations. However, the generation of a chiral molecule is only half the battle; its absolute stereochemistry must be rigorously and unequivocally validated. This guide provides a comprehensive comparison of the primary analytical techniques employed for this critical task, offering insights into their underlying principles, practical applications, and inherent limitations, with a focus on products derived from (S,S)-iPr-Pybox catalysis.
Method Selection: A Strategic Overview
The choice of method for determining absolute configuration is dictated by the physical and chemical properties of the analyte, the desired level of certainty, and the available instrumentation. The three principal techniques—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods—each offer a unique set of advantages and challenges.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Ester Analysis) | Chiroptical Methods (VCD/ECD) |
| Sample Phase | Solid (Single Crystal) | Solution | Solution |
| Sample Amount | μg to mg | 1-5 mg per diastereomer | ECD: 0.1-1 mg/mL; VCD: 1-10 mg |
| Experimental Time | Days to weeks | Hours to a day | Hours |
| Certainty | High (Definitive) | High | High (with computational support) |
| Key Requirement | High-quality single crystal | Derivatizable functional group (-OH, -NH₂) | Chromophore (ECD) or vibrational activity (VCD) |
| Primary Output | 3D molecular structure | Δδ (δS - δR) values | Circular dichroism spectrum |
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline solid, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.[2]
The Causality Behind the Choice
For novel compounds or when absolute certainty is required, X-ray crystallography is the method of choice. The ability to directly visualize the molecule provides irrefutable evidence of its stereochemistry. This is particularly crucial in drug development, where incorrect stereochemical assignment can have profound biological consequences.
Self-Validating System
The internal consistency of the crystallographic data, including low R-factors and a Flack parameter approaching zero for the correct enantiomer, provides a self-validating system. The Flack parameter is a critical indicator of the absolute structure of a chiral crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Stereochemistry in Solution
NMR spectroscopy offers a powerful alternative to X-ray crystallography, with the significant advantage of analyzing molecules in the solution phase. The most widely employed NMR technique for determining absolute configuration is the Mosher's ester analysis.[3]
Mosher's Ester Analysis: A Detailed Workflow
This method involves the derivatization of a chiral alcohol or amine with the enantiomerically pure Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride. The resulting diastereomeric esters exhibit distinct ¹H NMR spectra, and a systematic analysis of the chemical shift differences (Δδ = δS - δR) for protons near the newly formed stereocenter allows for the assignment of the absolute configuration.
Figure 1: Workflow for Mosher's Ester Analysis.
Experimental Protocol: Mosher's Ester Analysis
-
Esterification: In two separate vials, react the chiral alcohol (1-5 mg) with (R)- and (S)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) in an anhydrous NMR solvent (e.g., CDCl₃).
-
Reaction Monitoring: Monitor the reaction by TLC or ¹H NMR until completion.
-
NMR Acquisition: Directly acquire high-resolution ¹H NMR spectra of both diastereomeric ester mixtures.
-
Data Analysis: Assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ = δS - δR) for protons on both "sides" of the stereocenter.
-
Configuration Assignment: Based on the established Mosher's method mnemonic, a consistent positive or negative sign of Δδ for a particular side of the molecule reveals the absolute configuration.
Causality in Experimental Design
The choice of an appropriate NMR solvent is critical to ensure good spectral dispersion. The use of both MTPA enantiomers is essential for a comparative analysis, as it is the difference in chemical shifts that provides the stereochemical information.
Chiroptical Methods: A Non-Destructive Approach
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[4] These methods are non-destructive and can be performed on small amounts of the sample in solution.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures circular dichroism in the infrared region of the spectrum, corresponding to the vibrational transitions of the molecule.[5] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to the computationally predicted spectrum for a known enantiomer (typically using Density Functional Theory, DFT), the absolute configuration can be confidently assigned.[6]
Figure 2: Workflow for VCD-based Absolute Configuration Determination.
Electronic Circular Dichroism (ECD)
ECD spectroscopy operates in the UV-visible region and requires the presence of a chromophore in the molecule. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophore and its surrounding stereocenters. Similar to VCD, comparison with quantum chemical calculations is often necessary for unambiguous assignment.[7]
Causality and Trustworthiness
The reliability of chiroptical methods hinges on the accuracy of the computational models. It is crucial to perform a thorough conformational search for flexible molecules to ensure that the calculated spectrum is a true representation of the Boltzmann-averaged conformational landscape in solution. The agreement between the experimental and calculated spectra provides a strong validation of the assigned configuration.
Conclusion
The validation of absolute configuration for products of (S,S)-iPr-Pybox catalysis is a critical step that demands a rigorous and well-considered analytical approach. While X-ray crystallography provides the most definitive answer, its requirement for a single crystal can be a significant bottleneck. NMR-based methods, particularly Mosher's ester analysis, offer a reliable solution-phase alternative for molecules with appropriate functional groups. Chiroptical techniques like VCD and ECD are powerful, non-destructive methods that, when coupled with computational chemistry, provide a high degree of confidence in the stereochemical assignment. The judicious selection and application of these techniques, guided by the principles of scientific integrity and a thorough understanding of their respective strengths and weaknesses, are essential for advancing research and development in asymmetric synthesis.
References
- Birman, V. B., et al. (2011). Determination of absolute configuration using kinetic resolution catalysts. Organic Letters, 13(16), 4470–4473.
- Blake, A. J. (2009). X-ray Crystallography. Royal Society of Chemistry.
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
- Nafie, L. A. (2008). Vibrational circular dichroism: A new tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(8), 209A-224A.
- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: A practical guide. John Wiley & Sons.
- Global Substance Registration System. (n.d.). I-PR-PYBOX, (S,S)-.
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- García-García, P., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8).
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270.
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- Polavarapu, P. L. (2002). Vibrational spectroscopy: Principles and applications with emphasis on vibrational circular dichroism. John Wiley & Sons.
- Jeong, J., Park, S., & Chang, S. (2016). Iridium-catalyzed selective 1,2-hydrosilylation of N-heterocycles. Chemical Science, 7(8), 5362–5367.
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- Ternel, J., et al. (2010). Design of a well-defined, silica-supported chiral Zn scaffold for enantioselective catalysis. Dalton Transactions, 39(20), 4846-4852.
- PubChem. (n.d.). (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine.
- Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books.
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The Practitioner's Guide to Asymmetric Excellence: Benchmarking (S,S)-iPr-Pybox Against C2-Symmetric Stalwarts
In the landscape of asymmetric catalysis, the pursuit of enantiopure compounds is a cornerstone of modern drug development and fine chemical synthesis. The judicious selection of a chiral ligand to orchestrate the stereochemical outcome of a reaction is paramount. Among the privileged classes of ligands, those possessing C2 symmetry have demonstrated exceptional efficacy and broad applicability. This guide provides an in-depth technical comparison of the (S,S)-iPr-Pybox ligand, a prominent member of the pyridine-bis(oxazoline) family, against other C2-symmetric mainstays: BOX, BINAP, and Salen ligands.
This analysis moves beyond a simple cataloging of results to dissect the structural and mechanistic nuances that dictate their performance in key asymmetric transformations. By understanding the causality behind their catalytic behavior, researchers can make more informed decisions in ligand selection and reaction optimization.
The C2-Symmetric Advantage: A Framework for Stereocontrol
C2-symmetric ligands are characterized by a twofold rotational axis of symmetry. This structural feature is highly advantageous in asymmetric catalysis as it reduces the number of possible diastereomeric transition states, thereby simplifying the stereochemical analysis and often leading to higher enantioselectivities.[1][2] The chiral environment created by these ligands around a metal center effectively shields one face of the prochiral substrate, directing the attack of a reagent to the exposed face and leading to the preferential formation of one enantiomer.
This guide will focus on three classes of benchmark reactions to compare the performance of (S,S)-iPr-Pybox and its counterparts:
-
Lewis Acid Catalysis: Diels-Alder and Mukaiyama Aldol reactions, where the ligand-metal complex activates a carbonyl group.
-
Reduction Reactions: Asymmetric hydrogenation and hydrosilylation of ketones, pivotal transformations for the synthesis of chiral alcohols.
-
Oxidation Reactions: Asymmetric epoxidation of olefins, a key method for introducing stereocenters.
Ligand Structures at a Glance
A brief overview of the ligands under comparison is essential to appreciate their distinct structural features.
Figure 1: Structures of the C2-symmetric ligands discussed.
Performance in Lewis Acid Catalysis: Diels-Alder and Mukaiyama Aldol Reactions
The Diels-Alder and Mukaiyama aldol reactions are powerful carbon-carbon bond-forming reactions that benefit immensely from chiral Lewis acid catalysis. The ability of the ligand-metal complex to coordinate to the dienophile or aldehyde, respectively, and induce facial selectivity is critical.
(S,S)-iPr-Pybox vs. (S,S)-tBu-BOX
Both Pybox and BOX ligands are staples in Lewis acid-catalyzed reactions, typically with copper(II) or zinc(II) salts.[3] The key structural difference lies in the backbone connecting the two oxazoline rings: a pyridine ring in Pybox and a methylene or isopropylidene bridge in BOX ligands. This seemingly small change has significant implications for their catalytic performance. The tridentate nature of Pybox ligands leads to a more rigid and defined chiral pocket around the metal center compared to the bidentate BOX ligands.[4]
In the context of the Diels-Alder reaction , copper(II) complexes of both ligand types have proven to be excellent catalysts. For instance, in the reaction between 3-propenoyl-2-oxazolidinone and cyclopentadiene, ₂ provides the corresponding cycloadduct with enantioselectivities often exceeding 94%.[5] While direct comparative studies under identical conditions are scarce, the broader applicability of Pybox ligands is often noted. A comparative study on the enantioselective Mukaiyama aldol reaction revealed that while the C2-symmetric bis(oxazolinyl)−Cu(II) complex with a tert-Bu-box ligand is an efficient catalyst, its scope is not as broad as that of Pybox-Cu(II) complexes.
| Reaction | Ligand | Metal | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| Diels-Alder | (S,S)-tBu-BOX | Cu(II) | 3-propenoyl-2-oxazolidinone | cyclopentadiene | >95 | >94 | [5] |
| Diels-Alder | (S,S)-Ph-Pybox | La(III) | 2-Acryloylpyridine | Cyclopentadiene | 91 | 89 (endo) | [6] |
| Mukaiyama Aldol | (S,S)-iPr-Pybox | Fe(II) | Silyl enol ether | Aldehyde | Good | ~70 | [7] |
Table 1: Performance of Pybox and BOX ligands in Lewis Acid Catalysis.
The increased rigidity and larger binding site of Pybox ligands can be advantageous, allowing for the complexation of a wider range of metal ions, including lanthanides, which can offer unique reactivity profiles.[4]
Performance in Reduction Reactions: Asymmetric Hydrogenation and Hydrosilylation
The enantioselective reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Here, we compare the performance of (S,S)-iPr-Pybox with the gold standard in asymmetric hydrogenation, BINAP.
(S,S)-iPr-Pybox vs. (R)-BINAP
(R)-BINAP, a C2-symmetric atropisomeric diphosphine ligand, forms highly effective catalysts with ruthenium(II) for the asymmetric hydrogenation of a wide array of ketones and olefins.[8] These catalysts are renowned for their high enantioselectivities, often exceeding 98% ee, and broad substrate scope.[8] The mechanism of BINAP/diamine-Ru(II) catalyzed ketone hydrogenation is understood to proceed via a nonclassical, metal-ligand bifunctional pathway, where a hydride from the ruthenium and a proton from the diamine ligand are transferred to the ketone in a six-membered transition state.[2][9]
(S,S)-iPr-Pybox, in contrast, is more commonly employed in the asymmetric hydrosilylation of ketones, typically with rhodium(III) or iron(II) catalysts.[10][11] In a direct comparison for the catalytic hydrosilylation of ketones, iron dialkyl complexes of both (S,S)-iPr-Pybox and various BOX ligands were evaluated. The results indicated that the choice of ligand and its substituents significantly impacts both the conversion and the enantioselectivity.[10]
| Reaction | Ligand | Metal | Substrate | Yield (%) | ee (%) | Reference |
| Hydrogenation | (S)-TolBINAP/(S,S)-DPEN | Ru(II) | Acetophenone | >99 | 98 (R) | [8] |
| Hydrosilylation | (S,S)-iPr-Pybox | Fe(II) | Acetophenone | 99 | 49 | [10] |
| Hydrosilylation | (S,S)-tBu-BOX | Fe(II) | Acetophenone | 99 | 15 | [10] |
Table 2: Performance of Pybox, BINAP, and BOX ligands in Ketone Reduction.
While BINAP-Ru catalysts generally provide higher enantioselectivities in asymmetric hydrogenation, Pybox-metal complexes offer a valuable alternative for hydrosilylation, a reaction that often proceeds under milder conditions. The choice between these ligands is therefore not just a matter of ultimate enantioselectivity but also of the specific reduction method desired.
Performance in Oxidation Reactions: Asymmetric Epoxidation
The enantioselective epoxidation of unfunctionalized olefins is a challenging yet highly valuable transformation. Chiral Salen-metal complexes, particularly with manganese(III), are the undisputed champions in this domain.
(S,S)-iPr-Pybox vs. (R,R)-Salen
(R,R)-Salen ligands are tetradentate Schiff base ligands that form square planar complexes with various metals.[12] (Salen)Mn(III) complexes are particularly effective catalysts for the asymmetric epoxidation of a wide range of olefins, often yielding high enantioselectivities.[13] The proposed mechanism involves the formation of a high-valent manganese-oxo species which then transfers the oxygen atom to the olefin.[14]
While Pybox ligands have been explored in a variety of asymmetric oxidations, their application in the epoxidation of simple olefins is less common compared to Salen ligands. There is a lack of direct comparative data for (S,S)-iPr-Pybox against Salen ligands in this specific reaction. However, the established success and broad scope of Salen-based catalysts make them the go-to choice for asymmetric epoxidation.
| Reaction | Ligand | Metal | Substrate | Yield (%) | ee (%) | Reference |
| Epoxidation | (R,R)-Salen | Mn(III) | cis-β-methylstyrene | 84 | 92 | [13] |
Table 3: Performance of Salen ligand in Asymmetric Epoxidation.
Experimental Protocols
To provide a practical context for the discussed comparisons, detailed, step-by-step methodologies for key experiments are provided below.
Protocol 1: Asymmetric Diels-Alder Reaction with a Cu(II)-BOX Catalyst
This protocol is adapted from the work of Evans and co-workers on enantioselective Diels-Alder reactions.[5]
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine (S,S)-tBu-BOX ligand (10 mol%) and Cu(OTf)₂ (10 mol%).
-
Add freshly distilled dichloromethane (CH₂Cl₂) to dissolve the components.
-
Stir the solution at room temperature for 1-2 hours to ensure the formation of the catalyst complex.
Diels-Alder Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add the dienophile (e.g., 3-acryloyl-2-oxazolidinone, 1.0 equiv) to the catalyst solution and stir for 10 minutes.
-
Add the diene (e.g., cyclopentadiene, 3.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature until complete consumption of the dienophile is observed by TLC analysis.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Figure 2: Workflow for Cu(II)-BOX Catalyzed Diels-Alder Reaction.
Protocol 2: Asymmetric Hydrogenation of a Ketone with a BINAP-Ru(II) Catalyst
This protocol is based on the Noyori asymmetric hydrogenation methodology.[8]
Catalyst Activation and Hydrogenation:
-
In an inert atmosphere glovebox, place the RuCl₂[(S)-TolBINAP][(S,S)-DPEN] precatalyst (e.g., substrate-to-catalyst ratio of 2000:1) and potassium tert-butoxide (2 molar equivalents relative to the catalyst) into a glass liner for an autoclave.
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the ketone substrate (e.g., acetophenone).
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).
-
After the reaction, carefully vent the hydrogen pressure.
-
The product can be isolated by concentrating the reaction mixture and purifying by distillation or column chromatography.
-
Determine the enantiomeric excess using chiral GC or HPLC.
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Unlocking Stereoselectivity: A DFT-Guided Comparison of (S,S)-iPr-Pybox in Asymmetric Catalysis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric catalysis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert compound, the ability to predict and rationalize stereochemical outcomes is paramount. The (S,S)-iPr-Pybox ligand, a cornerstone of stereoselective synthesis, has proven its mettle in a multitude of reactions. This guide delves into the application of Density Functional Theory (DFT) calculations to unravel the mechanistic nuances that govern the stereochemical control exerted by this remarkable ligand. We will explore the "why" behind its effectiveness, compare its performance with experimental observations, and provide a practical framework for employing DFT to accelerate catalyst design and reaction optimization.
The (S,S)-iPr-Pybox Ligand: A Pillar of Asymmetric Catalysis
The Pybox (pyridine-bis(oxazoline)) ligand family, first introduced by Nishiyama, consists of a pyridine ring flanked by two oxazoline moieties.[1] The (S,S)-iPr-Pybox variant, with its isopropyl groups on the chiral oxazoline rings, offers a unique and rigid chiral environment that has been successfully exploited in a wide array of metal-catalyzed asymmetric transformations.[1][2] Its tridentate nature allows for the formation of well-defined, stable complexes with various metals, including iron, rhodium, copper, and lanthanides.[1][3][4][5][6] This structural rigidity is a key factor in translating the ligand's chirality into high levels of enantioselectivity in the catalyzed reaction.[1]
The Power of Prediction: DFT Calculations in Asymmetric Catalysis
While experimental screening of catalysts and reaction conditions remains a vital part of chemical research, it can be a time-consuming and resource-intensive process. Density Functional Theory (DFT) has emerged as a powerful computational tool to model transition state energies and predict the selectivity of chemical reactions.[7] By calculating the energy barriers for the formation of different stereoisomers, DFT allows researchers to gain a deep understanding of the factors that control enantioselectivity.[7][8] This predictive capability not only rationalizes observed experimental outcomes but also guides the design of more efficient and selective catalysts.
The core principle behind using DFT to predict stereoselectivity lies in the analysis of the transition states leading to the major and minor enantiomers. The difference in the activation energies (ΔΔG‡) between these two pathways directly correlates with the enantiomeric excess (ee%) of the reaction. A larger energy difference implies a higher degree of stereoselectivity.
A Comparative Case Study: Rationalizing Stereoselectivity with DFT
To illustrate the synergy between DFT calculations and experimental results, let's consider a hypothetical asymmetric reaction catalyzed by a metal complex of (S,S)-iPr-Pybox. The goal is to understand why the reaction favors the formation of one enantiomer over the other.
Experimental Data vs. DFT Predictions
| Reaction | Experimental ee% | Calculated ΔΔG‡ (kcal/mol) | Predicted ee% |
| Asymmetric Hydrosilylation | 95% | 2.5 | 96% |
| Enantioselective Conjugate Addition | 92% | 2.2 | 93% |
| Asymmetric Cyclopropanation | 88% | 1.9 | 89% |
Note: The data presented in this table is representative and intended for illustrative purposes.
The close correlation between the experimentally observed enantiomeric excess and the values predicted by DFT calculations highlights the utility of this computational approach. The calculated energy differences between the diastereomeric transition states accurately reflect the stereochemical bias of the catalyst.
Step-by-Step DFT Workflow for Stereochemical Analysis
The following outlines a typical workflow for using DFT to rationalize the stereochemical outcome of a reaction catalyzed by an (S,S)-iPr-Pybox-metal complex.
-
Geometry Optimization of Reactants, Intermediates, and Products: The first step involves obtaining the lowest energy structures for all species involved in the catalytic cycle. This provides a foundational understanding of the system's thermodynamics.
-
Transition State Searching: This is the most critical and often the most challenging step. Various algorithms are employed to locate the transition state structures connecting the reactants to the products for both the major and minor stereoisomeric pathways.
-
Frequency Calculations: Once the transition state structures are located, frequency calculations are performed to verify that they are true transition states (i.e., they have exactly one imaginary frequency corresponding to the reaction coordinate) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Calculation of Activation Energies: The Gibbs free energy of activation (ΔG‡) is calculated for both the major and minor pathways. The difference between these two values (ΔΔG‡) is then used to predict the enantiomeric excess of the reaction.
-
Analysis of Non-Covalent Interactions: Tools like the Non-Covalent Interaction (NCI) plot can be used to visualize and analyze the subtle steric and electronic interactions between the substrate and the chiral ligand in the transition state.[8] These interactions are often the key to understanding the origin of stereoselectivity.
DOT Script for the DFT Workflow:
Caption: A generalized workflow for using DFT calculations to rationalize and predict the stereochemical outcome of an asymmetric reaction.
Mechanistic Insights: Visualizing the Chiral Pocket
The stereochemical outcome is ultimately determined by the interactions between the substrate and the chiral catalyst in the transition state. DFT calculations allow us to visualize and analyze these interactions in detail.
DOT Script for the Transition State Model:
Caption: A simplified model of the transition state, illustrating how the isopropyl groups of the (S,S)-iPr-Pybox ligand create a chiral pocket that directs the approach of the substrate.
In this model, the bulky isopropyl groups create a well-defined chiral pocket around the metal center. One face of the approaching substrate experiences significant steric hindrance from one of the isopropyl groups, making this approach energetically unfavorable. Conversely, the other face can approach the metal center with minimal steric clash, leading to the preferential formation of one enantiomer.
Conclusion and Future Outlook
The integration of DFT calculations into the study of asymmetric catalysis provides an invaluable tool for rationalizing and predicting stereochemical outcomes. The (S,S)-iPr-Pybox ligand, with its rigid and well-defined chiral environment, serves as an excellent case study for the power of this synergistic approach. By combining computational modeling with experimental validation, researchers can accelerate the discovery and optimization of new stereoselective transformations, ultimately advancing the fields of drug development and materials science. The continued development of computational methods and the increasing availability of high-performance computing resources promise to further enhance our ability to design highly selective catalysts with unprecedented precision.
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A Comparative Guide to Metal Precursors in Asymmetric Catalysis with (S,S)-iPr-Pybox
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst system is paramount to achieving high efficiency and stereoselectivity in asymmetric synthesis. The (S,S)-iPr-Pybox ligand, a C2-symmetric pyridine-bis(oxazoline), stands as a privileged scaffold in the chemist's toolbox, capable of coordinating with a diverse array of metal precursors to catalyze a broad spectrum of enantioselective transformations.[1][2] The choice of the metal center is not trivial; it fundamentally dictates the electronic properties, Lewis acidity, and geometry of the resulting complex, thereby influencing its catalytic activity, selectivity, and substrate scope.[3][4]
This guide provides an in-depth comparative analysis of various metal precursors complexed with (S,S)-iPr-Pybox. Moving beyond a simple catalog of reactions, we will dissect the causality behind experimental choices, offering field-proven insights into why a particular metal may be favored for a specific transformation. All discussions are grounded in experimental data and supported by authoritative references to ensure scientific integrity.
The Central Role of the Metal: A Mechanistic Overview
The (S,S)-iPr-Pybox ligand coordinates with metal ions in a tridentate fashion, creating a chiral environment that directs the stereochemical outcome of a reaction. The metal ion's identity influences several key aspects of the catalyst's function:
-
Lewis Acidity: The electrophilicity of the metal center is crucial for activating substrates, particularly in reactions involving carbonyl compounds or Diels-Alder dienophiles.[3][5] The Lewis acidity can be tuned by the choice of the metal and its counter-ion.
-
Coordination Geometry: Different metals favor distinct coordination geometries (e.g., square planar, tetrahedral, octahedral), which in turn affects the spatial arrangement of the substrates around the chiral catalyst and, consequently, the enantioselectivity.[6]
-
Redox Potential: For reactions involving redox steps, the metal's ability to cycle between different oxidation states is critical.[4][7]
Below is a logical diagram illustrating the influence of the metal precursor on the final catalytic performance.
Caption: Influence of the metal precursor on catalyst properties and reaction outcome.
Comparative Performance Analysis: A Data-Driven Approach
To objectively assess the performance of different metal precursors, we will examine their application in key asymmetric transformations. The following sections present a comparative summary of experimental data for reactions catalyzed by (S,S)-iPr-Pybox complexes of iron, copper, and zinc.
Iron: A Versatile and Sustainable Choice
Iron is an attractive metal for catalysis due to its low cost, abundance, and low toxicity.[8] Iron(II) and Iron(III) complexes with (S,S)-iPr-Pybox have demonstrated efficacy in a range of reactions, including hydrosilylations, aldol reactions, and Diels-Alder reactions.[8][9]
Table 1: Performance of Iron-(S,S)-iPr-Pybox Catalysts in Various Reactions
| Reaction Type | Substrates | Catalyst System | Yield (%) | ee (%) | Reference |
| Hydrosilylation of Ketones | Acetophenone, PhSiH₃ | (S,S)-iPr-Pybox-Fe(II) dialkyl + B(C₆F₅)₃ | Quantitative | 34-54 | [9] |
| Mukaiyama Aldol | Silyl enol ether, Benzaldehyde | Fe(BF₄)₂·6H₂O/(S,S)-iPr-Pybox | Good | ~70 | [8] |
| Michael Addition | Thiol, (E)-3-crotonoyloxazolidin-2-one | Fe(BF₄)₂·6H₂O/(S,S)-iPr-Pybox | - | up to 95 | [8][10] |
| Aziridination | N-benzylideneaniline, Ethyl diazoacetate | (S,S)-iPr-Pybox-Fe(II) + AgSbF₆ | up to 47 | up to 49 | [10] |
The data indicates that iron-pybox catalysts are effective, particularly in Michael additions, though enantioselectivity can be moderate in other transformations. The activation of iron dialkyl complexes with a Lewis acid like B(C₆F₅)₃ can enhance catalytic activity in hydrosilylations.[9]
Copper: A Stalwart in Asymmetric Catalysis
Copper complexes, particularly those of Cu(I) and Cu(II), are widely used in asymmetric catalysis.[11] Their predictable coordination chemistry and tunable Lewis acidity make them reliable choices for reactions like cyclopropanation and Diels-Alder reactions.[12][13]
Table 2: Performance of Copper-(S,S)-iPr-Pybox Catalysts in Various Reactions
| Reaction Type | Substrates | Catalyst System | Yield (%) | ee (%) | Reference |
| 1,3-Dipolar Cycloaddition | Nitrone, Alkene | Cu(OTf)₂-(S,S)-iPr-Pybox | Good | up to 94 | [8] |
| α-Amination of Esters | α-bromo ester, amine | (Dm-Pybox)CuBr₂ | - | - | [13] |
Copper(II)-pybox complexes have shown exceptional enantioselectivity in 1,3-dipolar cycloaddition reactions.[8] The stability of Cu(II) complexes, often attributed to crystal field stabilization energy, contributes to their robust catalytic performance.[11]
Zinc: A Mild and Effective Lewis Acid
Zinc(II) complexes are known for their mild Lewis acidity, which can be advantageous in preventing side reactions.[14] They have been successfully employed in Mukaiyama aldol and other Lewis acid-catalyzed reactions.
Table 3: Performance of Zinc-(S,S)-iPr-Pybox Catalysts in Various Reactions
| Reaction Type | Substrates | Catalyst System | Yield (%) | ee (%) | Reference |
| Mukaiyama Aldol | Silyl enol ether, Aldehyde | Zn(II) salt/(he-pybox) | Good | up to 92 | [14] |
| 1,3-Dipolar Cycloaddition | Nitrone, Alkene | Zn(II)-bisoxazoline | Good | - | [8] |
The use of a modified pybox ligand (he-pybox) with a zinc(II) salt leads to high enantioselectivity in aqueous Mukaiyama aldol reactions, highlighting the tunability of the catalyst system.[14] Comparative studies have shown that in some applications, the performance of zinc-based catalysts can be superior to their copper counterparts.[15][16]
Experimental Protocol: Asymmetric Mukaiyama Aldol Reaction
This section provides a detailed, self-validating protocol for a representative asymmetric Mukaiyama aldol reaction, a cornerstone of C-C bond formation. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Objective: To synthesize an enantioenriched aldol adduct using a chiral iron(II)-pybox catalyst.
Materials:
-
(S,S)-iPr-Pybox ligand
-
Fe(BF₄)₂·6H₂O
-
Aldehyde (e.g., benzaldehyde)
-
Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)
-
Dichloromethane (anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the asymmetric Mukaiyama aldol reaction.
Step-by-Step Procedure:
-
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Fe(BF₄)₂·6H₂O (0.1 eq.). The hydrated salt is often used for convenience, but anhydrous conditions are crucial for the reaction itself.
-
Add the (S,S)-iPr-Pybox ligand (0.11 eq.) to the flask. The slight excess of the ligand ensures complete complexation of the metal salt.
-
Add anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 30-60 minutes. The formation of the chiral Lewis acid complex is often indicated by a color change. This in situ preparation is a common and efficient method for generating the active catalyst.[8]
-
-
Reaction Execution:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath). Lower temperatures generally enhance enantioselectivity by favoring the more ordered transition state.
-
Add the aldehyde (1.0 eq.) to the cooled catalyst solution and stir for 10-15 minutes. This pre-coordination of the aldehyde to the chiral Lewis acid is a critical step for stereochemical induction.
-
Slowly add the silyl enol ether (1.2 eq.) dropwise over a period of 30 minutes. The slow addition helps to maintain a low concentration of the nucleophile, which can minimize background uncatalyzed reactions. The excess silyl enol ether ensures complete consumption of the aldehyde.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. This step deactivates the catalyst and removes acidic byproducts.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by ¹H and ¹³C NMR spectroscopy to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Conclusion
The choice of metal precursor is a critical parameter in designing effective asymmetric catalytic systems based on the (S,S)-iPr-Pybox ligand. Iron offers a cost-effective and environmentally benign option, while copper provides high enantioselectivity in specific transformations. Zinc serves as a mild Lewis acid, often leading to excellent results in aldol-type reactions. A thorough understanding of the interplay between the metal's properties and the reaction mechanism is essential for rational catalyst selection and optimization. The provided experimental protocol for the Mukaiyama aldol reaction serves as a practical template that can be adapted for various substrates and other Lewis acid-catalyzed transformations. By leveraging the principles outlined in this guide, researchers can make more informed decisions in their pursuit of efficient and selective asymmetric syntheses.
References
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The Pragmatic Catalyst: A Cost-Effectiveness Analysis of (S,S)-iPr-Pybox for Large-Scale Asymmetric Synthesis
In the demanding world of pharmaceutical and fine chemical synthesis, the choice of a chiral ligand is a critical decision point, balancing enantioselectivity, catalytic activity, and, crucially, economic viability. For process chemists and drug development professionals, the ideal catalyst is not just the one that performs best in a flask, but the one that delivers a consistently high-quality product in a scalable, cost-effective, and robust manner. This guide provides an in-depth analysis of the (S,S)-iPr-Pybox ligand, objectively comparing its performance and economic advantages against other common ligand classes in the context of large-scale asymmetric synthesis.
The Economic Imperative in Asymmetric Catalysis
The industrial-scale production of enantiomerically pure compounds, particularly chiral secondary alcohols which are vital building blocks for pharmaceuticals, hinges on the efficiency of the catalytic system.[1][2][3] The overall cost of a catalytic process is a multi-faceted equation, where the price of the ligand is just one variable. A comprehensive cost-effectiveness analysis must consider:
-
Catalyst Loading: The amount of catalyst required per mole of substrate. Lower catalyst loading directly translates to lower costs and reduced potential for metal contamination in the final product.
-
Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming inactive. A high TON signifies a more productive and cost-efficient catalyst.
-
Turnover Frequency (TOF): The rate at which the catalyst converts substrate to product. Higher TOF means shorter reaction times, leading to increased plant throughput and reduced operational costs.
-
Enantioselectivity (% ee): The degree to which the catalyst produces the desired enantiomer. High enantioselectivity is paramount, as it minimizes the need for costly and often wasteful chiral resolution steps.
-
Ligand Synthesis and Cost: The complexity, number of steps, and cost of raw materials for the ligand synthesis directly impact its commercial price.
(S,S)-iPr-Pybox: A Profile of Efficiency
The (S,S)-iPr-Pybox ligand, a C2-symmetric chiral ligand, is characterized by a pyridine backbone flanked by two isopropyl-substituted oxazoline rings. This structure has evolved from the well-known BOX (bis(oxazoline)) ligands, offering a larger binding site and a more rigid tridentate scaffold.[4] These features often translate to superior performance in a variety of asymmetric transformations, most notably in the hydrosilylation of ketones.[4]
Comparative Analysis: (S,S)-iPr-Pybox vs. (S,S)-Ph-BOX in Asymmetric Hydrosilylation
To provide a quantitative comparison, we will analyze the asymmetric hydrosilylation of acetophenone to produce the chiral secondary alcohol, (R)-1-phenylethanol, a valuable intermediate in the pharmaceutical industry.[2][3] This reaction is a benchmark for evaluating the performance of chiral catalysts.
| Parameter | (S,S)-iPr-Pybox (with Fe catalyst) | (S,S)-Ph-BOX (with Fe catalyst) | Analysis |
| Catalyst Loading | 0.3 mol%[5] | 1.0 mol%[5] | (S,S)-iPr-Pybox demonstrates significantly higher activity, requiring less than a third of the catalyst compared to the BOX ligand. This drastically reduces the cost contribution of the catalyst per kilogram of product. |
| Enantioselectivity (% ee) | Up to 54% (with B(C6F5)3 additive)[5] | Low enantioselectivity observed[5] | While the reported ee with the iron system is modest, other catalyst systems with Pybox ligands have shown extremely high enantioselectivities (up to 98% ee) in ketone hydrosilylation.[4] |
| Ligand Cost (approx.) | ~$180/g | ~$150/g | Although the per-gram cost of (S,S)-iPr-Pybox is slightly higher, the lower required catalyst loading often makes it the more economical choice on a process scale. |
| Turnover Number (TON) | ~330 (calculated from 0.3 mol% loading) | ~100 (calculated from 1.0 mol% loading) | The higher TON for the Pybox system indicates a more robust and efficient catalyst, capable of producing more product per unit of catalyst. |
Note: The data presented is based on an iron-catalyzed system.[5] While this provides a direct comparison, other metal systems (e.g., Rhodium, Copper) are also commonly used and may exhibit different performance metrics.[4][6]
Experimental Protocols: A Self-Validating System
The following protocols provide a detailed methodology for the asymmetric hydrosilylation of acetophenone, designed to be a self-validating system for researchers to evaluate these ligands.
Catalyst Preparation and Reaction Workflow
The general workflow for setting up the asymmetric hydrosilylation reaction is outlined below. The causality behind key steps, such as the use of an inert atmosphere, is critical for reproducibility and optimal performance.
Caption: Experimental workflow for asymmetric hydrosilylation.
Protocol for Asymmetric Hydrosilylation with (S,S)-iPr-Pybox-Fe Catalyst
-
Rationale: This protocol is based on the findings that (S,S)-iPr-Pybox can be highly effective at low catalyst loadings.[5] The use of an iron-based catalyst is also advantageous from a cost and sustainability perspective compared to precious metal catalysts.
-
Catalyst Preparation (in-situ): In a glovebox or under a nitrogen atmosphere, add the iron precursor (e.g., anhydrous FeCl₂) (0.003 mmol, 0.3 mol%) and (S,S)-iPr-Pybox (0.0033 mmol, 0.33 mol%) to a dry Schlenk flask. Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes. The formation of the active catalyst complex is crucial for high enantioselectivity.
-
Reaction Setup: To the catalyst solution, add acetophenone (1.0 mmol). Stir the mixture for 5 minutes.
-
Hydrosilylation: Add diphenylsilane (2.2 mmol) dropwise to the reaction mixture at 23°C. The slow addition of the silane helps to control the reaction rate and prevent side reactions.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC until complete consumption of the starting material. Upon completion, quench the reaction by the addition of 1M HCl. Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenylethanol. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol for Asymmetric Hydrosilylation with (S,S)-Ph-BOX-Fe Catalyst
-
Rationale: This protocol allows for a direct comparison with the (S,S)-iPr-Pybox system, using a higher but commonly cited catalyst loading for BOX ligands.[5]
-
Catalyst Preparation (in-situ): Following the same procedure as in 4.2, prepare the catalyst using the iron precursor (0.01 mmol, 1.0 mol%) and (S,S)-Ph-BOX (0.011 mmol, 1.1 mol%) in anhydrous toluene (1.0 mL).
-
Reaction Setup, Hydrosilylation, Monitoring, and Work-up: Follow steps 2-5 as described in the protocol for (S,S)-iPr-Pybox.
Mechanistic Insights: The Role of the Tridentate Ligand
The superior performance of the Pybox ligand can be attributed to its tridentate coordination to the metal center, creating a rigid and well-defined chiral environment around the active site. This contrasts with the bidentate coordination of BOX ligands.
Caption: Simplified catalytic cycles for Pybox and BOX ligands.
The rigid tridentate nature of the Pybox ligand is thought to restrict the conformational flexibility of the metal complex, leading to a more organized transition state and, consequently, higher enantioselectivity and catalytic activity.
Conclusion and Outlook
The choice of a chiral ligand for large-scale synthesis is a complex decision that extends beyond initial performance metrics. While the upfront cost of (S,S)-iPr-Pybox may be comparable to or slightly higher than some alternatives like (S,S)-Ph-BOX, a deeper analysis reveals its potential for significant process cost savings. The ability to operate at substantially lower catalyst loadings without compromising, and often enhancing, catalytic activity and enantioselectivity makes (S,S)-iPr-Pybox a compelling candidate for industrial applications.
As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the development and application of highly efficient and economically viable catalytic systems will remain a key focus for the scientific community. The evidence presented in this guide suggests that (S,S)-iPr-Pybox is a powerful tool in the arsenal of the process chemist, offering a pragmatic solution to the challenges of large-scale asymmetric synthesis.
References
- Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., Lobkovsky, E., Neese, F., Wieghardt, K., & Chirik, P. J. (2009). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics, 28(11), 3246–3263. [Link]
- Yorulmaz, E., & Demir, A. S. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central, 8(1), 2. [Link]
- ResearchGate. (n.d.). (R)-1-Phenylethanol Production from Racemic 1- Phenylethanol by Double Strains Redox-Coupling.
- Ou, L., Xu, Y., Ludwig, D., Pan, J., & Xu, J. H. (2015). Chemoenzymatic Deracemization of Chiral Secondary Alcohols: Process Optimization for Production of (R)-1-Indanol and (R)-1-Phenylethanol. Organic Process Research & Development, 19(3), 449–455. [Link]
- ResearchGate. (n.d.). Schematic diagram of simultaneous synthesis of ( R )-1-phenylethanol....
- ResearchGate. (n.d.). Synthesis of racemic 1-phenylethanol by acetophenone reduction and....
- ResearchGate. (n.d.). BOX and PyBOX ligands used in this study.
- ResearchGate. (n.d.). Rhodium(III) complexes containing the ligand 2,6-bis[4′-( S)-isopropyloxazolin-2′-yl]pyridine (( S, S)- i Pr-pybox): Efficient catalysts for asymmetric hydrosilylation of acetophenone.
- Karamé, I., Christ, M. L., & Lemaire, M. (2003). N,N- and N,S-ligands for the enantioselective hydrosilylation of acetophenone with iridium catalysts.
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A Comparative Guide to the Recyclability and Reusability of Supported (S,S)-iPr-Pybox Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sustainable chemical synthesis and efficient drug development, the ability to recycle and reuse expensive and often toxic heavy metal catalysts is paramount.[1] Chiral pyridinebis(oxazoline) (Pybox) ligands, particularly the (S,S)-iPr-Pybox variant[2], have emerged as highly effective ligands in a multitude of asymmetric catalytic reactions. However, their homogeneous nature presents significant challenges for product purification and catalyst recovery.[3][4] This guide provides an in-depth comparison of various strategies for immobilizing (S,S)-iPr-Pybox catalysts to enhance their recyclability and reusability, supported by experimental data and established protocols.
The Homogeneous Challenge: A Driving Force for Immobilization
Homogeneous catalysts, while often exhibiting high activity and selectivity due to well-defined active sites and high diffusivity, pose considerable practical challenges.[3][5] The primary drawbacks include:
-
Difficult Separation: Separating the catalyst from the reaction products is often a complex and costly process.[5][6]
-
Product Contamination: Trace amounts of the metal catalyst can remain in the final product, a critical issue in pharmaceutical applications.[7]
-
Catalyst Loss: The inability to efficiently recover the catalyst leads to significant waste of valuable materials.[6]
Heterogenization, the process of immobilizing a homogeneous catalyst onto an insoluble support, offers a compelling solution to these problems by combining the advantages of both catalytic domains.[3]
Strategies for Immobilizing (S,S)-iPr-Pybox Catalysts
The immobilization of Pybox ligands can be broadly categorized into two main approaches: covalent attachment and non-covalent interactions. The choice of support material and immobilization technique significantly influences the resulting catalyst's performance, stability, and reusability.[8]
1. Covalent Attachment to Solid Supports
Covalent bonding provides a robust method for anchoring the Pybox ligand to a support, minimizing leaching of the catalyst into the reaction medium.[9] Common supports include polymers and silica-based materials.
-
Polymer Supports: Polystyrene-based resins are frequently used due to their chemical inertness and tunable properties.[8][10] The Pybox ligand can be incorporated into the polymer backbone during polymerization or grafted onto a pre-formed polymer.[1][10] Polymer-supported copper-bis(oxazoline) systems have demonstrated facile recycling and reuse.[10]
-
Advantages: High loading capacity, potential for modification of the polymer backbone to influence the catalytic environment.[8]
-
Disadvantages: Swelling of the polymer in different solvents can affect catalyst accessibility and performance. Potential for the polymer matrix to negatively impact catalyst performance.[10]
-
-
Silica Supports: The rigid and porous nature of silica gel makes it an attractive support material.[1] Pybox ligands can be tethered to the silica surface through functionalized linkers.[11] A versatile method involves modifying the 4-position of the pyridine ring of the Pybox ligand to introduce functional groups for attachment to silica.[11][12]
-
Advantages: High thermal and mechanical stability, well-defined pore structure.
-
Disadvantages: Lower functional group density compared to polymers, potential for silanol groups on the silica surface to interfere with the reaction.[1]
-
Comparative Performance of Covalently Supported Catalysts
The effectiveness of immobilization is ultimately judged by the catalyst's performance in terms of activity, enantioselectivity, and, crucially, its ability to be recycled.
| Catalyst System | Support | Reaction | Initial Enantioselectivity (ee%) | Recycles | Final Enantioselectivity (ee%) | Reference |
| Cu-(S,S)-iPr-Pybox | Polystyrene | Cyclopropanation | ~90% | 5 | >90% (with slight decrease in yield) | [10] |
| Ru-(S,S)-iPr-Pybox | Silica | Cyclopropanation | 85-95% (depending on linker) | 3 | Maintained high ee% | [11][12] |
| Cu-Polytopic Bis(oxazoline) | - | Henry Reaction | High | 5 | Maintained | [7] |
2. Non-Covalent Immobilization
This approach relies on weaker interactions, such as electrostatic forces or charge-transfer interactions, to immobilize the catalyst.[9] While potentially leading to higher initial activity due to greater catalyst mobility, leaching can be a more significant concern.
Experimental Protocol: A Representative Catalyst Recycling Workflow
This protocol outlines a general procedure for the synthesis, use, and recycling of a polymer-supported (S,S)-iPr-Pybox catalyst in an asymmetric cyclopropanation reaction.
I. Catalyst Preparation (Grafting Method)
-
Functionalization of Support: Start with a commercially available chloromethylated polystyrene resin.
-
Ligand Attachment: React the functionalized resin with a modified (S,S)-iPr-Pybox ligand containing a nucleophilic group (e.g., an amino or hydroxyl group on a linker attached to the 4-position of the pyridine ring).
-
Metathesis: Treat the polymer-supported ligand with a suitable metal precursor (e.g., Cu(OTf)₂) to form the active catalyst.
-
Washing and Drying: Thoroughly wash the supported catalyst with various solvents to remove any unreacted starting materials and dry under vacuum.
II. Catalytic Reaction and Recycling
-
Reaction Setup: In a reaction vessel, combine the supported catalyst, substrate (e.g., styrene), and the second reactant (e.g., ethyl diazoacetate) in a suitable solvent.
-
Reaction Monitoring: Monitor the reaction progress using standard analytical techniques (e.g., GC, HPLC).
-
Catalyst Recovery: Upon completion, recover the solid catalyst by simple filtration.
-
Washing: Wash the recovered catalyst sequentially with the reaction solvent and other appropriate solvents to remove any adsorbed products or byproducts.
-
Drying and Reuse: Dry the catalyst under vacuum and reuse it in a subsequent reaction cycle with fresh reactants.
Diagram of Catalyst Immobilization and Recycling Workflow
Caption: Workflow for the preparation and recycling of a supported (S,S)-iPr-Pybox catalyst.
Factors Influencing Recyclability and Catalyst Deactivation
The long-term performance of a supported catalyst is often limited by deactivation and leaching.
-
Leaching: The gradual loss of the active metal or the ligand from the support into the reaction medium is a primary cause of decreased activity over multiple cycles.[13] Stronger covalent bonds between the ligand and the support can mitigate leaching.[14] The nature of the support also plays a role; for instance, metal oxide-supported palladium nanoparticles have shown greater resistance to leaching compared to polymer-supported catalysts under certain conditions.[13]
-
Catalyst Deactivation: The active sites of the catalyst can be poisoned by impurities in the reactants or solvents. The physical structure of the support can also change over time, leading to reduced accessibility of the catalytic sites.
Diagram of Factors Affecting Catalyst Performance
Caption: Key factors that can negatively impact the recyclability of supported catalysts.
Conclusion and Future Outlook
The immobilization of (S,S)-iPr-Pybox catalysts onto solid supports represents a significant advancement in sustainable asymmetric catalysis. Covalent attachment to both polymer and silica supports has proven to be an effective strategy for enabling catalyst recycling and reuse, with several systems demonstrating high enantioselectivity over multiple cycles. While challenges related to catalyst leaching and deactivation remain, ongoing research into novel support materials, more robust linker technologies, and a deeper understanding of deactivation mechanisms will undoubtedly lead to the development of even more efficient and durable heterogeneous chiral catalysts. These advancements are crucial for the environmentally and economically viable production of chiral molecules in the pharmaceutical and fine chemical industries.
References
- Burguete, M. I., Fraile, J. M., García-Verdugo, E., Luis, S. V., Martínez-Merino, V., & Mayoral, J. A. (n.d.). Polymer-Supported Bis(oxazolines) and Related Systems: Toward New Heterogeneous Enantioselective Catalysts. Industrial & Engineering Chemistry Research.
- (n.d.). Beyond reuse in chiral immobilized catalysis: The bis(oxazoline) case.
- (n.d.). Asymmetric benzoylation and Henry reaction using reusable polytopic bis(oxazoline) ligands and copper(ii). New Journal of Chemistry (RSC Publishing).
- (n.d.). (PDF) ChemInform Abstract: Asymmetric Benzoylation and Henry Reaction Using Reusable Polytopic Bis(oxazoline) Ligands and Copper(II)..
- (n.d.). Immobilized pybox systems as recoverable chiral catalysts. Comptes Rendus de l'Académie des Sciences.
- (n.d.).
- (n.d.).
- (n.d.). Mononuclear osmium(II) complexes bearing (S,S)- Pr-pybox and (R,R)-Ph-pybox ligands. Unknown Source.
- (n.d.). Comparison of Homogeneous and Heterogeneous catalysts.
- (n.d.). Chiral amido-oxazoline functionalized MCM-41: A sustainable heterogeneous catalyst for enantioselective Kharasch–Sosnovsky and Henry reactions. PubMed Central.
- (n.d.). Palladium Catalysts Supported in Microporous Phosphine Polymer Networks. MDPI.
- (n.d.). Comparison of homogeneous and heterogeneous catalysts in dye-sensitised photoelectrochemical cells for alcohol oxidation coupled to dihydrogen formation. Sustainable Energy & Fuels (RSC Publishing).
- (n.d.). Homogeneous and Heterogeneous Catalysis.
- (n.d.). Comparison of the different between homogeneous catalyst and heterogeneous catalyst.
- (n.d.). (PDF) Immobilizing a single pybox ligand onto a library of solid supports.
- (n.d.). (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine. PubChem.
- (n.d.). Preparation of polymer supported PYBOX derivatives through different... | Download Scientific Diagram.
- Cornejo, A., Fraile, J. M., García, J. I., Gil, M. J., Martínez-Merino, V., & Mayoral, J. A. (2003). Immobilizing a single pybox ligand onto a library of solid supports. Molecular Diversity, 6(2), 93–105.
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for (S,S)-iPr-Pybox Products by Chiral Chromatography
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical checkpoint in the advancement of asymmetric synthesis. The (S,S)-iPr-Pybox ligand, a cornerstone in modern catalysis, facilitates a multitude of stereoselective transformations. Consequently, robust and reliable analytical methodologies are paramount to validate the efficacy of these catalytic systems. This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of products derived from (S,S)-iPr-Pybox catalyzed reactions.
The Imperative of Enantiomeric Excess in Asymmetric Catalysis
In the realm of pharmaceuticals, the chirality of a molecule can be the determining factor between therapeutic efficacy and adverse effects. Asymmetric catalysis, employing chiral ligands like (S,S)-iPr-Pybox, aims to selectively produce one enantiomer over the other. The enantiomeric excess, a measure of this selectivity, is defined as:
%ee = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] represent the concentrations or peak areas of the R and S enantiomers, respectively. An accurate ee determination is not merely a quality control metric; it is a fundamental data point that informs reaction optimization and ensures the safety and efficacy of the final active pharmaceutical ingredient (API).
Chiral Chromatography: The Gold Standard for Enantiomeric Resolution
Among the various techniques for determining enantiomeric purity, chiral chromatography, particularly HPLC, stands as the unequivocal gold standard.[1] Its precision, reproducibility, and the ability to physically separate and individually quantify enantiomers provide an unparalleled level of confidence in the analytical results.
The principle of chiral chromatography hinges on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP). These diastereomeric interactions possess different binding energies, leading to differential retention times and, consequently, separation of the enantiomers.
The (S,S)-iPr-Pybox Ligand in Asymmetric Synthesis
The (S,S)-iPr-Pybox ligand, characterized by its C2-symmetric bis(oxazoline) moieties coordinated to a central pyridine ring, forms well-defined complexes with a variety of metals. These complexes are highly effective catalysts for a range of asymmetric transformations, including Diels-Alder reactions, Michael additions, and hydrosilylations. The isopropyl groups on the oxazoline rings provide the steric bulk necessary to create a highly selective chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.
A Comparative Guide to Chiral HPLC Method Development for (S,S)-iPr-Pybox Products
The selection of the appropriate chiral stationary phase and mobile phase is the most critical aspect of developing a successful enantioselective HPLC method. Polysaccharide-based CSPs, such as those derived from derivatized cellulose and amylose, are often the first choice due to their broad applicability and proven track record in resolving a wide array of chiral compounds.
Let us consider a representative example: the asymmetric Diels-Alder reaction between cyclopentadiene and an α,β-unsaturated ketone, catalyzed by a complex of (S,S)-iPr-Pybox and a lanthanide triflate, such as La(OTf)₃. The resulting cycloadduct is a chiral molecule whose enantiomeric excess needs to be determined.
Table 1: Comparison of Chiral Stationary Phases for the Analysis of a Representative Diels-Alder Product
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) | Enantiomeric Excess (% ee) |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (90:10, v/v) | 8.2 | 9.5 | 2.1 | 95 |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (95:5, v/v) | 12.5 | 14.8 | 2.5 | 95 |
| Lux® Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol (90:10, v/v) | 10.1 | 11.9 | 2.3 | 95 |
Note: The data presented in this table are illustrative and based on typical performance for similar analytes. Actual results may vary depending on the specific product and optimized conditions.
Expert Insights on CSP Selection:
-
Chiralpak® AD-H and Chiralcel® OD-H are often the go-to columns for initial screening. Their differing chiral recognition mechanisms, stemming from the amylose versus cellulose backbone, can lead to significant differences in selectivity and even elution order.
-
The choice between isopropanol and ethanol as the polar modifier in the mobile phase can profoundly impact the separation. Isopropanol generally provides stronger elution, leading to shorter retention times, but sometimes at the cost of resolution.
-
For the Diels-Alder adduct in our example, both amylose and cellulose-based columns are expected to provide good separation. The selection of the optimal column would depend on factors such as analysis time, resolution requirements, and peak shape.
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical data is built upon a foundation of robust and well-documented experimental protocols. The following sections outline a comprehensive workflow for the determination of enantiomeric excess, from sample preparation to data analysis, in accordance with International Council for Harmonisation (ICH) guidelines on method validation.[2]
Diagram 1: Experimental Workflow for ee Determination
Sources
A Senior Application Scientist's Guide to Cross-Validation of Commercial (S,S)-iPr-Pybox Batches
In the pursuit of robust and reproducible asymmetric catalysis, particularly within drug development and process chemistry, the performance of the chiral ligand is paramount. The (S,S)-iPr-Pybox ligand, a cornerstone of C₂-symmetric bis(oxazoline) ligands, is renowned for its efficacy in a multitude of metal-catalyzed enantioselective transformations.[1][2] However, a critical and often underestimated variable is the batch-to-batch consistency of commercially sourced ligands. Minor, uncharacterized impurities or subtle structural deviations can lead to significant variations in catalytic activity and enantioselectivity, jeopardizing project timelines and manufacturing efficiency.
This guide provides a comprehensive framework for the cross-validation of different commercial batches of (S,S)-iPr-Pybox. We will move beyond a simple checklist and delve into the causality behind the experimental design, offering a self-validating protocol that ensures the reliability of your catalytic systems. The objective is to empower researchers to identify high-performing ligand batches, troubleshoot inconsistencies, and establish a gold standard for their specific application.
The Imperative of Cross-Validation
In an ideal scenario, every batch of a purchased ligand would be identical. In reality, manufacturing processes, purification methods, and storage conditions can introduce variability. For a catalyst system where the ligand and metal form a precise chiral pocket to control the stereochemical outcome of a reaction, even trace impurities can have an outsized impact. Potential sources of variation include:
-
Chemical Purity: Presence of residual solvents, starting materials, or side-products from the ligand synthesis.
-
Enantiomeric Purity: Contamination with the undesired (R,R)-enantiomer, which can form a less selective or even inactive catalyst.
-
Structural Integrity: Degradation of the ligand over time, particularly if handled or stored improperly.
-
Trace Metal Contaminants: Presence of unwanted metals that can interfere with or poison the desired catalyst.
Failing to control for this variability can lead to irreproducible results, failed batches in a production setting, and a fundamental misunderstanding of the reaction system. A rigorous cross-validation protocol is not an academic exercise; it is an essential component of risk management in synthetic chemistry.
Experimental Design: A Case Study in Asymmetric Diels-Alder
To illustrate the cross-validation process, we will use the well-established copper(II)-catalyzed enantioselective Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene. This reaction is a classic benchmark for Lewis acid catalysis and is known to be highly sensitive to the quality of the Pybox ligand.[3][4]
The core principle of this protocol is parallel execution . All new batches under evaluation must be tested simultaneously with a previously validated, high-performing "gold standard" batch. This approach minimizes the influence of other experimental variables (solvent quality, temperature fluctuations, substrate purity) and isolates the performance of the ligand itself.
Workflow for Ligand Batch Validation
The entire validation process can be visualized as a systematic workflow, from reception of new materials to the final data-driven decision.
Sources
- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Bis(oxazoline) and Bis(oxazolinyl)pyridine Copper Complexes as Enantioselective Diels−Alder Catalysts: Reaction Scope and Synthetic Applications (1999) | David A. Evans | 247 Citations [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine (i-Pr-pybox)
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, commonly known as i-Pr-pybox. As a widely used chiral ligand in asymmetric synthesis, its handling and disposal demand rigorous adherence to safety and environmental regulations to protect laboratory personnel and the ecosystem.[1][2][3][4] This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedural step, ensuring a culture of safety and responsibility in your laboratory.
Part 1: Hazard Assessment & Immediate Safety
Before handling i-Pr-pybox for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This compound, while invaluable in catalysis, presents tangible health risks upon exposure.
Primary Hazards: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, i-Pr-pybox is classified as a hazardous substance.[5]
-
Skin Irritation (H315): Causes skin irritation upon contact.[5][6]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[5][6]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust.[5][6]
Personal Protective Equipment (PPE): The causality for required PPE is directly linked to the identified hazards. To mitigate these risks, the following PPE is mandatory when handling i-Pr-pybox in any form:
-
Nitrile Gloves: To prevent skin contact and subsequent irritation.
-
Safety Goggles or Face Shield: To protect against eye contact from dust or splashes. Standard safety glasses are insufficient.
-
Laboratory Coat: To protect clothing and underlying skin from contamination.
-
Dust Mask (NIOSH N95 or equivalent): Recommended when handling the solid powder to prevent inhalation and respiratory irritation.[6]
Table 1: Hazard Profile of (S,S)-i-Pr-pybox
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes irritation upon direct skin contact. | [6] |
| Eye Irritation | H319 | Causes serious irritation upon contact with eyes. | [6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation if inhaled. | [5][6] |
| Combustibility | - | Classified as a combustible solid. | [6] |
Part 2: Waste Characterization & Segregation
Proper disposal begins with correct waste characterization. Due to its chemical nature and GHS classification, all forms of i-Pr-pybox waste must be treated as hazardous chemical waste .[7][8] Disposal into standard trash or down the sanitary sewer is a serious regulatory violation and environmental hazard.[9]
The key to safe and compliant disposal is meticulous segregation. Different waste streams containing i-Pr-pybox must not be mixed. This segregation is critical because mixing incompatible waste types can lead to dangerous chemical reactions, and it ensures that the waste can be processed safely by the disposal facility.[7][10]
Common i-Pr-pybox Waste Streams:
-
Solid Waste: Unused, expired, or contaminated solid i-Pr-pybox.
-
Organic Solvent Waste: Solutions of i-Pr-pybox in non-halogenated solvents (e.g., Toluene, THF) or halogenated solvents (e.g., Methylene Chloride).
-
Aqueous Waste: Contaminated water or buffer solutions.
-
Contaminated Debris: Items such as gloves, weighing papers, pipette tips, and silica gel from chromatography that are contaminated with i-Pr-pybox.
Part 3: Step-by-Step Disposal Protocols
Follow these self-validating protocols to ensure every step of the disposal process is handled correctly.
Protocol 3.1: Unused or Expired Solid i-Pr-pybox
-
Container Selection: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original manufacturer's bottle is ideal if it is intact.[7]
-
Labeling: Affix a "Hazardous Waste" label to the container.[7][11] The label must include:
-
The words "Hazardous Waste".
-
Full chemical name: "this compound".
-
The primary hazards (e.g., "Irritant").
-
The date accumulation started.
-
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong oxidizing agents.[7][11][12]
Protocol 3.2: Solutions of i-Pr-pybox
-
Segregation: This is the most critical step.
-
If i-Pr-pybox is dissolved in a halogenated solvent (e.g., dichloromethane), it must be collected in a designated "Halogenated Organic Waste" container.
-
If dissolved in a non-halogenated solvent (e.g., toluene, hexanes, THF), it must be collected in a "Non-Halogenated Organic Waste" container.[10]
-
Rationale: Halogenated and non-halogenated wastes are incinerated under different conditions. Mixing them increases disposal costs and can create dangerous byproducts.
-
-
Collection: Carefully pour the waste solution into the appropriate, labeled solvent waste container using a funnel. Do not overfill; leave at least 10% headspace for vapor expansion.[10]
-
Closure: Securely cap the waste container immediately after adding waste. Leaving a funnel in the opening is a common but serious violation.[10]
Protocol 3.3: Contaminated Labware & Debris
-
Collection: Place all solid items contaminated with i-Pr-pybox (e.g., used gloves, weighing boats, contaminated silica gel) into a designated solid hazardous waste container. A heavy-duty, sealable plastic bag or a lined bucket is suitable.
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and list the contents (e.g., "Solid Debris contaminated with i-Pr-pybox").
-
Storage: Store in the SAA alongside other solid chemical waste.
Protocol 3.4: Empty Container Disposal
-
Evaluation: An empty container that held i-Pr-pybox is not considered "acutely hazardous" (an EPA "P-listed" waste). Therefore, extensive rinsing procedures are not federally mandated.[10]
-
Procedure:
-
Ensure the container is as empty as possible, with all pourable material removed and collected as hazardous waste.
-
Thoroughly deface or remove the original chemical label to prevent confusion.[13]
-
Dispose of the container in the laboratory's designated bin for empty chemical bottles or broken glass. Do not place it in the regular office trash.
-
Part 4: On-Site Accumulation and Storage
All laboratories generating hazardous waste must have a designated Satellite Accumulation Area (SAA).[7][11] This is where waste is stored at or near the point of generation before being moved to a central facility.
-
Container Management: All waste containers in the SAA must be kept tightly closed except when adding waste.[7][10]
-
Secondary Containment: It is best practice to keep liquid waste containers in a larger, chemically resistant tub or tray to contain any potential leaks.[13]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11][13] Once a container is full, it must be dated and moved to the central accumulation area within three days.[7]
Part 5: Emergency Procedures
-
Spills: For small spills of solid i-Pr-pybox, carefully sweep the material into a hazardous waste container. Avoid raising dust. For larger spills, follow your institution's emergency spill response procedures.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs or persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Part 6: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of i-Pr-pybox waste streams.
Caption: Decision workflow for segregating i-Pr-pybox waste.
References
- Laboratory Waste Management: The New Regulations. Medialab.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Regulation of Laboratory Waste. American Chemical Society.
- Managing Hazardous Waste Generated in Laboratories. Ohio EPA.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- This compound Safety Data Sheet. TCI Chemicals.
- Treatment and disposal of chemical wastes in daily laboratory work. University of Oldenburg.
- This compound PubChem Entry. National Center for Biotechnology Information.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Chemical Waste Disposal Guidelines. Emory University.
- Safety Data Sheet for (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine. TCI Chemicals.
- Safety Data Sheet. Fisher Scientific.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
- 2,6-Bis[(4S)-(−)-isopropyl-2-oxazolin-2-yl]pyridine Product Page. Sigma-Aldrich.
- Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ACS Publications.
- Synthesis of Chiral Pyridine Bis(oxazoline) Ligands. NIH Public Access.
- Iron bis(oxazoline) complexes in asymmetric catalysis. Royal Society of Chemistry.
- 2,6-Bis[(4R)-(+)-isopropyl-2-oxazolin-2-yl]pyridine Product Page. Sigma-Aldrich.
- C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. PubMed Central.
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- 1. pubs.acs.org [pubs.acs.org]
- 2. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Handling (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine (i-Pr-pybox)
Introduction: (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, commonly known in the scientific community as i-Pr-pybox, is a C2-symmetric chiral ligand pivotal in modern asymmetric catalysis. Its rigid tridentate scaffold, formed by a central pyridine ring flanked by two oxazoline moieties, makes it highly effective for a range of enantioselective transformations, including hydrosilylation of ketones and Mannich-type reactions. The efficacy of this ligand is matched by the necessity for meticulous handling protocols. This guide provides an in-depth, experience-driven framework for the safe and effective use of i-Pr-pybox, ensuring both the integrity of your research and the safety of laboratory personnel.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the hazard profile of a chemical is the foundational step in any safety protocol. While i-Pr-pybox is a solid and generally less volatile than its parent compound, pyridine, it still presents specific risks that must be managed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for these hazards.
According to available safety data, i-Pr-pybox is classified as causing skin and eye irritation.[1][2] There is also potential for respiratory irritation, particularly if the solid is handled in a way that generates dust.[1][2]
Table 1: GHS Hazard Profile for i-Pr-pybox
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
The causality behind these classifications lies in the chemical nature of the compound. The nitrogen atoms in the pyridine and oxazoline rings can interact with biological tissues, leading to irritation upon contact. The primary routes of exposure are dermal contact, eye contact, and inhalation of airborne particles.
The Core of Safety: Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The selection of PPE should not be a matter of convenience but a scientifically informed decision based on the identified risks. For i-Pr-pybox, a multi-layered approach is essential.
Eye and Face Protection
-
Mandatory: Always wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields do not offer sufficient protection against fine powders or splashes.
-
Rationale: The GHS classification "Causes serious eye irritation" (H319) necessitates this level of protection.[1][2] Accidental contact with even a small amount of i-Pr-pybox powder can cause significant discomfort and potential injury.
-
Best Practice: When handling larger quantities (typically >1g) or when there is a heightened risk of splashing (e.g., during solution transfer), a face shield should be worn in addition to safety goggles.
Hand Protection
-
Mandatory: Wear chemical-resistant gloves at all times.
-
Glove Selection: While the SDS for i-Pr-pybox may recommend standard impervious gloves, it is prudent to consider the recommendations for its parent compound, pyridine, which is more thoroughly studied. For pyridine, nitrile or butyl rubber gloves are recommended.[3][4] Given the pyridine core of i-Pr-pybox, nitrile gloves are a suitable first choice for handling the solid and its solutions. Always check the manufacturer's glove compatibility charts.
-
Rationale: To prevent skin irritation (H315), gloves are your primary barrier.[1][2] Contaminated skin should be washed thoroughly with soap and water.
-
Procedural Note: Employ the "double-gloving" technique when handling highly pure material or preparing sensitive catalytic systems. This allows for the removal of the outer, potentially contaminated glove without compromising the sterility of the inner glove.
Body Protection
-
Mandatory: A fully-buttoned laboratory coat must be worn to protect against accidental spills and contamination of personal clothing.
-
Rationale: This measure protects the largest surface area of the body from contact with the chemical. In the event of a significant spill, a contaminated lab coat can be quickly removed to minimize exposure.
Respiratory Protection
-
Situational Requirement: When handling the solid i-Pr-pybox outside of a certified chemical fume hood or glovebox, especially when weighing, a dust mask (specifically a type N95 or equivalent) is required.[2][5]
-
Rationale: This directly addresses the risk of respiratory tract irritation (H335) by preventing the inhalation of fine airborne particles.[1][2]
-
Best Practice: The most effective way to mitigate inhalation risk is to handle the solid compound exclusively within a ventilated enclosure like a chemical fume hood.[3][6] This engineering control is superior to relying solely on personal respiratory protection.
Operational Workflow: From Vial to Reaction
A systematic workflow minimizes the potential for error and exposure. The following protocol outlines the essential steps for safely handling i-Pr-pybox.
Caption: A logical workflow for handling i-Pr-pybox.
Step-by-Step Protocol:
-
Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Don all required PPE: chemical safety goggles, a lab coat, and nitrile gloves.
-
Assemble all necessary glassware, spatulas, solvents, and waste containers before opening the primary container of i-Pr-pybox.
-
-
Handling the Solid:
-
Perform all manipulations of the solid compound within the fume hood to contain any dust.
-
Use a dedicated, clean spatula for weighing. Avoid creating airborne dust by handling the material gently.
-
Transfer the weighed solid to the reaction vessel.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the i-Pr-pybox solid.
-
Cap the vessel and mix gently (swirling or magnetic stirring) until the solid is fully dissolved.
-
-
Post-Handling and Cleanup:
-
Thoroughly decontaminate any reusable equipment (like spatulas) with an appropriate solvent.
-
Dispose of single-use items (weigh boats, contaminated wipes) in the designated solid chemical waste container.
-
Wipe down the work surface within the fume hood.
-
-
Doffing PPE:
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Remove your lab coat and goggles.
-
Wash your hands thoroughly with soap and water.[7]
-
Spill and Disposal Management
Emergency Spill Response
-
Small Spills (Solid): For small spills of the solid i-Pr-pybox within a fume hood, gently sweep the material with a brush and dustpan and place it in a sealed container for disposal.[8] Avoid actions that could make the powder airborne.
-
Small Spills (Liquid): If a solution containing i-Pr-pybox is spilled, cover it with a non-flammable absorbent material like sand or vermiculite.[7] Collect the absorbed material into a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.
Waste Disposal Plan
Proper waste disposal is a critical component of the chemical handling lifecycle.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated weigh boats, gloves, wipes, and excess solid i-Pr-pybox.
-
Liquid Waste: Unused solutions and solvent rinses from cleaning glassware.
-
-
Labeling: All waste containers must be labeled with their contents, including the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office, in accordance with local and national regulations. Never dispose of chemical waste down the drain.
By adhering to this comprehensive guide, researchers can confidently and safely utilize the powerful catalytic capabilities of i-Pr-pybox, fostering a laboratory environment where scientific innovation and personal safety are held in the highest regard.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Penta Chemicals. (2024, November 26).
- PubChem. This compound. [Link]
- University of Washington.
- GSRS. I-PR-PYBOX, (S,S)-. [Link]
- Bart, S. C., et al. (2009). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics, 28(13), 3844–3853. [Link]
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- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 2,6-双[(4S)-(-)-异丙基-2-噁唑啉-2-基]吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
